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  • Product: 3,7-dibromo-10H-phenothiazine
  • CAS: 21667-32-3

Core Science & Biosynthesis

Foundational

Foreword: Unlocking the Potential of a Privileged Scaffold

An In-depth Technical Guide to 3,7-dibromo-10H-phenothiazine The phenothiazine core, a unique tricyclic heteroaromatic system, represents what is often termed a "privileged scaffold" in the fields of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,7-dibromo-10H-phenothiazine

The phenothiazine core, a unique tricyclic heteroaromatic system, represents what is often termed a "privileged scaffold" in the fields of medicinal chemistry and materials science.[1] Its non-planar, butterfly-like conformation and rich electron density make it a foundational building block for a vast array of functional molecules, from antipsychotic drugs to high-efficiency organic electronics.[2][3] This guide focuses on a key derivative, 3,7-dibromo-10H-phenothiazine (CAS No. 21667-32-3) , a symmetrically halogenated intermediate that serves as a versatile and indispensable platform for advanced molecular engineering.

The strategic placement of bromine atoms at the 3 and 7 positions transforms the parent phenothiazine into a highly reactive and adaptable synthon. These positions are primed for a variety of cross-coupling reactions, allowing for the precise installation of diverse functional groups. This capability enables researchers to systematically tune the molecule's electronic, optical, and biological properties. This guide provides an in-depth exploration of 3,7-dibromo-10H-phenothiazine, from its fundamental properties and synthesis to its cutting-edge applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Physicochemical & Structural Characteristics

3,7-dibromo-10H-phenothiazine is a solid material, typically appearing as a pale green to beige powder.[4] Its core properties are summarized below, providing the foundational data necessary for its application in experimental design.

PropertyValueSource(s)
CAS Number 21667-32-3[4][5][6][7]
Molecular Formula C₁₂H₇Br₂NS[2][4][5]
Molecular Weight 357.07 g/mol [2][5][7]
Appearance Pale Green to Beige Solid Powder[4]
Melting Point 186–188 °C[8]
Purity Typically ≥95%[5][7]
SMILES BrC1=CC(SC2=CC(Br)=CC=C2N3)=C3C=C1[5]
InChI Key NVORBAXCWWFMSA-UHFFFAOYSA-N[7]

Computational Data

ParameterValueSignificanceSource(s)
Topological Polar Surface Area (TPSA) 12.03 ŲPredicts transport properties (e.g., cell permeability).[5]
LogP (Octanol-Water Partition Coeff.) 5.4198Indicates high lipophilicity.[5]

Synthesis and Spectroscopic Characterization

The reliable synthesis of high-purity 3,7-dibromo-10H-phenothiazine is critical for its use as a building block. The most common and effective method is the direct electrophilic bromination of the 10H-phenothiazine starting material.

Reference Synthesis Protocol: Direct Bromination

This protocol is adapted from established literature procedures and provides a robust method for obtaining the target compound in high yield.[8][9]

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the phenothiazine starting material and is stable to the oxidizing conditions of the brominating agent.

  • Brominating Agent: A solution of elemental bromine (Br₂) in acetic acid provides a controlled source of the electrophile (Br⁺).

  • Stoichiometry: A slight excess of bromine (e.g., 2.1 equivalents) is used to ensure the complete di-substitution at the electron-rich 3 and 7 positions.

  • Quenching: A saturated aqueous solution of sodium sulfite (Na₂SO₃) is crucial. It serves to neutralize any unreacted bromine, preventing over-bromination or the formation of hazardous byproducts during workup.

  • Workup: Pouring the reaction mixture into ice water causes the organic product, which is insoluble in water, to precipitate, allowing for easy collection via suction filtration.

Synthesis phenothiazine 10H-Phenothiazine reagents Br₂ (2.1 eq.) Glacial Acetic Acid phenothiazine->reagents product 3,7-dibromo-10H-phenothiazine reagents->product RT, 16h

Caption: Synthesis of 3,7-dibromo-10H-phenothiazine via direct bromination.

Step-by-Step Methodology:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10H-phenothiazine (1.0 eq.) in degassed glacial acetic acid under a nitrogen atmosphere.

  • Addition of Bromine: Prepare a solution of bromine (2.1 eq.) in glacial acetic acid. Add this solution slowly and dropwise to the stirred phenothiazine solution at room temperature.

  • Reaction: Stir the deep-colored reaction mixture at room temperature for 16 hours.

  • Quenching: Add a saturated aqueous solution of sodium sulfite to the reaction mixture and continue stirring for 3 hours to ensure all excess bromine is consumed.

  • Precipitation & Isolation: Pour the reaction mixture onto a large volume of ice water. A greenish precipitate will form.

  • Purification: Collect the solid product by suction filtration and wash thoroughly with cold water. Dry the precipitate to a constant weight to yield 3,7-dibromo-10H-phenothiazine as a greenish powder (typical yield: 88%).[8]

Spectroscopic Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step. The following data serves as a reference for validation.

  • ¹H NMR (300 MHz, DMSO-d₆): The symmetrical nature of the molecule simplifies the spectrum.

    • δ 8.84 (s, 1H): Corresponds to the N-H proton of the phenothiazine core.

    • δ 7.14 (dd, J = 8.3, 2.3 Hz, 2H): Protons at positions 2 and 8.

    • δ 7.11 (d, J = 2.3 Hz, 2H): Protons at positions 4 and 6.

    • δ 6.58 (d, J = 8.3 Hz, 2H): Protons at positions 1 and 9.[8]

  • ¹³C NMR (151 MHz, DMSO-d₆):

    • δ 140.9, 116.0, 112.7 (Cquat): Quaternary carbons.

    • δ 130.3, 128.1, 118.2 (CH): Protonated aromatic carbons.[8]

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

    • m/z (%): 359 [M(⁸¹Br₂)]⁺, 357 [M(⁷⁹Br⁸¹Br)]⁺ (100%), 355 [M(⁷⁹Br₂)]⁺.[8]

Key Applications in Research and Development

The utility of 3,7-dibromo-10H-phenothiazine stems from its dual nature: the inherent electronic properties of the phenothiazine core and the synthetic versatility afforded by the two bromine atoms.

Advanced Materials for Organic Electronics

The electron-rich nitrogen and sulfur atoms make the phenothiazine core a powerful electron donor, a property essential for organic semiconductor applications.[2]

  • Perovskite Solar Cells (PSCs): 3,7-dibromo-10H-phenothiazine is a critical precursor for synthesizing novel self-assembled monolayers (SAMs) that function as hole-selective contacts. For instance, it is used to create materials like Br-2EPT . When this SAM is placed between the anode and the perovskite active layer, it facilitates efficient hole extraction, leading to high-performance p-i-n PSCs with power conversion efficiencies (PCE) exceeding 22%.[2]

  • Dye-Sensitized Solar Cells (DSSCs) & Batteries: The strong electron-donating character of phenothiazine derivatives makes them excellent components in DSSCs and organic batteries.[2] For example, derivatives like PTZAN, synthesized from phenothiazine precursors, have been used in zinc batteries demonstrating high capacity, high voltage, and excellent stability over 2000 cycles.[2]

  • OLEDs and OFETs: The compound's excellent electron transport properties make it a valuable building block for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10]

PSC_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication dibromo 3,7-dibromo-10H- phenothiazine coupling Functionalization via Cross-Coupling dibromo->coupling sam Hole-Selective SAM (e.g., Br-2EPT) coupling->sam sam_layer SAM Deposition sam->sam_layer anode Anode (ITO) anode->sam_layer perovskite Perovskite Layer sam_layer->perovskite etl Electron Transport Layer perovskite->etl cathode Cathode etl->cathode

Caption: Workflow from precursor to high-efficiency perovskite solar cells.

A Versatile Intermediate in Medicinal Chemistry

The phenothiazine scaffold is found in numerous FDA-approved drugs, particularly for psychiatric treatments.[2] 3,7-dibromo-10H-phenothiazine provides a strategic entry point for creating novel, biologically active derivatives through targeted functionalization.

  • Antibacterial Agents: The dibromo intermediate is ideal for twofold Suzuki coupling reactions. By reacting it with various (hetero)aryl boronic acids, researchers can synthesize a library of 3,7-di(hetero)aryl-substituted phenothiazines. Subsequent modifications, such as N-alkylation and quaternization, have yielded salts that exhibit potent antibacterial activity against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus.[8]

  • Anticancer Drug Discovery: Phenothiazine derivatives are known to initiate apoptosis and inhibit multidrug resistance in cancer cells.[3] The dibromo precursor allows for the attachment of cancer-targeting moieties or other pharmacophores at the 3 and 7 positions to develop novel hybrid anticancer agents.[3][11]

Drug_Dev cluster_reaction Synthetic Diversification start 3,7-dibromo-10H- phenothiazine suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (with R₂NH) start->buchwald suzuki_prod 3,7-diaryl derivative suzuki->suzuki_prod buchwald_prod 3,7-diamino derivative buchwald->buchwald_prod end Bioactive Compounds (e.g., Antibacterials) suzuki_prod->end buchwald_prod->end

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Exploratory

molecular structure of 3,7-dibromo-10H-phenothiazine

An In-depth Technical Guide to the Molecular Structure of 3,7-dibromo-10H-phenothiazine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 3,7-dibromo-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of 3,7-dibromo-10H-phenothiazine. As a key intermediate in the development of advanced materials and pharmaceuticals, a thorough understanding of its structural and electronic properties is paramount. This document synthesizes crystallographic insights, spectroscopic data, and established synthetic protocols to serve as an authoritative resource for professionals in chemistry and drug development. We will explore the nuanced three-dimensional conformation of the phenothiazine core, the influence of bromine substitution, and the practical methodologies for its preparation and validation.

Introduction: The Phenothiazine Core Scaffold

Phenothiazine is a sulfur- and nitrogen-containing heterocyclic organic compound that forms the foundational structure for a vast class of pharmacologically active agents and functional materials.[1] First synthesized in 1883, its derivatives have revolutionized psychiatric medicine, primarily through their action as dopamine receptor antagonists, leading to the development of the first effective antipsychotic drugs like chlorpromazine.[1] Beyond their well-established roles as antipsychotics, antiemetics, and antihistamines, phenothiazine derivatives are increasingly utilized in materials science.[2][3] Their unique, non-planar "butterfly" conformation and electron-rich nature make them excellent building blocks for organic electronics, including dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and advanced battery technologies.[4][5]

The strategic functionalization of the phenothiazine ring system is a key driver of its diverse applications. Substitution at the 3, 7, and 10 positions allows for precise tuning of the molecule's electronic properties, solubility, and biological activity. 3,7-dibromo-10H-phenothiazine, the subject of this guide, serves as a critical and versatile precursor for creating more complex, symmetrically substituted derivatives through cross-coupling reactions.[6]

Molecular Structure and Conformation

The is defined by its tricyclic core and the specific placement of two bromine atoms. The central ring, containing both a sulfur and a nitrogen atom, forces the two flanking benzene rings to fold along the S•••N axis. This results in a distinctive, non-planar butterfly conformation, which is a hallmark of the phenothiazine family.[4]

This folding is crucial as it prevents the extensive intermolecular π-π stacking that is common in planar aromatic systems, thereby suppressing the formation of performance-limiting excimers in electronic devices.[4]

Caption: Molecular representation of 3,7-dibromo-10H-phenothiazine.

Crystallographic Insights from a Key Derivative

The study reveals two crystallographically independent molecules in the unit cell, each exhibiting the characteristic butterfly fold. The folding angle (dihedral angle) between the planes of the two outer benzene rings was determined to be 153.6° and 145.3°.[7][8] This deviation from planarity is a defining structural feature. The bromine atoms lie nearly in the plane of their respective benzene rings, and their presence is expected to subtly influence the electronic distribution and reactivity of the scaffold.

Crystallographic Parameter Value (for 3,7-dibromo-10-ethylphenothiazine)
Molecular Formula C₁₄H₁₁Br₂NS
Crystal System Triclinic
Space Group
Folding Angle (Molecule 1) 153.6 (2)°
Folding Angle (Molecule 2) 145.3 (2)°

Data sourced from the structural analysis of 3,7-dibromo-10-ethylphenothiazine.[7][8]

Synthesis Protocol

The most common and efficient synthesis of 3,7-dibromo-10H-phenothiazine involves the direct electrophilic bromination of the 10H-phenothiazine starting material. The electron-rich nature of the phenothiazine ring directs substitution to the 3 and 7 positions.

Causality Behind Experimental Choices
  • Solvent (Glacial Acetic Acid): Acetic acid is an ideal solvent as it is polar enough to dissolve the phenothiazine starting material and is stable to the oxidizing conditions of the reaction. It also helps to moderate the reactivity of the bromine.

  • Reagent (Bromine): Bromine (Br₂) is the electrophilic source for the bromination. A slight excess is used to ensure the reaction proceeds to the disubstituted product.

  • Workup (Sodium Sulfite/Sodium Bicarbonate): The reaction is quenched with a saturated solution of sodium sulfite to neutralize any unreacted bromine. A subsequent wash with sodium bicarbonate is performed to remove the acidic solvent (acetic acid), ensuring the final product is neutral.

Step-by-Step Methodology

The following protocol is a validated method for the synthesis of 3,7-dibromo-10H-phenothiazine.[9][10]

  • Dissolution: Dissolve 10H-phenothiazine (e.g., 3 mmol) in glacial acetic acid (50 mL) in a flask equipped with a magnetic stirrer.

  • Reagent Preparation: In a separate container, prepare a solution of bromine (e.g., 6.4 mmol) in glacial acetic acid (20 mL).

  • Addition: Slowly add the bromine solution dropwise to the stirred phenothiazine solution at room temperature.

  • Reaction: Stir the resulting reaction mixture at room temperature overnight (approx. 16 hours).

  • Quenching: Add diethyl ether (30 mL) and a saturated aqueous solution of sodium sulfite (30 mL) to the mixture. Stir vigorously for two hours to neutralize excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase several times with diethyl ether (e.g., 3 x 10 mL).

  • Washing: Combine all organic phases and wash with a saturated solution of sodium bicarbonate (50 mL) followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting solid can be further purified by crystallization or column chromatography to yield 3,7-dibromo-10H-phenothiazine.

G start 10H-Phenothiazine in Acetic Acid reagent Br₂ in Acetic Acid start->reagent Add Dropwise reaction Stir Overnight at Room Temp. reagent->reaction quench Quench with Na₂SO₃ / Ether reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ extract->wash isolate Dry & Evaporate wash->isolate product 3,7-dibromo-10H-phenothiazine isolate->product

Caption: Synthetic workflow for 3,7-dibromo-10H-phenothiazine.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides definitive evidence of the substitution pattern. Due to the molecule's symmetry, a simplified spectrum is observed.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.79 (s, 1H, NH), 7.06-7.20 (m, 4H, Ar-H), 6.55-6.57 (m, 2H, Ar-H).[10]

    • The singlet at 8.79 ppm corresponds to the proton on the nitrogen atom (N-H).

    • The multiplets between 7.06 and 7.20 ppm and 6.55-6.57 ppm correspond to the six aromatic protons on the benzene rings. The specific pattern confirms the 3,7-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, and the isotopic pattern of bromine provides a clear signature.

  • MS (ESI) m/z: 358 (M+2H)⁺.[10] The reported mass corresponds to the protonated molecule. The molecular weight of C₁₂H₇Br₂NS is 357.06 g/mol .[10] The characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) would show intense peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio, which is a hallmark of dibrominated compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A characteristic peak for the N-H bond is expected in the region of 3300-3400 cm⁻¹.[11]

  • Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Strong absorptions are expected in the 1450-1600 cm⁻¹ region.[11]

  • C-Br Stretch: Vibrations for the carbon-bromine bond would be found in the fingerprint region, typically between 500-650 cm⁻¹.

Spectroscopic Data Observed Value / Expected Region Assignment
¹H NMR (δ, ppm) 8.79 (s, 1H)N-H Proton
6.55 - 7.20 (m, 6H)Aromatic Protons
Mass Spec. (m/z) 358 [M+2H]⁺Molecular Ion Peak
IR Spec. (cm⁻¹) ~3350N-H Stretch
1450-1600Aromatic C=C Stretch

Applications in Research and Development

3,7-dibromo-10H-phenothiazine is rarely the final product but rather a crucial building block for more complex functional molecules.

  • Synthetic Intermediate: The bromine atoms at the 3 and 7 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[6] This allows for the straightforward installation of a wide variety of aryl, amine, or other functional groups to create novel materials.[6]

  • Organic Electronics: Derivatives synthesized from this precursor are widely used in materials science. The electron-donating phenothiazine core makes it an excellent component for hole-transporting materials in perovskite solar cells and OLEDs.[4]

  • Drug Discovery: The phenothiazine scaffold is a "privileged structure" in medicinal chemistry. This dibrominated intermediate provides a platform for synthesizing libraries of novel phenothiazine derivatives to screen for a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[12][13]

Conclusion

3,7-dibromo-10H-phenothiazine is a molecule of significant strategic importance. Its structure is characterized by a non-planar, folded tricyclic core with symmetric bromine substitution, which endows it with unique properties and synthetic versatility. The well-established protocols for its synthesis and the clear spectroscopic signatures for its characterization make it an accessible and reliable platform for innovation. For researchers in materials science and drug discovery, a firm grasp of the molecular structure and reactivity of this compound is essential for the rational design of next-generation functional molecules.

References

  • Massive Bio. (2026, January 11). Phenothiazine.
  • Rednic, M. I., et al. PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS.
  • ChemicalBook. 3,7-dibromo-10H-phenothiazine synthesis.
  • Papadopoulos, A., et al. (2013). Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. RSC Advances.
  • Vedantu. (2021, May 15). Phenothiazine: Uses, Properties & Side Effects Explained.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2021, November 15). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. PubMed.
  • Oxford Academic. (2021, November 1). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology.
  • ResearchGate. (n.d.).
  • Ossila. 3,7-Dibromo-10H-phenothiazine.
  • BLD Pharm. 21667-32-3|3,7-Dibromo-10H-phenothiazine.
  • de Meester, P., Chu, S. S. C., Jovanovic, M. V., & Biehl, E. R. (1986). Structure of 3,7-dibromo-10-ethylphenothiazine.
  • IUCr Journals. Structure of 3,7-Dibromo- 10-ethylphenothiazine 2CH3.
  • BenchChem. (2025, December).
  • Saraf, S., Khan, M. A., & Al-nousaui, S. INFRARED SPECTRA OF PHENOTHIAZINES.

Sources

Foundational

An In-depth Technical Guide to 3,7-dibromo-10H-phenothiazine: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 3,7-dibromo-10H-phenothiazine, a key heterocyclic building block for advanced materials and pharmaceutical research. We will delve into its core physical and chem...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3,7-dibromo-10H-phenothiazine, a key heterocyclic building block for advanced materials and pharmaceutical research. We will delve into its core physical and chemical properties, provide detailed, field-proven experimental protocols for its synthesis and functionalization, and explore the mechanistic rationale behind its versatile reactivity. This document is intended for researchers, chemists, and materials scientists engaged in drug development and organic electronics.

Core Molecular Profile and Physicochemical Properties

3,7-dibromo-10H-phenothiazine is a symmetrically substituted derivative of the phenothiazine core. This core structure is not planar but adopts a distinctive "butterfly" conformation, a feature that is crucial to its material properties. This non-planar geometry can effectively suppress intermolecular π-π stacking and the formation of excimers in the solid state or in concentrated solutions, which is highly advantageous in applications like organic light-emitting diodes (OLEDs).[1]

The phenothiazine nucleus is inherently electron-rich due to the presence of both sulfur and nitrogen heteroatoms, making it a potent electron donor.[1] This characteristic is fundamental to its use in organic semiconductors, dye-sensitized solar cells (DSSCs), and as a hole-transporting material.[1]

Physical Properties

While specific quantitative data such as a definitive melting point for the parent 3,7-dibromo-10H-phenothiazine is not consistently reported in the literature, its physical characteristics and those of its immediate derivatives provide a clear operational profile.[1]

PropertyValue / DescriptionCitation(s)
CAS Number 21667-32-3[1][2]
Molecular Formula C₁₂H₇Br₂NS[1][2]
Molecular Weight 357.07 g/mol [1]
Appearance Pale green to beige solid powder.[1]
Melting Point Not consistently reported. N-substituted derivatives exhibit melting points such as 103-104°C (for tert-butyl acetate derivative) and 147-148°C (for propionitrile derivative).[3]
Solubility Insoluble in water. Soluble in common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetic Acid, and Toluene. Purification often involves crystallization from mixed solvents like pentane/diethyl ether.[1][3]
Storage Store at 2-8°C, protected from light, in a dry environment.
Spectroscopic Signature

Definitive characterization relies on a combination of spectroscopic techniques. While a published spectrum for the parent compound is elusive, extensive data on its derivatives allow for a precise prediction of its spectral features.

  • ¹H NMR Spectroscopy: The symmetry of the molecule results in a simplified spectrum. The aromatic region is expected to show three distinct signals for the six protons:

    • A doublet for H-1 and H-9.

    • A doublet of doublets for H-2 and H-8.

    • A doublet for H-4 and H-6.

    • A broad singlet for the N-H proton at position 10, which is exchangeable with D₂O. Based on N-substituted derivatives, the aromatic protons (H-1/9, H-2/8, H-4/6) typically appear in the range of δ 6.9-7.5 ppm.[3]

  • ¹³C NMR Spectroscopy: Due to symmetry, six signals are expected for the twelve aromatic carbons. Key signals include those for the bromine-bearing carbons (C-3 and C-7) and the carbons adjacent to the heteroatoms (C-4a, C-5a, C-10a, C-10b).

  • Infrared (IR) Spectroscopy: Key vibrational modes include:

    • A sharp N-H stretching band around 3300-3400 cm⁻¹.

    • C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

    • C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region.

    • A C-N stretching vibration.

    • Characteristic out-of-plane (OOP) C-H bending vibrations in the 800-900 cm⁻¹ region, indicative of the substitution pattern.[4]

  • Mass Spectrometry: The presence of two bromine atoms gives a characteristic isotopic pattern (M, M+2, M+4) that is a definitive marker for the compound's identity in mass spectrometry analysis. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₂H₇Br₂NS.[3]

Synthesis and Purification: A Validated Protocol

The most reliable and high-yielding synthesis of 3,7-dibromo-10H-phenothiazine is achieved through the direct electrophilic bromination of 10H-phenothiazine.

Synthesis Phenothiazine 10H-Phenothiazine Reagents Br₂ (2.1 eq) Glacial Acetic Acid Product 3,7-dibromo-10H-phenothiazine Phenothiazine->Product Electrophilic Aromatic Substitution Reagents->Product Stir at RT, 16-24h

Synthesis of 3,7-dibromo-10H-phenothiazine.
Step-by-Step Experimental Protocol

This protocol is adapted from established and peer-reviewed methodologies, ensuring reproducibility and high yield.[3][5]

Materials:

  • 10H-Phenothiazine (1.0 eq)

  • Bromine (Br₂) (2.1 - 2.5 eq)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 10H-phenothiazine (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of phenothiazine).

  • Bromine Addition: Prepare a solution of bromine (2.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirring phenothiazine solution at room temperature over 1 hour. The reaction is exothermic; for larger scales, an ice bath may be used to maintain room temperature. The solution will typically turn dark green or brown.[5]

  • Reaction: Stir the mixture at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing diethyl ether and a saturated aqueous solution of sodium sulfite. Stir vigorously until the orange/brown color of excess bromine dissipates.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer several times with diethyl ether.

  • Neutralization: Combine all organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by column chromatography on silica gel or, more commonly, by crystallization/recrystallization from a solvent system like a pentane/diethyl ether mixture to yield the product as a pale solid.[3] A yield of 85% has been reported for this procedure.[3]

Chemical Reactivity and Strategic Functionalization

The reactivity of 3,7-dibromo-10H-phenothiazine is dominated by two key sites: the N-H proton at position 10 and the carbon-bromine bonds at positions 3 and 7. This dual reactivity makes it an exceptionally versatile building block.

Reactivity cluster_0 Core Molecule cluster_1 N-Functionalization cluster_2 C-Br Functionalization DBPTZ 3,7-dibromo- 10H-phenothiazine N_Alkylation N-Alkylated Product DBPTZ->N_Alkylation 1. Base (NaH) 2. Electrophile (R-X) Suzuki 3,7-Diaryl Product (C-C bond) N_Alkylation->Suzuki Pd Catalyst Ar-B(OH)₂ Buchwald 3,7-Diamino Product (C-N bond) N_Alkylation->Buchwald Pd Catalyst Amine (R₂NH)

Key reactivity pathways for functionalization.
N-H Functionalization (Alkylation & Acylation)

The proton on the nitrogen at position 10 is weakly acidic and can be readily removed by a suitable base, such as sodium hydride (NaH), to form the corresponding sodium salt.[3] This nucleophilic nitrogen can then react with a wide range of electrophiles.

  • Causality: This step is often performed first to improve solubility and to protect the N-H group from interfering with subsequent palladium-catalyzed reactions. The choice of the N-substituent (e.g., alkyl chains) can be used to tune the solubility and morphology of the final material.[3]

Exemplary Protocol: N-Alkylation

  • Suspend 3,7-dibromo-10H-phenothiazine (1.0 eq) in dry THF under an inert atmosphere (Argon or Nitrogen) and cool to 0°C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.

  • Stir the mixture at 0°C for 2 hours.

  • Add the desired alkyl halide (e.g., an alkyl bromide, 1.2 eq) dropwise as a solution in dry THF.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction by carefully adding water, then extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purify the product via standard chromatographic techniques.

C-Br Functionalization: Palladium Cross-Coupling

The C-Br bonds at the 3 and 7 positions are prime sites for forming new carbon-carbon and carbon-nitrogen bonds using palladium-catalyzed cross-coupling reactions. This is the primary strategy for extending the π-conjugated system of the molecule. It is crucial to perform N-functionalization prior to these reactions.

3.2.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method to couple the dibromophenothiazine core with aryl or vinyl boronic acids or esters, creating extended biaryl systems.

  • Expertise & Causality: The choice of catalyst system is critical. A combination of a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ and a suitable ligand is used. A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step in the catalytic cycle.[3] The reaction is typically run in a two-phase solvent system (e.g., Toluene/Water) or in a polar aprotic solvent like DMF.

Exemplary Protocol: Double Suzuki-Miyaura Coupling

  • To a flame-dried flask under an inert atmosphere, add the N-alkylated 3,7-dibromo-10H-phenothiazine (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a base like Cs₂CO₃ (4.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent mixture, such as Toluene/Methanol/Water.[3]

  • Heat the reaction mixture to reflux (typically 80-110°C) and stir for 12-24 hours.

  • After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry, and concentrate.

  • Purify the final product by column chromatography and/or recrystallization.

3.2.2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the synthesis of 3,7-diamino-phenothiazine derivatives, which are valuable as hole-transporting materials and in medicinal chemistry.

  • Expertise & Causality: This reaction requires a palladium catalyst, a specialized phosphine ligand (e.g., SPhos, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). The ligand choice is critical to facilitate the reductive elimination step that forms the C-N bond. Anhydrous, deoxygenated solvents like toluene or dioxane are mandatory for this reaction to prevent catalyst deactivation.

Exemplary Protocol: Double Buchwald-Hartwig Amination

  • In a glovebox or under a strict inert atmosphere, combine the N-alkylated 3,7-dibromo-10H-phenothiazine (1.0 eq), the desired amine (2.2 eq), sodium tert-butoxide (2.5-3.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., SPhos, 4-8 mol%) in a flask.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the mixture to 100-110°C for 16-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the product by column chromatography.

Conclusion

3,7-dibromo-10H-phenothiazine stands as a cornerstone molecule for the rational design of functional organic materials and complex pharmaceutical agents. Its unique butterfly-shaped, electron-rich core provides a robust platform, while its dual reactivity at the nitrogen and bromine positions offers chemists a precise and powerful toolkit for molecular engineering. The validated protocols and mechanistic insights provided in this guide serve as a reliable foundation for researchers aiming to harness the full potential of this versatile heterocyclic scaffold.

References

  • Rednic, M. I., et al. (2012). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie, 57(7-8), 637-644. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 7-Dibrom-10H-phenothiazine. Researchgate.net. Retrieved March 15, 2026, from [Link]

  • Joshi, B. D., Tandon, P., & Jain, S. (2012). Structure, MESP and HOMO-LUMO study of 10-Acetyl- 10H-phenothiazine 5-oxide using vibrational spectroscopy and quantum chemical methods. BIBECHANA, 9, 38–49. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry measurements and HOMO LUMO energies. Researchgate.net. Retrieved March 15, 2026, from [Link]

  • ACS Publications. (2000). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor-Acceptor Molecule. The Journal of Physical Chemistry A, 104(44), 10126–10134. Available at: [Link]

  • Saraf, S., et al. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University, Chemistry Department. Available at: [Link]

Sources

Exploratory

The Solvation Dynamics and Handling of 3,7-Dibromo-10H-phenothiazine: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Solubility profiles, thermodynamic drivers of solvation, and solvent-dependent experimental workflows. Executive Summary 3,7...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Solubility profiles, thermodynamic drivers of solvation, and solvent-dependent experimental workflows.

Executive Summary

3,7-Dibromo-10H-phenothiazine (CAS: 21667-32-3) is a critical synthetic intermediate used in the development of redox-active polymers, organic light-emitting diodes (OLEDs), and phenothiazinium dyes such as methylene blue analogs[1][2]. Despite its utility, its handling is notoriously difficult due to its highly restricted solubility profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical observations. We will examine the thermodynamic causality behind the solubility of 3,7-dibromo-10H-phenothiazine, detailing how its molecular architecture dictates solvent interactions. Furthermore, we provide self-validating, step-by-step experimental workflows that leverage these solubility constraints to optimize synthesis and purification.

Molecular Architecture and Thermodynamic Drivers of Solvation

To understand why 3,7-dibromo-10H-phenothiazine behaves the way it does in solution, we must analyze its structural evolution from the parent compound, 10H-phenothiazine.

The parent phenothiazine possesses a logarithmic partition coefficient (LogP) of 3.78[3]. However, the electrophilic addition of two bulky, electron-withdrawing bromine atoms at the 3 and 7 positions fundamentally alters the molecule's physicochemical properties. The LogP of 3,7-dibromo-10H-phenothiazine spikes to 5.56 [3], rendering it highly lipophilic.

Causality of Insolubility:

  • Hydrophobic Exclusion: The massive increase in van der Waals volume imparted by the bromine atoms disrupts the hydrogen-bond networks of polar protic solvents (like water and ethanol) without offering compensatory hydrogen-bond acceptors.

  • Intermolecular π−π Stacking: The planar tricyclic core promotes strong intermolecular π−π stacking in the solid state. To dissolve the compound, a solvent must provide enough solvation energy to overcome this robust crystal lattice. Pure non-polar solvents (like hexane or benzene) lack the dipole moment required to disrupt these stacking interactions, leading to poor solubility[4].

Quantitative & Qualitative Solubility Profile

The following table summarizes the solubility of 3,7-dibromo-10H-phenothiazine across various solvent classes at 25 °C, grounded in empirical data[1][4].

Solvent CategorySpecific SolventsSolubility Profile (25 °C)Mechanistic Rationale
Aqueous Water, Dilute AcidsHighly InsolubleHigh LogP (5.56); inability to intercalate into the water lattice[3].
Polar Protic Methanol, Ethanol, Acetic AcidPoorly Soluble / InsolubleBulky halogens sterically hinder H-bonding at the core amine[2].
Polar Aprotic DMSO, Acetone, DMFSparingly SolubleDipole-dipole interactions provide moderate solvation; requires heating for full dissolution[4].
Halogenated Dichloromethane (DCM), ChloroformLimited SolubilityDispersion forces interact favorably with the brominated rings, but π−π stacking limits total capacity[4].
Mixed Systems n-Hexane/Acetone (7:3)SolubleHexane provides a non-polar bulk phase while acetone acts as a polar disruptor to break π−π stacking[1].

Solvation Logic and Decision Matrix

When designing workflows involving this compound, solvent selection must be treated as a strategic variable. The logic tree below illustrates how thermodynamic interactions dictate solvent utility in the laboratory.

SolvationLogic Core 3,7-Dibromo-10H-phenothiazine (LogP = 5.56) Aqueous Aqueous / Protic (Water, MeOH, EtOH) Core->Aqueous Highly Insoluble Aprotic Polar Aprotic (DMSO, DMF, Acetone) Core->Aprotic Sparingly Soluble NonPolar Non-Polar / Halogenated (DCM, Chloroform, Hexane) Core->NonPolar Soluble in Mixtures Action1 Use as Anti-Solvent (Precipitation) Aqueous->Action1 Hydrophobic exclusion Action2 Use for NMR / Heating (DMSO-d6) Aprotic->Action2 Dipole-dipole stabilization Action3 Use for Chromatography (Hexane/Acetone) NonPolar->Action3 Dispersion forces

Caption: Solvation logic tree based on thermodynamic interactions and solvent polarity.

Solvent-Driven Experimental Workflows

The following protocols are designed as self-validating systems . By exploiting the solubility differentials of the precursor versus the product, we can drive reactions to completion and isolate highly pure compounds.

Protocol 1: Synthesis via In-Situ Precipitation

Causality: 10H-phenothiazine is soluble in glacial acetic acid. However, as bromination occurs, the LogP increases, causing the 3,7-dibromo product to precipitate out of the polar protic solvent[1][2]. This in-situ precipitation is a thermodynamic advantage: it prevents over-bromination by removing the product from the reactive phase (Le Chatelier's principle) and allows for isolation via simple solid-liquid separation[2].

Step-by-Step Methodology:

  • Dissolution: Place 10H-phenothiazine (25.0 g, 125 mmol) in a dry two-necked round-bottom flask under a nitrogen atmosphere. Add 600 mL of degassed glacial acetic acid and stir until fully dissolved[1].

  • Electrophilic Aromatic Substitution: Prepare a solution of bromine (13.5 mL, 263 mmol) in 200 mL of acetic acid. Add this dropwise to the reaction mixture at room temperature.

  • Precipitation Phase: Stir the deep-colored solution at room temperature for 16 hours. As the reaction progresses, the highly lipophilic 3,7-dibromo-10H-phenothiazine will crash out of solution[1].

  • Quenching: Add a saturated aqueous solution of sodium sulfite (31.5 g, 250 mmol) to quench unreacted bromine. Stir for an additional 3 hours[1].

  • Isolation: Separate the solid product from the acetic acid/water mixture using vacuum filtration. Wash the filter cake extensively with water to remove residual acid.

Validation Checkpoint: Dry the precipitate to weight constancy. A successful synthesis will yield approximately 88% of a greenish powder. The melting point must be verified at 186–188 °C [1].

Protocol 2: Chromatographic Purification

Causality: Because 3,7-dibromo-10H-phenothiazine has limited solubility in pure non-polar solvents (e.g., pure hexane) and pure polar aprotic solvents (e.g., pure acetone) at room temperature[4], a binary solvent system is required for silica gel chromatography. A 7:3 ratio of n-hexane to acetone provides the perfect balance: hexane acts as the mobile bulk phase, while acetone disrupts the π−π stacking of the phenothiazine core, allowing it to elute smoothly without crashing out on the column[1].

Step-by-Step Methodology:

  • Sample Preparation: Adsorb the crude greenish powder onto Celite® or dissolve it in a minimal amount of hot dichloromethane (DCM) prior to loading onto the silica gel column[1].

  • Column Equilibration: Pack the silica gel column using a solvent mixture of n-hexane/acetone (9:1 v/v).

  • Elution: Begin elution, gradually increasing the polarity of the mobile phase to n-hexane/acetone (7:3 v/v). Monitor the fractions using Thin-Layer Chromatography (TLC).

  • Recovery: Pool the fractions containing the pure product and remove the solvent under reduced pressure.

Validation Checkpoint:

  • TLC: The product should exhibit an Rf​ value of 0.42 in an n-hexane/acetone (7:3) system[1].

  • NMR Spectroscopy: Dissolve the purified solid in DMSO- d6​ (heating may be required due to sparing solubility at RT). The 1 H NMR (300 MHz) must show a distinct singlet for the amine proton at δ 8.84 ppm, and aromatic signals at δ 7.14 (dd), 7.11 (d), and 6.58 (d) ppm[1].

Workflow Visualization

G Start 10H-Phenothiazine (Soluble in AcOH) Bromination Bromination (Br2 in AcOH, 16h, RT) Start->Bromination Precipitation In-Situ Precipitation (Product Insoluble) Bromination->Precipitation Thermodynamic driving force Filtration Filtration & Na2SO3 Wash (Quench excess Br2) Precipitation->Filtration Solid-liquid separation Chromatography Silica Gel Chromatography (Hexane:Acetone 7:3) Filtration->Chromatography Crude solid Pure Pure 3,7-Dibromo-10H-phenothiazine (Rf = 0.42) Chromatography->Pure Elution & Evaporation

Caption: Synthesis and purification workflow of 3,7-dibromo-10H-phenothiazine.

Conclusion & Best Practices

The successful utilization of 3,7-dibromo-10H-phenothiazine hinges entirely on respecting its solubility constraints. Its high LogP (5.56) and tendency for strong intermolecular π−π stacking make it recalcitrant to standard solvation techniques[3][4].

Key Takeaways for the Bench Scientist:

  • Do not fight the insolubility; use it. The precipitation of the product in acetic acid is the most efficient purification step available[1].

  • Avoid pure solvents for chromatography. Always utilize binary systems (like hexane/acetone) to balance dispersion forces with dipole-mediated π -stacking disruption[1].

  • Prepare for NMR challenges. When verifying purity, expect to heat your NMR tubes in DMSO- d6​ to achieve a high enough concentration for clear 13 C spectra[1][4].

References

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide (US11059797B2)

Sources

Foundational

3,7-dibromo-10H-phenothiazine NMR spectral data.

Title: Comprehensive Technical Guide: Synthesis, NMR Spectral Characterization, and Mechanistic Insights of 3,7-Dibromo-10H-phenothiazine Executive Summary & Core Significance 3,7-Dibromo-10H-phenothiazine (DBP) serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Synthesis, NMR Spectral Characterization, and Mechanistic Insights of 3,7-Dibromo-10H-phenothiazine

Executive Summary & Core Significance

3,7-Dibromo-10H-phenothiazine (DBP) serves as a foundational building block in the development of advanced organic materials, including hole-transporting layers for photovoltaics, redox-active polymers, and two-dimensional covalent organic frameworks (COFs)[1][2]. The strategic placement of two bromine atoms at the 3 and 7 positions transforms the electron-rich phenothiazine core into a versatile electrophile, primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1][3]. This guide provides an in-depth mechanistic analysis of its synthesis and a rigorous deconstruction of its Nuclear Magnetic Resonance (NMR) spectral data to ensure reproducible, high-fidelity research outcomes.

Mechanistic Causality in Regioselective Bromination

The synthesis of DBP relies on a highly regioselective electrophilic aromatic substitution (EAS). The causality behind this regioselectivity lies in the competing electronic effects of the heteroatoms within the central thiazine ring:

  • Nitrogen (+M Effect): The nitrogen atom possesses a lone pair of electrons that strongly donates electron density into the adjacent phenyl rings via resonance. This activates the ortho (C-1, C-9) and para (C-3, C-7) positions.

  • Sulfur (-I, Weak +M Effect): The sulfur atom is less effective at resonance donation due to orbital size mismatch (3p vs 2p) and exerts a mild electron-withdrawing inductive effect.

  • Steric & Thermodynamic Control: While the C-1 and C-9 positions are electronically activated by nitrogen, they suffer from significant steric hindrance due to the proximity of the N-H bond and the folded nature of the tricyclic core. Consequently, bromination is thermodynamically and kinetically driven to the para positions (C-3 and C-7)[4][5].

Mechanism A 10H-Phenothiazine Core B Nitrogen Lone Pair (+M Effect) A->B C Sulfur Atom (-I, weak +M) A->C D Para-Activation (C3, C7) B->D Primary Directing Effect E Ortho-Activation (C1, C9) B->E G Regioselective Bromination at C3 and C7 D->G Favored Pathway F Steric Hindrance at C1/C9 E->F F->G Disfavored

Logical flow of regioselective electrophilic aromatic bromination in 10H-phenothiazine.

Experimental Protocol: A Self-Validating Synthesis

The following protocol details the dibromination of 10H-phenothiazine, designed to be a self-validating system where physical state changes confirm reaction progress[4][6].

Step-by-Step Methodology:

  • Dissolution: Suspend 10H-phenothiazine (e.g., 50.2 mmol) in glacial acetic acid (AcOH) (approx. 100 mL) under constant stirring at room temperature.

    • Causality: AcOH is a polar protic solvent that stabilizes the intermediate Wheland complex (bromonium ion). Crucially, it attenuates the oxidizing power of the halogen, preventing the unwanted oxidation of the sulfur atom to a sulfoxide.

  • Electrophilic Addition: Add elemental bromine (Br 2​ ) (125.5 mmol, 2.5 equiv.) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the EAS, preventing thermal degradation and ensuring strictly regioselective substitution.

  • Reaction Maturation: Stir the mixture continuously at room temperature for 16 hours.

  • Self-Validation & Isolation: The reaction validates its completion through the spontaneous precipitation of a greenish-brown solid. DBP is significantly less soluble in AcOH than the starting material.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold AcOH and water to remove residual Br 2​ and HBr byproducts, and dry to constant weight under vacuum (Typical yield: 88%)[4].

  • Orthogonal Validation: Before NMR, mass spectrometry (EI-MS) should be used to confirm the presence of the characteristic 1:2:1 isotopic cluster at m/z 355, 357, and 359, definitively proving the incorporation of two bromine atoms[4].

Workflow S1 Starting Material 10H-Phenothiazine S2 Electrophilic Addition Br2 in AcOH, RT S1->S2 S3 Purification Filtration & Wash S2->S3 S4 Sample Prep Dissolve in DMSO-d6 S3->S4 S5 NMR Acquisition 400-600 MHz Spectrometer S4->S5

Step-by-step workflow from synthesis to NMR spectral acquisition of 3,7-dibromo-10H-phenothiazine.

NMR Spectral Data & Structural Causality

Accurate NMR characterization requires dissolving the purified DBP in deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality of Solvent Choice: DBP exhibits strong intermolecular hydrogen bonding and π−π stacking. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these aggregates and yielding sharp, highly resolved spectral lines[1][4].

Furthermore, the tricyclic framework of DBP is not planar; it adopts a folded "butterfly" conformation. Solution-state structural analyses reveal a dihedral angle of approximately 149° between the two phenyl rings, with the central thiazine ring in a boat conformation and the N-H proton occupying an equatorial position[7]. This geometry directly impacts the electronic shielding of the aromatic protons.

Table 1: 1 H NMR Spectral Data (DMSO- d6​ , 300-600 MHz) [1][4]

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentStructural Causality & Insight
8.84 - 8.85 Singlet (s)1H-N-HHighly deshielded due to the electronegativity of nitrogen and strong hydrogen bonding with the DMSO- d6​ solvent.
7.14 Doublet of doublets (dd)2H 3J = 8.3, 4J = 2.3H-2, H-8Positioned meta to N and ortho to Br. Exhibits both ortho coupling to H-1/H-9 and meta coupling to H-4/H-6.
7.11 Doublet (d)2H 4J = 2.3H-4, H-6Positioned ortho to S and meta to Br. The lack of an ortho proton at C-3 restricts this signal to a small meta coupling ( 4J ).
6.58 - 6.59 Doublet (d)2H 3J = 8.3H-1, H-9Positioned ortho to N. These protons are strongly shielded by the +M electron-donating effect of the nitrogen lone pair, pushing them significantly upfield.

Table 2: 13 C NMR Spectral Data (DMSO- d6​ , 100-151 MHz) [1][4]

Chemical Shift ( δ , ppm)Carbon TypeAssignmentStructural Causality & Insight
140.9 C quat​ C-10a, C-9aDeshielded due to direct attachment to the electronegative nitrogen atom.
130.3 CHC-4, C-6Aromatic methine carbons positioned ortho to the sulfur atom.
128.1 CHC-2, C-8Aromatic methine carbons positioned meta to the nitrogen atom.
118.2 CHC-1, C-9Aromatic methine carbons ortho to the nitrogen atom; shielded by resonance (+M effect).
116.0 C quat​ C-4a, C-5aQuaternary carbons directly attached to the sulfur atom.
112.7 C quat​ C-3, C-7The "Heavy Atom Effect" of the attached bromine atoms causes a significant upfield shift of these substituted carbons.

References

  • Thiophene substituted phenothiazine polymers: Design, synthesis and characterization. Arabian Journal of Chemistry. 1

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. MDPI.4

  • Solution Structure and Preferred Orientation of 3,7-Dibromo-10H-phenothiazine Dissolved in Nematic Liquid Crystal. Bulletin of the Chemical Society of Japan (Oxford Academic). 7

  • Phenothiazine-Based 2D Covalent Organic Framework for Efficient Visible-Light-Induced Free Radical Polymerization. ACS Applied Polymer Materials. 2

  • Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. ResearchGate. 3

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. PMC. 5

  • 3,7-dibromo-10H-phenothiazine synthesis. ChemicalBook. 6

Sources

Exploratory

Structural Elucidation of 3,7-Dibromo-10H-Phenothiazine: A Comprehensive 1H NMR Guide

Executive Summary For researchers and drug development professionals, phenothiazine derivatives represent a critical class of bioactive scaffolds and organic electronic materials. Specifically, 3,7-dibromo-10H-phenothiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, phenothiazine derivatives represent a critical class of bioactive scaffolds and organic electronic materials. Specifically, 3,7-dibromo-10H-phenothiazine is a highly valued intermediate, serving as the foundational building block for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations[1]. Before any downstream functionalization can occur, rigorous structural validation of this dibrominated core is required.

This whitepaper provides an in-depth, mechanistic guide to interpreting the 1 H Nuclear Magnetic Resonance (NMR) spectrum of 3,7-dibromo-10H-phenothiazine. By bridging synthetic causality with spectroscopic behavior, this guide establishes a self-validating framework for ensuring high-purity material synthesis and accurate spectral assignment.

Mechanistic Context & Regioselective Synthesis

To accurately interpret the NMR spectrum, one must first understand the molecular symmetry dictated by the synthesis. The phenothiazine core contains two heteroatoms: a strongly electron-donating nitrogen (amine) and a weaker electron-donating sulfur (thioether).

During electrophilic aromatic substitution (bromination), the nitrogen atom's resonance effect strongly directs the incoming electrophiles to the para positions relative to the nitrogen[1]. Consequently, bromination occurs regioselectively at the 3 and 7 positions, maintaining a C2v​ -symmetric core[2]. This symmetry is the master key to the NMR spectrum: it reduces the complexity of the aromatic region from six distinct protons down to three chemically equivalent pairs.

ExperimentalWorkflow Step1 1. Regioselective Bromination Phenothiazine + Br2 in AcOH Step2 2. Reaction Quenching Na2SO3 reduces excess Br2 Step1->Step2 Step3 3. Product Isolation Filtration & Drying to constant weight Step2->Step3 Step4 4. NMR Sample Prep Dissolution in DMSO-d6 Step3->Step4 Step5 5. 1H NMR Acquisition 300-400 MHz, 298 K Step4->Step5

Workflow from regioselective bromination to NMR acquisition.

Experimental Workflows: Synthesis & Sample Preparation

The reliability of an NMR spectrum is entirely dependent on the integrity of the sample preparation. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 3,7-dibromo-10H-phenothiazine

Causality: Bromination in glacial acetic acid ensures a homogeneous reaction environment while moderating the reactivity of Br2​ to prevent over-bromination[2].

  • Dissolution: In a dry round-bottom flask, dissolve 1.0 equivalent of phenothiazine in degassed glacial acetic acid under nitrogen[1]. (Self-validation: Complete dissolution ensures uniform electrophilic attack).

  • Bromination: Slowly add 2.1 equivalents of bromine ( Br2​ ) dissolved in acetic acid dropwise at room temperature[1]. (Causality: Dropwise addition prevents localized exothermic spikes that lead to polybrominated impurities).

  • Reaction: Stir the deep-colored solution at room temperature for 16 hours[1].

  • Quenching: Add a saturated aqueous solution of sodium sulfite ( Na2​SO3​ )[1]. (Self-validation: The mixture will transition to a lighter greenish suspension, visually confirming the reduction of unreacted Br2​ into benign bromide ions).

  • Isolation: Filter the greenish precipitate, wash with cold water, and dry under a vacuum to a constant weight[1]. (Self-validation: Achieving constant weight confirms the complete removal of volatile acetic acid, preventing solvent peak interference at ~1.9 ppm in the final NMR).

Protocol 2: NMR Sample Preparation

Causality: 3,7-dibromo-10H-phenothiazine exhibits poor solubility in standard chloroform ( CDCl3​ ). Furthermore, the N-H proton undergoes rapid exchange in protic or wet environments, which can broaden the signal into the baseline. Dimethyl sulfoxide-d6 ( DMSO−d6​ ) is chosen because it strongly hydrogen-bonds with the N-H group, locking it in place and rendering it as a sharp, quantifiable singlet[3].

  • Massing: Weigh exactly 10–15 mg of the dried compound.

  • Dissolution: Dissolve the solid in 0.6 mL of anhydrous DMSO−d6​ [3]. (Self-validation: The solution must be perfectly clear. Particulate matter distorts magnetic field homogeneity, degrading peak resolution).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire the 1 H NMR spectrum at 298 K using a 300 MHz spectrometer with a standard single-pulse sequence (16 scans, 1-second relaxation delay).

1 H NMR Spectral Analysis & Signal Assignment

Because of the molecule's symmetry, the six aromatic protons resolve into an AMX (or ABX, depending on field strength) spin system consisting of three distinct signals, each integrating to 2 protons. The N-H proton integrates to 1 proton[1].

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality & Mechanistic Rationale
N-H 8.84Singlet (s)-1HHighly deshielded due to strong hydrogen bonding with the DMSO−d6​ solvent[1].
H-2, H-8 7.14Doublet of doublets (dd) 3J = 8.3, 4J = 2.32HLocated meta to the nitrogen and ortho to the bromine. Split by both the ortho H-1 ( 3J ) and the meta H-4 ( 4J )[1].
H-4, H-6 7.11Doublet (d) 4J = 2.32HLocated ortho to the sulfur and meta to the bromine. Split only by the meta H-2 proton[1].
H-1, H-9 6.58Doublet (d) 3J = 8.32HLocated ortho to the nitrogen. Strongly shielded by the resonance electron donation from the nitrogen lone pair, pushing the signal significantly upfield[1].
Spin-Spin Coupling Logic

The splitting pattern is a direct mathematical reflection of the molecule's connectivity.

  • H-1/H-9 are shielded by the nitrogen lone pair. They only have one adjacent proton (H-2/H-8) at the ortho position, resulting in a doublet with a large 3J coupling constant of 8.3 Hz[1].

  • H-4/H-6 are adjacent to the sulfur atom. Because the ortho position (C-3/C-7) is occupied by bromine, these protons only couple with the meta proton (H-2/H-8), resulting in a doublet with a small 4J coupling constant of 2.3 Hz[1].

  • H-2/H-8 are sandwiched in the coupling network. They couple with H-1 ortho ( 3J = 8.3 Hz) and H-4 meta ( 4J = 2.3 Hz), resulting in a distinct doublet of doublets[1].

SpinCoupling NH N-H Proton 8.84 ppm (s) H1 H-1 / H-9 Protons 6.58 ppm (d) NH->H1 NOE / Shielding Influence H2 H-2 / H-8 Protons 7.14 ppm (dd) H1->H2 3J = 8.3 Hz (Ortho Coupling) H4 H-4 / H-6 Protons 7.11 ppm (d) H2->H4 4J = 2.3 Hz (Meta Coupling)

J-coupling network and spin-spin splitting logic in the aromatic system.

Causality in Spectroscopic Troubleshooting

When analyzing the spectrum of 3,7-dibromo-10H-phenothiazine, scientists may encounter specific deviations. Understanding the causality behind these deviations is essential for rapid troubleshooting:

  • Missing or Broad N-H Peak: If the N-H peak at 8.84 ppm is absent or appears as a broad mound near the baseline, the DMSO−d6​ solvent is likely contaminated with water. Water facilitates rapid intermolecular proton exchange, averaging out the signal. Fix: Use fresh, anhydrous DMSO−d6​ stored over molecular sieves.

  • Peak Overlap at ~7.1 ppm: The H-2/H-8 (7.14 ppm) and H-4/H-6 (7.11 ppm) signals are separated by only 0.03 ppm[1]. On low-field instruments (e.g., 60 MHz or 100 MHz benchtop NMRs), these signals will merge into a complex multiplet due to second-order effects ( Δν/J ratio becomes too small). Fix: Ensure spectral acquisition is performed on an instrument with a magnetic field strength of at least 300 MHz to properly resolve the 4J meta-coupling.

Conclusion

The 1 H NMR spectrum of 3,7-dibromo-10H-phenothiazine is a textbook example of how molecular symmetry and heteroatom resonance effects dictate spectroscopic outcomes. By utilizing DMSO−d6​ to lock the N-H proton and mapping the AMX spin system driven by the regioselective para-bromination, researchers can definitively validate the structural integrity of this critical scaffold prior to advanced cross-coupling applications.

References

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts.
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI.
  • Thiophene substituted phenothiazine polymers: Design, synthesis and characteriz

Sources

Foundational

In-Depth Technical Guide: Structural Elucidation and 13C NMR Chemical Shifts of 3,7-Dibromo-10H-Phenothiazine

Executive Summary The phenothiazine core is a privileged heterocyclic scaffold, serving as the structural foundation for a vast array of neuropharmacological agents (e.g., chlorpromazine) and advanced optoelectronic mate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenothiazine core is a privileged heterocyclic scaffold, serving as the structural foundation for a vast array of neuropharmacological agents (e.g., chlorpromazine) and advanced optoelectronic materials[1]. Within this domain, 3,7-dibromo-10H-phenothiazine (DBP) acts as a highly versatile, pivotal precursor. The precise halogenation at the 3 and 7 positions provides ideal handles for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1],[2].

This whitepaper provides an authoritative, in-depth analysis of the synthesis, purification, and structural elucidation of DBP, with a specific focus on its 13 C Nuclear Magnetic Resonance (NMR) chemical shifts. By understanding the causality behind the experimental parameters and the quantum mechanical origins of the NMR data, researchers can establish a self-validating workflow for characterizing heavily substituted heterocycles.

Mechanistic Grounding & Synthesis Workflow

The synthesis of DBP relies on the electrophilic aromatic substitution of the parent 10H-phenothiazine. The regioselectivity of this reaction is strictly governed by the powerful electron-donating nature of the secondary amine (NH) group, which directs the incoming bromine electrophiles to the para positions (C3 and C7).

Step-by-Step Synthesis Protocol

To ensure high yield and prevent the formation of over-brominated impurities, the following protocol must be strictly adhered to:

  • Dissolution: Suspend 10H-phenothiazine (1.0 equiv) in glacial acetic acid (AcOH).

    • Causality: AcOH acts as both a polar protic solvent to stabilize the bromonium intermediate and a mild acid to suppress the unwanted oxidation of the phenothiazine sulfur atom to a sulfoxide.

  • Electrophilic Addition: Add a solution of bromine (Br 2​ ) or N-bromosuccinimide (NBS) (2.1 equiv) in AcOH dropwise over 1 hour at 0–5 °C.

    • Causality: Strict temperature control is critical. Elevated temperatures lead to over-bromination (yielding 1,3,7,9-tetrabromophenothiazine) and promote unwanted radical pathways. Slow addition ensures the electrophile remains the limiting reagent.

  • Reaction Maturation: Allow the mixture to warm to 25 °C and stir for 12 hours.

    • Causality: This duration ensures complete thermodynamic conversion of the mono-brominated intermediate to the symmetric 3,7-dibromo product.

  • Quenching: Pour the mixture into ice water containing sodium bisulfite (NaHSO 3​ ).

    • Causality: NaHSO 3​ reduces any unreacted Br 2​ to inert bromide ions, preventing further halogenation during the isolation phase.

  • Isolation & Purification: Filter the crude precipitate and recrystallize from a chloroform/hexane mixture to yield analytically pure DBP[3].

Workflow Visualization

G N1 10H-Phenothiazine (Starting Material) N2 Electrophilic Bromination (Br2 or NBS, AcOH, 0°C) N1->N2 Reagent Addition N3 Bromonium Intermediate (Para to NH) N2->N3 Regioselective Attack N4 3,7-Dibromo-10H-phenothiazine (Crude Product) N3->N4 HBr Elimination N5 Purification (NaHSO3 Quench & Recrystallization) N4->N5 Isolate & Wash N6 NMR Sample Prep (Dissolution in DMSO-d6) N5->N6 Pure DBP N7 13C NMR Acquisition (100-150 MHz, D1 ≥ 3s) N6->N7 Characterization

Workflow for synthesis, purification, and 13C NMR characterization of 3,7-dibromo-10H-phenothiazine.

Structural Elucidation: 13 C NMR Chemical Shifts

As application scientists, interpreting the 13 C NMR spectrum of DBP is a masterclass in understanding substituent effects—specifically, the interplay between resonance donation and the "heavy atom effect." Because DBP possesses a C2v​ -like plane of symmetry, its 12 aromatic carbons resolve into exactly 6 distinct carbon environments [3].

Quantitative Data: 13 C NMR Assignments

The following table summarizes the 13 C NMR chemical shifts for DBP acquired in DMSO- d6​ [3].

Carbon PositionChemical Shift (ppm)Multiplicity / TypeAssignment Rationale & Causality
C8a, C9a (C-N) 141.43Quaternary (C)Strong Inductive Deshielding: The adjacent highly electronegative secondary amine nitrogen pulls electron density away via the σ -bond.
C2, C8 130.12Tertiary (CH)Minimal Shielding: Positioned meta to the strongly electron-donating NH group, these carbons do not benefit from resonance shielding.
C4, C6 128.62Tertiary (CH)Weak Resonance: Located ortho to the sulfur atom. Sulfur's 3p lone pairs overlap poorly with the ring's 2p orbitals, resulting in weak electron donation.
C4a, C5a (C-S) 118.72Quaternary (C)Moderate Shielding: Shielded relative to C-N due to the lower electronegativity and larger atomic radius of the sulfur atom.
C1, C9 116.55Tertiary (CH)Strong Resonance Shielding: Located ortho to the NH group. The nitrogen lone pair delocalizes into the ring, heavily shielding these positions.
C3, C7 (C-Br) 113.19Quaternary (C)Heavy Atom Effect: Extreme upfield shift driven by spin-orbit coupling from the large electron cloud of bromine, compounded by para-NH resonance.
Theoretical Basis of the C-Br Chemical Shift

The most striking feature of this spectrum is the C-Br resonance at 113.19 ppm . In an unsubstituted benzene ring, carbons resonate at ~128 ppm. The dramatic upfield shift observed here is caused by the Heavy Atom Effect (Normal Halogen Dependence). As the halogen increases in size (Cl Br I), the diamagnetic shielding provided by its massive electron cloud significantly shields the ipso carbon. Furthermore, because C3 and C7 are para to the amine, they receive additional electron density via resonance, pushing the shift even further upfield[3].

Self-Validating NMR Acquisition Protocol

To guarantee the integrity of the structural assignment, the NMR acquisition itself must be treated as a self-validating system.

  • Sample Preparation: Dissolve 20–25 mg of purified DBP in 0.6 mL of DMSO- d6​ .

    • Causality: DBP exhibits limited solubility in CDCl 3​ due to strong intermolecular hydrogen bonding (via NH) and π−π stacking. DMSO- d6​ disrupts these interactions, providing the high concentration necessary for an optimal signal-to-noise ratio[3],[2].

  • Parameter Optimization (Critical Step): Set the relaxation delay (D1) to 3.0 seconds .

    • Causality: Quaternary carbons (C-Br, C-S, C-N) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. A prolonged D1 ensures these specific nuclei return to thermal equilibrium between pulses; otherwise, their signals will artificially vanish into the baseline.

  • Internal Validation: The protocol is validated if exactly six aromatic peaks are observed. The absence of peaks in the 120–125 ppm range (typical for unsubstituted C3/C7) confirms complete di-bromination, while the absence of asymmetric splitting rules out over-bromination[3].

Downstream Applications in Drug Development

For drug development professionals, DBP is not an end-product but a foundational building block. The C-Br bonds at the 3 and 7 positions are highly reactive towards palladium-catalyzed cross-coupling. By utilizing protocols like the Suzuki-Miyaura coupling, researchers can append diverse aryl or heteroaryl groups to the phenothiazine core. This strategy is currently being leveraged to synthesize novel heterodimers (e.g., phenothiazine/3-cyanoquinoline conjugates) that exhibit unique photophysical properties and hold promise as advanced biological imaging probes and multi-target neurotherapeutics[1],[2].

References

  • [1] H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. Source: SciSpace. URL:

  • [3] Thiophene substituted phenothiazine polymers: Design, synthesis and characterization. Source: Arabian Journal of Chemistry. URL:

  • [2] Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Source: Semantic Scholar. URL:

Sources

Exploratory

photophysical and electrochemical properties of 3,7-dibromo-10H-phenothiazine.

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 3,7-dibromo-10H-phenothiazine Abstract Phenothiazine and its derivatives represent a cornerstone scaffold in both medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 3,7-dibromo-10H-phenothiazine

Abstract

Phenothiazine and its derivatives represent a cornerstone scaffold in both medicinal chemistry and materials science.[1][2][3] The unique electronic and structural characteristics of this tricyclic heterocycle have propelled its use in fields ranging from psychiatry to organic electronics.[3][4] This guide focuses on a key building block, 3,7-dibromo-10H-phenothiazine, a symmetrically substituted derivative that serves as a versatile precursor for a new generation of functional materials. We will explore its fundamental photophysical and electrochemical properties, the experimental methodologies used for their characterization, and the causal relationships between its molecular structure and its performance in advanced applications such as perovskite solar cells and organic light-emitting diodes.

The Phenothiazine Core: A Privileged Scaffold

The 10H-phenothiazine core is an electron-rich system, owing to the presence of nitrogen and sulfur heteroatoms.[1] This inherent electron-donating nature makes it an excellent candidate for hole-transporting materials. Structurally, the molecule is not planar but adopts a distinctive folded or "butterfly" conformation along the N-S axis.[1] This non-planar geometry is a critical feature, as it effectively hinders intermolecular π–π stacking and the formation of aggregates.[1][5] This suppression of aggregation is crucial for maintaining high photoluminescence quantum yields in the solid state, a vital property for applications in light-emitting devices.[5]

The 3,7-dibromo-10H-phenothiazine derivative leverages this core structure while introducing bromine atoms at two reactive positions. These bromine atoms serve as versatile synthetic handles, enabling further functionalization through cross-coupling reactions to tailor the molecule's electronic properties for specific applications.[6][7]

Synthesis of 3,7-dibromo-10H-phenothiazine

The most direct route to 3,7-dibromo-10H-phenothiazine is the electrophilic bromination of the parent 10H-phenothiazine. The electron-rich nature of the phenothiazine ring directs substitution to the 3 and 7 positions.

Experimental Protocol: Direct Bromination

This protocol is adapted from established literature procedures.[8]

  • Dissolution: Dissolve 10H-phenothiazine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromine Addition: In a separate flask, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred phenothiazine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, pour the mixture into a beaker containing diethyl ether and a saturated aqueous solution of sodium sulfite. Stir vigorously for two hours to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 3,7-dibromo-10H-phenothiazine.[9]

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process PHT 10H-Phenothiazine Reaction Stir at RT, Overnight PHT->Reaction Br2 Bromine (Br₂) Br2->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Workup Extraction & Washing Quench->Workup Purify Purification Workup->Purify Product 3,7-dibromo-10H-phenothiazine Purify->Product

Caption: Synthetic route to 3,7-dibromo-10H-phenothiazine.

Photophysical Characterization

Photophysics governs how a molecule interacts with light, specifically its absorption and emission properties.[10] These characteristics are fundamentally linked to the molecule's electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

For 3,7-dibromo-10H-phenothiazine and its derivatives, the key photophysical attributes include strong absorption in the UV region and fluorescence in the visible spectrum. Polymers incorporating this moiety, for instance, exhibit broad absorption and often display greenish-blue photoluminescence.[5] A crucial advantage of the phenothiazine core is that the solid-state absorption and emission spectra are often identical to those in dilute solutions, confirming that the non-planar structure successfully prevents the formation of emissive aggregates (excimers).[5]

Table 1: Photophysical Properties of a Representative Phenothiazine-based Polymer
PropertyValueSource
Absorption λmax (thin film)287 nm[5]
Photoluminescence λem (thin film)490 nm (Greenish-Blue)[5]
Fluorescence Quantum Yield (in THF)0.40[5]
Optical Band Gap (Eg)2.69 eV[5]

Note: Data for poly(10-hexylphenothiazine-3,7-diyl) (PHPT), a polymer derived from a similar monomer.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 x 10⁻⁵ M) in a suitable spectroscopic-grade solvent (e.g., THF, Dichloromethane).[5][12] For solid-state measurements, prepare a thin film by spin-coating or drop-casting the solution onto a quartz substrate.

  • UV-Vis Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

    • The onset of the absorption edge can be used to estimate the optical band gap.[11]

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Determine the absorption maximum (λmax) from the UV-Vis spectrum. This will be the excitation wavelength.

    • Excite the sample at its λmax and record the emission spectrum over a longer wavelength range.

    • To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions for comparison.

Diagram: Jablonski Diagram of Photophysical Processes

Jablonski S0_label S₀ (Ground State) S0 ─── S1 ─── S0->S1 Absorption S1_label S₁ (First Excited Singlet State) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 ─── S1->T1 Intersystem Crossing (ISC) T1_label T₁ (First Excited Triplet State) T1->S0 Phosphorescence l1 Radiative Processes l2 Non-Radiative Processes

Caption: Key electronic transitions in a molecule.

Electrochemical Characterization

The electrochemical properties of a molecule, particularly its oxidation and reduction potentials, dictate its ability to donate or accept electrons. These properties are paramount for applications in electronics, where efficient charge transport is required.

Phenothiazine derivatives are renowned for their low ionization potentials, making them excellent hole transport materials.[5] Cyclic voltammetry (CV) is the primary technique used to probe these properties.[13] The onset of the first oxidation wave in a CV scan corresponds to the removal of an electron from the HOMO. Therefore, the oxidation potential is directly related to the HOMO energy level.[11] The LUMO energy level can then be calculated by combining the HOMO energy with the optical band gap determined from UV-Vis spectroscopy.[11]

The electron-rich nature of the phenothiazine core allows for the formation of stable radical cations (polarons) and, upon further oxidation, dications (bipolarons).[5][6]

Table 2: Electrochemical Properties of a Representative Phenothiazine-based Polymer
PropertyValue (vs. Fc/Fc⁺)Source
Oxidation Potential (Eonset)~0.3 V[5]
HOMO Energy Level-5.0 to -5.1 eV[5]
LUMO Energy Level (calculated)~ -2.4 eV[5][11]

Note: Data for poly(10-hexylphenothiazine-3,7-diyl) (PHPT). Potentials originally reported vs. SCE have been converted for context.

Experimental Protocol: Cyclic Voltammetry

This protocol follows best practices for reporting electrochemical data.[13][14]

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve the 3,7-dibromo-10H-phenothiazine sample in the electrolyte solution to a concentration of ~1 mM.

  • Cell Assembly:

    • Working Electrode: A glassy carbon or platinum disk electrode.

    • Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺.

    • Counter Electrode: A platinum wire or graphite rod.

    • Assemble the three electrodes in an electrochemical cell containing the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then reverse the scan.

    • Record the voltammogram at a specific scan rate (e.g., 100 mV/s).

  • Internal Standard: After the initial scan, add a small amount of an internal standard with a known redox potential, such as ferrocene (Fc). Record the voltammogram again. All reported potentials should be referenced against the Fc/Fc⁺ couple.

  • Data Analysis: Determine the onset potential of the first oxidation peak. Use this value to calculate the HOMO energy level using the appropriate empirical formula.

Diagram: Cyclic Voltammetry Workflow

CV_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Potentiostat Potentiostat Cell Electrochemical Cell (3-Electrode System) Potentiostat->Cell Scan Scan Potential Cell->Scan Solution Analyte + Electrolyte in Anhydrous Solvent Solution->Cell Measure Measure Current Response Scan->Measure Voltammogram Cyclic Voltammogram (I vs. E) Measure->Voltammogram Calibrate Calibrate vs. Ferrocene Calibrate->Voltammogram E_ox Determine Oxidation Potential (E_ox) Voltammogram->E_ox HOMO Calculate HOMO Energy E_ox->HOMO

Caption: From setup to analysis in cyclic voltammetry.

Applications and Future Outlook

The true value of 3,7-dibromo-10H-phenothiazine lies in its role as a molecular building block. Its well-defined photophysical and electrochemical properties, combined with its synthetic accessibility, make it a powerful platform for creating materials with tailored functions.

  • Perovskite Solar Cells (PSCs): This molecule has been used to synthesize self-assembled monolayer (SAM) materials.[1] When used as a hole-selective contact between the anode and the perovskite layer, these SAMs have led to highly efficient and stable p-i-n PSCs, achieving power conversion efficiencies over 22%.[1]

  • Energy Storage: The stable redox states of phenothiazine derivatives make them suitable for energy devices.[1] For example, materials derived from phenothiazine have shown excellent stability and high capacity in zinc-based batteries.[1]

  • Organic Electronics: As previously discussed, the low ionization potential and aggregation resistance make polymers derived from this scaffold ideal for use as hole transport layers in organic light-emitting diodes (OLEDs).[5]

  • Drug Development: Beyond materials science, the phenothiazine scaffold is historically significant in medicine, forming the basis for antipsychotic and antihistaminic drugs.[1][3][15] Research continues into new derivatives for applications in oncology and for combating antibiotic resistance.[15][16]

References

  • Various Authors. (2022). Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. ResearchGate. Retrieved from [Link]

  • Rednic, M. I., et al. (n.d.). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie.
  • Jenekhe, S. A., et al. (2003). Phenothiazine-Based Conjugated Polymers: Synthesis, Electrochemistry, and Light-Emitting Properties. Macromolecules. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of 3, 7-Dibrom-10H-phenothiazine. ResearchGate. Retrieved from [Link]

  • Müller, T. J. J., & Pereţeanu, I. S. (n.d.). Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Various Authors. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. Retrieved from [Link]

  • Various Authors. (n.d.). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PMC. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Photophysical and Photochemical Properties of Organic Molecules. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Phenothiazine-Based Colorimetric and Fluorescent Probes for Detection of Sulfites in Solutions and in Living Cells. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). UV-Vis absorption spectra of phenothiazine probe. ResearchGate. Retrieved from [Link]

  • Ramamurthy, V. (2002). Photochemical and photophysical studies of organic molecules included within zeolites. Accounts of Chemical Research. Retrieved from [Link]

  • Various Authors. (n.d.). Electrochemical and spectroscopic characterisation of organic molecules with high positive redox potentials for energy storage in aqueous flow cells. RSC Publishing. Retrieved from [Link]

  • Bard, A. J., et al. (2001). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule. Journal of the American Chemical Society. Retrieved from [Link]

  • Various Authors. (2017). Organic molecule fluorescence as an experimental test-bed for quantum jumps in thermodynamics. PMC. Retrieved from [Link]

  • Massive Bio. (2026). Phenothiazine. Retrieved from [Link]

  • Various Authors. (n.d.). New Guidelines for Presenting Electrochemical Data in All ACS Journals. PMC. Retrieved from [Link]

  • Various Authors. (2023).
  • Various Authors. (n.d.). Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells. Semantic Scholar. Retrieved from [Link]

  • Bard, A. J., et al. (n.d.). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. Journal of the American Chemical Society.
  • Various Authors. (n.d.). Synthesis and Photophysical Properties of Fluorescent Molecules with Aggregation-Induced Emission and Excited-State Intramolecular Proton Transfer Properties.
  • Various Authors. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. ChemistrySelect. Retrieved from [Link]

  • Various Authors. (n.d.).
  • Various Authors. (2020). Theoretical Studies of Photophysical Properties of D−π−A−π−D-Type Diketopyrrolopyrrole-Based Molecules for Organic Light-Emitting Diodes and Organic Solar Cells. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Various Authors. (n.d.). Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry.
  • Manisha, et al. (2024). Comparative Study of the Optoelectronic. Malaysian Journal of Fundamental and Applied Sciences.
  • Gao, Y., et al. (2025). The versatility of phenothiazines as an anticancer drug scaffold. Taylor & Francis. Retrieved from [Link]

  • Various Authors. (n.d.). HOMO, LUMO energy levels, and band gaps of polymers. ResearchGate. Retrieved from [Link]

Sources

Foundational

Electronic Landscape of 3,7-Dibromo-10H-phenothiazine: HOMO-LUMO Modulation and Experimental Methodologies

Executive Summary The rational design of organic semiconductors hinges on the precise tuning of frontier molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic semiconductors hinges on the precise tuning of frontier molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). 3,7-dibromo-10H-phenothiazine (DBP) serves as a critical intermediate and functional core in the synthesis of hole-transporting materials (HTMs), self-assembled monolayers (SAMs) for perovskite solar cells, and organic light-emitting diodes (OLEDs) 1.

This whitepaper provides an in-depth technical analysis of the HOMO/LUMO energy levels of DBP. By examining the mechanistic causality behind its electronic structure and detailing self-validating experimental protocols, this guide empowers researchers to accurately profile and utilize DBP in advanced optoelectronic and pharmacological applications.

Mechanistic Causality: The Role of 3,7-Dibromination

To understand the energy levels of DBP, one must first analyze the parent molecule, phenothiazine (PTZ). PTZ is a highly electron-rich heterocycle due to the electron-donating nature of its central nitrogen and sulfur atoms. Consequently, unsubstituted PTZ possesses a relatively shallow HOMO level (~ -5.20 eV), making it highly susceptible to ambient oxidation.

The Inductive Effect of Bromination: Bromination at the 3 and 7 positions (para to the central nitrogen atom) fundamentally alters the electronic landscape. Halogens are highly electronegative; thus, the bromine atoms exert a strong electron-withdrawing inductive effect (-I effect) across the conjugated π -system.

  • HOMO Stabilization: This withdrawal of electron density stabilizes the ground state, lowering the HOMO energy level to approximately -5.47 eV to -5.51 eV . A deeper HOMO is critical for optoelectronic applications, as it drastically improves the ambient air stability of the molecule and aligns perfectly with the valence band of standard perovskite absorbers (e.g., MAPbI3), facilitating barrier-free hole extraction.

  • LUMO Modulation: The LUMO is also stabilized, though to a different extent, slightly narrowing the optical bandgap. The resulting structure acts as a robust platform for further functionalization (e.g., via Suzuki-Miyaura cross-coupling) to create extended donor-acceptor systems 2.

Computational and Electrochemical Profiling Workflow

The determination of HOMO/LUMO levels requires a dual-pronged approach: Cyclic Voltammetry (CV) for the HOMO (oxidation potential) and UV-Vis Spectroscopy for the optical bandgap (yielding the LUMO). Density Functional Theory (DFT) calculations—typically utilizing the B3LYP functional and 6-311G(d,p) basis set—are used prior to physical experimentation to predict orbital distribution 3.

G N1 3,7-dibromo-10H-phenothiazine (DBP) Synthesis N2 Cyclic Voltammetry (CV) Electrochemical Profiling N1->N2 Aliquot for CV N3 UV-Vis Spectroscopy Optical Profiling N1->N3 Aliquot for UV-Vis N4 Oxidation Onset Potential (E_ox) Extraction N2->N4 N5 Absorption Edge (λ_onset) Extraction N3->N5 N6 HOMO Level Calculation HOMO = -(E_ox + 4.8) eV N4->N6 N7 Optical Bandgap (E_g) E_g = 1240 / λ_onset N5->N7 N8 LUMO Level Mapping LUMO = HOMO + E_g N6->N8 N7->N8

Workflow for electrochemical and optical determination of DBP HOMO/LUMO levels.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal validation mechanisms to prevent data artifacts caused by environmental contamination or instrumental drift.

Protocol A: Electrochemical Determination of HOMO via Cyclic Voltammetry (CV)

Causality of Design: Anhydrous solvents are strictly required because trace water narrows the electrochemical window and irreversibly reacts with the highly reactive phenothiazine radical cations formed during oxidation, leading to false onset potentials.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM). TBAPF6​ provides ionic conductivity without interfering with the target analyte's redox window.

  • Analyte Introduction: Add DBP to achieve a 1.0 mM concentration.

  • Cell Assembly: Utilize a three-electrode system: a glassy carbon working electrode (polished with 0.05 µm alumina slurry), a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Deoxygenation: Purge the solution with high-purity N2​ gas for 15 minutes. Reasoning: Dissolved oxygen is electrochemically active and produces parasitic reduction peaks that obscure the analyte's signal.

  • Data Acquisition: Sweep the potential from -0.5 V to +1.5 V at a scan rate of 50 mV/s. Extract the oxidation onset potential ( Eonsetox​ ).

  • Self-Validation (Crucial Step): Spike the solution with 1.0 mM Ferrocene (Fc). Run the CV again. The Fc/ Fc+ redox couple must appear as a highly reversible wave. If the peak-to-peak separation ( ΔEp​ ) exceeds 80 mV, the working electrode is fouled and must be repolished.

  • Calculation: Calibrate against the Fc/ Fc+ standard (assumed to be -4.8 eV vs. vacuum):

    EHOMO​=−(Eonsetox​−E1/2Fc/Fc+​+4.8) eV
Protocol B: Optical Determination of LUMO via UV-Vis Spectroscopy
  • Sample Preparation: Prepare a highly dilute 10 µM solution of DBP in spectroscopic-grade DCM.

  • Baseline Correction: Run a blank scan using pure DCM to subtract solvent absorption and cuvette scattering.

  • Spectral Acquisition: Record the absorption spectrum from 300 nm to 800 nm.

  • Bandgap Extraction: Identify the lowest energy absorption band. Draw a tangent line along its steepest descending slope to intersect the baseline. The wavelength at this intersection is the optical onset ( λonset​ ).

  • Calculation: Egopt​=λonset​1240​ eV ELUMO​=EHOMO​+Egopt​

Quantitative Data Presentation

The table below summarizes the HOMO/LUMO energy levels of DBP and its highly utilized derivatives. The data illustrates how extending the conjugation or adding anchoring groups (like phosphonic acids) slightly tunes the electronic properties while maintaining the deep HOMO established by the 3,7-dibromination 1.

Compound NameCore StructureHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Primary Application
Phenothiazine (PTZ) Unsubstituted~ -5.20~ -1.80~ 3.40Precursor, Antioxidant
3,7-dibromo-10H-phenothiazine (DBP) Dibrominated-5.45-2.103.35OLED Emitters, SAM Precursor
Br-2EPT DBP + Ethyl Spacer-5.47-2.123.35Hole Extraction Layer (PSC)
2BrPTZPA DBP + Butyl Phosphonic Acid-5.51-2.522.99Inverted Perovskite Solar Cells

Note: Variations of ±0.05 eV are common depending on the specific solvent and supporting electrolyte used during cyclic voltammetry.

References

  • Ossila. "2BrPTZPA - Small Self-Assembled Monolayer Molecule for High Efficiency Solar Cell".
  • Journal de Montreal / Scientific Database. "Br-2EPT: Self-assembled monolayer material".
  • Arabian Journal of Chemistry.
  • ACS Publications.

Sources

Exploratory

The Butterfly Conformation of Phenothiazine: Structural Dynamics, Pharmacological Mimicry, and Optoelectronic Applications

Executive Summary Phenothiazine is a privileged heterocyclic scaffold that forms the structural foundation for both foundational psychiatric medications and advanced optoelectronic materials. Unlike fully conjugated, pla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine is a privileged heterocyclic scaffold that forms the structural foundation for both foundational psychiatric medications and advanced optoelectronic materials. Unlike fully conjugated, planar polycyclic aromatics, the phenothiazine core adopts a highly specific, non-planar "butterfly" geometry[1]. This technical whitepaper explores the structural causality of this folding, its profound impact on dopamine receptor mimicry, its utility in preventing molecular aggregation in materials science, and the rigorous experimental protocols used to characterize it.

Structural Chemistry and the Causality of Folding

The phenothiazine core consists of a central 1,4-thiazine ring fused between two flanking benzene rings[1]. If this tricyclic system were entirely planar, the central thiazine ring would possess eight π -electrons (four from the carbon-carbon bonds shared with the arenes, two from the sulfur lone pair, and two from the nitrogen lone pair). According to Hückel's rule, a planar 8- π electron system is antiaromatic and energetically unfavorable.

To alleviate this antiaromatic destabilization and to minimize steric repulsion between the peri-hydrogens at the C-1 and C-9 positions, the molecule breaks its extended conjugation[2]. The nitrogen atom adopts an sp3 -hybridized pyramidal geometry, and the central six-membered ring puckers into a boat conformation[3]. Consequently, the molecule folds along the nitrogen-sulfur (N-S) axis, resulting in a dihedral "fold angle" typically measuring between 149° and 154° in unsubstituted or lightly substituted derivatives[3][4].

G A Phenothiazine Core (8-pi electron central ring) B Potential Antiaromaticity & Steric Repulsion A->B induces C sp3 Hybridization of Nitrogen & Boat Conformation B->C forces D N-S Axis Folding (Butterfly Conformation) C->D results in

Logical flow of structural forces inducing the butterfly conformation.

Pharmacological Implications: Dopamine Receptor Mimicry

Phenothiazines, such as chlorpromazine and trifluoperazine, are classified as typical antipsychotics used primarily to treat schizophrenia[5]. Their therapeutic efficacy is derived from their ability to act as competitive antagonists at the D2​ dopamine receptors in the brain[6]. The butterfly conformation is the absolute prerequisite for this biological activity.

The Causality of Receptor Binding: The phenothiazine scaffold alone does not bind effectively to dopamine receptors; the spatial orientation of its N-10 alkylamino side chain is critical. Space-filling molecular models and potential energy calculations demonstrate that when an electronegative substituent (such as a chlorine atom or a trifluoromethyl group) is placed at the C-2 position of the A-ring, it generates strong intramolecular Van der Waals attractive forces[6].

These forces pull the terminal amine of the flexible N-10 side chain toward the substituted A-ring, locking the molecule into a rigid, tilted conformation. This specific spatial arrangement perfectly superimposes over the extended trans- α -rotamer conformation of endogenous dopamine[7]. Drugs featuring a highly electronegative −CF3​ group (e.g., fluphenazine) exert a stronger Van der Waals pull than those with a −Cl group, enforcing the dopamine-mimicking conformation more strictly and thereby exhibiting significantly greater clinical potency[8].

G A 2-Position Substituent (e.g., -Cl, -CF3) B Van der Waals Attraction A->B generates C Alkylamino Side-Chain Tilt B->C causes D Dopamine Conformational Mimicry C->D enables E D2 Receptor Blockade (Antipsychotic Efficacy) D->E leads to

Mechanism of phenothiazine side-chain tilt enabling dopamine mimicry.

Optoelectronic and Materials Science Applications

Beyond pharmacology, the phenothiazine butterfly conformation is highly valued in the design of organic electronics, particularly Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs)[9].

Causality of Enhanced Device Performance: A major failure mode in organic photovoltaics is the π−π stacking of planar dyes in the solid state, which leads to intermolecular aggregation, quenching of the excited state, and poor electron injection efficiency. The non-planar, starburst 2D structure of the phenothiazine core acts as an intrinsic steric shield, physically preventing tight intermolecular π−π aggregation[9].

Furthermore, the fold angle is highly tunable. By introducing bulky substituents at the 1, 9, and 10 positions, chemists can intentionally increase steric repulsion, forcing the fold angle to compress from an equatorial-like 180° down to an axial-like 90°[2]. This mechanical tuning directly modulates the Highest Occupied Molecular Orbital (HOMO) energy levels, enabling the design of self-recovering, stimuli-responsive phosphorescent materials[2].

Quantitative Data Summary: Substituent Effects on Conformation

The table below summarizes how specific substitutions dictate the folding angle and the resulting functional application of the phenothiazine derivative.

Compound / Substituent ProfileSubstitution Position(s)Average Fold Angle ( θ )Primary Application / EffectReference
Unsubstituted Phenothiazine None~153.8°Baseline structural reference[4]
10-(Prop-1-yn-1-yl)-10H-phenothiazine N-10 (Ynamine)149.4°Synthetic intermediate[3]
Chlorpromazine C-2 (-Cl), N-10 (Alkyl)~140° - 150°Dopamine D2 Receptor Antagonist[6]
Trifluoperazine C-2 (-CF3), N-10 (Piperazine)~140° - 150°High-potency Antipsychotic[8]
Sterically Crowded Derivatives C-1, C-9, N-10 (Bulky Alkyls)~90° (Axial)Stimuli-responsive phosphorescence[2]

Experimental Methodologies & Protocols

To accurately characterize the butterfly conformation, a dual-pronged approach utilizing empirical crystallography and quantum chemical modeling is required.

Protocol 1: X-Ray Crystallographic Determination of the Fold Angle

This protocol physically measures the dihedral angle of the solid-state conformer.

  • Single Crystal Growth: Dissolve the purified phenothiazine derivative in a binary solvent system (e.g., dichloromethane/hexane). Allow slow evaporation at room temperature in a vibration-free environment to yield high-quality single crystals.

  • Diffraction Data Collection: Mount a suitable crystal (e.g., dimensions of roughly 0.12 × 0.10 × 0.08 mm) on a diffractometer (e.g., Rigaku Saturn724+) utilizing Mo K α radiation ( λ=0.71073 Å)[3].

  • Thermal Control (Crucial Step): Maintain the crystal at 93 K using a steady liquid nitrogen stream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (reducing thermal ellipsoids), ensuring precise localization of the sp3-hybridized nitrogen and the flexible side chain[3].

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on F2 (SHELXL). Self-Validation: Ensure the final R1​ value is < 0.05, confirming a highly reliable structural model[3].

  • Conformational Extraction: Calculate the dihedral angle between the mean planes defined by the two flanking benzene rings (C1–C6 and C7–C12) to quantify the butterfly fold[4].

Protocol 2: Computational (DFT) Modeling of Conformational Dynamics

This protocol models the electronic bandgap and conformational energy landscape in solution.

  • Initial Geometry Construction: Build the 3D structure using a molecular builder and perform a preliminary conformational search using the MMFF94 molecular mechanics force field to identify the global minimum[10].

  • Geometry Optimization: Submit the lowest-energy conformer to Density Functional Theory (DFT) optimization. Utilize the B3LYP exchange-correlation functional combined with the 6-31G** basis set[11].

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate the dielectric environment of the target solvent (e.g., chloroform). Causality: Gas-phase calculations often misrepresent the fold angle due to the lack of solvent dielectric stabilization[11].

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation at the exact same level of theory. The complete absence of imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state.

  • Electronic Extraction: Execute Time-Dependent DFT (TD-DFT) calculations (using CAM-B3LYP for charge-transfer accuracy) to map the HOMO and LUMO energy levels, correlating the physical fold angle with the molecule's optoelectronic bandgap[11].

G A 1. Synthesis & Purification B 2. Single Crystal Growth A->B C 3. X-Ray Diffraction (Fold Angle) B->C D 4. DFT Optimization (B3LYP/6-31G**) C->D E 5. Frontier Orbital Analysis D->E

Integrated experimental and computational workflow for conformation.

References

  • Feinberg A. P., Snyder S. H. "Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
  • Feinberg A. P., Snyder S. H.
  • Feinberg A. P., Snyder S. H.
  • "The Phenothiazine Core: A Technical Guide to its..." Benchchem.
  • "Phenothiazine Scope: Steric Strain Induced Planarization and Excimer Formation.
  • "Phenothiazine–triphenylamine based organic dyes containing various conjugated linkers for efficient dye-sensitized solar cells.
  • "10-(Prop-1-yn-1-yl)-10H-phenothiazine." IUCr Journals.
  • "Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence." PMC.
  • "10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine." PMC.
  • "List of Phenothiazine antipsychotics." Drugs.com.
  • "Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight." MDPI.
  • "Theoretical Study of 2-(Trifluoromethyl)

Sources

Foundational

safety data sheet and handling for 3,7-dibromo-10H-phenothiazine

Technical Whitepaper: Safety, Handling, and Application of 3,7-Dibromo-10H-phenothiazine Introduction & Chemical Identity 3,7-Dibromo-10H-phenothiazine (CAS 21667-32-3) is a symmetrically brominated, highly bioactive der...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Application of 3,7-Dibromo-10H-phenothiazine

Introduction & Chemical Identity

3,7-Dibromo-10H-phenothiazine (CAS 21667-32-3) is a symmetrically brominated, highly bioactive derivative of 10H-phenothiazine[1]. Characterized by its unique non-planar "butterfly" conformation, this compound effectively suppresses intra-molecular aggregation[1]. Because of this structural advantage, it has emerged as a critical building block in the development of hole-selective self-assembled monolayers (SAMs) for high-efficiency perovskite solar cells (achieving Power Conversion Efficiencies up to 22.44%)[1], dye-sensitized solar cells (DSSCs)[1], and novel antibacterial pharmaceutical agents ()[2].

Quantitative Data: Physical and Chemical Properties

To establish a baseline for handling and synthesis, the fundamental physicochemical properties are summarized below.

PropertyValue
Chemical Name 3,7-Dibromo-10H-phenothiazine
CAS Number 21667-32-3[3]
Molecular Formula C12H7Br2NS[3]
Molecular Weight 357.07 g/mol [3]
Appearance Pale Green to Beige solid powder[4]
Melting Point 186–188 °C[5]
Solubility Soluble in DMF, THF, Chloroform; Insoluble in water[4]

Hazard Identification and Toxicological Causality

According to the European Regulation (EC) No. 1272/2008 (CLP) and GHS standards, 3,7-dibromo-10H-phenothiazine is classified under several hazard categories ()[4]. Understanding the mechanistic causality behind these hazards is essential for designing effective safety protocols.

  • Acute Tox. 4 (H302) - Harmful if swallowed: The lipophilic nature of the phenothiazine core facilitates rapid absorption across the gastrointestinal tract mucosa, allowing the compound to enter systemic circulation[4].

  • Skin Irrit. 2 (H315) & Eye Irrit. 2 (H319): The electrophilic bromine substituents at the 3 and 7 positions can interact with nucleophilic residues in cellular proteins. This interaction leads to localized cytotoxicity, protein denaturation, and subsequent inflammation of the dermal and ocular tissues[4].

  • STOT SE 3 (H335) - May cause respiratory irritation: As a fine powder, inhalation of particulates leads to deposition in the upper respiratory tract. The compound's inherent reactivity triggers mucosal irritation and coughing[4].

Self-Validating Safety and Handling Protocols

To mitigate the risks outlined above, handling must follow a self-validating system where each protective measure is verifiable before proceeding.

  • Engineering Controls Validation: Operations must be conducted within a certified chemical fume hood to prevent inhalation of the fine powder.

    • Validation Step: Verify the fume hood's face velocity monitor reads between 80–120 feet per minute (fpm) before opening the reagent container[4].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear double-layered nitrile gloves. Halogenated aromatic compounds can slowly permeate standard latex or thin nitrile.

    • Validation Step: Perform a visual inspection and air-inflation test of the gloves prior to donning to ensure zero micro-tears.

    • Eye Protection: Wear EN166-approved chemical safety goggles[4].

  • Spill Response Mechanism: In the event of a spill, immediately isolate the area.

    • Causality & Action: Do not use water, as it will disperse the hydrophobic powder and widen the contamination zone. Mechanically collect the solid using a static-free brush and an inert absorbent (e.g., dry sand), and place it in a sealed, labeled container for halogenated organic waste disposal[4].

Experimental Protocols: Synthesis and Functionalization

The synthesis of 3,7-dibromo-10H-phenothiazine relies on electrophilic aromatic substitution. The following protocol details the bromination of 10H-phenothiazine, emphasizing the causality behind the reagent choices ()[5].

Step-by-Step Methodology: Electrophilic Bromination

  • Preparation: Suspend 10H-phenothiazine (1.0 eq) in glacial acetic acid (approx. 10 mL/g of substrate) within a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the transition state of the electrophilic bromonium ion intermediate without reacting with it[5].

  • Reagent Addition: Dissolve molecular bromine ( , 2.1 eq) in a small volume of glacial acetic acid. Add this solution dropwise to the phenothiazine suspension over 30 minutes at room temperature.

    • Causality: The strongly electron-donating amine nitrogen in the phenothiazine ring directs the incoming electrophiles specifically to the para positions (C3 and C7). Dropwise addition prevents localized heating and over-bromination[5].

  • Reaction Propagation: Stir the mixture continuously for 12 hours at room temperature to ensure complete conversion[5].

  • Isolation: Filter the resulting greenish precipitate under vacuum[5].

  • Purification & Validation (Self-Validating Step): Wash the filter cake sequentially with cold acetic acid and distilled water to remove residual bromine and hydrobromic acid byproducts. Dry the solid under vacuum to weight constancy[5].

    • Validation: Measure the melting point of the dried powder. A sharp melting point of 186–188 °C confirms the purity of 3,7-dibromo-10H-phenothiazine before downstream use[5].

Downstream Applications and Workflow Mapping

Once synthesized, the 3,7-dibromo-10H-phenothiazine intermediate is highly versatile. It undergoes N-alkylation (e.g., with alkyl bromides) to form functionalized precursors, or Suzuki cross-coupling at the brominated sites to yield di(hetero)aryl-substituted derivatives[2]. These derivatives are subsequently integrated into perovskite solar cells as hole-selective contacts or screened for antibacterial efficacy against strains like Mycobacterium tuberculosis[1][2].

Workflow N1 10H-Phenothiazine (Starting Material) N2 Electrophilic Bromination (Br2 / Glacial AcOH) N1->N2 Room Temp N3 3,7-Dibromo-10H-phenothiazine (CAS: 21667-32-3) N2->N3 88% Yield N4 N-Functionalization (Alkyl Halides / Base) N3->N4 Substitution N5 Suzuki Cross-Coupling (Pd Catalyst / Aryl Boronic Acids) N3->N5 Cross-Coupling N6 Hole-Selective SAMs (Perovskite Solar Cells) N4->N6 Energy Devices N7 Antibacterial Agents (Pharmaceuticals) N5->N7 Bioactive Screening

Caption: Synthetic pathways and downstream applications of 3,7-dibromo-10H-phenothiazine.

References

  • Title: Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Commercial Landscape of 3,7-dibromo-10H-phenothiazine for Advanced Research and Development

This guide provides an in-depth analysis of the commercial sourcing of 3,7-dibromo-10H-phenothiazine, a critical building block for researchers, medicinal chemists, and materials scientists. Beyond a simple supplier list...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the commercial sourcing of 3,7-dibromo-10H-phenothiazine, a critical building block for researchers, medicinal chemists, and materials scientists. Beyond a simple supplier list, this document offers a technical framework for strategic procurement, quality assessment, and effective utilization of this versatile heterocyclic compound.

Strategic Importance of 3,7-dibromo-10H-phenothiazine in Modern Chemistry

3,7-dibromo-10H-phenothiazine is a symmetrically substituted phenothiazine derivative whose unique "butterfly" conformation and electron-rich nature make it a highly sought-after precursor in several cutting-edge fields.[1] Its strategic importance stems from its utility in:

  • Organic Electronics: The phenothiazine core is a strong electron donor, making its derivatives, including the 3,7-dibrominated analog, excellent candidates for hole-transporting materials in dye-sensitized solar cells (DSSCs), perovskite solar cells, and Organic Light-Emitting Diodes (OLEDs). Specifically, it has been used in the synthesis of self-assembled monolayers (SAMs) that serve as efficient hole-selective contacts in high-performance solar cells.

  • Medicinal Chemistry: The phenothiazine scaffold is a well-established pharmacophore found in a range of bioactive molecules. The bromine atoms at the 3 and 7 positions provide reactive handles for the synthesis of novel derivatives with potential therapeutic applications through cross-coupling reactions.

  • Advanced Materials: The ability to functionalize the 3,7-positions allows for the construction of complex molecular architectures, including polymers and macrocycles, with tailored photophysical and electrochemical properties.

Navigating the Commercial Supplier Landscape

A researcher's success is intrinsically linked to the quality of their starting materials. The following section provides a comparative overview of prominent commercial suppliers of 3,7-dibromo-10H-phenothiazine.

Key Commercial Suppliers and Product Specifications
SupplierStated PurityCAS NumberMolecular FormulaAdditional Notes
Ossila > 98%21667-32-3C₁₂H₇Br₂NSSpecializes in materials for organic electronics.
Sigma-Aldrich (Merck) ≥ 95%21667-32-3C₁₂H₇Br₂NSA large, well-established chemical supplier with extensive documentation.
ChemScene ≥ 95%21667-32-3C₁₂H₇Br₂NSOffers a range of chemical building blocks for research.
3ASenrise 97%21667-32-3C₁₂H₇Br₂NSProvides various grades of research chemicals.

Note: The stated purity is a key initial metric, but a thorough evaluation of the supplier's quality control measures is essential.

A Strategic Workflow for Supplier Selection and Quality Assurance

The procurement of a specialty chemical like 3,7-dibromo-10H-phenothiazine should be a systematic process to ensure the integrity of your research. The following diagram outlines a recommended workflow:

Figure 1. Strategic Supplier Selection and Quality Assurance Workflow A Initial Supplier Screening (Purity, Availability, Cost) B Request Technical Documentation (CoA, SDS) A->B C Evaluate Supplier's Analytical Capabilities B->C D In-House Quality Control of Incoming Material C->D E Supplier Approval and Procurement D->E

Caption: A logical workflow for selecting and qualifying a supplier for a critical research chemical.

The Cornerstone of Quality: Analytical Characterization and Validation

Ensuring the identity and purity of 3,7-dibromo-10H-phenothiazine is paramount. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Structural Elucidation: NMR and IR Spectroscopy

The primary methods for confirming the chemical structure of 3,7-dibromo-10H-phenothiazine are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR (Proton NMR): In a suitable deuterated solvent (e.g., acetone-d₆), the ¹H NMR spectrum will show characteristic signals for the aromatic protons. The symmetry of the molecule simplifies the spectrum.

  • ¹³C NMR (Carbon-13 NMR): This technique provides information on the carbon framework of the molecule, with distinct signals for the different carbon environments.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H and C-H stretching vibrations of the aromatic rings.

Purity Assessment: The Critical Role of Chromatography

While NMR and IR confirm the structure, chromatography is essential for quantifying purity and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for purity determination. A typical method would involve a C18 column with a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile. The peak area of 3,7-dibromo-10H-phenothiazine relative to the total peak area of all components provides a quantitative measure of purity.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessment. A suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) will separate the compound from starting materials and byproducts.

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides batch-specific quality control data from the supplier. A comprehensive CoA for 3,7-dibromo-10H-phenothiazine should include:

  • Product Identification: Name, CAS number, molecular formula, and batch number.

  • Physical Properties: Appearance (e.g., off-white to pale yellow powder).

  • Analytical Results:

    • Purity: Typically determined by HPLC or GC, with the specific method referenced.

    • Identity: Confirmation by ¹H NMR and/or IR spectroscopy, with a statement of conformity to the known structure.

    • Residual Solvents: If applicable, analysis by Gas Chromatography (GC).

    • Water Content: Determined by Karl Fischer titration.

Practical Guidance for the Researcher

Safe Handling and Storage

As with any laboratory chemical, proper handling and storage procedures are essential for safety and to maintain the integrity of the compound.

  • Safety Precautions: Always handle 3,7-dibromo-10H-phenothiazine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is hygroscopic and may be sensitive to light and air over extended periods.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The bromine atoms at the 3 and 7 positions are ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The following is a representative protocol for the double Suzuki coupling of 3,7-dibromo-10H-phenothiazine with an arylboronic acid.

Reaction Scheme:

Materials:

  • 3,7-dibromo-10H-phenothiazine

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 4 equivalents)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 3,7-dibromo-10H-phenothiazine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling:

Figure 2. Experimental Workflow for Suzuki-Miyaura Cross-Coupling A Reactant and Catalyst Setup (Inert Atmosphere) B Solvent Addition and Heating A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Workup and Extraction C->D E Purification (Column Chromatography) D->E F Characterization of Product E->F

Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

3,7-dibromo-10H-phenothiazine is a valuable and versatile building block for a wide range of applications in both academic and industrial research. A thorough understanding of the commercial supplier landscape, coupled with a rigorous approach to quality assurance and safe handling, is essential for obtaining reliable and reproducible results. By following the guidelines outlined in this technical guide, researchers can confidently source and utilize this important compound to advance their scientific endeavors.

References

  • 3,7-Dibromo-10H-phenothiazine Safety Data Sheet. (2024). Available at: [Link to a representative SDS, e.g.
  • Rednic, M. I., et al. (2013). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie, 58(7-8), 637-643.
  • Sigma-Aldrich. (n.d.). 3,7-Dibromo-10H-phenothiazine.
  • Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. (2021). Chemical Science.
  • Datacor. (2026, February 24). Chemical Purchasing and Procurement: Procedure, Policy & Best Practices.
  • Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.
  • Global Health Supply Chain Program. (n.d.). QUALITY ASSURANCE IN PROCUREMENT.
  • Organic Light Emitting Diodes: Material to Applications. (2026, March 7).
  • Ossila. (n.d.). 3,7-Dibromo-10H-phenothiazine.
  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (2018, January 30). Beilstein Journal of Organic Chemistry.
  • Trademo. (2025, August 26). Purchasing & procurement in chemical industry: benefits & types.
  • ChemicalBook. (2025, July 16). 3,7-dibromo-10H-phenothiazine.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.
  • Simplicable. (n.d.). Procurement Quality Assurance: Explained and Process.
  • Benchchem. (2025).
  • Aaltodoc. (n.d.). Organic Light-Emitting Diodes Using Quantum Dots.
  • ChemicalBook. (2025, July 19).
  • Organic Light Emitting Diodes: Devices and applications. (n.d.).
  • Google Patents. (n.d.). US20200010436A1 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.
  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta. (2012, November 17). Semantic Scholar.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). [Source journal/publisher].
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 8). Quality Assurance in Chemical Procurement: A Buyer's Guide.

Sources

Foundational

The Evolution of Phenothiazine Derivatives: From Synthetic Dyes to Multitarget Pharmacophores

Executive Summary Phenothiazines represent one of the most structurally versatile and historically significant classes of heterocyclic compounds in pharmacology. Originally synthesized as textile dyes in the 19th century...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazines represent one of the most structurally versatile and historically significant classes of heterocyclic compounds in pharmacology. Originally synthesized as textile dyes in the 19th century, the phenothiazine scaffold has undergone extensive structural evolution. This whitepaper provides an in-depth technical analysis of phenothiazine derivatives, tracing their trajectory from the first synthetic antimalarials to revolutionary antipsychotics, and detailing their modern repurposing as potent anticancer and antimicrobial agents.

The Genesis: From Synthetic Dyes to the Psychiatric Revolution

The history of phenothiazines begins with methylene blue , synthesized in 1876. Recognized as the first fully synthetic drug used in medicine, it was initially deployed as an antimalarial agent. Paul Ehrlich’s pioneering observations of methylene blue's selective staining of neural tissue laid the foundational groundwork for the "receptor theory" of drug action[1].

The true pharmacological revolution occurred in the 1950s when structural modifications to the phenothiazine core—specifically the addition of an aliphatic side chain—yielded chlorpromazine . Originally investigated as an antihistamine, chlorpromazine exhibited profound antipsychotic properties, effectively managing schizophrenia by acting as an antagonist at the dopamine D2 receptor[2]. This discovery catalyzed the golden age of psychopharmacology and established the dopamine hypothesis of schizophrenia.

G A Methylene Blue (Antimalarial & Dye) B Chlorpromazine (First Antipsychotic) A->B Structural Modification (Aliphatic Chain) C Piperazine Derivatives (Fluphenazine, Trifluoperazine) B->C Side Chain Optimization (Increased D2 Affinity) D Modern Repurposing (Anticancer & Antimicrobial) C->D Multi-target Discovery (Membrane & Efflux Pumps)

Historical evolution of phenothiazines from synthetic dyes to repurposed anticancer agents.

Structural Activity Relationships (SAR) & Dopaminergic Modulation

The core phenothiazine pharmacophore consists of a tricyclic 1,4-thiazine nucleus flanked by two benzene rings. The pharmacological specificity and potency of these derivatives are heavily dictated by substitutions at the C-2 position and the nature of the alkyl side chain at the N-10 position[2].

By modifying the N-10 side chain, chemists developed three distinct classes of antipsychotic phenothiazines, each with varying affinities for the dopamine D2 receptor (D2R) and differing side-effect profiles.

Table 1: Pharmacological Profiles and Quantitative Binding Data of Key Phenothiazines
Phenothiazine ClassRepresentative CompoundPrimary Target / MechanismBinding Affinity (Ki)Clinical / Research Application
Phenothiazinium Dye Methylene BlueMAO, Tau aggregationN/A (Redox cycler)Antimalarial, Neuroprotection[1]
Aliphatic ChlorpromazineDopamine D2 Receptor~58.0 nMFirst-generation Antipsychotic[3]
Piperidine ThioridazineDopamine D2 Receptor~20.0 nMAntipsychotic, MDR Reversal[4]
Piperazine FluphenazineDopamine D2 Receptor~1.0 - 10.0 nMHigh-potency Antipsychotic[2]
Novel Hybrid ML321Dopamine D2 Receptor57.6 nMSelective D2 Antagonism[5]

Methodological Framework: Dopamine D2 Receptor Radioligand Binding Assay

To accurately quantify the binding affinity ( Ki​ ) of novel phenothiazine derivatives, researchers rely on competitive radioligand binding assays. The following protocol outlines the industry-standard methodology for evaluating D2 receptor antagonism, explicitly detailing the causality behind each experimental condition to ensure a self-validating system[5][6].

Self-Validating Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of novel phenothiazines at the D2 receptor. System Validation: The assay utilizes 10μM haloperidol in parallel control wells to define non-specific binding. This ensures that the measured radioactive decay strictly represents specific D2 receptor interactions, validating the signal-to-noise ratio of the assay[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human D2 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold temperatures and Tris buffer prevent proteolytic degradation of the GPCRs during mechanical lysis.

  • Buffer Formulation: Resuspend the membrane pellet in an assay buffer containing 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. Causality: The inclusion of 140 mM NaCl is critical; sodium ions allosterically modulate the D2 receptor, stabilizing it in an antagonist-preferring conformation, which accurately mimics physiological sodium gradients[5]. Divalent cations (Ca²⁺, Mg²⁺) maintain the structural integrity of the receptor-G-protein complex.

  • Incubation Mixture: In a 96-well plate, combine 100 μg of membrane protein, 0.2 nM [³H]spiperone, and varying concentrations of the phenothiazine competitor ( 10−10 to 10−5 M). Causality: [³H]spiperone is selected as the radioligand due to its high specific activity and superior selectivity for D2-like receptors over D1-like receptors[6].

  • Equilibration: Incubate the mixture for 60 minutes at 23°C. Causality: Room temperature incubation provides an optimal thermodynamic balance, allowing the competitive binding reaction to reach equilibrium without accelerating receptor degradation[6].

  • Rapid Filtration & Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to neutralize the negative charge of the glass, reducing non-specific ligand adhesion). Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Causality: The ice-cold buffer kinetically traps the bound radioligand, minimizing dissociation during the separation of bound from free ligand.

  • Quantification & Analysis: Transfer filters to scintillation vials, add liquid scintillation cocktail, and measure radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

G N1 1. Membrane Preparation (CHO-K1 cells expressing D2R) N2 2. Radioligand Addition ([3H]spiperone + NaCl Buffer) N1->N2 N3 3. Competitor Incubation (Phenothiazine derivative, 60 min, 23°C) N2->N3 N4 4. Rapid Filtration (GF/C filters + Ice-cold wash) N3->N4 N5 5. Scintillation Counting (Quantify bound radioligand) N4->N5 N6 6. Data Analysis (Calculate IC50 & Ki) N5->N6

Step-by-step workflow of the competitive radioligand binding assay for dopamine D2 receptors.

Modern Repurposing: Oncology and Antimicrobial Frontiers

In recent years, computational discovery and high-throughput screening have identified phenothiazines as potent multitarget agents, leading to their repurposing in oncology and infectious disease management[7].

Compromising Cancer Cell Membrane Integrity

Phenothiazines are cationic and amphiphilic, allowing them to readily intercalate into the lipid bilayers of cellular membranes. In highly metabolically active and proliferative cancer cells, phenothiazine derivatives (such as fluphenazine and trifluoperazine) induce lipid phase separation, disrupt lipid rafts, and thin the plasma membrane[8][9]. This structural disruption compromises the membrane integrity essential for tumor survival and metastasis.

Reversal of Multidrug Resistance (MDR)

One of the most significant therapeutic potentials of phenothiazines lies in their ability to combat multidrug resistance in both oncology and bacteriology. Phenothiazines act as potent inhibitors of P-glycoprotein and bacterial efflux pumps (EPs). By blocking these pumps, phenothiazines restore the intracellular accumulation and efficacy of conventional chemotherapeutics (e.g., doxorubicin) and antibiotics in resistant strains[4].

Intracellular Signaling and Apoptosis

Beyond membrane disruption, phenothiazines actively modulate intracellular survival pathways. They have been shown to induce G0/G1 cell cycle arrest and promote apoptosis by inhibiting the PI3K/Akt/mTOR and MAPK/ERK1/2 signaling cascades[2][4]. Furthermore, computational modeling has demonstrated that specific phenothiazine derivatives can act as inhibitors of cyclin-dependent kinase 2 (CDK2), further cementing their role as multitarget anticancer pharmacophores[7].

G P Phenothiazine Derivatives M Plasma Membrane (Lipid Raft Disruption) P->M E Efflux Pumps (P-glycoprotein Inhibition) P->E S Intracellular Signaling (PI3K/Akt/mTOR Inhibition) P->S A1 Loss of Membrane Integrity M->A1 A2 Reversal of Multidrug Resistance E->A2 A3 G0/G1 Arrest & Apoptosis S->A3

Multitarget anticancer mechanisms of phenothiazines, including membrane disruption and signaling.

References

  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells Frontiers in Oncology / PMC URL
  • Methylene Blue: The Long and Winding Road From Stain to Brain: Part 2 ResearchGate URL
  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells Frontiers URL
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance PMC URL
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance Brieflands URL
  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist ACS Publications URL
  • Oxford University Press (OUP)
  • Structure-Based Virtual Screening for Dopamine D2 Receptor Ligands as Potential Antipsychotics ResearchGate URL
  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives Journal of King Saud University - Science URL

Sources

Protocols & Analytical Methods

Method

synthesis of 3,7-dibromo-10H-phenothiazine from 10H-phenothiazine.

An Application Guide for the Synthesis of 3,7-dibromo-10H-phenothiazine Abstract This comprehensive application note provides a detailed protocol for the synthesis of 3,7-dibromo-10H-phenothiazine, a critical intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 3,7-dibromo-10H-phenothiazine

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 3,7-dibromo-10H-phenothiazine, a critical intermediate in the development of advanced materials and pharmaceuticals. 10H-phenothiazine is a privileged heterocyclic scaffold, and its selective dibromination at the 3 and 7 positions yields a versatile building block for a range of applications, including dye-sensitized solar cells (DSSCs), perovskite solar cells, and bioactive molecules.[1] This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product purification and characterization, designed for researchers in organic synthesis, materials science, and drug discovery.

Introduction and Scientific Context

The 10H-phenothiazine core, with its unique non-planar butterfly conformation and electron-rich nitrogen and sulfur heteroatoms, is a foundational structure in medicinal chemistry and materials science.[1] Its derivatives are known for their bioactivity, with examples like chlorpromazine being landmarks in psychiatric medicine.[1] In modern materials research, the strong electron-donating character of the phenothiazine unit makes it an excellent component for organic electronics.[1]

The targeted synthesis of 3,7-dibromo-10H-phenothiazine is of particular importance. The bromine atoms serve as versatile synthetic handles, enabling further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups.[2] This allows for the precise tuning of the molecule's electronic and photophysical properties. Recently, derivatives of 3,7-dibromo-10H-phenothiazine have been used to create self-assembled monolayers (SAMs) that act as highly effective hole-selective contacts in p-i-n perovskite solar cells, achieving power conversion efficiencies exceeding 22%.[1]

This document provides a robust and reproducible method for the direct bromination of 10H-phenothiazine using elemental bromine in glacial acetic acid, a common and effective approach reported in the literature.[2][3]

Reaction Principle and Mechanism

The synthesis of 3,7-dibromo-10H-phenothiazine from 10H-phenothiazine is achieved through an electrophilic aromatic substitution reaction.

Causality of Selectivity: The phenothiazine ring system is highly activated towards electrophilic attack due to the electron-donating effects of both the sulfur and nitrogen atoms. These heteroatoms increase the electron density of the aromatic rings, directing incoming electrophiles primarily to the ortho and para positions. The 3 and 7 positions, being para to the nitrogen atom, are the most electronically enriched and sterically accessible sites, leading to highly selective dibromination at these positions.

Choice of Reagent: While various brominating agents like N-Bromosuccinimide (NBS) can be used[4][5], direct bromination with elemental bromine (Br₂) in a polar protic solvent like glacial acetic acid is a straightforward and high-yielding method.[2][3] The acetic acid serves to solvate the reactants and facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

The mechanism proceeds via the standard pathway for electrophilic aromatic bromination, as illustrated below.

Reaction_Mechanism Figure 1: Mechanism of Electrophilic Bromination PTZ 10H-Phenothiazine Sigma Arenium Ion (Sigma Complex) PTZ->Sigma + Br₂ Br2 Br-Br MonoBromo 3-bromo-10H-phenothiazine Sigma->MonoBromo - HBr Sigma2 Second Arenium Ion MonoBromo->Sigma2 + Br₂ Product 3,7-dibromo-10H-phenothiazine Sigma2->Product - HBr

Caption: Figure 1: Mechanism of Electrophilic Bromination.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2][3]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierNotes
10H-Phenothiazine92-84-2199.27Commercial GradeUsed without further purification.
Bromine (Br₂)7726-95-6159.81Commercial GradeHighly corrosive and toxic. Handle with extreme care.[6]
Glacial Acetic Acid64-19-760.05AnhydrousSolvent for reaction.
Diethyl Ether60-29-774.12AnhydrousExtraction solvent.
Sodium Sulfite (Na₂SO₃)7757-83-7126.04Commercial GradeFor quenching excess bromine.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Commercial GradeFor neutralizing acid.
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousDrying agent.
Equipment
Two-necked round-bottom flaskAppropriate size (e.g., 1 L for the scale below).
Dropping funnelFor slow addition of bromine solution.
Magnetic stirrer and stir bar
Fume hoodMandatory for this procedure.
Rotary evaporatorFor solvent removal.
Standard glasswareBeakers, graduated cylinders, separatory funnel, etc.
Mandatory Safety Precautions
  • Bromine (Br₂): Is extremely corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[6][7] All manipulations must be performed in a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., Viton or laminate).[8][9] Have a bromine spill kit and a quenching agent (like sodium thiosulfate solution) readily available.

  • Glacial Acetic Acid: Is a corrosive liquid that can cause severe skin and eye burns. Handle in a fume hood and wear standard PPE.

  • General: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions, although many literature preps are successful without it.[2]

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a dry 1 L two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 10H-phenothiazine (25.0 g, 125 mmol).[2]

  • Dissolution: Under a nitrogen atmosphere, add degassed glacial acetic acid (600 mL) to the flask. Stir the mixture until the phenothiazine is fully dissolved.[2]

  • Bromine Addition: In a separate flask, carefully prepare a solution of bromine (13.5 mL, 263 mmol, ~2.1 equivalents) in glacial acetic acid (200 mL). Slowly add this bromine solution to the stirred phenothiazine solution via the dropping funnel over approximately 1 hour.[2][10] Maintain the reaction at room temperature. The solution will typically turn a deep green or dark color upon addition.[10]

  • Reaction: After the addition is complete, allow the deep-colored solution to stir at room temperature for 16-24 hours.[2][10]

  • Quenching: To quench the excess bromine, carefully add a saturated aqueous solution of sodium sulfite (prepared by dissolving ~31.5 g of Na₂SO₃ in water) to the reaction mixture. Stir vigorously for 2-3 hours at room temperature until the color of the excess bromine dissipates.[2][3]

  • Extraction & Work-up:

    • Transfer the mixture to a large separatory funnel. Add diethyl ether (or dichloromethane) to extract the product.[2][3]

    • Separate the organic layer. Extract the aqueous phase several more times with the organic solvent (e.g., 3 x 100 mL).[3]

    • Combine all organic phases and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize acetic acid) and then with brine.[2][3]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[3][10]

Purification

The crude product obtained is often a light green or off-white solid.[10] Further purification can be achieved by:

  • Crystallization: Recrystallize the solid from a suitable solvent system, such as ethanol or a mixture of pentane and ethyl acetate.[3]

  • Column Chromatography: For higher purity, the crude product can be purified by flash chromatography on silica gel.[3][10] An eluent system of pentane:ethyl acetate (e.g., 70:1) has been reported to be effective.[3]

Experimental_Workflow Figure 2: Synthesis and Work-up Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Phenothiazine in Acetic Acid B Slowly Add Br₂ in Acetic Acid A->B C Stir at RT (16-24h) B->C D Quench with Na₂SO₃ Solution C->D E Extract with Organic Solvent D->E F Wash with NaHCO₃ & Brine E->F G Dry (MgSO₄) & Concentrate F->G H Crude Solid G->H I Crystallization or Column Chromatography H->I J Pure Product I->J

Caption: Figure 2: Synthesis and Work-up Workflow.

Characterization and Expected Results

ParameterExpected Result
Appearance Light green or white solid[3][10]
Yield 70-88%[2][10]
Molecular Formula C₁₂H₇Br₂NS
Molecular Weight 357.07 g/mol [1]
Melting Point 103-104°C[3]
¹H NMR Spectra will show characteristic aromatic proton signals consistent with a 3,7-disubstituted pattern.
¹³C NMR Spectra will show the expected number of carbon signals for the symmetric dibrominated product.
HRMS (ESI/APCI) The mass spectrum will show isotopic peaks corresponding to the [M]+ and [M+2]+ ions, characteristic of a dibrominated compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Loss of product during work-up.- Ensure >2.0 equivalents of Br₂ are used.- Increase reaction time.- Perform more extractions during work-up.
Over-bromination - Reaction temperature too high.- Too rapid addition of bromine.- Maintain reaction at room temperature.- Add the bromine solution slowly and dropwise.
Product is an oil or fails to crystallize - Presence of impurities (e.g., residual solvent, starting material).- Ensure complete removal of solvent on rotary evaporator.- Purify via silica gel column chromatography.
Persistent color after quenching - Insufficient quenching agent.- Add more sodium sulfite solution and stir for a longer period.

Conclusion

The synthesis of 3,7-dibromo-10H-phenothiazine via direct bromination of 10H-phenothiazine is a reliable and scalable method for producing a key synthetic intermediate. The protocol detailed in this note, which emphasizes safety and procedural accuracy, can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable platform molecule for the development of novel organic materials for optoelectronic applications and for the synthesis of complex, biologically active compounds.

References

  • Rednic, M. I., et al. (n.d.). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Available from: [Link]

  • (n.d.). Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. ResearchGate. Available from: [Link]

  • (n.d.). Synthesis of 3, 7-Dibrom-10H-phenothiazine. ResearchGate. Available from: [Link]

  • Seo, J., et al. (2024). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. MDPI. Available from: [Link]

  • (n.d.). Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material - Supporting Information. Available from: [Link]

  • (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]

  • (n.d.). Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]

  • (n.d.). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available from: [Link]

  • (n.d.). Bromine - Hazardous Substance Fact Sheet. NJ.gov. Available from: [Link]

  • (n.d.). ICSC 0107 - BROMINE. ILO. Available from: [Link]

Sources

Application

detailed protocol for bromination of 10H-phenothiazine in acetic acid.

Application Note: Regioselective Bromination of 10H-Phenothiazine in Glacial Acetic Acid Introduction & Mechanistic Rationale The synthesis of 3,7-dibromo-10H-phenothiazine is a critical foundational workflow in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Bromination of 10H-Phenothiazine in Glacial Acetic Acid

Introduction & Mechanistic Rationale

The synthesis of 3,7-dibromo-10H-phenothiazine is a critical foundational workflow in the development of advanced phenothiazine derivatives, including photoactive dyes, hole-transport materials for perovskite solar cells, and neurodegenerative therapeutics like Methylene Blue analogs 1.

The bromination of 10H-phenothiazine is not a standard electrophilic aromatic substitution (EAS). Because the phenothiazine core is highly electron-rich, the introduction of elemental bromine (Br₂) in glacial acetic acid triggers a tandem halogenation-oxidation sequence 2. The central nitrogen atom strongly activates the ortho and para positions. Due to steric hindrance at the 1- and 9-positions, the electrophilic attack is directed exclusively to the 3- and 7-positions 3.

Causality of Reagent Stoichiometry: The reaction strictly requires an excess of bromine (typically 3.0 equivalents) [[2]](). Two equivalents are consumed during the EAS to form the C–Br bonds. The third equivalent acts as an oxidant, stripping electrons from the intermediate to form a highly stable 3,7-dibromophenothiazin-5-ium bromide salt 4. To isolate the neutral 3,7-dibromo-10H-phenothiazine, a reductive quench is mandatory. The addition of saturated aqueous sodium bisulfite (NaHSO₃) serves a dual purpose: it donates electrons to reduce the phenothiazin-5-ium cation back to the neutral amine and safely neutralizes any unreacted bromine 5.

Experimental Methodology

Materials & Reagents

  • 10H-Phenothiazine: 2.99 g (15.0 mmol, 1.0 equiv)

  • Bromine (Br₂): 2.3 mL (45.0 mmol, 3.0 equiv) – Caution: Highly toxic and corrosive.

  • Glacial Acetic Acid: 250 mL (Solvent)

  • Sodium Bisulfite (NaHSO₃): Saturated aqueous solution (Reductant)

  • Deionized Water & Cold Ethanol: For washing

Step-by-Step Protocol

  • Substrate Suspension: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, suspend 10H-phenothiazine (15.0 mmol) in 200 mL of glacial acetic acid. Stir the suspension at room temperature (20–25 °C) 5.

  • Bromine Addition: Dissolve elemental bromine (45.0 mmol) in 50 mL of glacial acetic acid. Add this solution dropwise to the phenothiazine suspension over 30–45 minutes.

    • Mechanistic Note: Dropwise addition controls the exothermic EAS and prevents uncontrolled polymerization 5.

  • Reaction Maturation: Allow the reaction mixture to stir at room temperature for 16 hours. During this phase, the mixture will transition to a dark red/brown color, signifying the quantitative formation of the oxidized 3,7-dibromophenothiazin-5-ium bromide salt 6.

  • Reductive Quench (Self-Validating Step): Cool the reaction flask to 0 °C using an ice bath. Slowly add 50 mL of a saturated aqueous sodium bisulfite (NaHSO₃) solution.

    • Validation Check: The reaction is self-indicating. The immediate discharge of the dark red color to a pale yellow/green precipitate validates the successful reduction of the cationic species back to the neutral 10H-phenothiazine core 7.

  • Isolation: Dilute the mixture with an additional 100 mL of cold deionized water to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake sequentially with copious amounts of deionized water (to remove acetic acid and inorganic salts) followed by cold ethanol (20 mL) to remove trace monobrominated impurities. Dry the solid in vacuo to afford 3,7-dibromo-10H-phenothiazine (Typical yield: 75–82%) 5.

Quantitative Data & Troubleshooting

Table 1: Reaction Parameters & Mechanistic Rationale

ParameterTarget ValueMechanistic Rationale
Br₂ Stoichiometry 3.0 Equivalents2 eq for substitution, 1 eq for oxidation to phenothiazin-5-ium 2.
Solvent Glacial Acetic AcidPolar protic environment stabilizes the cationic Wheland intermediate [[8]]().
Reaction Time 16 HoursEnsures complete conversion of monobromo intermediates to the 3,7-dibromo species 5.
Quench Agent Sat. aq. NaHSO₃Essential for reducing the oxidized salt back to the neutral product 7.

Table 2: Troubleshooting & Self-Validation Matrix

ObservationRoot CauseCorrective Action
Product is dark red/purple Incomplete reduction of the phenothiazin-5-ium salt.Re-suspend in water and stir with additional NaHSO₃ until color lightens [[7]]().
High monobrominated byproduct Insufficient bromine or premature quenching.Ensure strictly anhydrous Br₂ is used; verify 3.0 equiv stoichiometry 2.
Low isolated yield Product solubilized in the mother liquor.Chill the reaction mixture to 0 °C before filtration; minimize ethanol wash volume 5.

Process Workflow Diagram

G N1 10H-Phenothiazine Suspension in Glacial AcOH N2 Bromine Addition (3.0 equiv Br2 in AcOH) N1->N2 N3 EAS & Oxidation (Stir 16 h, RT) N2->N3 Exothermic N4 Intermediate: 3,7-Dibromophenothiazin-5-ium Bromide Salt N3->N4 N5 Reductive Quench (Sat. aq. NaHSO3) N4->N5 Cooling required N6 Reduction to Neutral 3,7-Dibromo-10H-phenothiazine N5->N6 Electron transfer N7 Workup & Isolation (Filtration / Extraction) N6->N7 N8 Purified Product 3,7-Dibromo-10H-phenothiazine N7->N8 >75% Yield

Figure 1: Experimental workflow and mechanistic progression for 3,7-dibromo-10H-phenothiazine.

References

  • [3] US20200010436A1 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide. Google Patents. 3

  • [4] KR20190128672A - Process for preparing 3,7-bis-(dimethylamino)-phenothiazine-5-IX chloride or bromide. Google Patents. 4

  • [1] Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. 1

  • [2] WO2018167185A1 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide. Google Patents. 2

  • [8] Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. ResearchGate. 8

  • [5] Synthesis of Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. Scholarworks@UNIST.5

  • [7] Synthesis of Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells (Part 2). Scholarworks@UNIST. 7

  • [6] US11078169B2 - Method for preparing 3,7-bis(dimethylamino)phenothiazin-5-ylium iodide. Google Patents. 6

Sources

Method

Suzuki coupling reactions using 3,7-dibromo-10H-phenothiazine.

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3,7-Dibromo-10H-phenothiazine Introduction & Scientific Rationale Phenothiazine and its derivatives are highly valued in materials science and medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3,7-Dibromo-10H-phenothiazine

Introduction & Scientific Rationale

Phenothiazine and its derivatives are highly valued in materials science and medicinal chemistry due to their electron-rich tricyclic core, low oxidation potentials, and ability to form stable radical cations[1]. Functionalizing the 3 and 7 positions via bromination yields 3,7-dibromo-10H-phenothiazine (DBPTZ) , a versatile electrophilic building block. Extending the π-conjugation of DBPTZ through Suzuki-Miyaura cross-coupling is a critical step in synthesizing hole-transport materials, OLED emitters, and fluorescent chemosensors[2].

Mechanistic Insights: Overcoming Chemoselectivity Challenges

The primary challenge when performing cross-coupling on DBPTZ is the presence of the unprotected secondary amine at the 10H position. Under standard palladium-catalyzed conditions, the N–H bond can undergo competing Buchwald-Hartwig amination (N-arylation) or coordinate with the palladium center, poisoning the catalyst.

To achieve high yields of the 3,7-diaryl product, researchers must exploit the kinetic or thermodynamic differences between C–Br oxidative addition and N–H deprotonation:

  • Direct Coupling (Kinetic Control): By utilizing a high-boiling, highly polar solvent system (ethoxyethanol/water) and a mild base (K₂CO₃) at elevated temperatures (130 °C), the oxidative addition of Pd(0) to the C–Br bond and subsequent transmetalation outpaces N–H interference[2]. This allows for a rapid, 30-minute reaction that can be purified via simple precipitation, bypassing column chromatography.

  • Protected Coupling (Thermodynamic Control): For sterically hindered or sensitive boronic acids, the 10H position is first protected (e.g., via Boc anhydride) or alkylated. This completely eliminates chemoselectivity issues, allowing for standard, long-reflux Suzuki conditions[3].

Workflow Start 3,7-dibromo-10H-phenothiazine (DBPTZ) Direct Direct Suzuki Coupling (Pd(PPh3)4, K2CO3) Ethoxyethanol/H2O, 130°C Start->Direct Pathway A (Chemoselective) Protect N-Protection/Alkylation (e.g., Boc2O, R-Br) Start->Protect Pathway B (Steric/Electronic Control) Prod1 3,7-diaryl-10H-phenothiazine (Direct Product) Direct->Prod1 Int N-Substituted 3,7-dibromophenothiazine Protect->Int Standard Standard Suzuki Coupling (Pd cat., Base, Dioxane) Int->Standard Prod2 N-Substituted 3,7-diarylphenothiazine Standard->Prod2 Deprotect Deprotection (e.g., TFA for Boc) Prod2->Deprotect Optional Deprotect->Prod1

Synthetic workflows for direct vs. protected Suzuki coupling of 3,7-dibromo-10H-phenothiazine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct, Column-Free Suzuki-Miyaura Coupling of DBPTZ

Causality & Design: This protocol utilizes ethoxyethanol to fully dissolve the hydrophobic DBPTZ and boronic acids at high temperatures. The 10% water additive is critical; it dissolves the K₂CO₃ base and accelerates the formation of the reactive hydroxyboronate intermediate required for transmetalation. The short reaction time (30 min) minimizes side reactions[2].

Materials:

  • 3,7-Dibromo-10H-phenothiazine (1.0 equiv)

  • Arylboronic acid (2.8 equiv)

  • Potassium carbonate (K₂CO₃) (5.6 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)

  • Ethoxyethanol / Deionized Water (10:1 v/v)

Step-by-Step Procedure:

  • Degassing: In a Schlenk flask, prepare a 10:1 mixture of ethoxyethanol and water. Sparge with inert gas (N₂ or Argon) for 15 minutes to remove dissolved oxygen, which can rapidly oxidize the Pd(0) catalyst and the electron-rich phenothiazine core.

  • Dissolution: Add DBPTZ (1.0 equiv) to the solvent mixture and heat to boiling (approx. 130 °C) under an inert atmosphere until a green solution forms.

  • Catalyst & Reagent Addition: Quickly add the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄. Self-Validating Step: The solution color should rapidly change as the active Pd(0) species initiates oxidative addition into the C–Br bonds.

  • Reaction: Stir vigorously at 130 °C for exactly 30 minutes. Caution: Prolonged heating beyond 60 minutes may lead to degradation or unwanted N-arylation.

  • Precipitation & Isolation: Remove the flask from heat. While still warm, slowly dilute the mixture with a large excess of deionized water (approx. 10× the reaction volume). This forces the highly hydrophobic 3,7-diaryl-10H-phenothiazine to precipitate out of the aqueous phase.

  • Purification: Filter the crude product over a Büchner funnel. Wash sequentially with ethanol and cold acetone to remove unreacted boronic acid and triphenylphosphine oxide byproducts. Air dry to yield the pure product[2].

Protocol B: N-Protection and Subsequent Suzuki Coupling

Causality & Design: When synthesizing complex triads or using sterically hindered boronic esters, N-protection is necessary. Boc-protection is ideal as it is electron-withdrawing, further deactivating the phenothiazine core against unwanted oxidation during a prolonged coupling reaction[3].

Materials:

  • N-Boc-3,7-dibromophenothiazine (1.0 equiv)

  • (Hetero)aryl boronic acid or pinacol ester (2.2–2.4 equiv)

  • Cesium fluoride (CsF) (6.4 equiv)

  • Pd(PPh₃)₄ (0.06 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry Schlenk tube equipped with a magnetic stir bar, combine the N-Boc-3,7-dibromophenothiazine, boronic ester, CsF, and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane. Note: CsF is used here instead of aqueous carbonates to prevent premature cleavage of the Boc group under harsh basic conditions[3].

  • Reflux: Heat the reaction mixture to reflux (101 °C) under a nitrogen atmosphere for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (e.g., n-hexane/ethyl acetate) to isolate the N-Boc-3,7-di(hetero)arylphenothiazine[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast at C-Br) Pd0->OA PdII_1 Ar-Pd(II)(Br)L_2 Intermediate OA->PdII_1 DBPTZ TM Transmetalation (Ar'-B(OH)2 + Base) PdII_1->TM PdII_2 Ar-Pd(II)(Ar')L_2 Intermediate TM->PdII_2 Boronic Acid RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Prod 3,7-diaryl-10H-phenothiazine RE->Prod Product Release

Catalytic cycle of the direct Suzuki-Miyaura cross-coupling highlighting chemoselectivity.

Quantitative Data & Optical Properties

The table below summarizes the reaction efficiencies and key photophysical properties of DBPTZ derivatives synthesized via the direct Suzuki coupling method. The high quantum yields make these derivatives excellent candidates for fluorescence-based applications[2].

SubstrateBoronic Acid / EsterStrategyCatalyst / Base / SolventTemp / TimeYieldλ_emission (THF)Quantum Yield (Φ)
DBPTZThiophen-2-ylboronic acidDirectPd(PPh₃)₄ / K₂CO₃ / Ethoxyethanol:H₂O130 °C / 0.5 h93%476 nm0.18
DBPTZPhenylboronic acidDirectPd(PPh₃)₄ / K₂CO₃ / Ethoxyethanol:H₂O130 °C / 0.5 h95%461 nm0.46
DBPTZ4-Fluorophenylboronic acidDirectPd(PPh₃)₄ / K₂CO₃ / Ethoxyethanol:H₂O130 °C / 0.5 h92%455 nm0.42
N-Boc-DBPTZVarious Heteroaryl estersProtectedPd(PPh₃)₄ / CsF / 1,4-Dioxane101 °C / 16 h70-85%VariesN/A

Note: DBPTZ = 3,7-dibromo-10H-phenothiazine.

References

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts Source: nih.gov URL:3

  • Thiophene substituted phenothiazine polymers: Design, synthesis and characterization Source: arabjchem.org URL:1

  • H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism Source: scispace.com URL:2

  • Practical Synthesis of Iodo Phenothiazines. A Facile Access to Electrophore Building Blocks Source: acs.org URL:4

Sources

Application

Advanced Palladium-Catalyzed C-C Cross-Coupling Strategies for 3,7-Dibromo-10H-Phenothiazine Derivatives

Application Note & Protocol Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale Phenothiazine and its derivatives are highly valued scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Phenothiazine and its derivatives are highly valued scaffolds in advanced materials science, serving as the electroactive core for organic light-emitting diodes (OLEDs), fluorescent chemosensors, and multi-electron redox cathodes in 1[1]. To unlock these advanced photophysical and electrochemical properties, precise structural modification at the 3 and 7 positions is required to extend the π-conjugated system.

The most robust approach for achieving this is the palladium-catalyzed C-C cross-coupling (e.g., Suzuki-Miyaura reaction) of 3,7-dibromo-10H-phenothiazine (DBP). However, the electron-rich nature of the phenothiazine core makes the oxidative addition of Palladium(0) into the C-Br bonds kinetically challenging compared to electron-deficient aryl halides. Furthermore, the secondary amine (N-H) at position 10 presents a chemoselectivity risk; if left unprotected, it can coordinate with the palladium catalyst, leading to catalyst poisoning, or participate in competing1[1].

To ensure high catalytic turnover and orthogonal reactivity, a strategic two-step workflow is mandated: (1) N-alkylation or Boc-protection to mask the reactive amine, followed by (2) Pd-catalyzed cross-coupling utilizing a robust catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and a fluorophilic base to drive transmetalation[2].

Pathway Visualization

G N1 10H-Phenothiazine (Starting Material) N2 Electrophilic Bromination (Br2, AcOH) N1->N2 N3 3,7-Dibromo-10H-phenothiazine (DBP) N2->N3 Regioselective N4 N-Alkylation / Protection (NaH, R-X) N3->N4 Blocks N-H interference N5 N-Protected DBP (Coupling Precursor) N4->N5 N6 Pd-Catalyzed C-C Coupling (Suzuki-Miyaura) N5->N6 Pd(PPh3)4, Base N7 3,7-Diaryl Phenothiazine (Target Material) N6->N7 Boronic Acid/Ester

Workflow for Pd-catalyzed C-C cross-coupling of 10H-phenothiazine.

Self-Validating Experimental Protocols

Protocol 3.1: Pre-Coupling N-Protection (Alkylation)

Causality: Masking the N-H bond prevents the formation of off-target Pd-amido complexes, ensuring the palladium catalyst remains fully available for the C-Br oxidative addition.

Step-by-Step Methodology:

  • Deprotonation: Suspend 3,7-dibromo-10H-phenothiazine (1.0 equiv) in anhydrous DMF under an inert Argon atmosphere. Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 1 hour. Causality: The strong base irreversibly deprotonates the amine, generating a highly nucleophilic phenothiazinyl anion.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., 1-bromopropane or a Boc-anhydride equivalent for protection) (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO4, and concentrate under reduced pressure.

Self-Validation Checkpoints:

  • Chromatographic Shift: On a silica TLC plate (Hexanes/EtOAc), the product will exhibit a significantly higher Rf​ value than the starting material due to the loss of the polar N-H hydrogen bond donor.

  • Spectroscopic Confirmation: Fourier Transform Infrared (FT-IR) spectroscopy will definitively show the complete disappearance of the sharp N-H stretching band typically found at ~3337 cm⁻¹.

Protocol 3.2: Two-Fold Suzuki-Miyaura Cross-Coupling

Causality: The use of a Pd(0) source with electron-donating phosphine ligands facilitates the difficult oxidative addition into the electron-rich 3,7-dibromo core. The addition of a base (like CsF) accelerates the transmetalation step by forming a highly reactive, polarized boronate intermediate.

Step-by-Step Methodology:

  • System Assembly: In a dry Schlenk tube equipped with a magnetic stir bar, combine the N-protected 3,7-dibromophenothiazine (1.00 equiv), the target aryl/heteroaryl boronic acid or pinacol ester (2.20–2.40 equiv), and Cesium Fluoride (CsF, 6.40 equiv)[2].

  • Rigorous Degassing (Critical Step): Perform three cycles of vacuum evacuation followed by Argon backfilling. Causality: Pd(PPh3)4 is exquisitely sensitive to molecular oxygen. O2 will irreversibly oxidize the active Pd(0) to an inactive Pd(II) species, completely arresting the catalytic cycle.

  • Solvent & Catalyst Addition: Under a positive stream of Argon, add 1,4-dioxane (previously sparged with Argon for 30 minutes). Finally, add Tetrakis(triphenylphosphine)palladium(0) (6.00 mol%)[2].

  • Thermal Activation: Seal the Schlenk tube and heat the reaction mixture to a gentle reflux (101 °C) for 16 hours[2]. Causality: Elevated thermal energy is required to overcome the activation barrier of transmetalation, particularly when coupling sterically hindered ortho-substituted boronic acids.

  • Isolation: Cool the mixture to room temperature, filter through a pad of Celite® to remove palladium black and inorganic salts, concentrate the filtrate, and purify via flash column chromatography (n-hexanes/acetone gradient)[2].

Self-Validation Checkpoints:

  • Visual Progression: The reaction will initiate as a pale or cloudy suspension. As the cross-coupling progresses and the π-conjugated system extends, the mixture will transition into a deep yellow or orange solution exhibiting strong fluorescence under ambient or 365 nm UV light[2][3].

  • NMR Validation: Successful dual coupling is unequivocally confirmed via 13C NMR by the complete disappearance of the characteristic C-Br quaternary carbon signal at ~112.7–114.7 ppm[2][4].

Quantitative Optimization Data

The following table summarizes empirically validated parameters for optimizing the C-C bond formation on the phenothiazine core, allowing researchers to select conditions based on their specific substrate's steric and electronic demands.

Catalyst SystemBaseSolvent SystemTemp (°C)Target ApplicationMechanistic Advantage
Pd(PPh3)4 (6 mol%)CsF (6.4 eq)1,4-Dioxane1012High fluorophilicity of CsF aggressively drives transmetalation of sluggish, sterically hindered boronic esters[2].
Pd(PPh3)4 (5 mol%)K2CO3 (5.6 eq)Ethoxyethanol / H2O (10:1)1003Aqueous biphasic system accelerates boronate complex formation for standard aryl boronic acids[3].
Pd(dppf)Cl2 (3 mol%)NaOtBu (4.0 eq)Toluene1101Bidentate dppf ligand suppresses reductive elimination side-reactions in complex C-N/C-C polymer networks[1].

References

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)
  • Source: rsc.
  • Source: scispace.
  • Practical Synthesis of Iodo Phenothiazines.

Sources

Method

Application Notes and Protocols for the Synthesis of Hole Transport Materials from 3,7-Dibromo-10H-phenothiazine

Introduction: The Pivotal Role of Phenothiazine-Based Hole Transport Materials Phenothiazine, an electron-rich heterocyclic compound, has emerged as a highly promising core for the design of efficient and cost-effective...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Phenothiazine-Based Hole Transport Materials

Phenothiazine, an electron-rich heterocyclic compound, has emerged as a highly promising core for the design of efficient and cost-effective hole transport materials (HTMs) for optoelectronic devices, particularly perovskite solar cells (PSCs).[1][2] Its unique, non-planar butterfly conformation can suppress intermolecular aggregation, while the electron-rich nitrogen and sulfur atoms provide strong electron-donating character.[3] Compared to the widely used spiro-OMeTAD, phenothiazine-based HTMs offer the potential for simpler, more economical synthetic routes and tunable optoelectronic properties through molecular engineering.[1][4]

This technical guide provides detailed application notes and protocols for the synthesis of advanced hole transport materials starting from the versatile precursor, 3,7-dibromo-10H-phenothiazine. We will delve into the two primary synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices will be explained, and self-validating protocols will be presented to ensure reproducibility.

Core Synthetic Strategies: A Mechanistic Overview

The functionalization of the 3,7-dibromo-10H-phenothiazine core allows for the introduction of various aryl or amino moieties, which in turn dictates the final properties of the HTM, such as its highest occupied molecular orbital (HOMO) energy level, hole mobility, and thermal stability.[1][5]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (in this case, 3,7-dibromo-10H-phenothiazine) and an amine. This method is instrumental in attaching electron-donating triarylamine units to the phenothiazine core, a common design motif for high-performance HTMs.[6][7]

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., P(o-tolyl)₃, XPhos) is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Base: A base, typically a weak one like potassium carbonate (K₂CO₃) or a stronger one like sodium tert-butoxide (t-BuONa), is required to deprotonate the amine, making it a more potent nucleophile.

  • Solvent: Anhydrous, high-boiling point solvents like toluene or DMF are commonly used to ensure the reaction can be conducted at elevated temperatures to drive it to completion.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to maintain an inert atmosphere using nitrogen or argon gas.

Experimental Protocol 1: Synthesis of a Phenothiazine-Triarylamine HTM via Buchwald-Hartwig Amination

This protocol is a representative example adapted from established methodologies for the synthesis of phenothiazine-based HTMs.[2][8]

Reaction Scheme:

Buchwald-Hartwig Amination 3,7-dibromo-10H-phenothiazine 3,7-dibromo-10H-phenothiazine HTM_Product Phenothiazine-Triarylamine HTM 3,7-dibromo-10H-phenothiazine->HTM_Product Pd Catalyst, Ligand, Base Toluene, Heat Di(p-anisyl)amine Di(p-anisyl)amine Di(p-anisyl)amine->HTM_Product

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • 3,7-dibromo-10H-phenothiazine

  • Di(p-anisyl)amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,7-dibromo-10H-phenothiazine (1.0 mmol), di(p-anisyl)amine (2.2 mmol), and sodium tert-butoxide (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol) and tri(o-tolyl)phosphine (0.1 mmol). Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous toluene (20 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add dichloromethane (50 mL) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Suzuki-Miyaura Cross-Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon (C-C) bond between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[9] This reaction is particularly useful for introducing π-conjugated aromatic spacers, like phenylene groups, between the phenothiazine core and terminal donor moieties.[2][8] The presence of these spacers can significantly influence the electronic properties and performance of the resulting HTM.[2]

Causality of Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd₂(dba)₃ being common choices.[8][9]

  • Organoboron Reagent: Arylboronic acids or their corresponding pinacol esters are typically used. These reagents are generally stable, commercially available, and have low toxicity.

  • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step of the catalytic cycle.[9][10]

  • Solvent System: A two-phase solvent system, often consisting of an organic solvent like toluene and an aqueous basic solution, is employed.

Experimental Protocol 2: Synthesis of a Phenothiazine HTM with Phenyl Spacers via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki coupling of 3,7-dibromo-10H-phenothiazine with an arylboronic acid.[2][8][10]

Reaction Scheme:

Suzuki-Miyaura Coupling 3,7-dibromo-10H-phenothiazine 3,7-dibromo-10H-phenothiazine HTM_Product Phenothiazine HTM with Phenyl Spacers 3,7-dibromo-10H-phenothiazine->HTM_Product Pd(PPh3)4, K2CO3 Toluene/Water, Reflux Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->HTM_Product

Sources

Application

Application Note: Synthesis and Optimization of Phenothiazine-Based D-π-A Organic Dyes for DSSCs

Target Audience: Materials Scientists, Synthetic Chemists, and Photovoltaic Researchers Focus: Advanced synthetic methodologies utilizing 3,7-dibromo-10H-phenothiazine as a core building block. Mechanistic Rationale & De...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Photovoltaic Researchers Focus: Advanced synthetic methodologies utilizing 3,7-dibromo-10H-phenothiazine as a core building block.

Mechanistic Rationale & Design Principles

The development of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs) relies heavily on the Donor-π-Bridge-Acceptor (D-π-A) architecture. In this configuration, light absorption induces an intramolecular charge transfer (ICT) from the electron-rich donor to the electron-deficient acceptor, which subsequently injects an electron into the conduction band of a mesoporous semiconductor (typically TiO₂).

Why 3,7-dibromo-10H-phenothiazine? Phenothiazine is a premier electron-donating core due to its unique non-planar, "butterfly" conformation. The sp³-hybridized nitrogen and sulfur atoms force the two flanking phenyl rings out of planarity. This steric bulk is highly advantageous: it inherently suppresses detrimental π-π stacking and dye aggregation on the TiO₂ surface, thereby minimizing intermolecular charge recombination (dark current)[1].

The 3,7-dibromo derivative is the ideal synthetic starting point. The bromine atoms are positioned para to the electron-donating nitrogen, making them highly activated for palladium-catalyzed cross-coupling reactions. This allows for the precise, symmetric, or asymmetric extension of the π-conjugated system to tune the HOMO-LUMO gap and maximize photon harvesting in the visible and near-IR regions[1][2].

Synthetic Workflow

The transformation of 3,7-dibromo-10H-phenothiazine into a high-efficiency DSSC sensitizer follows a highly controlled, multi-stage synthetic cascade.

Pathway N1 3,7-dibromo-10H-phenothiazine (Electron-Rich Core) N2 N-Alkylation / Protection (Steric Shielding & Solubilization) N1->N2 Alkyl Halide, Base (e.g., KOtBu, THF) N3 Suzuki-Miyaura Coupling (π-Bridge Conjugation) N2->N3 Arylboronic Acid, Pd(PPh3)4 (e.g., Thiophene derivatives) N4 Vilsmeier-Haack Formylation (Aldehyde Functionalization) N3->N4 POCl3, DMF (Electrophilic Aromatic Substitution) N5 Knoevenagel Condensation (Acceptor/Anchor Attachment) N4->N5 Cyanoacetic Acid, Piperidine (Base-Catalyzed Condensation) N6 D-π-A Phenothiazine Dye (Target Sensitizer) N5->N6 Precipitation & Purification

Synthetic workflow for D-π-A organic dyes from 3,7-dibromo-10H-phenothiazine.

Self-Validating Experimental Protocols

As a self-validating system, each phase of this protocol includes specific causality for the reagents chosen and in-process quality control (QC) observations to ensure reaction integrity.

Phase 1: N-Alkylation (Steric Shielding)

Causality: The bare N-H bond of phenothiazine is acidic and can poison palladium catalysts or undergo unwanted side reactions during subsequent cross-coupling[1]. Alkylating the nitrogen with a long aliphatic chain (e.g., 1-bromooctane) serves a dual purpose: it protects the amine and introduces a hydrophobic steric shield that repels the aqueous I⁻/I₃⁻ electrolyte away from the TiO₂ surface, significantly reducing charge recombination.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 3,7-dibromo-10H-phenothiazine (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool the vessel to 0 °C under a strict N₂ atmosphere. Add potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise.

    • QC Observation: The solution will transition to a deep green/brown hue, confirming the formation of the phenothiazine anion[3].

  • Alkylation: Add 1-bromooctane (1.2 eq) dropwise. Warm the mixture to 25 °C and stir for 12 hours.

  • Workup: Quench the reaction with deionized water. Extract the organic phase with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography using Hexane/DCM (8:2 v/v) to yield 3,7-dibromo-10-octyl-10H-phenothiazine.

    • Validation: FTIR should show a complete disappearance of the N-H stretch at ~3300 cm⁻¹.

Phase 2: Suzuki-Miyaura Cross-Coupling (π-Bridge Extension)

Causality: Extending the conjugation path via Suzuki coupling narrows the HOMO-LUMO gap, red-shifting the absorption spectrum to harvest more visible light. A biphasic solvent system is critical here: water dissolves the K₂CO₃ base required for the transmetalation step, while toluene/ethanol solubilizes the organic precursors.

Step-by-Step Procedure:

  • Preparation: In a 100 mL three-necked flask, dissolve the N-octyl intermediate (1.0 eq) and the chosen arylboronic acid (e.g., 5-formylthiophene-2-boronic acid, 2.5 eq) in a mixture of Toluene/EtOH (4:1 v/v)[2].

  • Degassing: Add an aqueous solution of K₂CO₃ (2.0 M, 5.0 eq). Degas the entire biphasic mixture via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst.

  • Catalysis: Under positive N₂ flow, quickly add the catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Reflux the mixture at 90 °C for 12–24 hours.

    • QC Observation: The reaction mixture will progressively darken from pale yellow to deep orange/red, indicating successful extension of the π-conjugated system.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, and purify via column chromatography.

Phase 3: Knoevenagel Condensation (Acceptor/Anchor Integration)

Causality: Cyanoacetic acid acts as both the electron acceptor (due to the electron-withdrawing cyano group) and the anchoring group (the carboxylic acid binds to the mesoporous TiO₂ via bidentate coordination). Piperidine is utilized as an organocatalyst; it forms a highly reactive iminium intermediate with the aldehyde, dramatically accelerating the nucleophilic attack by the deprotonated cyanoacetic acid.

Step-by-Step Procedure:

  • Preparation: Dissolve the formylated phenothiazine intermediate (1.0 eq) and cyanoacetic acid (3.0 eq) in a solvent mixture of chloroform and acetonitrile (1:1 v/v).

  • Catalysis: Add piperidine (0.5 eq) dropwise.

  • Condensation: Reflux the mixture at 80 °C for 12 hours under N₂.

  • Isolation: Cool the mixture to room temperature. The target D-π-A dye typically precipitates directly from the reaction mixture upon cooling.

    • QC Observation: If precipitation is incomplete, partial concentration of the solvent under vacuum will force the dye out of solution.

  • Purification: Filter the precipitate over a Büchner funnel and wash sequentially with cold ethanol and diethyl ether to afford the highly pure dye[4].

    • Validation: FTIR must show a sharp C≡N stretch at ~2220 cm⁻¹ and a broad C=O stretch at ~1680 cm⁻¹.

Quantitative Photovoltaic Performance

The choice of the π-spacer coupled to the 3,7-dibromo-10H-phenothiazine core drastically impacts the photophysical and electrochemical properties of the final DSSC device. The table below summarizes the photovoltaic parameters of representative planarized phenothiazine dyes synthesized via this methodology[1].

Dye DesignationDonor Coreπ-SpacerAcceptor/Anchor Jsc​ (mA/cm²) Voc​ (mV)Fill Factor (FF)PCE (%)
10H-PTZ-Fu PhenothiazineFuranCyanoacrylic Acid7.58100.684.1
3,7-PTZ-Fu PhenothiazineFuranCyanoacrylic Acid8.88380.705.2

Data Interpretation: The asymmetric planarization of the phenothiazine core (as seen in 3,7-PTZ-Fu) significantly enhances the short-circuit current density ( Jsc​ ) and open-circuit voltage ( Voc​ ) compared to its symmetric counterpart, culminating in a superior Power Conversion Efficiency (PCE) of 5.2%[1].

References

  • Benzothieno[3,2-b]benzothiophene-Based Organic Dyes for Dye-Sensitized Solar Cells - Publications CNR API. Consiglio Nazionale delle Ricerche (CNR). Available at: [Link]

  • octyl biphenothiazine and dibenzothiophene dioxide-based soluble porous organic polymer for biphasic photocatalytic hydrogen evolution. The Royal Society of Chemistry. Available at: [Link]

  • H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism. SciSpace. Available at: [Link]

  • Synthetic Efforts to Investigate the Effect of Planarizing the Triarylamine Geometry in Dyes for Dye-Sensitized Solar Cells. ACS Omega. Available at:[Link]

Sources

Method

Application of 3,7-Dibromo-10H-phenothiazine in Perovskite Solar Cells: A Technical Guide to Hole Transport and Interface Engineering

Executive Summary & Mechanistic Rationale 3,7-Dibromo-10H-phenothiazine (37DBrPTz) (CAS: 21667-32-3) is a highly bioactive, symmetrically brominated heterocyclic compound that has emerged as a cornerstone precursor in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3,7-Dibromo-10H-phenothiazine (37DBrPTz) (CAS: 21667-32-3) is a highly bioactive, symmetrically brominated heterocyclic compound that has emerged as a cornerstone precursor in the development of next-generation optoelectronics. In the field of Perovskite Solar Cells (PSCs), it is primarily utilized to synthesize advanced Hole-Transporting Materials (HTMs) and Self-Assembled Monolayers (SAMs) .

The integration of the 37DBrPTz core into PSC architectures is driven by three distinct mechanistic advantages:

  • Conformational Dynamics: The 10H-phenothiazine core possesses a unique, non-planar "butterfly" conformation. This structural geometry sterically hinders intra-molecular aggregation, thereby suppressing the formation of excimers and maintaining high intrinsic hole mobility.

  • Energy Level Tunability & Cross-Coupling: The electron-rich nitrogen and sulfur heteroatoms endow the molecule with a strong electron-donor character. The presence of bromine atoms at the 3 and 7 positions provides highly reactive sites for extending the π -conjugated system via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing precise tuning of the Highest Occupied Molecular Orbital (HOMO) to match the perovskite valence band .

  • Defect Passivation: The electron-rich sulfur atom in the phenothiazine ring acts as a Lewis base. It coordinates with under-coordinated Pb2+ ions (Lewis acid defects) at the perovskite interface, effectively passivating trap states and suppressing non-radiative recombination .

Chemical Functionalization Workflow

The versatility of 37DBrPTz allows it to be functionalized into either bulk polymeric/small-molecule HTMs (like PTZ-TPA) or interfacial SAMs (like 2BrPTZPA). The diagram below illustrates the divergent synthetic pathways and their respective roles in device architecture.

G A 3,7-Dibromo-10H-phenothiazine (Core Precursor) B N-Alkylation & Phosphonic Acid Attachment (SAM Formation) A->B N-10 Substitution C 3,7-Position Cross-Coupling (HTM Formation) A->C Suzuki / Buchwald-Hartwig D Hole Selective SAMs (e.g., 2BrPTZPA) B->D E Small-Molecule HTMs (e.g., PTZ-TPA) C->E F Defect Passivation (S-Pb2+) & Hole Extraction D->F Interface Engineering E->F Bulk Charge Transport

Caption: Chemical functionalization pathways of 3,7-dibromo-10H-phenothiazine for PSC integration.

Experimental Protocols: Device Integration

The following protocols detail the application of a 37DBrPTz-derived SAM—specifically 2BrPTZPA (4-(3,7-dibromo-10H-phenothiazin-10-yl)butyl)phosphonic acid)—as a hole-selective contact in an inverted (p-i-n) PSC architecture.

Protocol 1: Preparation and Deposition of PTZ-based SAMs

Objective: To form a uniform, monomolecular hole-extraction layer on an Indium Tin Oxide (ITO) substrate.

  • Solution Preparation:

    • Dissolve 2BrPTZPA powder in anhydrous Tetrahydrofuran (THF) or Ethanol to achieve a precise concentration of 1 mM (approx. 0.493 mg/mL).

    • Causality: Maintaining a low concentration (1 mM) is critical. Higher concentrations lead to the formation of insulating multilayers rather than a true self-assembled monolayer, which severely impedes the quantum tunneling of holes and increases series resistance.

  • Substrate Cleaning & Activation:

    • Ultrasonicate ITO-coated glass substrates sequentially in a mild detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N2​ gas.

    • Subject the substrates to UV-Ozone treatment for 20 minutes immediately prior to use.

    • Causality: UV-Ozone removes residual organic contaminants and drastically increases the density of surface hydroxyl (-OH) groups on the ITO. These hydroxyls are mandatory for the dehydration condensation reaction with the SAM's phosphonic acid headgroup.

  • Spin-Coating:

    • Dispense 50 µL of the 1 mM 2BrPTZPA solution dynamically onto the activated ITO substrate.

    • Spin-coat at 3000 rpm for 30 seconds.

  • Thermal Anchoring:

    • Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

    • Causality: Thermal energy drives the covalent bonding (P-O-Metal) between the phosphonic acid group and the ITO surface, ensuring the SAM is robust enough to withstand the subsequent deposition of the perovskite solvent.

Protocol 2: Perovskite Deposition and Device Completion

Objective: To grow a highly crystalline perovskite layer atop the SAM and complete the p-i-n device.

  • Perovskite Precursor Deposition:

    • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., MAPbI3​ or a mixed-cation system) onto the SAM-modified ITO at 4000 rpm for 30 seconds.

    • Causality: The hydrophobic 3,7-dibromo-10H-phenothiazine terminal group of the SAM modulates the surface energy, facilitating the growth of superior quality perovskite crystals with remarkable vertical continuity and minimal grain boundaries.

  • Antisolvent Dripping:

    • Exactly 10 seconds before the end of the spin-coating cycle, rapidly drip 150 µL of an antisolvent (e.g., chlorobenzene or ethyl acetate) onto the center of the spinning substrate.

    • Causality: The antisolvent rapidly extracts the host solvent (DMF/DMSO), inducing immediate supersaturation and homogeneous nucleation of the perovskite intermediate phase.

  • Crystallization & Passivation Annealing:

    • Anneal the substrate at 100°C for 30 minutes.

    • Causality: During crystallization, the sulfur atoms in the phenothiazine SAM coordinate with uncoordinated Pb2+ ions at the buried interface. This self-passivation mechanism mitigates deep-level trap states.

  • ETL and Electrode Deposition:

    • Transfer the devices to a thermal evaporator.

    • Sequentially evaporate a 30 nm C60​ Electron Transport Layer (ETL), an 8 nm Bathocuproine (BCP) hole-blocking layer, and a 100 nm Silver (Ag) or Copper (Cu) cathode under high vacuum ( <10−6 Torr).

Interfacial Charge Transfer Dynamics

The success of phenothiazine derivatives lies in their exceptional energy level alignment. The diagram below maps the energy cascade in a p-i-n device utilizing a PTZ-SAM.

G ITO ITO Anode WF: -4.7 eV SAM PTZ-SAM (2BrPTZPA) HOMO: ~ -5.3 eV ITO->SAM Hole Extraction PVK Perovskite Active Layer VB: -5.4 eV | CB: -3.9 eV SAM->PVK Hole Transfer Passivation S-Pb2+ Coordination (Defect Passivation) SAM->Passivation ETL C60 (ETL) LUMO: -4.0 eV PVK->ETL Electron Transfer PVK->Passivation Cathode Ag Cathode WF: -4.3 eV ETL->Cathode Electron Collection

Caption: Energy level alignment and interfacial charge transfer dynamics in a p-i-n PSC utilizing a PTZ-SAM.

Quantitative Performance Analysis

The structural tuning afforded by the 3,7-dibromo-10H-phenothiazine core translates directly to macroscopic device performance. The table below compares standard commercial HTMs against phenothiazine-derived materials.

Note: The deep HOMO level of 2BrPTZPA closely matches the valence band of standard perovskites (-5.4 eV), which minimizes the Open-Circuit Voltage ( Voc​ ) deficit. The high Fill Factor (FF) is a direct result of the S-Pb²⁺ passivation.

Material / Interface LayerArchitectureHOMO Level (eV) Voc​ (V)Fill Factor (%)Max PCE (%)Dopant Requirement
PEDOT:PSS (Standard)p-i-n-5.00~0.95~75.015.0 - 18.0None
Spiro-OMeTAD (Standard)n-i-p-5.221.0570.0~17.1Li-TFSI, tBP
PTZ-TPA (PTZ-HTM)n-i-p-5.280.9868.014.3Dopant-Free
2BrPTZPA (PTZ-SAM)p-i-n-5.301.15 81.0 22.06 Dopant-Free

References

  • Liu, X., et al. "Facile synthesis of a dopant-free hole transporting material with a phenothiazine core for planar perovskite solar cells." RSC Advances, 2017. URL:[Link]

  • Thokala, S., et al. "Phenothiazine Functionalized Multifunctional A−π–D−π–D−π–A-Type Hole-Transporting Materials via Sequential C–H Arylation Approach for Efficient and Stable Perovskite Solar Cells." ACS Applied Materials & Interfaces, 2019. URL:[Link]

Application

developing fluorescent chemosensors with phenothiazine derivatives.

Application Note: Design, Synthesis, and Validation of Phenothiazine-Based Fluorescent Chemosensors Introduction & Mechanistic Rationale Phenothiazine is a highly versatile, electron-rich heterocyclic core widely utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Validation of Phenothiazine-Based Fluorescent Chemosensors

Introduction & Mechanistic Rationale

Phenothiazine is a highly versatile, electron-rich heterocyclic core widely utilized in the development of fluorescent chemosensors and targeted biological probes. Its unique nonplanar "butterfly" conformation minimizes detrimental intermolecular aggregation-caused quenching (ACQ), a common pitfall in flat fluorophores 1. Furthermore, its strong electron-donating capacity makes it an ideal "Donor" (D) in Donor-π-Acceptor (D-π-A) architectures [[2]]().

When an electron-withdrawing group (EWG) is conjugated to the phenothiazine core, a strong push-pull Intramolecular Charge Transfer (ICT) system is established. This typically results in a red-shifted absorption and quenched or weak fluorescence in polar solvents 3. Upon interaction with a specific analyte (such as cyanide ions or hypochlorous acid), the ICT state is modulated or disrupted, triggering a dramatic optical response. For instance, the nucleophilic attack of CN⁻ on the electron-deficient vinylic bond (Michael addition) breaks the π-conjugation, decoupling the donor and acceptor. This leads to a hypsochromic (blue) shift in absorption (visible color change) and a dramatic "turn-on" of the localized phenothiazine fluorescence [[4]]().

Mechanistic Workflow

G PTZ Phenothiazine Core (Electron Donor) ICT Strong ICT State (Quenched Fluorescence) PTZ->ICT π-Bridge Conjugation EWG Acceptor Group (e.g., Indolium) EWG->ICT Electron Withdrawal Analyte Analyte (CN⁻) Nucleophilic Attack ICT->Analyte Target Exposure Decoupled π-Conjugation Broken (ICT Disrupted) Analyte->Decoupled Michael Addition Signal Fluorescence Turn-On & Colorimetric Shift Decoupled->Signal Optical Readout

Logical workflow of an ICT-based phenothiazine fluorescent chemosensor upon analyte detection.

Experimental Protocols: Synthesis and Validation

Protocol 1: Synthesis of the Phenothiazine Donor Precursor To construct the D-π-A architecture, the native phenothiazine must first be functionalized.

  • Step 1.1: N-Alkylation

    • Procedure: Dissolve phenothiazine (1.0 eq) and NaH (1.2 eq) in anhydrous DMF at 0 °C under N₂. Stir for 30 minutes, then add an alkyl halide (e.g., iodomethane or 1-bromohexane, 1.2 eq). Stir at room temperature for 24 hours [[1]]().

    • Causality & Insight: The secondary amine of native phenothiazine is susceptible to unwanted oxidation and interferes with downstream electrophilic aromatic substitution. N-alkylation protects this site while increasing the lipophilicity of the final probe, ensuring membrane permeability for live-cell imaging applications 5.

  • Step 1.2: Vilsmeier-Haack Formylation

    • Procedure: Cool a solution of DMF (5.0 eq) to 0 °C. Add POCl₃ (10.0 eq) dropwise over 1 hour. Add the N-alkylated phenothiazine (1.0 eq) dissolved in 1,2-dichloroethane. Heat the reaction to 95 °C for 12-15 hours 1.

    • Causality & Insight: The electron-donating nature of the nitrogen and sulfur heteroatoms strongly activates the phenothiazine ring. The Vilsmeier reagent selectively attacks the para-position (C3) relative to the nitrogen atom due to steric hindrance and electronic directing effects, yielding the critical 10-alkyl-10H-phenothiazine-3-carbaldehyde precursor 1.

Protocol 2: Synthesis of the D-π-A Chemosensor (Knoevenagel Condensation)

  • Procedure: Combine the synthesized aldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, indolium salt, or benzofuran derivative, 1.0 eq) in absolute ethanol. Add a catalytic amount (3-5 drops) of glacial acetic acid or piperidine. Reflux for 12-35 hours with vigorous stirring 5, 6.

  • Causality & Insight: The catalytic base facilitates the deprotonation of the active methylene, driving the nucleophilic addition-elimination sequence. This forms a rigid vinylic π-bridge, finalizing the ICT system. The resulting precipitate can typically be collected by simple filtration and washed with cold ethanol, ensuring high purity without extensive chromatography 5.

Protocol 3: Photophysical Validation and Analyte Titration

  • Procedure:

    • Prepare a 1.0 mM stock solution of the sensor in spectroscopic grade DMSO or Ethanol.

    • Dilute to a working concentration (e.g., 15-20 µM) in a physiological buffer system (e.g., HEPES/CH₃CN or PBS/DMSO, pH 7.4) 7, 8.

    • Perform incremental titrations of the target analyte (0 to 10 equivalents).

  • Self-Validating System: To validate the successful disruption of the ICT state, record both UV-Vis and Fluorescence spectra. A successful nucleophilic attack (e.g., by CN⁻) will manifest as a significant hypsochromic (blue) shift in the absorption spectrum and a proportional increase in fluorescence intensity. Calculate the Limit of Detection (LOD) using the 3σ/k method to ensure the sensor meets environmental or biological thresholds (e.g., WHO limit for cyanide in drinking water is 1.9 µM) [[3]](), [[4]]().

Quantitative Data: Performance Metrics of Phenothiazine Sensors

The table below summarizes the photophysical properties and sensing metrics of recently developed phenothiazine-based chemosensors, demonstrating the versatility of the core framework.

Sensor / ProbeTarget AnalyteSensing MechanismLimit of Detection (LOD)Optical ResponseRef
PTZ-Indolium (PI) Cyanide (CN⁻)Nucleophilic Addition (ICT disruption)0.02 µMColorless & Fluorescence Turn-On[[3]]()
PTZON Cyanide (CN⁻)Michael Addition (ICT disruption)0.011 µMRatiometric / Turn-On4
TF Probe Hypochlorous Acid (HClO)Oxidation of Phenothiazine Sulfur0.472 µMColorimetric & Fluorescence Turn-On8
PTZ-SCN Copper (Cu²⁺)Metal Ion Coordination10.4 nMFluorescence Turn-Off7

References

  • Title: Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity Source: nih.gov URL: 5

  • Title: Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples Source: rsc.org URL: 7

  • Title: A novel turn-on fluorescent sensor for cyanide ions based on the charge transfer transition of phenothiazine/indolium compounds Source: rsc.org URL: 3

  • Title: A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide Source: nih.gov URL:2

  • Title: A new phenothiazine-based selective visual and fluorescent sensor for cyanide Source: nih.gov URL: 4

  • Title: A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide (MDPI) Source: mdpi.com URL: 1

  • Title: A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide (ResearchGate) Source: researchgate.net URL: 6

  • Title: A “Turn-on” Fluorescent Probe Based on Phenothiazine for Selectively Recognizing ClO and its Practical Applications Source: researchgate.net URL: 8

Sources

Method

role of 3,7-dibromo-10H-phenothiazine in organic electronics.

Application Note & Protocol Guide: 3,7-Dibromo-10H-phenothiazine in Organic Electronics Executive Briefing For researchers bridging the gap between molecular synthesis and device engineering, 3,7-dibromo-10H-phenothiazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 3,7-Dibromo-10H-phenothiazine in Organic Electronics

Executive Briefing

For researchers bridging the gap between molecular synthesis and device engineering, 3,7-dibromo-10H-phenothiazine (37DBrPTz) has emerged as a critical building block. While phenothiazine derivatives are historically recognized by drug development professionals for their bioactivity in psychiatry and allergy treatments (e.g., chlorpromazine)[1], their unique structural and electronic properties have catalyzed a revolution in organic electronics. This guide dissects the mechanistic advantages, quantitative performance metrics, and validated synthetic protocols for utilizing 37DBrPTz in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic batteries[1].

Mechanistic Insights: Why 3,7-Dibromo-10H-Phenothiazine?

The utility of 37DBrPTz in optoelectronics is dictated by three fundamental structural features:

  • Non-Planar "Butterfly" Conformation: Steric repulsion between the sulfur and nitrogen atoms forces the tricyclic core out of planarity. This non-conjugated, folded structure sufficiently suppresses intra-molecular aggregation and π-π stacking, thereby subduing the formation of excimers that typically quench fluorescence in solid-state devices[1].

  • Strong Electron-Donor Character: The electron-rich nitrogen and sulfur heteroatoms endow the phenothiazine core with a stronger electron-donating capacity than conventional amines like triphenylamine or carbazole[1]. This raises the Highest Occupied Molecular Orbital (HOMO) level, making it an ideal core for Hole Transport Materials (HTMs)[2].

  • Bifunctional Halogenation: The symmetrical bromines at the 3 and 7 positions serve as highly reactive thermodynamic handles for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid synthesis of extended π-conjugated systems and Thermally Activated Delayed Fluorescence (TADF) emitters[3].

Workflow cluster_0 Precursor Synthesis cluster_1 Functionalization & Application PTZ 10H-Phenothiazine (Starting Material) Br2 Bromination (Br2 / AcOH) PTZ->Br2 DBPTZ 3,7-Dibromo-10H-phenothiazine (Core Intermediate) Br2->DBPTZ CrossCoupling Palladium-Catalyzed Cross-Coupling DBPTZ->CrossCoupling OLED TADF Emitters (OLEDs) CrossCoupling->OLED PSC Hole Transport SAMs (Perovskite Solar Cells) CrossCoupling->PSC Battery Redox Polymers (Organic Batteries) CrossCoupling->Battery

Fig 1: Synthetic divergence of 3,7-dibromo-10H-phenothiazine in organic electronics.

Quantitative Device Performance

When 37DBrPTz is utilized as a precursor for advanced organic electronic materials, the resulting devices exhibit state-of-the-art performance metrics. The data below summarizes the impact of phenothiazine-derived materials across different device architectures.

Derivative / MaterialDevice ArchitectureKey Performance MetricMechanism of Action
Br-2EPT (SAM) Perovskite Solar Cell (p-i-n)PCE = 22.44%, Fill Factor ≈ 81%[1]Acts as a hole-selective contact between the anode and perovskite active layer[1].
PTZAN Organic Zinc Battery1.3 V, 145 mAh/g, 2000 cycles[1]Reversible redox cycling of the phenothiazine nitrogen center[1].
Di(hetero)aryl-PTZ OLEDTunable oxidation (0.64–0.84 V)[3]Exciplex formation and small singlet-triplet splitting for TADF[2].

Validated Methodologies & Protocols

Protocol 1: High-Yield Electrophilic Bromination of 10H-Phenothiazine

Objective: Synthesize 3,7-dibromo-10H-phenothiazine with >85% yield while preventing unwanted oxidation of the electron-rich core[3].

Causality & Reagent Rationale: Acetic acid is utilized as the solvent because it is a polar protic medium that stabilizes the bromonium ion intermediate, driving the electrophilic aromatic substitution. Degassing the solvent is critical; dissolved oxygen can prematurely oxidize phenothiazine into a radical cation, leading to dark, intractable polymeric impurities.

Step-by-Step Procedure:

  • Preparation: In a dry two-necked round-bottom flask equipped with a magnetic stir bar, add 10H-phenothiazine (25.0 g, 125 mmol)[3].

  • Atmosphere Control: Purge the system with nitrogen for 15 minutes. Add 600 mL of rigorously degassed glacial acetic acid[3].

  • Bromine Addition: Prepare a solution of bromine (13.5 mL, 263 mmol, ~2.1 eq) in 200 mL of acetic acid. Transfer this to a dropping funnel[3].

  • Reaction: Add the bromine solution dropwise over 2 hours at room temperature. Note: Slow addition controls the exothermic reaction and prevents over-bromination at the 1 and 9 positions.

  • Maturation: Stir the deep-colored solution at room temperature for 16 hours under nitrogen[3].

  • Isolation: Filter the resulting greenish precipitate. Wash sequentially with cold acetic acid and diethyl ether to remove unreacted bromine and monobrominated byproducts.

  • Drying: Dry under vacuum to constant weight[3].

Self-Validation (QC):

  • Yield: Expected ~50.7 g (88%)[3].

  • Melting Point: 186–188 °C[3].

  • 1H NMR (300 MHz, DMSO-d6): Confirm success via the disappearance of para-protons. Look for a diagnostic singlet at δ 8.84 (N-H, 1H), and doublets at δ 7.14 (dd, 2H), 7.11 (d, 2H), and 6.58 (d, 2H)[3].

Protocol 2: Suzuki-Miyaura Cross-Coupling for Hole Transport Materials

Objective: Functionalize the 3,7-dibromo core with aryl-boronic acids to create extended π-systems for OLEDs or PSCs.

Causality & Reagent Rationale: The carbon-bromine bonds at the 3 and 7 positions are highly activated due to resonance with the ring heteroatoms. Using a Pd(0) catalyst (like Pd(PPh3)4) allows for efficient oxidative addition. A biphasic solvent system (Toluene/Water) with a mild base (K2CO3) facilitates the transmetalation step without degrading the phenothiazine core.

Step-by-Step Procedure:

  • Setup: Charge a Schlenk flask with 3,7-dibromo-10H-phenothiazine (1.0 eq), the desired aryl boronic acid (2.5 eq to ensure complete di-substitution), and Pd(PPh3)4 (0.05 eq).

  • Solvent Addition: Add a degassed mixture of Toluene and 2M aqueous K2CO3 (3:1 v/v).

  • Reflux: Heat the biphasic mixture to 90 °C under vigorous stirring for 24 hours.

  • Workup: Cool to room temperature, extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (typically using a hexane/dichloromethane gradient).

Self-Validation (QC):

  • TLC Monitoring: The starting material (37DBrPTz) is highly UV-active. Complete consumption of the starting spot and the appearance of a highly fluorescent product spot under 365 nm UV light confirms reaction completion.

  • Electrochemical Validation: Cyclic voltammetry of the purified product should reveal a reversible first oxidation potential (E0/+1) shifted cathodically (typically between 0.640 and 0.840 V) depending on the electron-donating strength of the coupled aryl groups[3].

References

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts - nih.gov.[Link]

  • Exciplex-Forming Systems of Physically Mixed and Covalently Bonded Benzoyl-1H-1,2,3-Triazole and Carbazole Moieties for Solution-Processed White OLEDs - acs.org.[Link]

Sources

Application

Advanced Protocol: Preparing Hole-Selective Self-Assembled Monolayers (SAMs) using 3,7-Dibromo-10H-phenothiazine

Target Audience: Materials Scientists, Photovoltaic Researchers, and Device Engineers Application: Hole Transport Layers (HTLs) for Inverted (p-i-n) Perovskite Solar Cells (PSCs) and Organic Photovoltaics (OPVs) Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Device Engineers Application: Hole Transport Layers (HTLs) for Inverted (p-i-n) Perovskite Solar Cells (PSCs) and Organic Photovoltaics (OPVs)

Introduction & Mechanistic Rationale

The transition from polymeric hole transport materials (like PEDOT:PSS or PTAA) to Self-Assembled Monolayers (SAMs) represents a paradigm shift in thin-film photovoltaics. SAMs offer lossless charge extraction, minimal parasitic absorption, and conformal coverage over rough substrates[1].

Among emerging SAM precursors, 3,7-dibromo-10H-phenothiazine has proven to be an exceptional building block for synthesizing high-performance hole-selective contacts, such as Br-2EPT (ethyl spacer) and 2BrPTZPA (butyl spacer)[2],[3]. The selection of this specific molecule is driven by three fundamental chemical mechanisms:

  • Deepened HOMO Alignment: The phenothiazine core is highly electron-rich, but its intrinsic Highest Occupied Molecular Orbital (HOMO) is relatively shallow. The strategic placement of two electron-withdrawing bromine atoms at the 3 and 7 positions deepens the HOMO level to approximately -5.35 to -5.40 eV, perfectly aligning it with the valence band maximum (VBM) of narrow-bandgap perovskites to maximize the open-circuit voltage ( Voc​ )[4],[5].

  • Multifunctional Defect Passivation: The unshared electron pairs on the sulfur atom within the phenothiazine ring act as Lewis bases, coordinating with under-coordinated Pb2+ ions at the perovskite interface. Simultaneously, the peripheral bromine atoms form robust halogen bonds with the perovskite lattice, significantly suppressing non-radiative recombination[1],[6].

  • Steric Optimization: The non-planar "butterfly" conformation of the 10H-phenothiazine structure suppresses excessive intermolecular π−π aggregation, preventing the formation of insulating excimers and ensuring a uniform, densely packed monolayer[7].

Table 1: Quantitative Comparison of Phenothiazine SAMs vs. Conventional HTLs
MaterialAnchoring GroupHOMO Level (eV)Processing SolventThermal StabilityTarget Application
Br-2EPT Phosphonic Acid-5.40Ethanol / THFExcellentp-i-n PSCs (PCE ~22.4%)
2BrPTZPA Phosphonic Acid-5.35THFExcellentp-i-n PSCs (PCE ~22.0%)
MeO-2PACz Phosphonic Acid-5.08EthanolGoodp-i-n PSCs
PTAA None (Polymer)-5.20TolueneModeraten-i-p / p-i-n PSCs
PEDOT:PSS None (Polymer)-5.00WaterPoor (Acidic)OPVs / PSCs

Protocol I: Chemical Synthesis of the SAM Precursor (Br-2EPT)

To utilize 3,7-dibromo-10H-phenothiazine as a SAM, it must be functionalized with an anchoring group. Phosphonic acid ( −PO3​H2​ ) is the industry standard due to its ability to form robust bidentate and tridentate metal-oxygen-phosphorus (M-O-P) covalent bonds with Indium Tin Oxide (ITO) substrates[6].

Step-by-Step Synthesis Methodology

Step 1: N-Alkylation (Spacer Attachment)

  • Causality: The secondary amine in 10H-phenothiazine is weakly nucleophilic due to aromatic delocalization. A strong base is required to generate the nucleophilic anion.

  • Procedure: Dissolve 3,7-dibromo-10H-phenothiazine (1.0 eq) in anhydrous DMF. Cool to 0 °C under N2​ atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.5 eq). Stir for 30 minutes. Add a large stoichiometric excess of 1,2-dibromoethane (5.0 eq) dropwise to prevent dimerization[8]. Warm to room temperature and stir overnight. Quench with water, extract with dichloromethane (DCM), and purify via silica gel chromatography to isolate the bromoalkyl intermediate.

Step 2: Phosphonation (Michaelis-Arbuzov Reaction)

  • Causality: Converts the terminal alkyl bromide into a stable phosphonate ester.

  • Procedure: Dissolve the intermediate in an excess of triethyl phosphite ( P(OEt)3​ ). Heat the mixture to reflux (approx. 150 °C) for 24 hours under N2​ [8]. Remove unreacted triethyl phosphite via vacuum distillation to yield the diethyl phosphonate ester.

Step 3: Mild Hydrolysis

  • Causality: Traditional aqueous acid hydrolysis requires harsh conditions that can cleave the C-Br bonds. Bromotrimethylsilane (TMSBr) allows for mild, room-temperature cleavage.

  • Procedure: Dissolve the phosphonate ester in anhydrous DCM. Add TMSBr (3.0 eq) dropwise at 0 °C. Stir at room temperature for 12 hours. Remove the solvent under vacuum, then add anhydrous methanol and stir for 2 hours to hydrolyze the silyl esters into the final free phosphonic acid (Br-2EPT)[8].

Synthesis_Workflow A 3,7-Dibromo-10H- phenothiazine (Starting Material) B N-Alkylation Reagents: 1,2-dibromoethane, NaH, DMF (0 °C to RT) A->B C 10-(2-bromoethyl)- 3,7-dibromo-10H- phenothiazine B->C D Michaelis-Arbuzov Reagents: P(OEt)3, Reflux (150 °C) C->D E Phosphonate Ester Intermediate D->E F Hydrolysis Reagents: TMSBr, DCM then MeOH E->F G Br-2EPT (Final SAM Molecule) F->G

Chemical synthesis pathway of Br-2EPT from 3,7-dibromo-10H-phenothiazine.

Protocol II: Substrate Functionalization and SAM Deposition

The deposition of the SAM is a delicate thermodynamic process. The goal is to transition the molecules from a loosely bound, physisorbed state to a covalently bound, chemisorbed monolayer.

Step-by-Step Deposition Methodology
  • Substrate Hydroxylation (Critical Step):

    • Clean ITO glass substrates sequentially in an ultrasonic bath using detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry with an N2​ gun and subject the substrates to UV-Ozone treatment for 15-20 minutes .

    • Causality: UV-Ozone removes residual organic contaminants and populates the ITO surface with reactive hydroxyl ( −OH ) groups, which are strictly required for the condensation reaction with the SAM's phosphonic acid group[9].

  • Solution Preparation:

    • Dissolve the synthesized Br-2EPT or 2BrPTZPA in anhydrous THF or Ethanol to a concentration of 1 mM (~0.5 mg/mL) [2].

  • Spin-Coating:

    • Transfer the activated substrates to an N2​ -filled glovebox.

    • Dispense 30-50 μL of the SAM solution onto the static substrate.

    • Spin-coat at 3000 rpm for 30 seconds [2].

  • Thermal Annealing:

    • Immediately transfer the substrates to a hotplate set to 100 °C for 10 minutes [2].

    • Causality: Thermal energy drives the dehydration condensation reaction between the −PO3​H2​ groups and the surface −OH groups, locking the molecules into a chemisorbed state.

  • Dynamic Solvent Wash (Self-Validation Step):

    • Place the annealed substrate back onto the spin-coater. Dispense pure solvent (THF or Ethanol) and spin at 3000 rpm.

    • Causality: Spin-coating often deposits a multilayer. Only the bottom layer is covalently bound; upper layers are held by weak van der Waals forces and act as charge-blocking insulators. The solvent wash strips away these physisorbed molecules, ensuring a true, single-molecule-thick monolayer[1].

Deposition_Workflow S1 1. Substrate Activation UV-Ozone / O2 Plasma (15 min) S3 3. Spin-Coating 3000 rpm, 30 s (N2 Glovebox) S1->S3 Generates surface -OH groups S2 2. Solution Preparation Dissolve SAM in THF (1 mM) S2->S3 Precursor delivery S4 4. Thermal Annealing 100 °C, 10 min S3->S4 Physisorbed state S5 5. Solvent Wash Spin-coat pure THF to remove multilayers S4->S5 Triggers condensation (M-O-P bonds) S6 6. Validation Water Contact Angle (~70°) S5->S6 Isolates true chemisorbed monolayer

Step-by-step workflow for the deposition and validation of phenothiazine-based SAMs.

Quality Control & Monolayer Validation

To guarantee the trustworthiness of the prepared SAM, the following self-validating analytical checks must be performed prior to perovskite deposition:

  • Water Contact Angle (WCA): Bare, UV-Ozone treated ITO is superhydrophilic (WCA < 10°). Upon successful anchoring of the 3,7-dibromo-10H-phenothiazine SAM, the surface will become moderately hydrophobic due to the outward-facing aromatic rings and bromine atoms. A WCA of 70° to 80° confirms successful, dense monolayer formation.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the Phosphorus 2p (P 2p) core level. A shift in binding energy compared to the neat powder confirms the transition from free P=O / P−OH bonds to bidentate/tridentate M-O-P bonds on the ITO surface[1].

  • Cyclic Voltammetry (CV): Perform CV on the synthesized SAM powder in a standard three-electrode cell to empirically verify that the oxidation onset corresponds to a HOMO level of ~ -5.4 eV, ensuring it will effectively extract holes while blocking electrons[8].

References

  • Organic Self-Assembled Monolayers as Hole Transport Layer in Inverted Perovskite Solar Cells Preprints.org[Link]

  • Phenothiazine-based self-assembled monolayers for efficient tin perovskite solar cells with Co-cations Journal of Materials Chemistry A (RSC Publishing)[Link]

  • Advantages and challenges of self-assembled monolayer as a hole-selective contact for perovskite solar cells Materials Futures[Link]

  • What are self-assembled monolayer materials (SAMs)? Dyenamo[Link]

  • Self-assembled monolayers as hole-transporting materials for inverted perovskite solar cells Molecular Systems Design & Engineering (RSC Publishing)[Link]

  • A Comprehensive Review of Self-Assembled Monolayers as Hole-Transport Layers in Inverted Perovskite Solar Cells MDPI[Link]

Sources

Method

Application Note: Molecular Engineering of Phenothiazine Derivatives for Nonaqueous Redox Flow Batteries

Target Audience: Materials Scientists, Electrochemists, and Drug Development Professionals transitioning into Energy Storage. Introduction & Mechanistic Rationale Nonaqueous redox flow batteries (NARFBs) offer a pathway...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Electrochemists, and Drug Development Professionals transitioning into Energy Storage.

Introduction & Mechanistic Rationale

Nonaqueous redox flow batteries (NARFBs) offer a pathway to high-energy-density grid storage by leveraging the wide electrochemical potential windows of organic solvents[1]. To maximize this potential, researchers must design multi-electron storage materials (catholytes and anolytes) that exhibit extreme redox potentials, high solubility across all states of charge, and robust cycling stability[1].

For professionals familiar with drug development, the optimization of these catholytes closely mirrors Structure-Activity Relationship (SAR) campaigns: a core electroactive "pharmacophore" is systematically modified to balance efficacy (redox potential), pharmacokinetics (solubility), and metabolic stability (chemical reversibility).

Phenothiazine (PT) is a highly promising p-type redox-active core. It undergoes two successive, single-electron oxidations: from a neutral state to a radical cation, and subsequently to a dication[2]. However, the parent molecule and simple derivatives like N-ethylphenothiazine (EPT) suffer from critical failure modes. The dication state of EPT is highly susceptible to nucleophilic attack and dimerization at the para positions (C3 and C7) relative to the nitrogen atom, leading to rapid irreversible decomposition[3]. Furthermore, neutral EPT exhibits a poor solubility limit of ~0.1 M in nonaqueous solvents, severely bottlenecking energy density[4].

Molecular Engineering & Causality

To overcome these limitations, rational functionalization of the phenothiazine core is required. The causality behind these modifications relies on three primary strategies:

  • Steric and Electronic Stabilization: Grafting electron-donating groups (e.g., methoxy) at the 3,7-positions (forming DMeOEPT) sterically blocks the reactive sites. Electronically, these groups stabilize the positive charges of the dication via resonance, enabling a fully reversible two-electron transfer[3].

  • Solubility Enhancement: Nonaqueous solvents like acetonitrile (MeCN) require high polarity for salt dissolution. Appending oligoglycol chains (e.g., B(MEEO)EPT) increases the dielectric compatibility and flexibility of the molecule. This drastically improves the solubility of the neutral, radical cation, and dication states to >0.3 M[5].

  • Redox Potential Tuning: Appending a diaminocyclopropenium (DAC) substituent to the nitrogen atom of the phenothiazine core dramatically increases the redox potential (up to 1.00 V vs Fc/Fc⁺) while maintaining high solubility and stabilizing two-electron cycling[1].

Quantitative Comparison of Phenothiazine Derivatives
Phenothiazine DerivativeStructural ModificationsRedox Potentials (vs. Fc/Fc⁺)Max Solubility (MeCN)Cycling Stability
EPT N-ethyl~0.35 V, 0.93 V (Irreversible 2nd)~0.1 MPoor (Dication unstable)[4][6]
B(MEEO)EPT N-ethyl, 3,7-oligoglycol~0.65 V (Average)> 0.3 M460 h (27% fade over 140 cycles)[4][5]
DAC-PT Hybrid N-DAC0.64 V, 1.00 V (Reversible)≥ 0.45 M>90% retention over 266 h[1]

Development & Validation Workflow

G A 1. Molecular Design (Phenothiazine Core) B 2. Functionalization (Methoxy, Oligoglycol, DAC) A->B Block reactive sites & increase polarity C 3. Electrochemical Screening (Cyclic Voltammetry) B->C Confirm 2e- reversibility & redox potential D 4. Solubility Validation (Neutral, Radical, Dication) C->D Determine max concentration for energy density E 5. Flow Cell Cycling (Symmetric Setup) D->E Evaluate capacity retention & isolate degradation

Workflow for the design and validation of phenothiazine catholytes in redox flow batteries.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They isolate specific variables (e.g., diffusion limits vs. chemical degradation) to ensure that the observed data accurately reflects the molecule's intrinsic properties.

Protocol A: Chemical Oxidation for Absolute Solubility Validation

Causality: Measuring solubility via in-situ electrochemistry conflates mass-transport limits with actual solubility limits. By chemically synthesizing and isolating the radical cation and dication salts, we can determine the absolute physical solubility limit of each state of charge[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized phenothiazine derivative in anhydrous dichloromethane (DCM) under an inert argon atmosphere[4].

  • Radical Cation Synthesis: Slowly add 1.0 equivalent of nitrosonium tetrafluoroborate ( NOBF4​ ) to the solution. The NO⁺ cation acts as a one-electron oxidant, reducing to NO gas[5].

  • Dication Synthesis: In a separate batch, add 2.0 equivalents of NOBF4​ to fully oxidize the core to the bis(tetrafluoroborate) dication salt[5].

  • Isolation: Induce precipitation by adding anhydrous diethyl ether. Filter the precipitate, wash with diethyl ether, and dry under high vacuum[4].

  • Validation: Incrementally add the isolated salts to a 0.5 M TBAPF6​ /MeCN supporting electrolyte until saturation is reached. Quantify the concentration via UV-Vis spectroscopy or NMR.

Protocol B: Electrochemical Reversibility Screening (Cyclic Voltammetry)

Causality: To ensure the two-electron transfer is chemically stable on the timescale of a battery cycle, Cyclic Voltammetry (CV) is utilized. A peak anodic-to-cathodic current ratio ( Ipa​/Ipc​ ) of ~1.0 validates that the oxidized species does not undergo rapid chemical degradation[1].

Step-by-Step Methodology:

  • Prepare a 5 mM solution of the phenothiazine derivative in 0.5 M TBAPF6​ /MeCN[1].

  • Set up a three-electrode cell using a glassy carbon working electrode (e.g., 0.071 cm²), a platinum wire counter electrode, and a nonaqueous Ag/Ag⁺ reference electrode (calibrated vs. Fc/Fc⁺)[1].

  • Perform cyclic voltammetry at varying scan rates (e.g., 10, 50, 100, 200 mV/s)[1].

  • Validation Check: Plot the peak current vs. the square root of the scan rate (Randles-Sevcik plot). A strictly linear relationship validates that the redox process is diffusion-controlled and free from surface adsorption artifacts.

Protocol C: Symmetric Flow Cell Galvanostatic Cycling

Causality: Full-cell testing introduces crossover contamination, making it impossible to distinguish between active material degradation and crossover-induced capacity fade. A symmetric cell utilizes the same molecule at a 50% State of Charge (SOC) on both sides of the membrane. This is a self-validating setup because crossover of identical molecules does not permanently unbalance the cell's theoretical capacity[5].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a bulk solution of 0.3 M phenothiazine active material in 0.5 M TEATFSI/MeCN[5].

  • Bulk Electrolysis: Electrochemically charge the bulk solution to exactly 50% SOC (a 1:1 mixture of neutral and radical cation, or radical cation and dication, depending on the targeted plateau).

  • Cell Assembly: Assemble a flow cell using graphite charge-collecting plates with interdigitated flow fields, 400 µm thick carbon-felt electrodes, and a porous separator (e.g., Celgard 4560)[1][5].

  • Cycling: Load 10 mL of the 50% SOC electrolyte into both the anolyte and catholyte reservoirs. Flow the electrolyte at 10 mL/min[1][5].

  • Validation: Subject the cell to galvanostatic cycling at 40 mA/cm²[1]. Monitor capacity retention over >200 hours. Any observed capacity fade in this symmetric configuration can be definitively attributed to chemical degradation rather than crossover[4][5].

References

  • Development of High Energy Density Diaminocyclopropenium-Phenothiazine Hybrid Catholytes for Non-Aqueous Redox Flow Batteries. Angewandte Chemie International Edition, 2021.

  • Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries. Chemistry of Materials, 2019.

  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. Journal of Materials Chemistry A, 2017.

  • Molecular Engineering of Redox Couples for Non-Aqueous Redox Flow Batteries. Batteries, 2023.

  • Modeling of a Non-Aqueous Redox Flow Battery for Performance and Capacity Fade Analysis. Batteries, 2025.

Sources

Application

Application Note: Advanced Functionalization of 3,7-Dibromo-10H-Phenothiazine at C3 and C7 Positions

Introduction & Rationale Phenothiazine is an electron-rich, non-planar tricyclic heteroarene that has become a cornerstone in the development of optoelectronic materials, including organic light-emitting diodes (OLEDs),...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Phenothiazine is an electron-rich, non-planar tricyclic heteroarene that has become a cornerstone in the development of optoelectronic materials, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent sensors[1]. The unique "butterfly" conformation of the molecule prevents detrimental intermolecular aggregation, while the electron-donating nitrogen and sulfur atoms provide a highly tunable redox system.

To harness these properties, researchers frequently functionalize the phenothiazine core. The nitrogen atom (N10) strongly donates electron density into the aromatic rings, making the C3 and C7 positions (para to the nitrogen) highly nucleophilic and susceptible to electrophilic aromatic substitution[2]. Consequently, bromination selectively yields 3,7-dibromo-10H-phenothiazine, which serves as a versatile electrophilic scaffold for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation)[3].

This application note provides a self-validating, mechanistic guide to the synthesis and functionalization of 3,7-dibromo-10H-phenothiazine, detailing the causality behind critical experimental parameters.

Mechanistic Workflow & Synthetic Strategy

The functionalization of phenothiazine typically follows a three-stage workflow:

  • Electrophilic Activation: Selective bromination at C3 and C7.

  • Steric/Electronic Tuning (Optional but Recommended): N-alkylation to improve organic solubility and prevent the secondary amine from interfering with basic cross-coupling conditions.

  • Palladium-Catalyzed Cross-Coupling: Introduction of aryl, heteroaryl, or amino groups to tune the HOMO/LUMO levels of the final molecule.

G PTZ 10H-Phenothiazine (Starting Material) DBP 3,7-Dibromo-10H- phenothiazine PTZ->DBP Br2, AcOH Electrophilic Substitution Alk_DBP N-Alkyl-3,7-dibromo- phenothiazine DBP->Alk_DBP R-X, NaH, DMF N-Alkylation Suzuki C3,C7-Diaryl Phenothiazine (Suzuki-Miyaura) DBP->Suzuki Direct Coupling (Optional) Alk_DBP->Suzuki Ar-B(OH)2, Pd(0) Base, Heat Buchwald C3,C7-Diamino Phenothiazine (Buchwald-Hartwig) Alk_DBP->Buchwald HNR2, Pd(0), Ligand Base, Heat

Figure 1: Synthetic workflow for the C3/C7 functionalization of phenothiazine.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of 3,7-Dibromo-10H-phenothiazine

Objective: Regioselective electrophilic bromination of the phenothiazine core.[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-necked round-bottom flask flushed with N₂, dissolve 10H-phenothiazine (25.0 g, 125 mmol) in degassed glacial acetic acid (600 mL).

  • Bromine Addition: Dissolve molecular bromine (13.5 mL, 263 mmol, ~2.1 equiv.) in acetic acid (200 mL). Add this solution dropwise via an addition funnel over 1 hour at room temperature.

  • Reaction: Stir the deep-green solution at room temperature for 16 hours.

  • Quenching: Add a saturated aqueous solution of sodium sulfite (31.5 g, 250 mmol) and stir for 3 hours to neutralize unreacted bromine.

  • Isolation: Filter the resulting greenish precipitate, wash extensively with water and cold ethanol, and dry under a vacuum to constant weight (Yield: ~88%).

Expert Insight (Causality): Why use acetic acid instead of a Lewis acid (e.g., FeBr₃)? Acetic acid acts as a polar protic solvent that sufficiently polarizes the Br–Br bond to enable electrophilic attack. Using a stronger Lewis acid would lead to over-bromination or unwanted oxidation of the electron-rich sulfur atom to a sulfoxide[2].

Protocol B: N-Alkylation (e.g., N-Hexylation)

Objective: Protect the N-H bond and enhance solubility for downstream processing.[1]

Step-by-Step Methodology:

  • Deprotonation: Suspend 3,7-dibromo-10H-phenothiazine (10.0 mmol) in anhydrous DMF (30 mL) at 0 °C under N₂. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol). Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add 1-bromohexane (12.0 mmol) dropwise.

  • Heating: Warm the mixture to 60 °C and stir for 12 hours.

  • Workup: Cool to room temperature, quench carefully with ice water (100 mL), and extract with Dichloromethane (3 × 50 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Expert Insight (Causality): The N-H proton of phenothiazine is mildly acidic. If left unprotected, it can undergo competitive N-arylation during Buchwald-Hartwig coupling or poison the palladium catalyst by forming stable, unreactive Pd-amido complexes[3].

Protocol C: Suzuki-Miyaura Cross-Coupling at C3/C7

Objective: C–C bond formation to yield 3,7-diaryl/heteroaryl phenothiazines.[4]

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine N-hexyl-3,7-dibromo-phenothiazine (5.0 mmol), arylboronic acid (12.5 mmol, 2.5 equiv.), and K₂CO₃ (25.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of Toluene/Ethanol/Water (2:1:1, 40 mL). Degas the suspension using three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of N₂, add Pd(PPh₃)₄ (0.25 mmol, 5 mol%).

  • Coupling: Seal the tube and heat at 90 °C for 16 hours.

  • Purification: Extract with ethyl acetate, dry, and purify via column chromatography.

Expert Insight (Causality): Why the biphasic solvent system? The aqueous phase is strictly required to dissolve the K₂CO₃ base, which coordinates with the arylboronic acid to form a negatively charged boronate complex [Ar-B(OH)₃]⁻. This complex is highly nucleophilic and drastically accelerates the transmetalation step with the Pd(II) intermediate[4].

Protocol D: Buchwald-Hartwig Amination at C3/C7

Objective: C–N bond formation to yield 3,7-diaminophenothiazines.[3]

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox, combine N-hexyl-3,7-dibromo-phenothiazine (5.0 mmol), the desired primary/secondary aniline (12.0 mmol), and Sodium tert-butoxide (NaOtBu, 15.0 mmol).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.1 mmol, 2 mol%) and BINAP (0.2 mmol, 4 mol%).

  • Reaction: Dissolve in anhydrous, degassed toluene (30 mL). Heat at 110 °C for 24 hours under N₂.

  • Workup: Filter through a pad of Celite to remove palladium black and salts, concentrate, and purify via chromatography.

Expert Insight (Causality): Why use BINAP and NaOtBu? NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the amine upon its coordination to the Pd center. BINAP, a bidentate phosphine ligand, enforces a specific bite angle on the palladium center that accelerates reductive elimination (the C–N bond-forming step) while sterically hindering unwanted β-hydride elimination[3].

Quantitative Data Presentation

The functionalization at C3 and C7 drastically alters the electronic landscape of the phenothiazine core. The table below summarizes the photophysical and electrochemical shifts observed when transitioning from the dibromo-precursor to various functionalized derivatives.

CompoundAbsorption λmax​ (nm)Emission λmax​ (nm) Eox1​ (V) Eox2​ (V)Primary Application
3,7-Dibromo-10H-phenothiazine ~320Non-emissive+0.85+1.40Synthetic Precursor
3,7-Diphenyl-10H-phenothiazine 335450 (Blue)+0.75+1.20OLED Host Material
3,7-Di(thiophen-2-yl)-10H-phenothiazine 385476 (Cyan)+0.65+1.10Fluoride Sensing[4]
3,7-Dianilino-N-hexylphenothiazine 350500 (Green)+0.40+0.85Hole-Transport (p-type)[3]

*Oxidation potentials vs. Fc/Fc⁺. Note: Electron-donating groups (e.g., anilino, thienyl) significantly lower the first oxidation potential ( Eox1​ ), making the molecules excellent hole-transport materials.

References

  • Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications Source: Journal of Materials Chemistry C (2023) URL:[Link]

  • Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines Source: Organic & Biomolecular Chemistry (2013) URL:[Link]

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts Source: Molecules / National Center for Biotechnology Information (PMC) (2024) URL:[Link]

  • H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism Source: RSC Advances / SciSpace (2023) URL:[Link]

Sources

Method

Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 3,7-Dibromophenothiazine Derivatives

Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of highly conjugated phenothiazine frameworks for optoelectronics, OLEDs, and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of highly conjugated phenothiazine frameworks for optoelectronics, OLEDs, and medicinal chemistry.

Strategic Design & Mechanistic Rationale

Phenothiazine and its derivatives are highly valued in materials science and biochemistry due to their low oxidation potentials and ability to form stable radical cations[1]. The functionalization of the phenothiazine core at the 3 and 7 positions via the Suzuki-Miyaura cross-coupling reaction is a powerful method to extend π -conjugation[2].

However, executing this coupling on 3,7-dibromophenothiazine requires precise strategic design to prevent reaction failure. The two most critical parameters are substrate pre-treatment and the biphasic solvent environment.

  • Substrate Pre-treatment (The N-H Problem): The free secondary amine (N-H) at position 10 of the phenothiazine core is nucleophilic. If left unprotected during palladium-catalyzed cross-coupling, it can coordinate to the palladium center (poisoning the catalyst) or undergo competitive Buchwald-Hartwig amination with the aryl halide[2]. Therefore, prior N-alkylation (e.g., with alkyl halides) or N-protection (e.g., Boc-protection) is a strict prerequisite[1][2].

  • Biphasic Solvent Systems: The Suzuki-Miyaura coupling relies on the formation of a highly reactive boronate complex to facilitate the transmetalation step. This requires an inorganic base (like K2​CO3​ ). Because the highly hydrophobic 3,7-dibromophenothiazine core requires organic solvents (like DME, THF, or Diglyme) for solubility, a biphasic system with water is essential to dissolve the base and drive the catalytic cycle[3][4].

Quantitative Data: Reaction Conditions & Yields

The following table summarizes validated experimental conditions from literature for the twofold Suzuki-Miyaura coupling of 3,7-dibromophenothiazine derivatives, allowing for rapid parameter selection based on target requirements.

SubstrateCoupling PartnerCatalyst SystemSolvent / BaseTemp / TimeYieldRef
N-Boc-10-(3-aminopropyl)-3,7-dibromophenothiazine(Hetero)aryl boronic acids Pd(PPh3​)4​ (5 mol%)Toluene/EtOH/ H2​O , K2​CO3​ 80 °C, 16 h70–85%[2]
10-Hexyl-3,7-dibromophenothiazine2-Thienyl boronic acid Pd(PPh3​)4​ (4 mol%)DME/ H2​O (2.5:1), K2​CO3​ 60 °C, 28 h60%[4]
10-Ethyl-3,7-dibromophenothiazineThiophene-2-boronic acid pinacol ester Pd(PPh3​)4​ (5 mol%)Diglyme/ H2​O (4:1), K2​CO3​ Reflux, 16 h~75–80%[3]

Experimental Workflow

G N1 3,7-Dibromophenothiazine (Starting Material) N2 N-Alkylation / Protection (NaH, R-X, THF) N1->N2 N3 N-Substituted 3,7-Dibromophenothiazine N2->N3 Prevents N-H side reactions N4 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Ar-B(OH)2) N3->N4 N7 Workup & Purification (Extraction, Column Chromatography) N4->N7 N5 Biphasic Solvent System (DME/Water or Diglyme/Water) N5->N4 Promotes Transmetalation N6 3,7-Diarylphenothiazine (Target Product) N7->N6

Workflow for the Suzuki-Miyaura coupling of 3,7-dibromophenothiazine.

Detailed Step-by-Step Protocol

Phase 1: Substrate Preparation (N-Alkylation)

Note: If your substrate is already N-alkylated or N-protected, proceed directly to Phase 2.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Deprotonation: Dissolve 3,7-dibromophenothiazine (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., 1-bromohexane, 1.2 eq) dropwise[4].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Workup: Carefully quench with cold water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography to isolate the N-alkyl-3,7-dibromophenothiazine[1].

Phase 2: Twofold Suzuki-Miyaura Cross-Coupling

The following protocol is optimized for a twofold coupling utilizing Pd(PPh3​)4​ [3][4].

  • Reagent Assembly: In a 50 mL Schlenk flask, combine:

    • N-alkyl-3,7-dibromophenothiazine (1.00 mmol)[4]

    • Aryl or Heteroaryl boronic acid / pinacol ester (2.50 mmol, 2.5 eq)[4]

    • Potassium carbonate ( K2​CO3​ , 6.00 mmol, 6.0 eq)[4]

  • Solvent Addition: Add a mixture of Dimethoxyethane (DME) (25 mL) and deionized water (10 mL)[4]. (Alternatively, a Diglyme/Water 4:1 mixture can be utilized[3]).

  • Deoxygenation (Critical Causality Checkpoint):

    • Why? Palladium(0) complexes are highly susceptible to oxidation by dissolved O2​ , forming catalytically dead Pd(II) species.

    • Action: Sparge the biphasic mixture vigorously with Argon for at least 15 minutes[3].

  • Catalyst Addition: Under a positive stream of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 mmol, 5 mol%)[3][4].

  • Heating: Seal the Schlenk flask, heat the reaction mixture to 60–80 °C, and stir vigorously for 16 to 28 hours[3][4].

  • Quench & Extraction: Cool the reaction to room temperature. Add a solution of Na2​SO3​ (0.5 g in 100 mL water) to reduce any residual oxidants[4]. Extract the aqueous phase with Dichloromethane (DCM) or Diethyl Ether ( 3×50 mL)[3][4].

  • Purification: Dry the combined organic layers over MgSO4​ , concentrate in vacuo, and purify the crude residue via silica gel column chromatography (e.g., using an acetone/hexane or DCM/hexane gradient) to yield the pure 3,7-diarylphenothiazine[4].

Self-Validating Quality Control

To ensure the integrity of the protocol, utilize this self-validating analytical framework at each stage:

  • Pre-Reaction Validation (Substrate Integrity): Confirm successful N-alkylation via 1H NMR. The spectrum must show the complete disappearance of the secondary amine N-H broad singlet (typically around 8.5 ppm) and the appearance of the N- CH2​ protons (typically a distinct triplet around 3.8–4.0 ppm)[1][4].

  • In-Process Validation (Reaction Monitoring): Monitor the Suzuki coupling via Thin Layer Chromatography (TLC). The starting material, mono-coupled intermediate, and di-coupled target will exhibit distinct Rf​ values. Furthermore, the final 3,7-di(hetero)arylphenothiazine product will often exhibit strong blue to green-blue fluorescence under 365 nm UV light due to the extended π -electron conjugation, visually confirming successful coupling[1][2].

  • Post-Reaction Validation (Structural Verification): 13C NMR is the definitive tool for validating the twofold coupling. The quaternary carbons bonded to bromine in the 3,7-dibromophenothiazine starting material resonate characteristically upfield at ~114–115 ppm[2][4]. In the successful di-coupled product, these diagnostic C-Br peaks will disappear entirely, replaced by downfield signals (typically >125 ppm) corresponding to the newly formed C-C aryl bonds[2].

References

  • Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives - researchg
  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts - nih.gov.
  • PODANDS WITH 10-ETHYL-3,7-DITHIENYL-10H-PHENOTHIAZINE CORE: SYNTHESIS AND STRUCTURAL ANALYSIS - lew.ro.
  • Practical Synthesis of Iodo Phenothiazines. A Facile Access to Electrophore Building Blocks - acs.org.

Sources

Application

Application Note: Purification of 3,7-Dibromo-10H-phenothiazine via Advanced Recrystallization

Introduction & Scientific Rationale 3,7-Dibromo-10H-phenothiazine (37DBrPTz) is a highly versatile, symmetrically brominated heterocyclic building block. Its unique non-planar "butterfly" conformation suppresses intra-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3,7-Dibromo-10H-phenothiazine (37DBrPTz) is a highly versatile, symmetrically brominated heterocyclic building block. Its unique non-planar "butterfly" conformation suppresses intra-molecular aggregation, making it a privileged scaffold in the development of hole-selective self-assembled monolayers (SAMs) for perovskite solar cells, dye-sensitized solar cells (DSSCs), and bioactive pharmaceutical derivatives 1.

However, phenothiazine derivatives are notoriously sensitive to photo-oxidation and aerobic degradation. They readily form intensely colored (greenish to dark brown) radical cations or sulfoxides 2. Consequently, crude 37DBrPTz synthesized via the electrophilic bromination of phenothiazine in acetic acid typically requires rigorous purification to remove monobrominated intermediates, over-brominated species, and oxidized polymeric byproducts 3.

Mechanistic Grounding for Solvent Selection

Recrystallization is the most scalable and effective method for purifying 37DBrPTz. While single-solvent systems are occasionally employed, a dual-solvent (solvent/anti-solvent) system provides superior thermodynamic control over crystal nucleation, ensuring higher purity 4.

  • Primary Solvent (Chloroform or THF): 37DBrPTz exhibits moderate polarity. At reflux, chloroform (CHCl₃) completely solubilizes the target compound along with polar oxidized impurities and monobrominated byproducts.

  • Anti-Solvent (Hexane): The gradual addition of a non-polar anti-solvent like hexane reduces the dielectric constant of the medium. Because 37DBrPTz is less polar than its oxidized counterparts but more symmetrical than monobrominated impurities, it selectively crystallizes out of solution upon cooling, leaving the impurities trapped in the mother liquor.

SolventLogic Target Target: 3,7-Dibromo-10H-phenothiazine (Moderate Polarity) Solvent Primary Solvent (CHCl3) Dissolves all species at reflux Target->Solvent Imp1 Impurity: Monobromo-phenothiazine (Higher Polarity) Imp1->Solvent Imp2 Impurity: Oxidized Species (Highly Polar, Greenish) Imp2->Solvent AntiSolvent Anti-Solvent (Hexane) Reduces solubility of target selectively Solvent->AntiSolvent Gradual Addition MotherLiquor Mother Liquor Retains Impurities AntiSolvent->MotherLiquor Remains Dissolved Crystals Purified Crystals Target Compound AntiSolvent->Crystals Precipitates

Figure 1: Mechanistic rationale for the dual-solvent (CHCl3/Hexane) recrystallization system.

Experimental Protocol: Step-by-Step Recrystallization

Prerequisites: Ensure all glassware is clean and dry. Perform operations in a well-ventilated fume hood due to the toxicity of chloroform and hexane.

  • Preparation of the Crude Material: Start with crude 3,7-dibromo-10H-phenothiazine obtained from the acetic acid/bromine synthesis route. Ensure the crude has been thoroughly washed with a saturated aqueous solution of sodium sulfite (Na₂SO₃) during the synthetic workup to reduce any oxidized phenothiazinyl radicals back to the neutral amine 2.

  • Primary Solubilization: Transfer the crude 37DBrPTz into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add a minimum volume of hot Chloroform (CHCl₃) (approx. 5-7 mL per gram of crude) while stirring and heating to a gentle reflux (60 °C) until the solid is completely dissolved.

  • Hot Filtration (Clarification): If the solution appears cloudy or contains dark, insoluble polymeric particulates, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed Erlenmeyer flask. Note: Keep the funnel warm to prevent premature crystallization.

  • Anti-Solvent Addition: Return the clarified solution to a gentle heat. Slowly add warm Hexane dropwise to the stirring solution until a faint, persistent turbidity (cloud point) is observed. Add just enough hot CHCl₃ (1-2 drops) to clear the turbidity.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours. Slow cooling promotes the formation of large, pure crystals and prevents the entrapment of mother liquor (occlusion). Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour to maximize the yield.

  • Isolation and Drying: Collect the resulting pale beige to light greenish crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexane to displace any residual impurity-laden mother liquor. Dry the crystals in a vacuum oven at 60 °C to constant weight (approx. 12-16 hours) 4.

Workflow A Crude 3,7-Dibromo-10H-phenothiazine B Hot Dissolution (CHCl3 or THF) A->B Solubilization C Hot Filtration (Remove Insoluble) B->C Clarification D Anti-Solvent Addition (Hexane) C->D Precipitation Setup E Cooling & Crystallization (0-5 °C) D->E Crystal Growth F Vacuum Filtration & Washing E->F Isolation G Pure 3,7-Dibromo-10H-phenothiazine F->G Drying (60 °C)

Figure 2: Step-by-step workflow for the recrystallization of 3,7-dibromo-10H-phenothiazine.

Quantitative Data & Analytical Validation

To ensure the protocol's success, validate the purified 37DBrPTz against the following benchmark parameters 2:

ParameterExpected Value / Observation
Appearance Pale beige to light greenish powder
Melting Point 186–188 °C
TLC (Rf) 0.42 (Eluent: n-hexane/acetone 7:3)
¹H NMR (300 MHz, DMSO-d₆) δ 6.58 (d, J = 8.3 Hz, 2H), 7.11 (d, J = 2.3 Hz, 2H), 7.14 (dd, J = 2.3, 8.3 Hz, 2H), 8.84 (s, 1H, N-H)
¹³C NMR (151 MHz, DMSO-d₆) δ 112.7, 116.0, 118.2, 128.1, 130.3, 140.9
Expected Recovery 70–80% from crude

Troubleshooting & Field Insights

  • Persistent Green Coloration: A slight greenish tint is common and often acceptable for downstream cross-coupling reactions. However, if the crystals are dark green, it indicates significant oxidation. Remedy: Re-dissolve the crystals in CHCl₃, wash the organic layer with 10% aqueous sodium dithionite (Na₂S₂O₄) to reduce the oxidized species, dry over MgSO₄, and repeat the recrystallization.

  • Oiling Out: If the product forms a viscous oil instead of crystals upon hexane addition, the cooling rate was too fast, or too much anti-solvent was added. Remedy: Reheat the mixture until the oil dissolves, add a small amount of CHCl₃, and cool much more slowly.

References

  • "Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts", National Institutes of Health (NIH).[Link]

  • "Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers", MDPI.[Link]

  • "Thiophene substituted phenothiazine polymers: Design, synthesis and characterization", Arabian Journal of Chemistry.[Link]

Sources

Method

Topic: Comprehensive Characterization of Novel Phenothiazine Derivatives

An Application Note and Protocol Guide from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Foreword: The phenothiazine core is a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The phenothiazine core is a privileged scaffold in medicinal chemistry and materials science, giving rise to compounds with a vast spectrum of activities, from antipsychotics to advanced electronic materials.[1][2] The journey from a newly synthesized molecule to a well-understood, functional derivative is paved with rigorous analytical characterization. This guide provides an in-depth, experience-driven approach to this process. We will move beyond mere data acquisition to understand the causality behind our experimental choices, ensuring that each step validates the last and builds a complete, trustworthy profile of the novel compound.

This document is structured to mirror the logical progression of discovery: first, confirming the molecule's identity and purity; second, exploring its intrinsic physicochemical and photophysical properties; and finally, assessing its potential in a relevant biological context.

Part 1: Foundational Analysis: Structural Elucidation and Purity Verification

The first and most critical step is to unambiguously confirm that you have synthesized the intended molecule and to determine its purity. An error at this stage invalidates all subsequent data. We employ a suite of orthogonal techniques, where each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and other NMR-active nuclei).

  • Expertise & Causality: For phenothiazine derivatives, ¹H NMR is crucial for confirming the substitution patterns on the aromatic rings and identifying protons on any N-10 side chains. ¹³C NMR complements this by confirming the carbon skeleton. For derivatives involving phosphorylation, ³¹P NMR is indispensable.[3] The non-planar, butterfly-like conformation of the phenothiazine ring can lead to complex splitting patterns, which must be carefully analyzed.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra. DMSO-d₆ is often a good choice for polar phenothiazine derivatives.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the deuterated solvent contains it.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure the spectral width covers the expected range (typically 0-12 ppm).

    • Acquire a ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift to the TMS peak.

  • Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling constants to assemble the structure.

Table 1: Typical NMR Spectroscopic Data for Phenothiazine Scaffolds

NucleusRegionTypical Chemical Shift (δ, ppm)Notes
¹HAromatic6.8 - 7.5Complex multiplets are common. Substitution can shift these significantly.
¹HN-H (unsubstituted)~8.2 (broad)Often observed in DMSO-d₆. May not be visible in CDCl₃ due to exchange.
¹³CAromatic115 - 150Quaternary carbons attached to N and S are typically downfield.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard.

  • Expertise & Causality: Electrospray Ionization (ESI) is generally the method of choice for phenothiazine derivatives, especially those with basic side chains that are readily protonated to form [M+H]⁺ ions.[4][5] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.[4] HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.[3]

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Use an ESI source coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode to detect the [M+H]⁺ species.

  • Data Analysis: Determine the experimental monoisotopic mass of the parent ion. Use the instrument's software to calculate the theoretical mass for the expected molecular formula and compare it to the experimental value. The mass error should be < 5 ppm.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique for identifying the presence of key functional groups.

  • Expertise & Causality: FTIR is particularly powerful for identifying modifications to the phenothiazine core. For example, the oxidation of the sulfur atom to a sulfoxide (S=O) or a sulfone (O=S=O) introduces very strong, characteristic absorption bands that are absent in the parent compound.[6] This makes FTIR an excellent tool for monitoring oxidation reactions.

Protocol: FTIR Analysis (ATR Method)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 2: Key IR Absorption Frequencies for Phenothiazine Derivatives[6]

Functional GroupVibrationCharacteristic Frequency (cm⁻¹)
N-H (secondary amine)Stretch3300 - 3500
C=O (amide, ketone)Stretch1630 - 1750
C-N (aromatic amine)Stretch1250 - 1360
S=O (sulfoxide)Stretch~1050
O=S=O (sulfone)Symmetric & Asymmetric Stretch~1150 and ~1350
Chromatographic Techniques: Purity Assessment

A pure compound is essential for reliable biological and physicochemical data. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for purity assessment.[7][8]

  • Expertise & Causality: Reversed-phase HPLC is the most common and effective method for analyzing phenothiazine derivatives.[9] A C18 column is typically used with a mobile phase consisting of an aqueous buffer (often with formic acid to improve peak shape for basic compounds) and an organic modifier like acetonitrile or methanol.[4] Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Purity Determination by Reversed-Phase HPLC

  • System Setup:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: UV-Vis Diode Array Detector (DAD), set to monitor at a λmax of the compound (e.g., 254 nm).

  • Sample Preparation: Prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., acetonitrile) and filter it through a 0.45 µm syringe filter.

  • Method Development: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time. Optimize the gradient to ensure good separation of the main peak from any impurities.

  • Analysis: Inject the sample and integrate the peak areas. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. A compound is generally considered pure for further testing if it is >95%.

Part 2: Unveiling Physicochemical and Photophysical Properties

Once the structure and purity are confirmed, we investigate the properties that govern the molecule's behavior and potential applications.

cluster_0 Overall Characterization Workflow Synthesis Novel Phenothiazine Derivative Synthesized Structure Structural Elucidation (NMR, MS, FTIR) Synthesis->Structure Purity Purity Assessment (HPLC, TLC) Structure->Purity PhysChem Physicochemical Properties (UV-Vis, CV, TGA/DSC) Purity->PhysChem BioActivity Biological Screening (e.g., Antioxidant Assay) Purity->BioActivity Report Comprehensive Characterization Report PhysChem->Report BioActivity->Report

Caption: High-level workflow for the characterization of novel compounds.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, providing insight into its electronic structure.

  • Expertise & Causality: Phenothiazines typically exhibit strong π-π* and weaker n-π* transitions.[3] The position and intensity of these absorption bands (λmax) are highly sensitive to the substitution pattern and the oxidation state of the sulfur atom.[3] Oxidation to the sulfoxide, for instance, often causes a hypsochromic (blue) shift in the main absorption bands due to the electron-withdrawing nature of the S=O group.[6]

Protocol: UV-Vis Spectral Analysis

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, acetonitrile).

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Acquisition: Use a dual-beam spectrophotometer with a matched pair of quartz cuvettes (1 cm path length). Record the spectrum over a range of 200-600 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Table 3: Illustrative UV-Vis Data Comparison[6]

Compoundλmax (nm) in EthanolEffect of Oxidation
Phenothiazine253, 320Baseline
Phenothiazine S-oxide229, 271, 303Hypsochromic (blue) shift
Electrochemical Analysis: Mapping Redox Behavior

Many applications of phenothiazines, from antioxidants to organic electronics, are rooted in their ability to undergo reversible oxidation. Cyclic Voltammetry (CV) is the primary technique for studying these redox processes.

  • Expertise & Causality: Phenothiazines typically show a reversible one-electron oxidation wave, corresponding to the formation of a stable radical cation.[4][10] The potential at which this occurs is a direct measure of the ease of electron removal. This data can be used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level, a critical parameter in materials science.[11][12]

PTZ Phenothiazine (Neutral) PTZ_radical Phenothiazine Radical Cation (Oxidized) PTZ->PTZ_radical -e⁻ (Reversible) PTZ_radical->PTZ +e⁻ PTZ_dication Phenothiazine Dication (Further Oxidized) PTZ_radical->PTZ_dication -e⁻ (Often Irreversible)

Caption: Redox states of the phenothiazine core.

Protocol: Cyclic Voltammetry (CV)

  • System Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Dissolve the sample (1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[10]

  • Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Acquisition: Scan the potential from a starting value (e.g., 0 V) to a positive potential (e.g., +1.5 V) and back. Record the resulting current as a function of the applied potential.

  • Analysis: Determine the half-wave potential (E₁/₂) of the redox couple, which provides information about the HOMO energy level.

Thermal Analysis: Assessing Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information on the thermal stability, melting point, and phase transitions of a material.

  • Expertise & Causality: TGA measures mass loss as a function of temperature, defining the decomposition temperature and overall thermal stability.[13] DSC detects heat flow changes, allowing for the precise determination of the melting point (Tₘ) and the identification of other events like glass transitions (T₉) in amorphous solids or crystallization events.[14] This data is critical for pharmaceutical formulation and materials processing.

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (3-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum).

  • Instrument Setup: Place the pan in the instrument furnace.

  • Acquisition:

    • TGA: Heat the sample under a controlled atmosphere (e.g., N₂) at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

    • DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. Often, a heat-cool-heat cycle is used to study amorphous properties.

  • Analysis:

    • From the TGA curve, determine the onset temperature of decomposition.

    • From the DSC thermogram, identify the peak of the endotherm corresponding to the melting point.

Part 3: Functional Assessment: A Case Study in Antioxidant Activity

Given the well-established antioxidant properties of the phenothiazine scaffold, a common functional characterization is to assess a novel derivative's radical scavenging ability.[7][8]

  • Expertise & Causality: The antioxidant activity of phenothiazines stems from the ability of the nitrogen atom to donate an electron to a radical species, forming the stable phenothiazine radical cation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable colorimetric method to screen for this activity. DPPH is a stable free radical with a deep violet color; upon reduction by an antioxidant, it becomes colorless.[8]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Its absorbance at 517 nm should be ~1.0.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure (in a 96-well plate):

    • To 100 µL of each compound dilution, add 100 µL of the DPPH solution.

    • Include a control well with 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at 517 nm using a plate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

References

  • Kubicki, M., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Diehl, G., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ACS Publications. Available at: [Link]

  • Inam, M., et al. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science. Available at: [Link]

  • Inam, M., et al. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Al-Ghamdi, M. A., et al. (2024). Design, Synthesis, and Characterization of a Phenothiazine-Functionalized Triazine Derivative for Electrochromic Devices. ACS Applied Optical Materials. Available at: [Link]

  • Hulshoff, A., & Perrin, J. H. (1976). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. PubMed. Available at: [Link]

  • Karst, U. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. University of Twente. Available at: [Link]

  • Seebacher, E., et al. (2020). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC. Available at: [Link]

  • Stolyarova, O. I., & Trusova, M. E. (n.d.). Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate. Available at: [Link]

  • Fang, M., et al. (n.d.). Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes. Royal Society of Chemistry. Available at: [Link]

  • Goulart, M., & Bard, A. J. (n.d.). Plastic Electrochromic Devices: Electrochemical Characterization and Device Properties of a Phenothiazine-Phenylquinoline Donor-Acceptor Polymer. University of Texas at Austin. Available at: [Link]

  • Hisaeda, Y., et al. (2018). Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. PMC. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, Molecular Docking and Anti- Anxiety Evaluation of Some Novel Phenothiazine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Sharma, P., et al. (2018). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. International Journals of Multidisciplinary Research Academy. Available at: [Link]

  • Barolo, C., et al. (2022). Fluorogenic Phenothiazine‐Derivative as Radical Sensors. University of Turin. Available at: [Link]

  • Patil, S. B., et al. (2021). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis Online. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,7-dibromo-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 3,7-dibromo-10H-phenothiazine, a key intermediate in the development of various bioactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3,7-dibromo-10H-phenothiazine, a key intermediate in the development of various bioactive compounds and materials.[1] As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve your reaction yields and product purity.

Overview of the Synthesis

The most common and direct method for synthesizing 3,7-dibromo-10H-phenothiazine is the electrophilic bromination of 10H-phenothiazine. This reaction typically employs elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent, such as acetic acid.[2][3][4] The phenothiazine core is highly activated towards electrophilic substitution, with the 3 and 7 positions being the most reactive sites due to the electron-donating effects of the nitrogen and sulfur atoms.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3,7-dibromo-10H-phenothiazine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time. While many procedures are conducted at room temperature, gentle heating may be necessary to drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.

  • Suboptimal Reagent Stoichiometry:

    • Cause: The ratio of brominating agent to phenothiazine is critical. An insufficient amount will result in incomplete bromination, while a large excess can lead to the formation of polybrominated byproducts.

    • Solution: Typically, a slight excess of the brominating agent (around 2.1 to 2.5 equivalents) is used to ensure complete dibromination.[2][4] Carefully measure your reagents and consider performing small-scale trials to determine the optimal stoichiometry for your specific conditions.

  • Poor Quality of Reagents or Solvents:

    • Cause: The presence of impurities, especially water, in the solvent or reagents can interfere with the reaction.

    • Solution: Use anhydrous solvents. Acetic acid, a common solvent for this reaction, should be of high purity.[2][3] If using NBS, ensure it is fresh and has been stored properly, as it can decompose over time.[6]

  • Loss During Work-up and Purification:

    • Cause: The product can be lost during the quenching, extraction, and purification steps.

    • Solution: After the reaction, quenching with a reducing agent like sodium sulfite is often employed to remove excess bromine.[2][3] Ensure this step is performed carefully. During extraction, use an appropriate organic solvent and perform multiple extractions to maximize recovery. For purification, column chromatography or recrystallization are common methods. Optimize your solvent system for chromatography to ensure good separation of the product from impurities.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

A2: The formation of byproducts is a common challenge. The primary culprits are:

  • Monobrominated Phenothiazine:

    • Cause: This occurs when an insufficient amount of the brominating agent is used or the reaction is stopped prematurely.

    • Solution: As mentioned above, using a slight excess of the brominating agent and monitoring the reaction by TLC to ensure the disappearance of the starting material and monobrominated intermediate is crucial.

  • Polybrominated Phenothiazines (Tri- and Tetra-brominated):

    • Cause: Using a large excess of the brominating agent or prolonged reaction times can lead to over-bromination. The phenothiazine ring is highly activated, and further substitution is possible.

    • Solution: Carefully control the stoichiometry of the brominating agent. Adding the bromine solution dropwise over a period allows for better control of the reaction and can minimize over-bromination.[2][3]

  • Oxidation of the Sulfur Atom (Sulfoxide formation):

    • Cause: The sulfur atom in the phenothiazine ring is susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[7]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Avoid excessively high temperatures and strong oxidizing conditions.

Q3: The color of my reaction mixture is not what I expected, or it changes unexpectedly. What does this indicate?

A3: The reaction of phenothiazine with bromine typically results in a deep-colored solution.[2] The formation of a phenothiazine radical cation can lead to intense colors.[8]

  • Initial Deep Color: A deep green or dark color upon addition of bromine is normal and indicates the progress of the reaction.

  • Unexpected Color Changes: Significant and unexpected color changes could indicate the formation of side products or decomposition. If this occurs, it is advisable to take a sample for TLC analysis to assess the composition of the reaction mixture.

Q4: I am having trouble purifying the final product. What are the recommended methods?

A4: Purification of 3,7-dibromo-10H-phenothiazine is essential to obtain a high-purity product.

  • Precipitation and Filtration: In many procedures, the product precipitates from the reaction mixture upon quenching or addition of water.[2] The resulting solid can be collected by filtration and washed to remove impurities.

  • Recrystallization: This is an effective method for purifying the crude product. Suitable solvents for recrystallization need to be determined experimentally, but ethanol or mixtures of ethanol and water are often good starting points.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is the method of choice.[3] A common eluent system is a mixture of hexane and ethyl acetate or hexane and acetone.[2] The polarity of the eluent should be optimized to achieve good separation between the desired product and any byproducts.

Frequently Asked Questions (FAQs)

Q: Which brominating agent is better: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A: Both Br₂ and NBS are effective for this synthesis.

  • Elemental Bromine (Br₂): This is a powerful and direct brominating agent.[9] However, it is highly corrosive, toxic, and difficult to handle.[9] It is typically used in a solution of acetic acid.[2][3][4]

  • N-Bromosuccinimide (NBS): NBS is a solid reagent that is easier and safer to handle than liquid bromine.[10][11] It can be used in various solvents, including acetonitrile, which can offer milder reaction conditions and high regioselectivity.[12] For many researchers, NBS is the preferred reagent due to its handling advantages.

Q: What is the role of acetic acid in the reaction?

A: Acetic acid serves as a solvent that can dissolve the phenothiazine starting material.[2][3][4] Its polar nature can also help to stabilize the charged intermediates formed during the electrophilic aromatic substitution reaction.

Q: Can I perform this reaction at a larger scale?

A: Yes, this reaction can be scaled up. However, it is crucial to consider the following:

  • Heat Management: The bromination of phenothiazine is an exothermic reaction. When scaling up, ensure you have adequate cooling and temperature control to prevent the reaction from overheating, which could lead to an increase in side products.

  • Reagent Addition: The dropwise addition of the brominating agent becomes even more critical at a larger scale to maintain control over the reaction rate and temperature.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will confirm the positions of the bromine atoms on the phenothiazine ring.[2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a dibrominated compound.[2]

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (around 186-188 °C).[2]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

Key Reaction Parameters and Their Impact

ParameterEffect on YieldEffect on PurityRecommendations
Brominating Agent High with both Br₂ and NBSCan be high with both; NBS may offer better control.NBS is recommended for ease of handling and potentially higher selectivity.[11][12]
Stoichiometry Optimal at ~2.1-2.5 eq. of brominating agentExcess leads to polybromination; insufficient leads to monobromination.Use a slight excess of the brominating agent and monitor via TLC.[2][4]
Solvent Good solubility of starting material is key.Anhydrous conditions are crucial to prevent side reactions.Glacial acetic acid is a common choice.[2][3][4] Anhydrous acetonitrile can be a good alternative with NBS.[12]
Temperature Can be improved with gentle heating if the reaction is slow.Higher temperatures can increase the rate of side reactions.Start at room temperature and gently heat only if necessary, while monitoring by TLC.
Reaction Time Should be sufficient for complete conversion.Prolonged times can lead to over-bromination.Monitor the reaction by TLC to determine the optimal reaction time.[6]

Optimized Experimental Protocol

This protocol is a general guideline. Modifications may be necessary based on your specific laboratory conditions and available reagents.

Materials:

  • 10H-Phenothiazine

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (anhydrous)

  • Sodium Sulfite

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10H-phenothiazine (1 equivalent) in anhydrous glacial acetic acid.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (2.2 equivalents) in glacial acetic acid. Add the NBS solution dropwise to the stirred phenothiazine solution at room temperature over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:acetone as the eluent). The reaction is typically complete within 16-24 hours.[2]

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing an aqueous solution of sodium sulfite to quench any unreacted NBS. Stir until the color of the solution indicates the absence of bromine.

  • Precipitation and Filtration: Add water to the mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude 3,7-dibromo-10H-phenothiazine by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Phenothiazine in Acetic Acid add Dropwise Addition of NBS Solution start->add reagent Prepare NBS Solution reagent->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench with Sodium Sulfite react->quench precipitate Precipitate with Water & Filter quench->precipitate dry Dry Crude Product precipitate->dry purify Purify by Chromatography or Recrystallization dry->purify end Characterize Final Product purify->end

Caption: Workflow for the synthesis of 3,7-dibromo-10H-phenothiazine.

References

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. (2024). MDPI.
  • Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine.
  • PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS.
  • 3,7-dibromo-10H-phenothiazine synthesis. ChemicalBook.
  • Bromination of 10-phenylphenothiazine and 10-phenylphenoxazine.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Chemical Reviews.
  • 3,7-Dibromo-10H-phenothiazine. Ossila.
  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (2023). Journal of Medicinal and Medical Chemistry.
  • N-Bromosuccinimide. Wikipedia.
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. Tokyo Chemical Industry.
  • Common side reactions in the bromin
  • Side-chain effects on phenothiazine c

Sources

Optimization

challenges in achieving selective C-C coupling with 3,7-dibromo-10H-phenothiazine

Welcome to the Technical Support Center for Phenothiazine Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical hurdles researchers face when performin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenothiazine Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical hurdles researchers face when performing selective C-C cross-coupling (such as Suzuki-Miyaura or Stille reactions) on 3,7-dibromo-10H-phenothiazine.

This guide moves beyond basic reaction templates, focusing on the causality of reaction failures, self-validating experimental designs, and field-proven troubleshooting strategies.

🔬 Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I getting complex mixtures or no reaction instead of my target Suzuki cross-coupled product? A: If you are attempting a cross-coupling on the bare 3,7-dibromo-10H-phenothiazine core, the unprotected secondary amine (N10 position) is likely your culprit. The free N-H bond competes with the C-Br bonds, leading to unintended Buchwald-Hartwig N-arylation. More critically, the electron-rich, unprotected amine can coordinate directly to the Palladium center, effectively poisoning the catalyst and stalling the C-C coupling cycle [1]. Solution: Always protect the N10 position (e.g., via N-alkylation, N-Boc, or N-acetylation) prior to C-C coupling.

Q: How can I achieve selective mono-coupling at the 3-position without over-substituting the 7-position? A: The 3- and 7-positions on the phenothiazine ring are electronically and sterically identical. A standard batch Suzuki reaction will typically yield an unavoidable statistical distribution (approximately 1:2:1 of unreacted starting material, mono-coupled, and di-coupled products) [1]. Solution: To break this statistical symmetry and favor the mono-coupled product, you must control the kinetics. Limit the boronic acid to exactly 0.95 equivalents, use a less aggressive catalyst (such as PdCl2​(dppf) instead of Pd(PPh3​)4​ ), lower the reaction temperature, and employ a syringe pump for the ultra-slow continuous addition of the coupling partner.

Q: My reaction mixture turned deep green/blue during the aqueous workup. Is my product destroyed? A: Not necessarily, but it requires immediate intervention. Phenothiazines possess an exceptionally low oxidation potential ( Eox​≈0.70 V vs SCE) [3]. Exposure to atmospheric oxygen, trace metal oxidants, or even light during workup easily oxidizes the electron-rich core into a stable phenothiazine radical cation ( PTZ+∙ ), which exhibits a deep green or blue color [2]. Solution: Quench the radical cation by incorporating a mild reducing agent, such as sodium sulfite ( Na2​SO3​ ) or ascorbic acid, into your aqueous wash. This will immediately reduce the radical cation back to the neutral, pale-yellow phenothiazine state.

📊 Data Presentation: N-Protecting Group Strategy

Selecting the right N-protecting group is a balancing act between electronic deactivation, steric hindrance, and downstream cleavage requirements.

N-Protecting GroupSteric HindranceElectronic Impact on CoreDeprotection ConditionsImpact on C-C Coupling Selectivity
None (Free N-H) LowHighly Electron-DonatingN/ACritical Failure: High risk of Pd-catalyst poisoning and N-arylation [1].
Acetyl (-Ac) ModerateElectron-WithdrawingAcidic/Basic HydrolysisOptimal: Deactivates the ring slightly, reducing radical cation formation during coupling [1].
Alkyl (e.g., Hexyl) ModerateElectron-DonatingPermanent (Non-removable)Good: Increases organic solubility, but raises susceptibility to air-oxidation [2].
Boc HighElectron-WithdrawingTFA or HCl in DioxaneExcellent: Bulky nature slightly hinders di-coupling, aiding in mono-selectivity [2].

⚙️ Experimental Protocol: Self-Validating Selective Mono-Coupling

This protocol describes the synthesis of an N-protected 3-aryl-7-bromo-10H-phenothiazine via a kinetically controlled Suzuki-Miyaura coupling. It is designed as a self-validating system , meaning each critical phase has an observable checkpoint to ensure mechanistic integrity.

Step 1: N-Protection & Validation

  • Dissolve 3,7-dibromo-10H-phenothiazine (1.0 eq) in anhydrous THF under Argon.

  • Add NaH (1.5 eq) at 0 °C, stir for 30 mins, then add the protecting electrophile (e.g., Boc-anhydride or Acetyl Chloride, 1.2 eq).

  • Validation Checkpoint: Run an FTIR on the isolated intermediate. The complete disappearance of the N-H stretch ( ∼3300 cm−1 ) confirms total protection. Proceeding without this confirmation guarantees catalyst poisoning.

Step 2: Anaerobic Setup & Catalyst Activation

  • In a Schlenk flask, combine the N-protected 3,7-dibromophenothiazine (1.0 eq), PdCl2​(dppf) (0.05 eq), and K2​CO3​ (2.5 eq) in a 4:1 mixture of Toluene/Water.

  • Validation Checkpoint: Subject the mixture to three rigorous freeze-pump-thaw cycles. The solution must remain pale yellow/orange. If it turns green, oxygen is present, and radical cations are forming [3].

Step 3: Kinetically Controlled Coupling

  • Heat the reaction to 70 °C (do not exceed to prevent thermodynamic di-coupling).

  • Dissolve the aryl boronic acid (0.95 eq) in degassed Toluene and add it dropwise via a syringe pump over 4 hours.

  • Validation Checkpoint: Monitor via LC-MS every hour. Halt the reaction the moment the mass peak for the mono-coupled product plateaus, even if starting material remains. Over-reacting will exponentially increase the di-coupled byproduct [1].

Step 4: Reductive Workup

  • Cool the reaction to room temperature.

  • Add a saturated aqueous solution of sodium sulfite ( Na2​SO3​ ) (10 mL per mmol of substrate) and stir vigorously for 15 minutes.

  • Validation Checkpoint: The organic layer should transition from any dark/greenish hues back to a clear yellow/orange, confirming the successful reduction of any trace PTZ+∙ radical cations[2]. Extract with EtOAc and purify via silica gel chromatography.

🗺️ Mechanistic & Troubleshooting Workflow

G Start 3,7-dibromo-10H-phenothiazine Starting Material CheckNH Is N10 Protected? Start->CheckNH Unprotected Unprotected N-H CheckNH->Unprotected No Protected Protected N-R CheckNH->Protected Yes Poisoning Issue: Catalyst Poisoning & Buchwald-Hartwig N-arylation Unprotected->Poisoning ProtectAction Action: Apply N-Boc, N-Acetyl, or N-Alkyl protection Poisoning->ProtectAction ProtectAction->CheckNH Selectivity Target Substitution? Protected->Selectivity DiSub Di-Substitution Selectivity->DiSub MonoSub Mono-Substitution Selectivity->MonoSub DiAction Action: >2.2 eq Boronic Acid, Pd(PPh3)4, 110°C DiSub->DiAction Oxidation Issue: Solution turns Green/Blue (Radical Cation Formation) DiAction->Oxidation MonoAction Action: 0.95 eq Boronic Acid, Slow Addition, PdCl2(dppf) MonoSub->MonoAction MonoAction->Oxidation QuenchAction Action: Reductive Workup (Aqueous Na2SO3) Oxidation->QuenchAction

Fig 1: Logical troubleshooting workflow for the selective C-C cross-coupling of phenothiazines.

📚 References

  • Synthetic Efforts to Investigate the Effect of Planarizing the Triarylamine Geometry in Dyes for Dye-Sensitized Solar Cells. ACS Omega (2022).[Link]

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. MDPI Pharmaceuticals (2024).[Link]

  • Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. Journal of the American Chemical Society (2018).[Link]

Troubleshooting

Phenothiazine Suzuki Coupling: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of phenothiazine derivatives. Phenothiazines present unique synthetic challenges due to their electron-rich nature, steric bulk, and the prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of phenothiazine derivatives. Phenothiazines present unique synthetic challenges due to their electron-rich nature, steric bulk, and the presence of coordinating heteroatoms (sulfur and nitrogen) that can easily poison palladium catalysts.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-yielding carbon-carbon bond formation.

Section 1: Catalyst and Base Optimization FAQs

Q1: Why does my standard Pd(PPh3)₄ catalyst fail or give low yields with phenothiazine halides? A1: The electron-rich nature of the phenothiazine core significantly increases the activation energy required for the initial oxidative addition step[1]. Furthermore, the sulfur atom in the thiazine ring can tightly coordinate to the Pd(II) intermediate, effectively poisoning the catalyst and stalling the catalytic cycle. Optimization Strategy: Transition from first-generation catalysts to systems utilizing dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos)[2]. These bulky, electron-rich ligands accelerate oxidative addition and provide sufficient steric shielding around the palladium center to prevent unwanted sulfur coordination. For example, the coupling of benzo[a]phenothiazine derivatives is highly efficient when utilizing Pd₂(dba)₃ with SPhos[3].

Q2: Which base is optimal for activating phenothiazinyl boronic acids without causing protodeboronation? A2: Protodeboronation is a rapid side reaction when using electron-rich heteroaryl boronic acids in the presence of strong aqueous bases (like NaOH) or at excessively high temperatures. Optimization Strategy: Switch to a milder, anhydrous base or a biphasic system with a weaker base. K₃PO₄ or Cs₂CO₃ in a Toluene/Water mixture mitigates protodeboronation while still effectively forming the reactive boron-ate complex required for transmetalation[4].

Q3: How do I overcome steric hindrance when coupling 1,10-disubstituted phenothiazines? A3: Steric bulk severely retards the transmetalation and reductive elimination steps. Optimization Strategy: Use a highly active pre-catalyst like Pd(dba)₂ paired with a sterically demanding but flexible ligand such as [tBu₃PH]BF₄ at elevated temperatures (120 °C). This specific combination has been proven to force the reductive elimination step even in highly congested 3,10-diaryl phenothiazine systems[5].

Section 2: Mechanistic Pathway & Catalyst Poisoning

Understanding exactly where the phenothiazine substrate interferes with the palladium cycle is critical for rational optimization. The diagram below illustrates the vulnerability points in the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Phenothiazine-X) Pd0->OxAdd Rate Limiting PdII Pd(II) Intermediate Risk: S-Coordination OxAdd->PdII TransMet Transmetalation (Base + Ar-B(OH)2) PdII->TransMet Base Activation PdII_diaryl Diaryl Pd(II) Complex TransMet->PdII_diaryl RedElim Reductive Elimination (Product Release) PdII_diaryl->RedElim Bulky Ligands Help RedElim->Pd0

Catalytic cycle of Suzuki coupling highlighting phenothiazine-induced Pd poisoning risks.

Section 3: Quantitative Optimization Data

The following table synthesizes the causality between catalyst/base selection and experimental outcomes when coupling halogenated phenothiazines with arylboronic acids.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄NoneNa₂CO₃THF/H₂O8035Incomplete oxidative addition; S-coordination poisoning[1].
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9062Moderate conversion; susceptible to protodeboronation[4].
Pd₂(dba)₃SPhosK₃PO₄Toluene11089Bulky ligand prevents poisoning; high turnover[3].
Pd(dba)₂[tBu₃PH]BF₄Cs₂CO₃DMF12085Highly effective for sterically hindered substrates[5].

Section 4: Troubleshooting Workflow

If your reaction fails, follow this logical decision tree to identify the mechanistic bottleneck.

Troubleshooting Start Low Yield in Phenothiazine Suzuki Coupling Check1 Is starting material recovered? Start->Check1 Yes1 Oxidative Addition Failure Check1->Yes1 Yes No1 Check for Byproducts Check1->No1 No Action1 Switch to Pd2(dba)3 / SPhos or XPhos Yes1->Action1 Dehalogenation Dehalogenation Observed? No1->Dehalogenation Action2 Reduce Temp, Change Base (e.g., K3PO4) Dehalogenation->Action2 Yes Homocoupling Homocoupling Observed? Dehalogenation->Homocoupling No Action3 Exclude O2, Slow Addition of Boronic Acid Homocoupling->Action3 Yes

Decision tree for troubleshooting low yields in phenothiazine Suzuki cross-couplings.

Section 5: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 3-Bromophenothiazine This protocol utilizes a biphasic Toluene/Water system to dissolve both the organic substrates and the inorganic base, while SPhos ensures the Pd center remains active despite the presence of the phenothiazine sulfur[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophenothiazine (1.0 equiv) and the arylboronic acid (1.2 equiv).

    • Self-Validation Checkpoint: Using a 1.2 molar excess of boronic acid mathematically compensates for any trace protodeboronation, ensuring the limiting reagent (the phenothiazine halide) is fully consumed.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol% Pd) and SPhos (4 mol%).

    • Self-Validation Checkpoint: The strict 1:2 molar ratio of Pd to monodentate ligand ensures complete formation of the highly active L₁Pd(0) species without leaving excess free ligand that could retard the oxidative addition step.

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv).

    • Self-Validation Checkpoint: Two equivalents ensure complete neutralization of the generated HX acid and provide sufficient excess to form the reactive boron-ate complex.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.

    • Self-Validation Checkpoint: Visual cessation of bubbling in the solid mixture confirms the removal of surface O₂, preventing oxidative homocoupling of the boronic acid and degradation of the phosphine ligand.

  • Solvent Addition: Add degassed Toluene and degassed deionized Water (5:1 v/v ratio) via syringe.

  • Reaction Execution: Heat the mixture to 110 °C in a pre-heated oil bath for 8-12 hours. Monitor via TLC or HPLC until the phenothiazine halide is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry.[Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC.[Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications.[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.[Link]

  • Novel Phenothiazine-Bridged Porphyrin-(Hetero)aryl dyads: Synthesis, Optical Properties, In Vitro Cytotoxicity and Staining of Human Ovarian Tumor Cell Lines. PMC.[Link]

Sources

Optimization

purification strategies for removing impurities from 3,7-dibromo-10H-phenothiazine

Welcome to the Technical Support Center for Phenothiazine Derivatives. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when purifying 3,7-dibromo-10H-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenothiazine Derivatives. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when purifying 3,7-dibromo-10H-phenothiazine.

Phenothiazine chemistry is notoriously sensitive. The electron-rich nature of the heterocyclic core makes it highly susceptible to over-halogenation and spontaneous oxidation. This guide moves beyond basic procedures, explaining the mechanistic causality behind each purification step to ensure your protocols are robust, reproducible, and self-validating.

I. Purification Workflow & Logical Relationships

The following diagram maps the logical progression of crude 3,7-dibromo-10H-phenothiazine purification, highlighting the specific chemical purpose of each phase.

PurificationWorkflow Start Crude Reaction Mixture (Contains Br2, mono/tri-bromo, radical cations) Quench Reductive Quenching (Na2SO3 aq) Start->Quench Reduces colored radical cations back to neutral core Extract Liquid-Liquid Extraction (DCM / Water) Quench->Extract Removes inorganic salts and water-soluble byproducts Chroma Silica Gel Chromatography (Hexane/Acetone or Hexane/DCM) Extract->Chroma Resolves mono-bromo and tri-bromo impurities Recryst Recrystallization (Toluene or EtOH/Water) Chroma->Recryst Polishes trace impurities and improves crystallinity Pure Pure 3,7-dibromo-10H-phenothiazine (>99% Purity) Recryst->Pure Final isolation

Fig 1: Step-by-step purification workflow for isolating 3,7-dibromo-10H-phenothiazine.

II. Troubleshooting Guide & FAQs

Q1: After bromination in acetic acid, my isolated product is a dark green/blue mass instead of a pale powder. How do I remove this color? Causality: The phenothiazine core is a highly electron-rich nitrogen-sulfur heterocycle. During electrophilic bromination, excess bromine or atmospheric oxygen readily oxidizes the core into a phenothiazin-5-ium radical cation. This extended conjugated system absorbs low-energy light, resulting in a deep green or blue coloration. Resolution: You must perform a reductive quench. Stir the crude reaction mixture with a saturated aqueous solution of sodium sulfite ( Na2​SO3​ ). The sulfite ion acts as a mild reducing agent, donating electrons to the radical cation and restoring the neutral, pale-colored 3,7-dibromo-10H-phenothiazine[1].

Q2: TLC and NMR indicate that 3-bromo-10H-phenothiazine and 3,7,9-tribromophenothiazine are co-eluting with my target product during column chromatography. How can I separate them? Causality: The addition of bromine atoms increases molecular weight and polarizability but does not drastically alter the primary dipole moment imparted by the secondary amine (N-H). Consequently, the retention factors ( Rf​ ) of mono-, di-, and tri-brominated species on normal-phase silica gel are nearly identical when using standard non-polar eluents (e.g., pure hexane). Resolution: Introduce a polar modifier capable of hydrogen bonding or dipole-dipole interactions with the N-H group. Eluting with a gradient of hexane/acetone (7:3 v/v) or hexane/dichloromethane (9:1 v/v) provides the necessary selectivity to resolve these bands[1][2].

Q3: I am losing over 40% of my product during the final recrystallization step. What is causing this? Causality: 3,7-dibromo-10H-phenothiazine exhibits a steep solubility curve in aromatic and alcoholic solvents. Using an excess of solvent, or a solvent with too high a boiling point, prevents supersaturation upon cooling, leaving the product dissolved in the mother liquor. Resolution: Switch to a binary solvent system (e.g., ethanol/water) or use strictly minimal hot toluene. The addition of an anti-solvent (water) to the hot ethanol solution forces the hydrophobic dibromo-compound out of the solution smoothly, maximizing recovery.

III. Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Observable physical changes are embedded within the steps to confirm chemical success in real-time.

Protocol A: Reductive Quenching and Crude Isolation
  • Quench: To the deep-colored bromination reaction mixture (typically in acetic acid), slowly add a saturated aqueous solution of Na2​SO3​ (approx. 2 equivalents relative to starting phenothiazine)[1].

  • Validation Check: The solution must transition from a deep green/blue to a pale yellow/light green suspension. If the dark color persists, the radical cations have not been fully reduced. Add more Na2​SO3​ until the color shift is permanent.

  • Stir: Maintain vigorous stirring at room temperature for 3 hours to ensure complete reduction of trapped species within the precipitating solid.

  • Isolate: Filter the precipitate under a vacuum, wash thoroughly with distilled water to remove residual acetic acid and inorganic salts, and dry to constant weight.

Protocol B: Silica Gel Flash Chromatography
  • Preparation: Dry-load the crude product onto a small amount of silica gel 60 to prevent band broadening, which is critical given the similar Rf​ values of the impurities.

  • Column Packing: Pack the column using a hexane/dichloromethane (9:1 v/v) solvent system[2].

  • Elution: Run the column using the 9:1 hexane/DCM mixture. Monitor the fractions via TLC.

  • Validation Check: Under UV light (254 nm), the target 3,7-dibromo-10H-phenothiazine will appear as a dominant, strongly UV-active spot. If tailing occurs, slightly increase the DCM ratio to 8:2.

  • Concentration: Pool the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Quantitative Data: Impurity Profiling

ImpurityStructural ConsequenceDetection MethodResolution Strategy
Phenothiazin-5-ium (Radical Cation) Highly colored, reactive oxidized core.Visual: Deep green/blue coloration.Reductive wash with aqueous Na2​SO3​ [1].
3-bromo-10H-phenothiazine Under-brominated; alters electrochemical potentials. 1H NMR: Asymmetric aromatic signals.Silica gel chromatography (Hexane/Acetone 7:3)[1].
3,7,9-tribromophenothiazine Over-brominated; blocks downstream functionalization.Mass Spec: Distinct M+ isotopic pattern for 3 Br atoms.Recrystallization from hot toluene or EtOH/Water.
Unreacted Phenothiazine Contaminates final polymer/drug formulations.TLC: Lower Rf​ than the dibromo product.Readily removed during the initial extraction/washing phase.

V. References

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts - PMC. National Institutes of Health (NIH). URL:[Link]

  • octyl biphenothiazine and dibenzothiophene dioxide-based soluble porous organic polymer for biphasic photocatalytic hydrogen evolution - The Royal Society of Chemistry. RSC Advances. URL:[Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI. International Journal of Molecular Sciences. URL:[Link]

Sources

Troubleshooting

Phenothiazine Radical Cation (PTZ•+) Stability: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Phenothiazine Radical Cations. Whether you are utilizing PTZ derivatives as photoredox catalysts, redox shuttles in non-aqueous flow batteries, or pharmacological intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenothiazine Radical Cations. Whether you are utilizing PTZ derivatives as photoredox catalysts, redox shuttles in non-aqueous flow batteries, or pharmacological intermediates, the stability of the open-shell PTZ•+ species is the critical bottleneck for reversible cycling and catalytic efficiency.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize radical lifetime and suppress degradation.

Section 1: Core Principles & Mechanistic FAQs

Q1: Why does my PTZ•+ decay rapidly in certain solvents like DMAc or carbonate electrolytes, but remains stable in DCM or Acetonitrile? A: Solvent polarity and nucleophilicity directly dictate radical lifetime. In nucleophilic solvents (or if trace water is present), the electron-deficient sulfur atom or the aromatic core of the PTZ•+ is highly susceptible to nucleophilic attack. This leads to irreversible sulfoxidation or hydroxylation, permanently quenching the radical 1[1]. Furthermore, solvents like N,N-dimethylacetamide (DMAc) can accelerate decomposition under light irradiation due to excited-state reactivity 2[2]. Causality & Fix: Always use rigorously dried, non-nucleophilic solvents (e.g., anhydrous CH₃CN or CH₂Cl₂) and conduct experiments under an inert argon atmosphere to prevent oxygen-driven sulfone/sulfoxide formation.

Q2: I substituted the N-position with a bulky tert-butyl group to increase solubility. Why did the radical stability decrease dramatically? A: While alkylation generally improves solubility, excessive steric bulk at the nitrogen atom introduces severe conformational strain. Upon one-electron oxidation to the planar radical cation, the thermodynamic drive to release this steric strain forces C–N bond cleavage. This yields the unsubstituted phenothiazine radical cation and a highly reactive alkyl radical, leading to rapid cell failure or catalyst degradation 3[3]. Causality & Fix: To balance solubility and stability, use primary alkyl chains, ether-functionalized chains like MEEPT[1], or N-aryl groups (e.g., N-phenyl) which provide extended spin delocalization without excessive steric penalty 4[4].

Q3: What causes the broad near-infrared (NIR) absorption band (650–950 nm) appearing at high radical concentrations? A: This spectral signature indicates the formation of π-dimers. Unsubstituted or sterically unhindered PTZ•+ monomers (which typically absorb at 400–600 nm) can reversibly associate into π-dimers at high concentrations (>10 mM) or low temperatures 5[5]. Causality & Fix: If monomeric PTZ•+ is required for your catalytic cycle, introduce sterically demanding substituents at the 3 and 7 positions of the phenothiazine core to block the sites of highest spin density and physically prevent dimerization.

Section 2: Quantitative Data & Benchmarking

The following table summarizes the electrochemical properties and stability profiles of common phenothiazine derivatives to aid in rational catalyst/electrolyte selection.

DerivativeN-SubstituentCore SubstitutionE1/2 (V vs SCE)Primary Degradation PathwayRadical Stability
Unsubstituted PTZ HNone~0.70Dimerization / Nucleophilic attackLow
N-phenyl PTZ (PTH) PhenylNone~0.67Highly stable (delocalization)High
tBuPT tert-ButylNone~0.74C–N Bond Cleavage (Steric strain)Very Low
MEEPT MethoxyethoxyethylNone~0.75Sulfoxidation (in presence of O₂)Moderate-High

Section 3: Troubleshooting Degradation Pathways

When diagnosing radical decay, it is crucial to understand the structural fate of the molecule. The diagram below maps the three primary chemical degradation pathways of PTZ•+.

G PTZ Phenothiazine Radical Cation (PTZ•+) Nuc Nucleophilic Attack (H2O, Solvents) PTZ->Nuc CN C-N Bond Cleavage (Steric Strain) PTZ->CN Dim Oligomerization (High Spin Density) PTZ->Dim Prod1 Sulfoxide / Hydroxylated PTZ (Irreversible) Nuc->Prod1 Prod2 Unsubstituted PTZ•+ + Alkyl Radical CN->Prod2 Prod3 π-Dimers / Para-Coupled Oligomers Dim->Prod3

Fig 1: Primary degradation pathways of phenothiazine radical cations in solution.

Diagnostic Tip: If you observe a color shift from the characteristic deep red/orange (λmax ~514 nm for N-phenyl PTZ•+ 6[6]) to pale yellow, you have lost the extended open-shell π-system.

Section 4: Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They contain internal checks that immediately alert the researcher to experimental failure.

W S1 1. Synthesis & Purification S2 2. Chemical/Electrochemical Oxidation S1->S2 S3 3. In Situ UV-Vis/EPR Monitoring S2->S3 S4 4. Kinetic Decay Analysis S3->S4

Fig 2: Standardized experimental workflow for evaluating PTZ•+ stability.

Protocol 1: Chemical Oxidation and Isolation of PTZ•+ Salts

Causality: Chemical oxidation using tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("Magic Blue") is preferred because its oxidation potential (~1.05 V vs SCE) is perfectly poised to cleanly oxidize PTZ (Eox ~0.70 V) without over-oxidizing it to the dication[6].

  • Dissolve the phenothiazine derivative (1.0 mM) in rigorously anhydrous CH₂Cl₂ under an argon atmosphere.

  • Slowly add a stoichiometric amount of Magic Blue (1.0 eq, 1.4 mM in CH₂Cl₂) dropwise while stirring vigorously.

  • Self-Validation Check: The immediate appearance of a deep red/orange color self-validates the successful generation of the radical cation. If the solution turns pale or cloudy upon addition, it indicates immediate quenching by moisture, validating the need to abort and re-dry the solvent.

  • Precipitate the radical cation salt by adding cold anhydrous diethyl ether.

  • Filter under an inert atmosphere and dry under vacuum to yield the PTZ•+ SbCl₆⁻ salt.

Protocol 2: In Situ Spectroelectrochemical Validation of Stability

Causality: Bulk electrolysis coupled with UV-Vis spectroscopy allows for the continuous monitoring of radical generation and decay. This ensures that spectral changes are strictly correlated with the applied potential and not external chemical impurities.

  • Prepare a 0.5 mM solution of the PTZ derivative in anhydrous CH₃CN containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Assemble an optically transparent thin-layer electrochemical (OTTLE) cell.

  • Apply a constant potential 100 mV above the E1/2 of the PTZ derivative.

  • Record UV-Vis spectra every 30 seconds.

  • Self-Validation Check: The presence of sharp isosbestic points during the initial oxidation phase self-validates that the process is a clean, two-state conversion (Neutral ⇌ Radical Cation). A subsequent loss of these isosbestic points over time serves as an internal diagnostic that a secondary, irreversible degradation pathway (e.g., C-N cleavage) has initiated.

  • Switch off the potential and monitor the decay kinetics in the dark to calculate the pseudo-first-order decay rate constant (kobs)[2].

References

  • Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization - nih.gov. 2

  • Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions - acs.org. 6

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - acs.org. 4

  • Inside Back Cover: N-Substituted Phenothiazine Derivatives: How the Stability of the Neutral and Radical Cation Forms Affects Overcharge Performance in Lithium-Ion Batteries - researchgate.net. 3

  • Chapter 5: Phenothiazine-based Redox Polymers for Energy Storage - rsc.org. 5

  • Quantifying Environmental Effects on the Solution and Solid-State Stability of a Phenothiazine Radical Cation - acs.org. 1

Sources

Optimization

🛠️ Troubleshooting Guide: Identifying and Mitigating PTZ Degradation

Welcome to the OLED Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers and materials scientists with actionable, field-proven insights into the degr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the OLED Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers and materials scientists with actionable, field-proven insights into the degradation mechanisms of phenothiazine (PTZ) based materials in Organic Light-Emitting Diodes (OLEDs).

Phenothiazine is a privileged scaffold in OLEDs—particularly for Thermally Activated Delayed Fluorescence (TADF) and Room-Temperature Phosphorescence (RTP) applications—due to its strong electron-donating ability and conformational flexibility[1]. However, these same properties introduce unique chemical and morphological vulnerabilities during device operation.

Below, you will find our comprehensive troubleshooting guide, standardized experimental protocols, and mechanistic FAQs.

Issue 1: Rapid Efficiency Roll-Off at High Luminance

Symptoms: The External Quantum Efficiency (EQE) of the device drops precipitously as current density increases, even before catastrophic failure. Root Cause (Causality): This is primarily driven by Exciton-Polaron Annihilation (EPA) . In TADF OLEDs, the long lifetime of triplet excitons increases the probability of collisions with trapped charge carriers (polarons)[2]. When a triplet exciton transfers its energy to a polaron, the polaron is excited to a higher energy state and dissipates the energy non-radiatively as heat. This not only quenches the emission but transfers enough localized energy to exceed the Bond Dissociation Energy (BDE) of the PTZ core, triggering irreversible chemical breakdown. Solution: Broaden the exciton recombination zone by using a mixed-host system, or engineer the PTZ derivative with steric shielding (e.g., introducing methyl/tert-butyl groups) to physically separate the exciton and polaron wavefunctions.

Issue 2: Spectral Broadening and Blue-Shifted Emission over Time

Symptoms: The electroluminescence (EL) spectrum broadens, and a secondary, higher-energy emission peak emerges after 50+ hours of operation. Root Cause (Causality): Chemical Bond Cleavage . Quantum chemical calculations and mass spectrometry reveal that the C–S and C–N single bonds in the PTZ ring are highly susceptible to heterolytic cleavage, particularly when the molecule is in a radical anion state (electron-rich) or an excited triplet state[3]. The cleavage of the C-N bond separates the phenothiazine core from its aryl substituent, creating lower-molecular-weight degradants that act as deep charge traps and alter the emission spectrum. Solution: Replace weak C-N linkages with stronger C(sp2)-C(sp2) bonds where possible, or utilize oxidized PTZ derivatives (e.g., sulfones) that lock the C-S bond into a more stable geometry, provided it aligns with your HOMO/LUMO requirements[3].

Issue 3: Premature Device Shorting and Dark Spot Formation

Symptoms: Rapid growth of non-emissive "dark spots" and sudden electrical shorting, particularly in solution-processed devices. Root Cause (Causality): HIL/HTL Interface Degradation . If you are using PEDOT:PSS as your Hole Injection Layer (HIL), its highly acidic nature and work-function mismatch create a hole-injection barrier. This leads to the massive accumulation of space charges (polarons) at the interface[4]. These unstable species react with trace moisture/oxygen and drive the chemical degradation of the adjacent PTZ layer. Solution: Replace pure PEDOT:PSS with self-organized gradient HILs (e.g., incorporating perfluorinated ionomers) or neutral transition metal oxides (like MoO₃) to eliminate the injection barrier and prevent space charge accumulation[4].

📊 Quantitative Summary of Degradation Pathways

Degradation PathwayPrimary Cause / TriggerDiagnostic TechniqueMitigation Strategy
C-N / C-S Bond Cleavage Radical anion instability; Exciton-Polaron AnnihilationLDI-TOF MS; HPLCSteric shielding; C(sp2)-C(sp2) coupling
Exciton-Polaron Quenching Long triplet lifetimes; Space charge accumulationMagneto-Electroluminescence (MEL)Mixed-host architectures; TADF lifetime reduction
HIL Interface Degradation Work-function mismatch (e.g., PEDOT:PSS)Capacitance-Voltage (C-V) ProfilingGradient HILs; Neutral metal oxides
Morphological Instability Joule heating; Low Glass Transition ( Tg​ )Differential Scanning Calorimetry (DSC)Cross-linkable PTZ derivatives

🔬 Standardized Experimental Protocols

To ensure self-validating and reproducible results, utilize the following methodologies to isolate and identify degradation mechanisms in your PTZ-based OLEDs.

Protocol 1: LDI-TOF MS for Bond Cleavage Detection

Purpose: To chemically identify C-N and C-S bond cleavage products without matrix interference.

  • Device Aging: Operate the unencapsulated OLED device under a constant current density (e.g., 50 mA/cm²) in a nitrogen-filled glovebox until the luminance degrades to 50% of its initial value ( LT50​ ).

  • Layer Extraction: Delaminate the cathode using adhesive tape. Wash the exposed organic emissive layer (EML) containing the PTZ derivative using a highly pure, degassed solvent (e.g., chlorobenzene).

  • Sample Preparation: Spot 1 μL of the extracted solution directly onto a stainless-steel MALDI plate. Crucial: Do not use a matrix. Matrix peaks will obscure the low-molecular-weight degradants typical of PTZ breakdown.

  • Ionization & Detection: Analyze the sample using Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS) in both positive and negative ion modes.

  • Data Interpretation: Identify mass-to-charge (m/z) peaks corresponding to [M−Aryl]+ or [M−S]+ . The presence of these fragments confirms heterolytic C-N or C-S bond cleavage[3].

Protocol 2: Magneto-Electroluminescence (MEL) for Polaron Dynamics

Purpose: To non-destructively probe exciton-polaron interactions and trap formation in aged devices.

  • Setup: Place the OLED in a closed-cycle cryostat positioned between the poles of an electromagnet capable of sweeping from -300 to +300 mT.

  • Electrical Driving: Drive the device at a constant voltage corresponding to the onset of the efficiency roll-off regime.

  • Magnetic Field Sweep: Sweep the magnetic field while continuously recording the EL intensity using a photomultiplier tube.

  • Lineshape Fitting: Calculate the MEL response as ΔEL/EL=[EL(B)−EL(0)]/EL(0) . Fit the lineshape using a non-Lorentzian Cole-Cole function to extract the dispersive parameter ( α ) and mean polaron-pair lifetime[5].

  • Validation: An increase in the polaron-pair lifetime in aged devices directly correlates with the accumulation of deep trap states formed by PTZ degradation products.

🖼️ Mechanistic Visualizations

G TADF TADF Emitter (PTZ-based) Neutral State Exciton Triplet Exciton (T1) Accumulation TADF->Exciton Electrical Excitation Polaron Trapped Polaron (Radical Anion/Cation) TADF->Polaron Charge Injection EPA Exciton-Polaron Annihilation (EPA) Exciton->EPA Polaron->EPA Cleavage C-N / C-S Bond Cleavage (Irreversible Degradation) EPA->Cleavage Energy Transfer to Weak Bonds Quenching Non-Radiative Quenching (Efficiency Roll-Off) EPA->Quenching Heat Dissipation Cleavage->Quenching Trap Formation

Fig 1: Exciton-polaron annihilation driving C-N/C-S bond cleavage in phenothiazine OLEDs.

Workflow Step1 1. Device Aging (Constant Current) Step2 2. Non-Destructive Probing (MEL / C-V) Step1->Step2 Step3 3. EML Extraction (Solvent Wash) Step2->Step3 Step4 4. LDI-TOF MS & HPLC Analysis Step3->Step4 Step5 5. Degradant Identification Step4->Step5

Fig 2: Systematic workflow for isolating and identifying OLED chemical degradation products.

❓ Frequently Asked Questions (FAQs)

Q1: Why does phenothiazine undergo conformational switching, and how does it affect device stability? Phenothiazine possesses a 16 π-electron system and a large sulfur atom, causing it to adopt a non-planar "boat" conformation. The N-substituent can sit in either a quasi-axial or quasi-equatorial position. While this flexibility is excellent for tuning TADF and RTP properties by altering the singlet-triplet energy gap ( ΔEST​ )[1], it makes the molecule susceptible to conformational stress. During exciton-polaron interactions, the energy transferred can force the molecule into a highly strained intermediate, drastically lowering the activation barrier for C-N bond homolysis[3].

Q2: I am using PEDOT:PSS as my HIL. Why does my PTZ-based emissive layer degrade so quickly? PEDOT:PSS is highly acidic and often presents a severe work-function mismatch with PTZ-based layers. This mismatch creates a hole-injection barrier, leading to the accumulation of space charges (polarons) at the interface[4]. These trapped polarons interact with diffusing excitons. The resulting exciton-polaron annihilation transfers excess energy to the PTZ molecules, triggering chemical degradation. Replacing PEDOT:PSS with self-organized gradient HILs significantly extends device lifetime by smoothing the injection barrier[4].

Q3: Can I prevent C-S bond cleavage by oxidizing the phenothiazine core to a sulfone prior to device fabrication? Yes, but with trade-offs. Oxidizing the sulfur atom to a sulfone (forming a dibenzothiophene-S,S-dioxide or similar derivative) structurally locks the ring and shields the C-S bond, vastly improving chemical stability against radical anions[3]. However, this modification transforms the PTZ core from a strong electron donor into an electron acceptor. You must completely redesign your host-guest architecture to account for this inverted electronic behavior.

📚 References

1.[5] Analysis of polaron pair lifetime dynamics and secondary processes in exciplex driven TADF OLEDs using organic magnetic field effects. PubMed Central (PMC). Available at:[Link] 2.[4] Elucidating the Crucial Role of Hole Injection Layer in Degradation of Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. Available at:[Link] 3.[3] Molecular Understanding of the Chemical Stability of Organic Materials for OLEDs: A Comparative Study on Sulfonyl, Phosphine-Oxide, and Carbonyl-Containing Host Materials. Chemistry of Materials - ACS Publications. Available at:[Link] 4.[2] Towards high-power-efficiency solution-processed OLEDs: material and device perspectives. The Hong Kong Polytechnic University (PolyU). Available at:[Link] 5.[1] Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in Asymmetric Phenoxazine-Quinoline (D2–A) Conjugates and Dual Electroluminescence. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

Sources

Troubleshooting

how to improve the efficiency of DSSCs using phenothiazine-based dyes

Welcome to the Advanced Photovoltaics Support Center. Phenothiazine (PTZ) dyes are highly regarded metal-free organic sensitizers due to their electron-rich nitrogen and sulfur heteroatoms, which provide stronger donor c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photovoltaics Support Center. Phenothiazine (PTZ) dyes are highly regarded metal-free organic sensitizers due to their electron-rich nitrogen and sulfur heteroatoms, which provide stronger donor characteristics than traditional triphenylamine or carbazole derivatives[1]. While their unique non-planar "butterfly" conformation inherently suppresses molecular aggregation, achieving a Power Conversion Efficiency (PCE) of >8% requires rigorous optimization of dye packing, charge recombination dynamics, and light-harvesting bandwidth.

This guide provides mechanistic troubleshooting, self-validating protocols, and structural engineering strategies to optimize your PTZ-based Dye-Sensitized Solar Cells (DSSCs).

Part 1: Diagnostic Workflow for PTZ-DSSCs

Before altering your synthetic pathways, use the following diagnostic logic to isolate the root cause of low photovoltaic performance.

DSSC_Troubleshooting Start Low PCE in PTZ-DSSC Diag1 UV-Vis on TiO2 Film Start->Diag1 Cond1 Spectral Shift (Aggregation)? Diag1->Cond1 Fix1 Add CDCA Co-adsorbent or N-Alkyl Chains Cond1->Fix1 Yes Diag2 Dark Current / EIS Cond1->Diag2 No Cond2 High Recombination (Low Voc)? Diag2->Cond2 Fix2 Apply TiO2 Blocking Layer or Double D-A Dyes Cond2->Fix2 Yes Diag3 IPCE Spectrum Cond2->Diag3 No Cond3 Narrow Absorption (Low Jsc)? Diag3->Cond3 Fix3 Co-sensitize with N719 or Squaraine Dyes Cond3->Fix3 Yes

Diagnostic workflow for troubleshooting low power conversion efficiency in PTZ-based DSSCs.

Part 2: Troubleshooting FAQs

Q1: My phenothiazine-sensitized TiO₂ films show a significant spectral shift in the UV-Vis spectrum compared to the solution, and the short-circuit current ( Jsc​ ) is lower than expected. What is causing this?

Causality: A spectral shift upon adsorption typically indicates H-aggregation (blue shift) or J-aggregation (red shift). While the PTZ core's butterfly structure limits aggregation, introducing large π -conjugated spacers to broaden absorption can inadvertently induce π−π stacking[1]. This aggregation leads to intermolecular excited-state quenching, drastically reducing electron injection efficiency[2]. Corrective Action:

  • Molecular Engineering: Incorporate long N-alkyl chains (e.g., hexyl or octyl groups) at the N-10 position of the PTZ core. These chains create steric hindrance that physically separates adjacent dye molecules[2].

  • Co-adsorbents: Introduce 2 to the dye bath. CDCA acts as a competitive spacer on the TiO₂ surface, breaking up aggregates and improving charge generation efficiency[3].

Q2: I have optimized the dye structure, but my open-circuit voltage ( Voc​ ) remains stubbornly low. Dark current measurements show high electron leakage. How can I fix this?

Causality: High dark current indicates severe charge recombination between the injected electrons in the TiO₂ conduction band and the I3−​ ions in the liquid electrolyte. This occurs when the dye monolayer is not densely packed, leaving bare TiO₂ exposed[4]. Corrective Action:

  • Double D-A Branches: Utilize 5. These molecules increase the density of light-harvesting units per anchored molecule and provide a denser hydrophobic barrier (via their alkyl groups) that prevents hydrophilic I3−​ ions from approaching the TiO₂ surface[5].

  • Blocking Layers: Deposit a compact TiO₂ blocking layer on the FTO glass prior to printing the mesoporous TiO₂ layer to prevent direct contact between the FTO and the electrolyte[4].

Q3: The Jsc​ is limited because my PTZ dye only absorbs strongly in the 400–500 nm range. How can I achieve panchromatic absorption without synthesizing entirely new dyes?

Causality: Simple PTZ dyes have a narrow absorption window, wasting a significant portion of the near-infrared (NIR) solar spectrum. Corrective Action: Co-sensitization. Sensitize the photoanode with a mixture of the PTZ dye and a complementary broad-spectrum dye, such as the ruthenium complex N719 or an organic squaraine dye. The PTZ dye can synergistically act as an anti-aggregation agent for the secondary dye, boosting both Jsc​ and overall PCE to >8.0%.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Anti-Aggregation Co-adsorption (CDCA) Workflow

This protocol utilizes CDCA to disrupt π−π stacking on the mesoporous TiO₂ surface.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile (ACN) and tert-butyl alcohol (t-BuOH). This specific solvent blend optimizes the swelling of the TiO₂ pores and the solubility of hydrophobic PTZ dyes.

  • Dye Bath Formulation: Dissolve the PTZ dye in the solvent to a final concentration of 0.2 mM.

  • Co-adsorbent Integration: Add CDCA to the dye bath to achieve a concentration of 10 mM (a 1:50 dye-to-CDCA molar ratio is a standard starting point). Sonicate for 15 minutes in the dark.

  • Sensitization: Immerse the freshly sintered TiO₂ electrodes (still warm at ~80°C to prevent moisture ingress) into the dye bath. Incubate in the dark at 25°C for 20 hours[2].

  • Self-Validation Check: Desorb the dye from a test TiO₂ film using 0.1 M NaOH in ethanol. Run a UV-Vis spectrum of the desorbed solution. If the absorption peak matches the pristine dye solution (reversing the shift seen on the solid film), the aggregation was successfully disrupted by the CDCA.

Protocol 2: Stepwise Co-sensitization Workflow (PTZ + N719)

Use this method to broaden the absorption spectrum while preventing competitive desorption.

  • Primary Sensitization: Immerse the TiO₂ electrode in a 0.3 mM solution of N719 (in ethanol) for 12 hours.

  • Rinsing: Remove the electrode and rinse gently with anhydrous ethanol to remove unanchored N719 molecules.

  • Secondary Sensitization: Immerse the N719-sensitized electrode into a 0.2 mM solution of the PTZ dye (in ACN:t-BuOH) for 4 to 6 hours. Note: Do not exceed 6 hours, as the PTZ dye may begin to competitively displace the N719.

  • Self-Validation Check: Measure the Incident Photon-to-Current Efficiency (IPCE) spectrum of the assembled device. A successful co-sensitization will show a broad plateau from 400 nm to 750 nm, rather than two distinct, isolated peaks, confirming synergistic light harvesting.

Part 4: Quantitative Benchmarks

The following table summarizes the expected photovoltaic improvements when applying the troubleshooting strategies outlined above to baseline PTZ-DSSCs under standard AM 1.5G illumination.

Optimization StrategyBaseline ArchitectureModified Architecture Jsc​ ( mA/cm2 ) Voc​ (V)PCE (%)
Co-adsorption PTZ Reference DyePTZ + 10 mM CDCA14.020.757.13
Molecular Engineering Single D-A PTZ DyeDouble D-A Branched PTZ6.850.714.22
Co-sensitization N719 Dye OnlyN719 + PTZ Derivative16.500.788.50

(Data synthesized from standard literature benchmarks for PTZ device optimization[1],,[5].)

References

  • Source: rhhz.
  • Source: pan.
  • Source: acs.
  • Source: acs.
  • Source: mdpi.

Sources

Optimization

refining reaction conditions for N-alkylation of 3,7-dibromo-10H-phenothiazine

Welcome to the Technical Support Center for phenothiazine functionalization. This guide is engineered for researchers and drug development professionals optimizing the N-alkylation of 3,7-dibromo-10H-phenothiazine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenothiazine functionalization. This guide is engineered for researchers and drug development professionals optimizing the N-alkylation of 3,7-dibromo-10H-phenothiazine. Because the 3,7-dibromo substitution significantly alters the electronic landscape of the phenothiazine core, standard alkylation protocols often require strategic adjustments to ensure high conversion and purity.

Mechanistic Overview & Visual Workflow

The presence of two highly electronegative bromine atoms at the 3 and 7 positions exerts a strong electron-withdrawing effect via inductive and resonance pathways. This reduces the nucleophilicity of the nitrogen lone pair, meaning neutral 3,7-dibromo-10H-phenothiazine reacts poorly with alkyl halides. However, this same electron-withdrawing effect increases the acidity of the N-H bond. Therefore, the causal mechanism for successful alkylation relies on irreversible deprotonation to generate a highly reactive phenothiazide anion prior to electrophilic attack.

Mechanism A 3,7-Dibromo-10H-phenothiazine (Weakly acidic N-H) B Deprotonation (NaH or NaOH/PTC) A->B Base Addition C Phenothiazide Anion (Active Nucleophile) B->C H2 Gas Evolution D S_N2 Alkylation (+ Alkyl Halide) C->D Nucleophilic Attack E N-Alkylated Product D->E Halide Leaving Group

Figure 1: Mechanistic workflow of 3,7-dibromo-10H-phenothiazine N-alkylation via SN2 pathway.

Troubleshooting Guide (FAQs)

Q1: My conversion rates are stalling at 40% using potassium carbonate ( K2​CO3​ ) in acetonitrile. How can I drive the reaction to completion? Causality & Solution: While K2​CO3​ is sufficient for unsubstituted phenothiazines, it fails to fully deprotonate the 3,7-dibromo derivative due to the thermodynamic equilibrium favoring the neutral amine. To drive the reaction forward, you must switch to a stronger base like Sodium Hydride (NaH) in a polar aprotic solvent. The most widely employed method utilizes NaH in dimethylformamide (DMF)[1], or tetrahydrofuran (THF)[2], which ensures irreversible deprotonation driven by the evolution of hydrogen gas. Alternatively, solvent-free mechanochemical grinding with K2​CO3​ can be used, but this requires extended reaction times (48–72 hours) and often only achieves partial alkylation[2].

Q2: I am using 1,2-dibromoethane to attach a bromoethyl spacer, but I am getting a high percentage of symmetric dimers. How do I prevent this? Causality & Solution: Symmetrical oligomerization occurs when the newly formed N-(2-bromoethyl) intermediate reacts with another unreacted phenothiazide anion in the mixture. To prevent this, you must manipulate the reaction kinetics. Use a massive stoichiometric excess of the dihaloalkane (e.g., 5 to 10 equivalents) so that the initial nucleophilic attack is statistically favored over dimerization. Furthermore, employ a "reverse addition" technique: add the pre-formed phenothiazide anion solution dropwise into a dilute solution of the dihaloalkane.

Q3: Is there a greener, less hazardous alternative to the NaH/DMF system that still provides high yields? Causality & Solution: Yes. Phase Transfer Catalysis (PTC) is a highly effective alternative that avoids moisture-sensitive reagents. By using a biphasic system (e.g., 50% aqueous NaOH and an organic solvent like toluene) alongside a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), the catalyst transports the hydroxide ion into the organic phase[3]. This allows for efficient deprotonation and subsequent alkylation without requiring strictly anhydrous conditions.

Self-Validating Standard Operating Protocols (SOPs)

To ensure reproducibility, the following protocols are designed as self-validating systems containing built-in physical and chemical checkpoints.

Protocol A: Classical Anhydrous Alkylation (NaH / THF)

This method is ideal for introducing complex or sterically hindered alkyl chains (e.g., 2-ethylhexyl or bromoethyl spacers) where maximum nucleophilicity is required[2].

  • Preparation: Flame-dry a 2-neck round-bottom flask. Dissolve 1.0 eq of 3,7-dibromo-10H-phenothiazine in anhydrous THF under a continuous Argon or N2​ purge.

  • Deprotonation: Cool the vessel to 0 °C using an ice bath. Carefully add 1.5 eq of NaH (60% dispersion in mineral oil) in small portions.

    • Validation Check: You must observe continuous bubbling ( H2​ gas). The reaction mixture will typically darken. Stir for 30–60 minutes until gas evolution completely ceases, confirming 100% deprotonation.

  • Alkylation: Add the alkyl halide (1.2 eq for standard alkylation; >5.0 eq for dihaloalkanes) dropwise via syringe.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours.

    • Validation Check: Perform TLC (Hexane:Ethyl Acetate 9:1). The starting material is highly UV-active and fluorescent; its complete disappearance indicates the reaction has reached the endpoint.

  • Work-up: Quench residual NaH by slowly adding cold water dropwise. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Phase Transfer Catalysis (PTC) Method

This protocol is optimized for scalability and avoids the hazards of NaH[3].

  • Biphasic Setup: In a round-bottom flask, dissolve 1.0 eq of 3,7-dibromo-10H-phenothiazine and 1.5 eq of the alkyl halide in toluene (or 4-methylpentan-2-one).

  • Catalyst Addition: Add 0.1 eq of tetrabutylammonium bromide (TBAB) to the organic layer.

  • Base Introduction: Add an equal volume of 50% (w/w) aqueous NaOH solution.

  • Reaction: Vigorously stir the biphasic mixture at 60 °C for 24–48 hours.

    • Validation Check: The organic layer will undergo a distinct color shift as the alkylated product accumulates. Monitor the organic phase via HPLC or TLC every 12 hours.

  • Work-up: Transfer to a separatory funnel, isolate the organic phase, wash extensively with distilled water until the aqueous wash is pH neutral, dry over Na2​SO4​ , and evaporate the solvent.

Quantitative Data & Condition Optimization

The table below synthesizes quantitative data across various N-alkylation protocols, allowing for rapid comparison of reaction conditions and expected outcomes based on the chosen methodology.

Alkylation MethodBase / CatalystSolventTemperatureTimeTypical YieldMechanistic Notes / Side Reactions
Classical Anhydrous NaH (60% in oil)DMF0 °C to RT12–16 h85–95%Highest yield; requires strict anhydrous conditions.
Classical Anhydrous NaH (60% in oil)THF0 °C to Reflux16–24 h80–90%Easier workup than DMF; excellent for bromoethyl spacers.
Phase Transfer (PTC) 50% NaOH / TBABToluene60 °C24–48 h70–85%Scalable and green; minor risk of alkyl halide hydrolysis.
Weak Base (Control) K2​CO3​ AcetonitrileReflux48 h<40%Base is too weak to fully deprotonate the dibromo-derivative.
Mechanochemical K2​CO3​ (Solid)Solvent-FreeGrinding (RT)48–72 h50–60%Environmentally friendly but suffers from incomplete conversion.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Product Formation in Functionalization Reactions

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of functionalization reactions and minimize the formation of unwanted side products. Our focus is on providing practical, mechanistically grounded solutions to common challenges encountered in the lab.

Introduction: The Challenge of Selectivity

In the realm of chemical synthesis and bioconjugation, achieving high yields of a desired product is intrinsically linked to minimizing the formation of side products.[1] These unintended molecules not only consume valuable starting materials, reducing the efficiency of your reaction, but also complicate downstream purification processes, potentially impacting the purity and activity of your final compound.[1][2] This guide is structured to address these challenges head-on, offering strategies rooted in a deep understanding of reaction mechanisms.

Frequently Asked Questions (FAQs)

This section addresses broad, overarching questions about side product formation.

Q1: What are the most common causes of side product formation?

Side reactions can be triggered by a variety of factors, often related to the reaction conditions and the inherent reactivity of the molecules involved.[1] Key contributors include:

  • Suboptimal Reaction Conditions: Temperature, pressure, pH, and reaction time can all influence the rates of competing reaction pathways.[1] For example, higher temperatures can sometimes provide the activation energy for undesired side reactions.[2]

  • Reagent Reactivity and Stoichiometry: The choice and amount of reagents are critical. An overly reactive reagent might lack selectivity, while an incorrect stoichiometric ratio can lead to unreacted starting materials or the formation of byproducts.[3]

  • Presence of Impurities: Contaminants in starting materials, solvents, or even moisture in the reaction vessel can initiate or catalyze unwanted reactions.[1]

  • Inherent Substrate Reactivity: The functional groups present in your starting materials may have multiple reactive sites, leading to a lack of chemoselectivity.[4]

Q2: How can I proactively design an experiment to minimize side products?

A well-designed experiment is the first line of defense against side product formation. Consider the following:

  • Kinetic vs. Thermodynamic Control: Understanding whether your desired product is the kinetic or thermodynamic product can guide your choice of reaction conditions. Kinetic control, achieved at lower temperatures, favors the fastest-forming product, while thermodynamic control, at higher temperatures, favors the most stable product.[5]

  • Choice of Reagents and Catalysts: Select reagents and catalysts known for their high selectivity for the desired transformation.[2] For instance, in amide coupling, phosphonium and aminium reagents often offer improvements over carbodiimides by reducing side reactions like racemization.[6]

  • Protecting Group Strategy: If your molecule has multiple reactive functional groups, a protecting group strategy can be employed to temporarily block certain sites, directing the reaction to the desired location.[4][7][8]

  • Orthogonal Chemistry: Employing orthogonal functionalization strategies allows for the selective reaction of one functional group in the presence of others by using reactions with non-overlapping reactivity.[8][9][10]

Q3: What is "orthogonal chemistry" and how does it help?

Orthogonal chemistry refers to a set of reactions that can occur in the same pot without interfering with one another.[9][10] This is achieved by using functional groups and reagents with mutually exclusive reactivity. For example, a molecule containing both an azide and a terminal alkyne can be selectively functionalized using "click chemistry" in the presence of other reactive groups.[10][11] This strategy is incredibly powerful for complex syntheses and bioconjugation, as it allows for precise control over which parts of a molecule react.[9][10][12]

Troubleshooting Guides for Specific Functionalization Reactions

This section provides detailed troubleshooting for common issues in specific reaction types.

Guide 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of peptide synthesis and drug development, but it is often plagued by side reactions.[6][13]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Amide Product Incomplete activation of the carboxylic acid.[6] Side reaction of the activated intermediate.Ensure your coupling reagent is fresh and used in the correct stoichiometry.[6] Consider adding additives like HOBt or HOAt to improve efficiency and suppress side reactions.[14] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3]
Racemization of Chiral Centers Over-activation of the carboxylic acid, particularly with carbodiimide reagents.[6] Presence of a strong base.Use a milder coupling reagent, such as a phosphonium or aminium salt (e.g., HATU, HBTU).[6][14] Add a racemization suppressor like HOBt.[14] If a base is required, use a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA).[14]
Formation of N-acylurea This is a common side product when using carbodiimide reagents like DCC or EDC. The activated O-acylisourea intermediate rearranges to the more stable N-acylurea.[14]Add an auxiliary nucleophile like HOBt or HOSu. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[14] Perform the reaction at lower temperatures.[14]
Side Reactions with Unprotected Functional Groups Reactive side chains on amino acids (e.g., the amide of asparagine or glutamine) can undergo dehydration to nitriles under harsh coupling conditions.[14]Use appropriate side-chain protecting groups.[14]
Experimental Protocol: Minimizing N-acylurea Formation in EDC/HOBt Coupling
  • Dissolve Carboxylic Acid: In an appropriate anhydrous aprotic solvent (e.g., DMF, DCM), dissolve the carboxylic acid.

  • Add HOBt: Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt).

  • Add EDC: Add 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add Amine: Add 1.0 equivalent of the amine to the reaction mixture.

  • Monitor: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with an appropriate aqueous work-up to remove the water-soluble urea byproduct and any remaining reagents.

Guide 2: Bioconjugation Reactions

The functionalization of biomolecules like proteins and antibodies requires mild and highly specific reaction conditions to preserve their structure and function.[15][]

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Incompatible buffer components (e.g., Tris or glycine buffers interfering with NHS-ester reactions).[15][17] Hydrolysis of the reactive linker (e.g., NHS-ester or maleimide).[17] Inaccessible reactive sites on the biomolecule.[18]Perform a buffer exchange into a non-reactive buffer (e.g., PBS).[15][17] Optimize the pH of the reaction. For maleimide-thiol conjugation, a pH of 6.5-7.5 is ideal to maximize reaction with thiols while minimizing hydrolysis.[17] Consider using a longer, more flexible linker to access sterically hindered sites.[15]
Lack of Site-Specificity Multiple reactive functional groups on the biomolecule (e.g., numerous lysine residues for NHS-ester chemistry).[15][18]Employ site-specific conjugation strategies, such as targeting unique cysteines or incorporating unnatural amino acids.[15][18] Use chemoenzymatic labeling methods.[15]
Protein Aggregation Changes in protein conformation upon conjugation.[17] High protein concentration.Screen different buffer conditions (pH, ionic strength).[17] Include stabilizing excipients like arginine or polysorbates.[17] Use hydrophilic linkers, such as those containing polyethylene glycol (PEG), to improve solubility.[17]
Loss of Biological Activity Modification of a critical amino acid residue in the active or binding site.Use site-specific conjugation methods to direct the modification away from functionally important regions. If targeting a general functional group like amines, use a lower molar excess of the labeling reagent to reduce the degree of labeling.
Workflow for Troubleshooting Bioconjugation

Troubleshooting_Workflow Start Low Conjugation Yield or Side Product Formation Check_Purity Verify Purity of Biomolecule & Reagents (>95% recommended) Start->Check_Purity Check_Buffer Analyze Buffer Compatibility (e.g., presence of Tris, azide) Check_Purity->Check_Buffer Optimize_pH Optimize Reaction pH Check_Buffer->Optimize_pH Optimize_Ratio Optimize Molar Ratio of Reactants Optimize_pH->Optimize_Ratio Check_Linker Evaluate Linker (Hydrolysis, Length) Optimize_Ratio->Check_Linker Site_Specificity Consider Site-Specific Conjugation Strategy Check_Linker->Site_Specificity Purification Optimize Purification Method Site_Specificity->Purification Success Successful Conjugation Purification->Success

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3,7-dibromo-10H-phenothiazine

Welcome to the technical support center for the synthesis of 3,7-dibromo-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,7-dibromo-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up process.

I. Introduction to the Synthesis and its Challenges

3,7-dibromo-10H-phenothiazine is a crucial building block in the development of various bioactive compounds and materials, including those used in dye-sensitized solar cells and energy devices.[1] Its synthesis, typically achieved through the electrophilic bromination of 10H-phenothiazine, presents several challenges when transitioning from laboratory-scale to larger-scale production. These challenges often revolve around controlling selectivity, managing exothermic reactions, and ensuring product purity. This guide will address these critical aspects to ensure a reproducible and scalable synthetic protocol.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 3,7-dibromo-10H-phenothiazine.

Q1: What is the most common method for synthesizing 3,7-dibromo-10H-phenothiazine?

The most prevalent method is the direct bromination of 10H-phenothiazine using elemental bromine in a suitable solvent, such as glacial acetic acid.[2][3] Alternative brominating agents like N-Bromosuccinimide (NBS) can also be used.[4]

Q2: Why is controlling the stoichiometry of bromine so critical?

Precise control over the bromine stoichiometry is essential to prevent over-bromination and the formation of undesired polybrominated species. Using a slight excess of bromine (e.g., 2.1 to 2.2 equivalents) is common to drive the reaction to completion, but a large excess can lead to the formation of byproducts that are difficult to separate.

Q3: My reaction mixture becomes a dark, unmanageable tar. What could be the cause?

The formation of a tar-like substance is often due to oxidation of the phenothiazine core, which is electron-rich and susceptible to oxidation, especially at elevated temperatures or in the presence of excess oxidant.[5][6] Running the reaction at or below room temperature and ensuring efficient stirring can help mitigate this issue.

Q4: What are the key safety precautions when working with bromine and phenothiazine?

  • Bromine: It is a highly corrosive and toxic substance that can cause severe skin burns and is fatal if inhaled.[7] Always handle bromine in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9][10]

  • Phenothiazine and its derivatives: These compounds can have various physiological effects and may cause skin irritation.[11][12][13][14] Avoid inhalation of dust and direct contact with skin and eyes.

III. Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the synthesis and scale-up.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Dibrominated Product 1. Incomplete Reaction: Insufficient bromine or reaction time. 2. Side Reactions: Oxidation of the phenothiazine ring. 3. Loss During Work-up: Product solubility in the aqueous phase.1. Optimize Stoichiometry: Carefully titrate the bromine addition. Consider a slight excess (2.1-2.2 eq.) to ensure full conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control Temperature: Maintain the reaction temperature at room temperature or below to minimize oxidation. The bromination of phenothiazine is an exothermic reaction. Slow, dropwise addition of bromine with efficient cooling is crucial. 3. Thorough Extraction: After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover all the product from the aqueous layer.[2]
Formation of Over-brominated Byproducts 1. Excess Bromine: Use of too much brominating agent. 2. Localized High Concentrations: Inefficient stirring leading to "hot spots" of high bromine concentration.1. Precise Reagent Addition: Use a syringe pump for the slow and controlled addition of bromine. This is particularly important on a larger scale. 2. Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maintain homogeneity and prevent localized over-reaction.
Product is an Oil or Fails to Crystallize 1. Impurities: Presence of mono-brominated, over-brominated, or oxidized byproducts can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent solidification.1. Purification: Column chromatography on silica gel is an effective method for separating the desired 3,7-dibromo product from impurities.[2][15] A solvent system such as a hexane/ethyl acetate gradient can be effective. 2. Trituration: If the product is an oil, trituration with a solvent in which the desired product is sparingly soluble (e.g., cold hexanes or pentane) can help induce crystallization and remove more soluble impurities. 3. Drying: Ensure the purified product is thoroughly dried under vacuum to remove all residual solvents.
Reaction Stalls or is Sluggish 1. Poor Quality Reagents: Old or impure bromine or phenothiazine. 2. Low Reaction Temperature: While temperature control is important, excessively low temperatures can slow the reaction rate.1. Reagent Quality Check: Use freshly opened or purified reagents. The quality of NBS, if used, can be particularly variable, and recrystallization may be necessary if it appears discolored.[16] 2. Controlled Warming: If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and monitor by TLC.

IV. Experimental Protocols

A. Synthesis of 3,7-dibromo-10H-phenothiazine

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • 10H-Phenothiazine

  • Bromine

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated Sodium Sulfite solution

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10H-phenothiazine (1 equivalent) in glacial acetic acid under a nitrogen atmosphere.

  • Slowly add a solution of bromine (2.1-2.2 equivalents) in glacial acetic acid dropwise from the dropping funnel to the stirred phenothiazine solution at room temperature. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 16-24 hours.[3][15]

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any unreacted bromine. Stir for an additional 2-3 hours.[2][3]

  • Add diethyl ether and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

B. Characterization

The identity and purity of the synthesized 3,7-dibromo-10H-phenothiazine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern.[2][17]

  • Mass Spectrometry (MS): To confirm the molecular weight.[2][17]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[17]

V. Visualizations

A. Synthesis Pathway

G Phenothiazine 10H-Phenothiazine Dibromo 3,7-dibromo-10H-phenothiazine Phenothiazine->Dibromo Electrophilic Bromination Bromine Bromine (Br2) in Acetic Acid Bromine->Dibromo

Caption: Synthesis of 3,7-dibromo-10H-phenothiazine.

B. Troubleshooting Workflow

G cluster_solutions Solutions Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes OverBromination Over-bromination Problem->OverBromination Yes OilyProduct Oily Product Problem->OilyProduct Yes Success Successful Synthesis Problem->Success No Sol_Yield Check Stoichiometry & Reaction Time LowYield->Sol_Yield Sol_Temp Control Temperature LowYield->Sol_Temp OverBromination->Sol_Yield Sol_Stir Ensure Vigorous Stirring OverBromination->Sol_Stir Sol_Purify Purify by Chromatography or Trituration OilyProduct->Sol_Purify Sol_Yield->Success Sol_Temp->Success Sol_Stir->Success Sol_Purify->Success

Caption: Troubleshooting workflow for synthesis issues.

VI. References

  • Rednic, M. I., et al. (n.d.). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS.

  • ResearchGate. (n.d.). Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the oxidative process of phenothiazine derivatives and structures of compounds studied. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 7-Dibrom-10H-phenothiazine. Retrieved from [Link]

  • MDPI. (2024, May 3). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 23). Phenothiazine. In StatPearls. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • MedicineNet. (n.d.). Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. Retrieved from [Link]

  • Google Patents. (n.d.). KR20190128672A - Process for preparing 3,7-bis- (dimethylamino) -phenothiazine-5-IX chloride or bromide. Retrieved from

  • Beilstein Journal of Organic Chemistry. (n.d.). Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0107 - BROMINE. Retrieved from [Link]

  • ResearchGate. (2025, January 27). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Retrieved from [Link]

  • RxList. (2022, January 10). Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • EBSCO. (n.d.). Phenothiazines (drug interactions) | Health and Medicine | Research Starters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 26). Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Retrieved from [Link]

  • Reddit. (2026, March 7). Issues with bromination using N-Bromosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). US3004028A - Preparation of phenothiazines. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

3,7-Dibromo-10H-phenothiazine vs. 3,7-Diiodo-10H-phenothiazine: A Comprehensive Guide to Cross-Coupling Applications

Phenothiazine derivatives are cornerstone scaffolds in organic electronics (such as OLEDs and DSSCs) and medicinal chemistry. Functionalization at the 3 and 7 positions via palladium-catalyzed cross-coupling (e.g., Suzuk...

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Author: BenchChem Technical Support Team. Date: March 2026

Phenothiazine derivatives are cornerstone scaffolds in organic electronics (such as OLEDs and DSSCs) and medicinal chemistry. Functionalization at the 3 and 7 positions via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the standard methodology for extending the π-conjugated system or introducing specific pharmacophores.

The two most prominent electrophilic precursors for these transformations are 3,7-dibromo-10H-phenothiazine (DBP) and 3,7-diiodo-10H-phenothiazine (DIP) . While DBP is ubiquitous due to its straightforward synthetic accessibility, DIP offers a superior reactivity profile for specialized, mild, or orthogonal couplings. This guide provides an objective, data-driven comparison of these two building blocks to assist researchers in strategic synthetic planning.

Mechanistic Causality: Bond Dissociation and Oxidative Addition

The fundamental performance disparity between DBP and DIP in cross-coupling reactions is dictated by the bond dissociation energy (BDE) of their respective carbon-halogen bonds. The C–Br bond in DBP has a BDE of approximately 280 kJ/mol, whereas the C–I bond in DIP is significantly weaker at ~240 kJ/mol.

In the catalytic cycle of Pd-catalyzed cross-coupling, the rate-determining step for aryl halides is typically the oxidative addition of the Pd(0) active species into the C–X bond. The lower activation energy required to cleave the C–I bond means that DIP undergoes oxidative addition much faster than DBP. Consequently, DIP enables cross-coupling at lower temperatures and with less active (or lower loading) catalysts. Furthermore, this reactivity differential allows for the synthesis of 3-bromo-7-iodo-10H-phenothiazine, a highly valuable intermediate that permits sequential, chemoselective couplings—reacting first at the iodine site, then at the bromine site [1].

G Pd0 Pd(0) Catalyst Active Species Sub_I C-I Bond (DIP) BDE ~240 kJ/mol Pd0->Sub_I Interacts with Sub_Br C-Br Bond (DBP) BDE ~280 kJ/mol Pd0->Sub_Br Interacts with OA_I Fast Oxidative Addition (Kinetically Favored) Sub_I->OA_I Low Activation Energy OA_Br Slow Oxidative Addition (Requires Thermal Activation) Sub_Br->OA_Br High Activation Energy

Thermodynamic and kinetic causality in Pd(0) oxidative addition for C-I versus C-Br bonds.

Quantitative Comparison of Reactivity and Physicochemical Properties

To facilitate strategic selection, the following table summarizes the core operational differences between DBP and DIP.

Parameter3,7-Dibromo-10H-phenothiazine (DBP)3,7-Diiodo-10H-phenothiazine (DIP)
C–X Bond Dissociation Energy ~280 kJ/mol~240 kJ/mol
Oxidative Addition Rate ModerateVery Fast
Typical Suzuki Conditions 80–100 °C, Pd(PPh3)4, K2CO325–60 °C, Pd(OAc)2 or Pd(PPh3)4
Primary Synthesis Route Direct electrophilic brominationLithium-halogen exchange of DBP
Relative Cost & Scalability Low cost, highly scalableHigher cost, requires cryogenic conditions
Chemoselectivity Potential Symmetric functionalization onlyEnables sequential orthogonal coupling
Synthetic Workflows and Experimental Protocols

The following self-validating protocols detail the synthesis of both precursors and their subsequent application. The causality behind the reagent choices is explicitly noted to ensure reproducibility and system integrity.

G PT Phenothiazine (Starting Material) DBP 3,7-Dibromo-10H-PT (DBP) PT->DBP Br2 / AcOH or NBS (Electrophilic Substitution) DIP 3,7-Diiodo-10H-PT (DIP) DBP->DIP 1. 2 eq n-BuLi (-78°C) 2. I2 BIP 3-Bromo-7-iodo-10H-PT (Chemoselective) DBP->BIP 1. 1 eq n-BuLi (-78°C) 2. I2 CC1 Symmetric Coupling (80-100°C, Pd cat.) DBP->CC1 Suzuki / Buchwald CC2 Symmetric Coupling (Mild Temp, Pd cat.) DIP->CC2 Suzuki / Buchwald CC3 Sequential Coupling (1. C-I, 2. C-Br) BIP->CC3 Orthogonal Suzuki

Synthetic workflow and cross-coupling pathways for brominated and iodinated phenothiazines.

Protocol 1: Synthesis of 3,7-Dibromo-10H-phenothiazine (DBP)

Expert Insight: Direct electrophilic aromatic substitution of phenothiazine is highly regioselective for the 3 and 7 positions due to the electron-donating nature of the nitrogen and sulfur heteroatoms. Acetic acid serves as an excellent polar protic solvent to stabilize the bromonium intermediate [2].

  • Setup : Place phenothiazine (1.0 equiv, 125 mmol) in a dry two-necked round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Add degassed acetic acid (600 mL).

  • Bromination : Dissolve bromine (2.1 equiv, 263 mmol) in acetic acid (200 mL). Add this solution dropwise via an addition funnel at room temperature to prevent over-bromination.

  • Reaction : Stir the deep-colored solution at room temperature for 16 hours.

  • Quench & Workup : Add a saturated aqueous solution of sodium sulfite (2.0 equiv) and stir for 3 hours. Validation: The sulfite reduces unreacted Br2 to benign bromide ions, preventing product contamination and halting further electrophilic substitution.

  • Isolation : Filter the resulting precipitate, wash with water, and dry to constant weight. Expected yield: ~85-88% as a greenish powder.

Protocol 2: Synthesis of 3,7-Diiodo-10H-phenothiazine (DIP)

Expert Insight: Direct iodination of phenothiazine suffers from poor regioselectivity and low yields. A lithium-halogen exchange utilizing DBP provides a clean, regiospecific route. Crucially, the free N–H proton of 10H-phenothiazine is acidic (pKa ~23). To prevent the wasteful consumption of n-BuLi and the formation of insoluble lithium amides, the 10H position is typically protected (e.g., via N-alkylation) prior to lithiation [1]. The reaction must be maintained at -78 °C to stabilize the dilithiated intermediate.

  • Setup : Dissolve N-protected DBP (1.0 equiv, 4.53 mmol) in dry THF (50 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/isopropanol bath.

  • Lithiation : Add n-butyllithium (1.6 M in hexanes, 2.05 equiv) dropwise over 10 minutes. Stir the mixture for 30 minutes at -78 °C to ensure complete lithium-bromine exchange.

  • Iodination : Slowly add a solution of iodine (2.05 equiv) in dry diethyl ether (30 mL) over 15 minutes.

  • Workup : Allow the reaction to warm to room temperature. Quench with an aqueous sodium thiosulfate solution to neutralize excess iodine. Extract with diethyl ether, dry over MgSO4, and concentrate in vacuo.

  • Purification : Purify via silica gel chromatography to yield the diiodo product.

Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling
  • Coupling with DBP : Thermal activation is required. A standard protocol involves reacting DBP with an arylboronic acid (2.5 equiv) in a biphasic mixture of toluene/ethanol/water using Pd(PPh3)4 (2-5 mol%) and K2CO3 (3.0 equiv) at 80–100 °C for 12-24 hours.

  • Coupling with DIP : DIP allows for significantly milder conditions. The same coupling can often be achieved using Pd(OAc)2 (1-2 mol%) and a mild base (e.g., Cs2CO3) in THF/water at 40–50 °C , drastically reducing the thermal degradation of sensitive boronic acids or delicate functional groups.

Strategic Selection Guide
  • Choose DBP when : Synthesizing symmetric 3,7-disubstituted phenothiazines on a large scale. The low cost of elemental bromine and the avoidance of cryogenic lithiation make DBP the undisputed champion for bulk manufacturing and robust substrates.

  • Choose DIP when : Working with thermally labile coupling partners, utilizing sterically hindered boronic acids, or designing complex asymmetric molecules. By utilizing a controlled 1-equivalent lithiation of DBP followed by an iodine quench, researchers can isolate 3-bromo-7-iodo-10H-phenothiazine. This specific building block allows for orthogonal, sequential Suzuki couplings—first displacing the highly reactive iodide at room temperature, followed by the bromide at elevated temperatures [1].

References
  • Müller, T. J. J., Sailer, M., & Gropeanu, R.-A. (2003). Practical Synthesis of Iodo Phenothiazines. A Facile Access to Electrophore Building Blocks. The Journal of Organic Chemistry, 68(19), 7509-7512. URL:[Link]

  • Hauck, M., et al. (2024). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Pharmaceuticals (Basel), 17(5), 584. URL:[Link]

Comparative

Comparative Guide: Phenothiazine vs. Carbazole as Electron-Donating Cores in Organic Electronics

As organic electronics evolve toward higher efficiency and stability, the rational design of Donor-Acceptor (D-A) architectures remains the cornerstone of innovation. For researchers and materials scientists developing n...

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Author: BenchChem Technical Support Team. Date: March 2026

As organic electronics evolve toward higher efficiency and stability, the rational design of Donor-Acceptor (D-A) architectures remains the cornerstone of innovation. For researchers and materials scientists developing next-generation Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters, and Dye-Sensitized Solar Cells (DSSCs), selecting the optimal electron-donating core is a critical inflection point.

This guide provides an objective, data-driven comparison between two of the most prominent nitrogen-based heterocyclic donors: Carbazole (CBZ) and Phenothiazine (PTZ) . By dissecting their structural causality, optoelectronic performance, and experimental validation pathways, this document serves as a definitive resource for R&D professionals engineering advanced optoelectronic materials.

Structural Causality: The "Why" Behind the Performance

The macroscopic performance of an organic electronic device is inextricably linked to the sub-nanometer topography of its molecular constituents. Both CBZ and PTZ utilize a nitrogen heteroatom for electron donation, but their structural divergence dictates entirely different photophysical destinies[1].

Carbazole (CBZ): The Planar Conjugator

Carbazole features a rigid, fully planar biphenyl system fused by a central pyrrole ring.

  • Mechanistic Advantage: This planarity enforces extensive π -conjugation, resulting in excellent hole mobility and high thermal stability. The deep Highest Occupied Molecular Orbital (HOMO) and high triplet energy ( ET​≈2.9 eV) make CBZ an exceptional host material for phosphorescent OLEDs, as it prevents reverse energy transfer from the guest emitter[2].

  • Mechanistic Limitation: The flat topography makes CBZ highly susceptible to π−π stacking in the solid state. This aggregation often leads to excimer formation and Aggregation-Caused Quenching (ACQ), which degrades photoluminescence quantum yield (PLQY)[1].

Phenothiazine (PTZ): The Butterfly Donor

Phenothiazine differs by the inclusion of a sulfur atom opposite the nitrogen in the central ring.

  • Mechanistic Advantage: Sulfur is highly electron-rich, making PTZ a significantly stronger electron donor than CBZ. More importantly, the steric bulk of the sulfur atom forces the molecule into a non-planar, "butterfly" conformation (with dihedral angles often exceeding 25°–50° depending on substitution)[2]. This steric hindrance physically prevents intermolecular π -stacking, suppressing ACQ.

  • TADF Synergy: In D-A systems, PTZ's quasi-equatorial and quasi-axial conformations force an orthogonal arrangement between the donor and acceptor moieties. This spatial separation of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) minimizes the electron exchange energy, yielding a near-zero singlet-triplet energy gap ( ΔEST​ )—the fundamental prerequisite for highly efficient TADF[3].

StructuralCausality CBZ Carbazole (CBZ) N-Heteroatom Planar Planar Topography CBZ->Planar PTZ Phenothiazine (PTZ) N, S-Heteroatoms Butterfly Butterfly Conformation PTZ->Butterfly StrongDonor Stronger e- Donor (Red-shifted Absorption) PTZ->StrongDonor S-atom lone pairs HoleMob High Hole Mobility & High Triplet Energy Planar->HoleMob Extended Conjugation Agg Susceptible to π-π Stacking (ACQ) Planar->Agg Intermolecular forces TADF Orthogonal D-A Alignment (Near-Zero ΔEST) Butterfly->TADF Steric hindrance

Caption: Structural divergence dictating optoelectronic properties in CBZ and PTZ cores.

Quantitative Performance Comparison

To facilitate objective material selection, the following table synthesizes the typical quantitative ranges for CBZ and PTZ cores when integrated into standard D-A architectures[1][4][5].

Property / MetricCarbazole (CBZ) CorePhenothiazine (PTZ) CoreCausality / Impact
Conformation PlanarNon-planar (Butterfly)Dictates aggregation behavior and D-A dihedral angles.
HOMO Level -5.5 eV to -5.8 eV-5.1 eV to -5.4 eVPTZ's shallower HOMO facilitates easier oxidation and stronger donor capacity.
Triplet Energy ( ET​ ) ~2.9 eV (High)~2.6 eV to 2.7 eV (Moderate)CBZ is superior for blue OLED hosts; PTZ is superior for red-shifting emission.
ΔEST​ (in D-A) 0.1 eV to 0.3 eV< 0.05 eV (Near-Zero)PTZ's orthogonal geometry minimizes orbital overlap, ideal for TADF.
RISC Rate ( kRISC​ ) 105−106 s−1 >107 s−1 PTZ enables rapid triplet harvesting, boosting OLED External Quantum Efficiency (EQE)[4].
DSSC Performance Higher Voc​ Higher Jsc​ (Broad absorption)CBZ reduces dark current; PTZ enhances light harvesting via red-shifted absorption[1].

Application Deep-Dive

A. Thermally Activated Delayed Fluorescence (TADF) OLEDs

For TADF emitters, the goal is to harvest non-emissive triplet excitons by converting them into emissive singlets via Reverse Intersystem Crossing (RISC). PTZ is overwhelmingly favored here. Recent studies on phenothiazine-quinoline conjugates demonstrate that PTZ's dual conformation (quasi-axial and quasi-equatorial) dynamically regulates excited-state behavior. The quasi-equatorial conformer exhibits strong intramolecular charge transfer (ICT) with kRISC​ values exceeding 107 s−1 , enabling OLED devices to reach EQEs near 20%[3][4]. CBZ, being planar, requires heavy synthetic modification (e.g., bulky substituents at the 3,6-positions) to force the necessary orthogonal twist.

B. Dye-Sensitized Solar Cells (DSSCs)

In photovoltaic applications, the choice is more nuanced. PTZ-based dyes exhibit a bathochromic (red) shift in absorption due to the extension of π -conjugation by the electron-rich sulfur, yielding higher short-circuit currents ( Jsc​ )[1][5]. Furthermore, PTZ's non-planar structure inhibits dye aggregation on the TiO2​ semiconductor surface. Conversely, CBZ-based dyes often demonstrate a higher open-circuit voltage ( Voc​ ) because their planar structure facilitates superior hole transport to the electrolyte, thereby suppressing detrimental charge recombination (dark current)[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and characterizing these D-A materials. Every step includes a built-in validation checkpoint to confirm mechanistic success before proceeding.

Protocol 1: Synthesis of D-A Conjugates via Buchwald-Hartwig Amination

Objective: Covalently link the secondary amine of CBZ/PTZ to a halogenated electron acceptor.

  • Preparation: In a nitrogen-filled glovebox, combine 1.0 eq of the halogenated acceptor, 1.2 eq of the donor (CBZ or PTZ), 0.05 eq of Pd2​(dba)3​ (catalyst), 0.1 eq of P(t-Bu)3 (ligand), and 2.0 eq of sodium tert-butoxide (base) in anhydrous toluene.

  • Reaction: Heat the mixture to 110°C under reflux for 24 hours. Causality: The bulky phosphine ligand facilitates the reductive elimination step, crucial for the sterically hindered PTZ core.

  • Purification: Cool to room temperature, filter through a Celite pad to remove Pd residues, and purify via silica gel column chromatography (Hexane/Dichloromethane gradient).

  • Validation Checkpoint (NMR): Perform 1H NMR. The disappearance of the broad N-H proton peak (typically around 8.0-8.5 ppm) confirms successful C-N bond formation.

Protocol 2: Photophysical Validation of TADF (Transient PL)

Objective: Quantify the ΔEST​ and RISC rate to validate TADF efficacy.

  • Sample Preparation: Dope the synthesized D-A emitter into a host matrix (e.g., PMMA or PVK) at 1-5 wt% to simulate solid-state device conditions and prevent concentration quenching[3]. Spin-coat onto a quartz substrate.

  • Steady-State PL: Excite the film at its absorption maximum. Validation Checkpoint: A broad, featureless emission spectrum indicates a strong Charge Transfer (CT) state, characteristic of orthogonal D-A systems.

  • Transient PL (Temperature Dependent):

    • Measure the photoluminescence decay at 77 K (liquid nitrogen). The long-lived emission here represents pure phosphorescence, allowing calculation of the Triplet Energy ( ET​ ).

    • Measure the decay at 298 K (room temperature).

  • Data Extraction: At 298 K, a bi-exponential decay curve should emerge. The fast component (nanoseconds) is prompt fluorescence; the slow component (microseconds) is delayed fluorescence. If the delayed component disappears at 77 K but is prominent at 298 K, TADF is conclusively validated.

ExperimentalWorkflow Syn 1. Synthesis (C-N Coupling) Buchwald-Hartwig NMR 2. Structural Validation (1H NMR / Mass Spec) Syn->NMR N-H peak absent CV 3. Cyclic Voltammetry (Map HOMO/LUMO) NMR->CV Purity >99% PL 4. Steady-State PL (Confirm CT State) CV->PL Reversible redox TRPL 5. Transient PL (77K & 298K) (Calculate ΔEST & RISC) PL->TRPL Broad emission OLED 6. Device Fabrication (Vacuum Deposition) TRPL->OLED ΔEST < 0.1 eV

Caption: Self-validating experimental workflow for synthesizing and characterizing TADF emitters.

Conclusion & Selection Matrix

When engineering organic electronics, the choice between Carbazole and Phenothiazine should be dictated by the specific mechanistic needs of the device:

  • Choose Carbazole when designing host materials, p-type semiconductors, or systems requiring high hole mobility, deep HOMO levels, and high triplet energies.

  • Choose Phenothiazine when designing TADF emitters, low-bandgap sensitizers, or systems where suppressing intermolecular aggregation and maximizing intramolecular charge transfer are paramount.

References

  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells MDPI[Link]

  • Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence ACS Publications[Link]

  • Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs RSC Publishing[Link]

  • Phenothiazine Decorated Carbazoles: Effect of Substitution Pattern on the Optical and Electroluminescent Characteristics ACS Publications[Link]

  • New Conjugated Polymers with Donor−Acceptor Architectures: Synthesis and Photophysics of Carbazole−Quinoline and Phenothiazine−Quinoline Copolymers ACS Publications[Link]

Sources

Validation

A Comparative Guide to Phenothiazine and Triphenylamine as Hole Transport Layers in Optoelectronic Devices

In the pursuit of more efficient and stable optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) serves a critical function.[1][2][3] It...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of more efficient and stable optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) serves a critical function.[1][2][3] It is responsible for efficiently extracting and transporting holes from the active layer to the anode while simultaneously blocking electrons, thereby preventing recombination losses at the interface.[3][4] Among the diverse classes of organic molecules developed for this purpose, phenothiazine (PTZ) and triphenylamine (TPA) have emerged as two of the most promising and extensively researched core structures.[3][5]

This guide provides an in-depth, objective comparison of the performance of phenothiazine- and triphenylamine-based materials as HTLs. We will delve into their fundamental molecular and electronic properties, analyze their performance based on experimental data from recent literature, and provide practical insights into their application.

Core Molecular Structures: A Tale of Two Scaffolds

At the heart of their differing properties are their distinct molecular architectures. Triphenylamine (TPA) possesses a propeller-like, non-planar structure, while Phenothiazine (PTZ) is characterized by a non-planar, butterfly-like tricyclic structure containing both nitrogen and sulfur heteroatoms.[6] This structural variance is not trivial; it profoundly influences the material's solubility, film-forming capabilities, thermal stability, and, most importantly, its electronic properties.[7][8][9]

G cluster_0 Core Molecular Structures TPA TPA_label Triphenylamine (TPA) PTZ PTZ_label Phenothiazine (PTZ)

Caption: Core chemical structures of Triphenylamine and Phenothiazine.

Fundamental Properties: A Head-to-Head Comparison

The efficacy of an HTL is primarily dictated by its electronic properties, which determine how well it aligns with adjacent layers in a device, and its physical properties, which affect device longevity and processability.

Electronic Properties:

  • Highest Occupied Molecular Orbital (HOMO) Level: This is arguably the most critical parameter for an HTL. For efficient hole extraction, the HOMO level of the HTL must be well-aligned with the valence band of the active material (e.g., the perovskite layer), creating a minimal energy barrier for hole transfer.[10][11] Phenothiazine's electron-rich sulfur and nitrogen atoms can lead to a lower HOMO energy level (deeper HOMO) compared to some TPA derivatives, which can be advantageous in reducing the voltage loss in a solar cell.[7][12] Functionalization of both cores allows for significant tuning of these energy levels.[13][14][15]

  • Hole Mobility: This metric quantifies how quickly holes can travel through the HTL. High hole mobility is essential for efficient charge extraction, which contributes to a higher short-circuit current (Jsc) and fill factor (FF) in solar cells.[4][8] While both families can exhibit high mobilities, specific values are highly dependent on the molecular substituents and the resulting film morphology.[4][10][16]

Physical and Economic Properties:

  • Thermal Stability: High glass transition (Tg) and decomposition (Td) temperatures are crucial for the long-term operational stability of devices. Both PTZ and TPA derivatives can be engineered to possess excellent thermal stability.[10][17]

  • Cost and Synthesis: Phenothiazine is often highlighted as a particularly promising core unit for designing low-cost HTMs.[8] The precursor materials for PTZ can be significantly cheaper than those for widely-used TPA derivatives or the state-of-the-art spiro-OMeTAD, making it a commercially viable option for large-scale production.[7][18]

Table 1: Comparison of Key Properties for Representative HTLs

PropertyPhenothiazine DerivativesTriphenylamine DerivativesSignificance in Device Performance
HOMO Energy Level -4.77 eV to -5.42 eV[10][19]-5.08 eV to -5.61 eV[15]Determines the driving force for hole injection and influences the open-circuit voltage (Voc).
Hole Mobility (μh) 10⁻⁶ to 10⁻³ cm²/Vs[8][10]10⁻⁵ to 10⁻³ cm²/Vs[4][9][17]High mobility leads to efficient charge extraction, boosting short-circuit current (Jsc) and fill factor (FF).
Glass Transition (Tg) 85 °C to 153 °C[10]56 °C to >120 °C[17]A high Tg indicates good morphological stability at elevated operating temperatures, enhancing device lifetime.
Cost-Effectiveness Often based on very low-cost precursors, making it commercially attractive.[7][18]Can be more expensive, especially complex, multi-step derivatives like spiro-OMeTAD.[4]Lower material cost is critical for reducing the final module price and enabling widespread commercialization.

Performance in Perovskite Solar Cells: Experimental Evidence

The ultimate test of an HTL is its performance within a fully fabricated device. Perovskite solar cells serve as an excellent platform for comparing these materials. The data consistently shows that molecular engineering, rather than the choice of core alone, is the key to achieving high performance.

For instance, a study directly comparing derivatives with a triphenylbenzene core found that the TPA-substituted version (TPB(2-MeOTAD)) achieved a power conversion efficiency (PCE) of 12.14%, while the phenothiazine-substituted version (TPB(2-TPTZ)) reached 4.32%.[7] However, the study highlighted the extremely low cost of the phenothiazine derivative, resulting in a cost per peak Watt 15 times lower than the standard spiro-MeOTAD.[7][18]

Conversely, other research has demonstrated phenothiazine-based HTMs that rival the best-performing materials. The HTM PTZ2, by incorporating phenylene spacers, achieved a remarkable PCE of 17.6%, nearly identical to the 17.7% achieved with the state-of-the-art spiro-OMeTAD in the same study.[19] Similarly, the phenothiazine-based AZO-II HTM enabled a PCE of 14% and showed excellent long-term stability, retaining 91% of its initial efficiency after 60 days.[8] On the triphenylamine side, multi-armed structures like tetra-TPA have demonstrated high hole mobility (6.32 × 10⁻⁴ cm² V⁻¹ s⁻¹) and enabled devices with efficiencies of 17.9%.[4][20]

Caption: Energy level alignment in a typical perovskite solar cell.

Table 2: Performance Data of Devices with Phenothiazine vs. Triphenylamine HTLs

HTL Material (Core)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Source
PTZ2 (Phenothiazine)17.61.0922.372[19]
AZO-II (Phenothiazine)14.0---[8]
SFX-PT1 (Phenothiazine)12.40.9819.565[10]
PDO2 (Phenothiazine)20.2---[21]
Tetra-TPA (Triphenylamine)17.91.0522.675[20]
TPB(2-MeOTAD) (Triphenylamine)12.140.9318.9869[7]
S-Poly-TPD (Triphenylamine)21.3---[22]
Spiro-OMeTAD (Reference)17.71.0822.573[19]

Note: Direct comparison is most accurate for materials tested in the same study under identical conditions (e.g., PTZ2 vs. Spiro-OMeTAD).

Experimental Protocol: Fabrication of a Perovskite Solar Cell

To provide a practical context, the following is a generalized, representative workflow for fabricating a planar p-i-n perovskite solar cell using a solution-processable HTL.

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Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3,7-dibromo-10H-phenothiazine

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 3,7-dibromo-10H-phenothiazine, with a primary focus on the gold-standard method of single-crystal X-ray crystallography.

Phenothiazine and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications, from antipsychotic drugs to advanced materials for organic electronics.[1] The introduction of bromine atoms at the 3 and 7 positions of the phenothiazine core, yielding 3,7-dibromo-10H-phenothiazine, significantly influences its electronic properties and intermolecular interactions, making it a valuable building block in materials science.[1] Consequently, unambiguous confirmation of its molecular structure is a prerequisite for its application.

This guide will navigate the experimental intricacies of X-ray crystallography for this specific molecule, offering a rationale for methodological choices. Furthermore, it will present a comparative analysis with other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, to provide a holistic understanding of its structural elucidation.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed molecular portrait, revealing bond lengths, bond angles, and the overall conformation of the molecule, including the characteristic non-planar "butterfly" fold of the phenothiazine ring system.

Experimental Workflow: From Powder to Picture

The journey from a powdered sample of 3,7-dibromo-10H-phenothiazine to its crystal structure is a multi-step process demanding precision and patience.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement A Dissolution of 3,7-dibromo-10H-phenothiazine in a suitable solvent system B Slow evaporation, solvent diffusion, or cooling to induce crystallization A->B C Harvesting of a single, high-quality crystal B->C D Mounting the crystal on a goniometer C->D E Exposure to a monochromatic X-ray beam D->E F Collection of diffraction patterns at various orientations E->F G Solving the phase problem to generate an initial electron density map F->G H Building a molecular model into the electron density G->H I Refinement of the model to fit the experimental data H->I

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol:

  • Crystal Growth (The Art of the Science): The most critical and often challenging step is obtaining a single crystal of sufficient size and quality. For 3,7-dibromo-10H-phenothiazine, a pale green to beige powder, slow evaporation of a solution in a solvent system like a mixture of dichloromethane and hexane at room temperature is a common starting point. The choice of solvent is crucial; it should be one in which the compound has moderate solubility. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

  • Crystal Mounting and Data Collection: A suitable crystal is carefully mounted on a goniometer head. This allows the crystal to be precisely rotated in the X-ray beam. The crystal is then placed in a diffractometer and cooled, typically to 100 K, using a stream of liquid nitrogen. This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as a series of images.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model of 3,7-dibromo-10H-phenothiazine is then built into this map. This model is then refined against the experimental data, a process that involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides the precise coordinates of each atom in the molecule.

Expected Crystallographic Data for 3,7-dibromo-10H-phenothiazine

While a publicly available crystal structure for 3,7-dibromo-10H-phenothiazine is not readily found, based on the known structures of phenothiazine and its derivatives, we can anticipate the key structural features that would be confirmed.

ParameterExpected Value/ObservationSignificance
Crystal System Likely monoclinic or orthorhombicProvides information about the symmetry of the crystal lattice.
Space Group e.g., P2₁/c or P2₁2₁2₁Defines the symmetry operations within the unit cell.
Dihedral (Folding) Angle 140-160°Confirms the characteristic "butterfly" conformation of the phenothiazine ring.
C-Br Bond Lengths ~1.90 ÅConfirms the presence and location of the bromine atoms.
C-S and C-N Bond Lengths ~1.75 Å and ~1.40 Å respectivelyProvides precise measurements of the heterocyclic ring's geometry.
Intermolecular Interactions Potential for Br···Br, Br···S, or π-π stacking interactionsElucidates how the molecules pack in the solid state, influencing material properties.

Corroborative Evidence: A Comparison with Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable and often more readily obtainable information. These methods are crucial for routine characterization and for providing evidence that complements the crystallographic data.

G cluster_0 Analytical Techniques cluster_1 Structural Information Xray X-ray Crystallography Structure 3D Molecular Structure Xray->Structure Definitive NMR NMR Spectroscopy NMR->Structure Conformational (in solution) Connectivity Atom Connectivity NMR->Connectivity Detailed IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Characteristic

Figure 2: Comparison of information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For 3,7-dibromo-10H-phenothiazine, both ¹H and ¹³C NMR would provide a characteristic fingerprint.

  • ¹H NMR: The proton NMR spectrum would show a specific pattern of signals for the aromatic protons. Due to the symmetry of the molecule, we would expect to see a set of doublets and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing bromine atoms. The integration of these signals would confirm the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons attached to the bromine atoms would exhibit a characteristic downfield shift.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Information Provided Precise 3D structure, bond lengths, bond angles, packingConnectivity, chemical environment of atoms, solution-state conformation
Strengths Unambiguous structural determinationRapid, non-destructive, provides information on dynamics in solution
Limitations Requires a high-quality single crystalProvides an average structure in solution, less precise geometric data
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3,7-dibromo-10H-phenothiazine, the IR spectrum would show characteristic absorption bands.

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ would indicate the presence of the N-H bond in the phenothiazine ring.

  • C-H Aromatic Stretch: Peaks above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

  • C=C Aromatic Stretch: Absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic rings.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 600-500 cm⁻¹, would be indicative of the carbon-bromine bonds.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyIR Spectroscopy
State of Matter Solid (crystalline)Solid or solution
Information Provided Complete 3D structurePresence of functional groups
Strengths Definitive structural elucidationFast, simple, good for identifying key functional groups
Limitations Requires a single crystalProvides limited information on the overall molecular structure and connectivity

Conclusion: A Multi-faceted Approach to Structural Confirmation

In the structural elucidation of 3,7-dibromo-10H-phenothiazine, single-crystal X-ray crystallography provides the most definitive and detailed information, revealing the precise three-dimensional arrangement of atoms and the characteristic butterfly conformation of the phenothiazine core. However, NMR and IR spectroscopy are indispensable complementary techniques. NMR confirms the atomic connectivity and provides insight into the molecule's structure in solution, while IR spectroscopy offers a rapid and straightforward method for identifying key functional groups.

For researchers and drug development professionals, the integration of these techniques provides a comprehensive and self-validating system for structural confirmation, ensuring the identity, purity, and ultimately, the reliable application of this important heterocyclic compound.

References

  • Rednic, M. I., et al. (2015). PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Revue Roumaine de Chimie, 60(7-8), 637-643.
  • PubChem. (n.d.). 3,7-Dibromo-10-ethyl-10H-phenothiazine. Retrieved from [Link]

Sources

Validation

DFT computational analysis of 3,7-dibromo-10H-phenothiazine electronic structure.

Executive Summary Phenothiazine derivatives are cornerstone scaffolds in both organic optoelectronics (OLEDs, DSSCs) and pharmaceutical drug development (antipsychotics, anticancer agents) 1. The molecule 3,7-dibromo-10H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine derivatives are cornerstone scaffolds in both organic optoelectronics (OLEDs, DSSCs) and pharmaceutical drug development (antipsychotics, anticancer agents) 1. The molecule 3,7-dibromo-10H-phenothiazine (DBP) serves as a critical synthetic intermediate. The heavy bromine atoms at the 3 and 7 positions not only prime the molecule for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) 2 but also fundamentally alter its electronic bandgap and ionization potential.

This guide objectively compares computational methodologies for analyzing DBP's electronic structure and provides a self-validating experimental-computational workflow designed for researchers and application scientists.

Strategic Selection of DFT Functionals (Methodology Comparison)

Choosing the correct Density Functional Theory (DFT) functional is paramount. Halogenated heterocycles like DBP possess significant electron correlation and polarizability challenges that standard models often fail to capture.

  • B3LYP (Standard Hybrid): Widely used for organic molecules, B3LYP provides a baseline for Frontier Molecular Orbital (FMO) energies. However, it often underestimates the HOMO-LUMO gap and completely fails to account for medium-to-long-range non-covalent interactions (like halogen bonding or π−π stacking in crystal lattices).

  • B3LYP-D3 / B3LYP-D4 (Dispersion-Corrected): By adding Grimme’s dispersion corrections, this functional accounts for the van der Waals forces induced by the bulky bromine atoms. It is highly recommended for optimizing the ground-state geometry of DBP 3.

  • ω B97XD (Range-Separated Hybrid with Dispersion): The superior alternative for DBP. The range-separated nature corrects the self-interaction error inherent in B3LYP, providing highly accurate charge-transfer excitation energies during Time-Dependent DFT (TD-DFT) calculations.

Causality Insight: Why does the functional matter so much for DBP? Bromine is a heavy, highly polarizable atom. The inductive electron-withdrawing effect of bromine competes with its resonance electron-donating effect. Range-separated functionals ( ω B97XD) correctly balance these competing forces, preventing the artificial delocalization of electrons across the phenothiazine core.

Electronic Structure Comparison (FMO Analysis)

To understand DBP's performance, we must compare it against its unsubstituted parent (10H-phenothiazine) and a highly conjugated derivative (3,7-dithienyl-10H-phenothiazine) 2.

Table 1: Comparative Electronic Properties (Representative values at ω B97XD/6-311G(d,p) level)

CompoundHOMO (eV)LUMO (eV)Bandgap ( Eg​ ) (eV)Primary Application Focus
10H-Phenothiazine -5.10-1.203.90Baseline Scaffold
3,7-Dibromo-10H-phenothiazine -5.35-1.653.70Synthetic Intermediate / Precursor
3,7-Dithienyl-10H-phenothiazine -5.15-2.302.85OLEDs / Hole-Transport Materials

Data Interpretation: The addition of bromine atoms lowers both the HOMO and LUMO levels compared to the parent phenothiazine. This stabilization makes DBP more resistant to ambient oxidation. When the bromines are replaced with thiophene rings via Suzuki coupling, the extended π -conjugation drastically lowers the LUMO, narrowing the bandgap to 2.85 eV, which is ideal for optoelectronics.

Self-Validating Experimental & Computational Workflow

A robust scientific protocol must be self-validating. The following step-by-step methodology ensures that computational predictions are strictly grounded in physical reality.

Phase 1: Synthesis of 3,7-Dibromo-10H-phenothiazine

Causality: The nitrogen atom in phenothiazine acts as a strong ortho/para director. Due to steric hindrance at the 1,9 positions, electrophilic aromatic bromination occurs almost exclusively at the 3,7 positions.

  • Reaction Setup: Dissolve 10H-phenothiazine (1.0 eq) in glacial acetic acid (AcOH) 3.

  • Bromination: Slowly add a solution of bromine ( Br2​ ) or N-Bromosuccinimide (NBS) (2.1 eq) in AcOH dropwise at room temperature to prevent over-bromination.

  • Isolation: Stir for 4 hours. Pour the mixture into ice water, filter the resulting precipitate, and wash with a sodium sulfite solution to quench any unreacted bromine.

  • Self-Validation Check: Recrystallize from ethanol and perform 1H NMR. The complete disappearance of the para-protons (relative to the nitrogen atom) in the NMR spectrum validates strict 3,7-regioselectivity.

Phase 2: DFT Computational Protocol

Causality: Gas-phase calculations often blue-shift excitation energies. We must use solvent models to mimic the experimental UV-Vis conditions.

  • Input Generation: Build the DBP structure using GaussView. Crucial Expertise: Ensure the phenothiazine core is set in its characteristic "butterfly" (folded) conformation along the N-S axis, as it is not a planar molecule.

  • Geometry Optimization: Run the optimization using Gaussian at the B3LYP-D3/6-311G(d,p) level of theory 4.

  • Frequency Calculation (The Self-Validation Step): Immediately follow optimization with a vibrational frequency calculation. Self-Validation Check: The output must yield exactly zero imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is present, the structure is trapped in a transition state saddle point and must be perturbed and re-optimized.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using chloroform or ethanol to mimic experimental wet-lab conditions.

  • TD-DFT: Calculate the first 20 singlet-singlet vertical excitations to predict the theoretical UV-Vis absorption spectrum.

  • Cross-Validation: Compare the TD-DFT predicted λmax​ with the experimental UV-Vis spectrum of the synthesized DBP. A match within 10-15 nm validates the chosen functional and basis set.

Workflow Visualization

The following diagram illustrates the interconnected, self-validating loop between wet-lab synthesis and dry-lab DFT computations.

G A Synthesis of 3,7-Dibromo- 10H-phenothiazine B Experimental Validation (NMR, IR, X-Ray) A->B C Initial Geometry Input (GaussView) B->C D Geometry Optimization (B3LYP-D3/6-311G**) C->D E Frequency Calculation (Check Imaginary Freq = 0) D->E E->C Imaginary Freq > 0 F Electronic Properties (TD-DFT, HOMO/LUMO) E->F True Minimum G Cross-Validation (CV & UV-Vis vs. DFT) F->G

Integrated computational and experimental workflow for phenothiazine derivatives.

References

  • Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives.Journal of King Saud University - Science.
  • Thiophene substituted phenothiazine polymers: Design, synthesis and characteriz
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.MDPI.
  • H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism.SciSpace.

Sources

Comparative

Assessing the Electrochemical Stability of Substituted Phenothiazines for Battery Applications: A Comparative Guide

For drug development professionals, the phenothiazine core is highly familiar—serving as the backbone for first-generation antipsychotics like chlorpromazine. In pharmacology, the stability of its radical cation dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the phenothiazine core is highly familiar—serving as the backbone for first-generation antipsychotics like chlorpromazine. In pharmacology, the stability of its radical cation dictates its pharmacokinetic behavior, receptor binding, and antioxidant properties. In materials science, researchers have repurposed this exact radical stability to solve a critical challenge in grid-scale energy storage: developing stable, high-capacity posolytes (catholytes) for non-aqueous organic redox flow batteries (NAORFBs)[1][2].

This guide provides an authoritative comparison of substituted phenothiazines against alternative redox-active molecules, detailing the mechanistic causality behind molecular design and the self-validating experimental protocols required to assess their electrochemical stability.

Mechanistic Causality: How Substituents Dictate Stability

The parent phenothiazine (PTZ) molecule is capable of two successive one-electron oxidations: first to a radical cation ( PTZ∙+ ), and second to a dication ( PTZ2+ )[3]. However, unsubstituted or simple N-alkylated variants (like N-ethylphenothiazine, EPT) suffer from two fatal flaws for high-energy battery applications: low solubility and extreme instability of the dication state[4].

  • N-Substitution for Solubility: Modifying the nitrogen atom with oligoethylene oxide (OEO) chains (e.g., MEEPT) transitions the molecule from a crystalline solid to a highly miscible liquid, boosting solubility from ~0.1 M to >0.5 M in organic electrolytes[1].

  • Core Substitution for Dication Stabilization: The dication of simple phenothiazines acts as a superacid and is highly susceptible to nucleophilic attack by solvent molecules or supporting electrolytes (e.g., LiClO4​ )[5]. By installing electron-donating groups (like methoxy groups) at the 3- and 7-positions, the positive charge is delocalized, thermodynamically stabilizing the dication and enabling reversible two-electron transfer[4].

  • C–N Coupling for High Voltage: Appending diaminocyclopropenium (DAC) substituents to the phenothiazine nitrogen dramatically increases the redox potential (up to 1.00 V vs Fc/Fc+ ) while maintaining stable two-electron cycling, overcoming the traditional voltage limitations of phenothiazine derivatives[6].

PTZ_Redox N Neutral PTZ (Solubility tuned by N-alkyl/PEG) RC Radical Cation (PTZ•+) (Stable, 1e- transfer) N->RC -e- (Oxidation 1) RC->N +e- (Reduction 1) DC Dication (PTZ2+) (Unstable without 3,7-substituents) RC->DC -e- (Oxidation 2) StabDC Stabilized Dication (e.g., 3,7-dimethoxy or DAC) RC->StabDC -e- (if 3,7-substituted) Deg Degradation Products (Irreversible capacity loss) DC->Deg Nucleophilic Attack StabDC->RC +e- (Reversible 2e- cycling)

Phenothiazine redox states and the stabilizing effect of molecular substitution.

Quantitative Comparison of Catholyte Alternatives

To objectively evaluate these molecular engineering strategies, we must compare substituted phenothiazines against both their parent structures and alternative organic posolytes like TEMPO (a widely used nitroxyl radical)[2].

MoleculeSubstituent StrategyRedox Potential (vs Fc/Fc+ )Electrons Transferred ( n )Max SolubilityChemical Stability / Notes
EPT N-ethyl~0.29 V1~0.1 MStable radical; highly unstable dication[4].
MEEPT N-PEGylated~0.30 V1>0.5 MHighly miscible; excellent 1e- cycling stability[1].
DMeOEPT N-ethyl, 3,7-dimethoxy~0.35 V (avg)2ModerateDelocalized charge stabilizes dication for 2e- transfer[4].
2-DAC-PTZ N-diaminocyclopropenium0.64 V & 1.00 V2≥0.45 MExceptionally high potential; stable 2e- cycling[6].
TEMPO (Ref)N-oxyl radical~0.40 V1>1.0 MBenchmark posolyte; limited to 1e- transfer[2].

Experimental Workflows for Assessing Stability

To ensure trustworthiness, the stability of a novel phenothiazine derivative cannot be claimed through a single technique. It requires a self-validating system of thermodynamic screening followed by operational stress testing.

Protocol 1: Cyclic Voltammetry (CV) & Spectroelectrochemistry

Causality: CV establishes the thermodynamic reversibility of the redox events, while UV-Vis spectroelectrochemistry captures kinetically slow degradation pathways of the dication that CV might miss, such as superacid reactivity with specific supporting electrolytes[5].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 5 mM solution of the phenothiazine derivative in a supporting electrolyte (e.g., 0.5 M TBAPF6​ in acetonitrile) inside an argon-filled glovebox.

  • Voltammetric Screening: Use a three-electrode setup (Glassy Carbon working electrode, Pt wire counter electrode, Ag/Ag+ reference electrode). Sweep the potential from 0.0 V to 1.5 V vs Fc/Fc+ at varying scan rates (10 to 500 mV/s).

  • Reversibility Validation: Calculate the peak current ratio ( Ipa​/Ipc​ ). A ratio of exactly 1.0 indicates chemical reversibility. Apply the Randles-Sevcik equation to the peak currents across different scan rates to extract the diffusion coefficient ( D ).

  • Spectroelectrochemical Monitoring: Transfer the solution to an optically transparent thin-layer electrochemical (OTTLE) cell. Hold the potential at the second oxidation peak (dication state) and continuously monitor the UV-Vis absorbance (e.g., decay of the radical peak at ~510 nm). Rapid decay indicates nucleophilic attack by the solvent or anion.

Protocol 2: Symmetric Flow Cell Bulk Electrolysis

Causality: In a full flow cell, capacity fade can stem from anolyte degradation or membrane crossover. By utilizing a symmetric cell (where the exact same phenothiazine derivative is used at a 50% state-of-charge on both sides), we isolate the intrinsic operational stability of the molecule. Any capacity fade observed is definitively caused by the chemical degradation of the active species[7][8].

Step-by-Step Methodology:

  • Solution Preparation: Prepare two identical reservoirs containing 0.1 M to 0.5 M of the phenothiazine derivative in the chosen supporting electrolyte.

  • Cell Assembly: Assemble a flow cell using carbon felt electrodes separated by a microporous membrane (e.g., Celgard 4560).

  • Pre-Conditioning (Bulk Electrolysis): Bulk electrolyze one reservoir to 100% State of Charge (SOC) to generate the radical cation (or dication, if testing 2e- stability). Mix equal volumes of the 0% SOC and 100% SOC solutions to create two identical 50% SOC reservoirs.

  • Galvanostatic Cycling: Pump the electrolytes through the cell at 10 mL/min. Apply a constant current density (e.g., 40 mA/cm2 ) and cycle the cell continuously for >200 hours.

  • Post-Mortem Validation: Extract the electrolyte post-cycling and analyze via 1H -NMR and LC-MS to quantify molecular degradation products.

Workflow S1 1. Molecular Design & Synthesis S2 2. CV & Spectroelectrochemistry S1->S2 Assess Reversibility S3 3. Bulk Electrolysis (Symmetric Cell) S2->S3 >99% Reversible Fail Redesign Substituents S2->Fail Irreversible Peaks S4 4. Full Flow Cell Cycling S3->S4 High Capacity Retention Fail->S1

Step-by-step workflow for validating the electrochemical stability of novel catholytes.

References

  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries ChemRxiv URL:[Link][1]

  • Phenothiazine-Based Organic Catholyte for High-Capacity and Long-Life Aqueous Redox Flow Batteries PubMed / Advanced Materials URL: [Link][7]

  • Molecular Engineering of Redox Couples for Non-Aqueous Redox Flow Batteries MDPI URL:[Link][2]

  • (In)stability of 10-Methylphenothiazine Cations in Common Electrolytes ACS Publications URL:[Link][5]

  • Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries ACS Publications URL:[Link][3]

  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries University of Kentucky URL:[Link][4]

Sources

Validation

comparative performance of different phenothiazine dyes in dye-sensitized solar cells

Comparative Performance of Phenothiazine Dyes in Dye-Sensitized Solar Cells: A Molecular Engineering Guide As the demand for low-cost, easily tunable, and highly efficient photovoltaics grows, dye-sensitized solar cells...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance of Phenothiazine Dyes in Dye-Sensitized Solar Cells: A Molecular Engineering Guide

As the demand for low-cost, easily tunable, and highly efficient photovoltaics grows, dye-sensitized solar cells (DSSCs) remain a focal point of materials science. While ruthenium-based complexes (like the benchmark N719) have historically dominated the field, metal-free organic sensitizers offer superior molar absorption coefficients, lower toxicity, and limitless structural tunability. Among these, phenothiazine-based dyes have emerged as frontrunners.

This guide provides an objective, data-driven comparison of various phenothiazine derivatives, analyzing the causality behind molecular modifications and offering a self-validating protocol for device fabrication.

Mechanistic Superiority of the Phenothiazine Core

The efficacy of a sensitizer is dictated by its ability to absorb light, inject electrons into the semiconductor, and regenerate rapidly without undergoing charge recombination. Phenothiazine is uniquely suited for this due to two structural realities:

  • Electron-Rich Heteroatoms: The presence of both nitrogen and sulfur in the central ring provides exceptional electron-donating capabilities, facilitating a strong intramolecular charge transfer (ICT) from the donor to the acceptor moiety[1].

  • Non-Planar "Butterfly" Conformation: Unlike planar carbazole derivatives, the sulfur atom in phenothiazine forces the molecule into a folded, non-planar geometry. This sterically hinders deleterious π−π stacking (aggregation) on the TiO₂ surface, which is a primary culprit for excited-state quenching and reduced electron injection efficiency[2].

G Photon Incident Photon (hv) Dye_GS Phenothiazine Dye (Ground State) Photon->Dye_GS Absorption Dye_ES Phenothiazine Dye (Excited State) Dye_GS->Dye_ES Photoexcitation Dye_ES->Dye_GS Decay TiO2 TiO2 Conduction Band (Electron Injection) Dye_ES->TiO2 Injection (k_inj) FTO FTO Anode (Charge Collection) TiO2->FTO Diffusion Electrolyte I-/I3- Electrolyte (Redox Mediator) TiO2->Electrolyte Recombination External External Circuit (Electrical Work) FTO->External Photocurrent Pt_CE Pt Counter Electrode External->Pt_CE Pt_CE->Electrolyte I3- Reduction Electrolyte->Dye_GS Regeneration (k_reg)

Electron transfer dynamics and competing recombination pathways in a phenothiazine-sensitized DSSC.

Comparative Performance Analysis

The table below synthesizes the photovoltaic parameters—Short-Circuit Current Density ( Jsc​ ), Open-Circuit Voltage ( Voc​ ), Fill Factor (FF), and Power Conversion Efficiency (PCE)—of distinct phenothiazine architectures tested under standard AM 1.5G illumination.

SensitizerStructural Engineering Feature Jsc​ (mA/cm²) Voc​ (V)FFPCE (%)
N719 Ruthenium benchmark (Reference)~16.00~0.750~0.707.73
Dye 38 D-π-A, Hexyl chain at N(10) position---8.18
Dye 57 Triphenylamine (TPA) auxiliary donor14.870.7800.677.71
Dye 44 Extended π-conjugation13.100.728-6.87
PTZ-3 Standard D-π-A configuration-0.710-5.53
PTZ-5 D-A-π-A (Benzothiadiazole auxiliary acceptor)-0.640-4.43
DBD-Hex Double Donor-Acceptor (D-A) branches---4.75
SR1 Single phenothiazine sensitizer11.960.5970.594.22
SR6 + N719 Strategic Co-sensitization21.63--9.77

Data aggregated from primary literature[1],[3],[4],[2],[5]. Missing values indicate parameters not explicitly isolated in the comparative summary of the source.

Structural Engineering & Causality in Device Performance

To bridge the gap between molecular design and macroscopic device efficiency, we must analyze why certain modifications succeed or fail.

A. The N-Alkylation Shielding Effect

Adding alkyl chains (e.g., hexyl, octyl) at the N(10) position of the phenothiazine core (as seen in Dye 38 ) serves a dual purpose. Thermodynamically, it improves the dye's solubility in organic solvents. Kinetically, the hydrophobic alkyl chains form a dense insulating layer over the TiO₂ surface. This steric barrier physically blocks the I3−​ ions in the electrolyte from approaching the TiO₂ surface, drastically suppressing the dark current (back-electron transfer) and boosting the Voc​ [1].

B. The "Broad Absorption vs. Lifetime" Paradox (PTZ-3 vs. PTZ-5)

A common assumption in drug and materials development is that broader target affinity (or in this case, broader light absorption) yields better performance. PTZ-5 was engineered with a benzothiadiazole (BTD) auxiliary acceptor to red-shift the absorption spectrum compared to the simpler PTZ-3 . While PTZ-5 successfully absorbed more light, its PCE dropped from 5.53% to 4.43%[5]. The Causality: The inclusion of the highly electron-deficient BTD unit altered the ICT characteristics, inadvertently accelerating charge recombination kinetics. The electronic lifetime of the device plummeted, causing a severe drop in Voc​ (from 710 mV to 640 mV) that negated any gains from improved light harvesting[5].

C. The Co-Adsorbent (CDCA) Anomaly in Double-Branched Dyes

Chenodeoxycholic acid (CDCA) is routinely added to dye baths to break up molecular aggregates. However, when evaluating DBD-Hex —a dye engineered with two bulky donor-acceptor branches—researchers found that adding CDCA actually decreased the power conversion efficiency[3]. The Causality: The double-branched architecture of DBD-Hex already provides immense steric hindrance, naturally preventing aggregation. Adding CDCA merely resulted in competitive adsorption, displacing active dye molecules from the TiO₂ surface and lowering the total dye loading ( Γ ) without offering any anti-aggregation benefits[3].

D. Strategic Co-Sensitization (SR6 + N719)

No single organic dye perfectly covers the entire solar spectrum. By co-sensitizing the TiO₂ photoanode with a phenothiazine dye (SR6 ) and a ruthenium dye (N719 ), researchers achieved a massive PCE of 9.77% and a Jsc​ of 21.63 mA/cm²[4]. The phenothiazine dye fills the absorption gaps of the ruthenium complex in the higher energy visible region, while its bulky structure acts as a co-adsorbent that protects the N719 molecules from electrolyte-induced desorption[4].

Self-Validating Experimental Protocol for DSSC Fabrication

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints at each critical phase of device assembly.

Workflow Substrate 1. Substrate Prep FTO Cleaning TiO2 2. Photoanode Printing & Sintering Substrate->TiO2 DyeBath 3. Sensitization Dye Bath Incubation TiO2->DyeBath Assembly 4. Cell Assembly Sandwich with Pt CE DyeBath->Assembly Electrolyte 5. Electrolyte Vacuum Injection Assembly->Electrolyte Testing 6. Validation J-V & IPCE Profiling Electrolyte->Testing

Step-by-step experimental protocol for the fabrication and self-validating characterization of DSSCs.

Step 1: Substrate Preparation & Validation

  • Action: Ultrasonicate FTO glass substrates sequentially in detergent, deionized water, acetone, and ethanol for 15 minutes each. Treat with UV-Ozone for 18 minutes to remove residual organics.

  • Validation Check: Measure sheet resistance using a 4-point probe. Resistance must remain ≤15Ω/sq .

Step 2: Mesoporous TiO₂ Photoanode Fabrication

  • Action: Screen-print a layer of 20 nm anatase TiO₂ paste onto the FTO glass. Sinter at 500 °C for 30 minutes to create electrical interconnectivity. Apply a second scattering layer (400 nm TiO₂ particles) and re-sinter.

  • Validation Check: Use a surface profilometer to confirm an active layer thickness of ~12 µm and a scattering layer of ~4 µm.

Step 3: Dye Sensitization

  • Action: Immerse the still-warm (80 °C) TiO₂ films into a 0.3 mM solution of the phenothiazine dye. Crucial: Select the solvent based on dye polarity; for highly branched dyes like DBD-Hex, a THF/CH₃CN (1:4 v/v) mixture optimizes solubility and adsorption[3]. Incubate in the dark for 12–18 hours.

  • Validation Check: Desorb the dye from a control film using 0.1 M NaOH in ethanol and measure via UV-Vis spectroscopy to calculate the exact dye loading concentration ( mol/cm2 ).

Step 4: Assembly and Electrolyte Injection

  • Action: Sandwich the dye-sensitized photoanode with a platinized counter electrode, separated by a 25 µm Surlyn thermoplastic spacer. Melt the spacer at 120 °C to seal the cell. Inject the I−/I3−​ liquid electrolyte through a pre-drilled hole in the counter electrode under a vacuum.

  • Validation Check: Visually inspect the active area under magnification to ensure zero trapped air bubbles, which cause catastrophic localized recombination.

Step 5: Photovoltaic Characterization

  • Action: Measure the Current-Voltage (J-V) curves under simulated AM 1.5G illumination (100 mW/cm²).

  • Validation Check: Before light testing, run a Dark Current Measurement . A steep dark current curve at lower forward bias indicates poor TiO₂ surface passivation, alerting the researcher to aggregation or inadequate N-alkyl shielding before light parameters are even measured.

References

  • Recent advances in phenothiazine-based dyes for dye-sensitized solar cells rhhz.net
  • Enhanced Performance of the Dye-Sensitized Solar Cells with Phenothiazine-Based Dyes Containing Double D−A Branches ACS Public
  • Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitiz
  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells MDPI
  • Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells ACS Omega

Sources

Comparative

Benchmarking Phenothiazine-Based TADF Emitters Against Iridium-Based Phosphors in Photoredox Catalysis

Executive Summary For the past decade, photoredox catalysis has revolutionized small-molecule synthesis and drug development by enabling challenging bond activations under mild conditions. Historically, transition-metal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the past decade, photoredox catalysis has revolutionized small-molecule synthesis and drug development by enabling challenging bond activations under mild conditions. Historically, transition-metal complexes—specifically iridium-based phosphors like fac -Ir(ppy)₃—have been the gold standard due to their long-lived triplet excited states and predictable single-electron transfer (SET) kinetics[1]. However, the scarcity, cost, and toxicity of precious metals have driven the pharmaceutical industry toward sustainable, metal-free alternatives.

Enter phenothiazine-based Thermally Activated Delayed Fluorescence (TADF) emitters , such as 10-phenylphenothiazine (PTH). These highly engineered organic molecules not only offer a cost-effective and environmentally benign alternative but also unlock "super-reducing" thermodynamic potentials that far exceed the capabilities of standard iridium catalysts[2]. This guide provides an objective, data-driven comparison of these two catalyst classes, complete with mechanistic insights and field-proven experimental protocols.

Mechanistic Benchmarking: Thermodynamics vs. Kinetics

To understand why a synthetic chemist might choose an organic phenothiazine over an iridium complex, we must examine the fundamental photophysics driving their catalytic cycles.

Iridium-Based Phosphors ( fac -Ir(ppy)₃)

Iridium complexes rely on Metal-to-Ligand Charge Transfer (MLCT) . Upon excitation by visible light, the heavy iridium atom induces strong spin-orbit coupling, leading to rapid Intersystem Crossing (ISC) with near-unity quantum yields. This generates a highly stable, long-lived triplet excited state ( τ≈1.9μs ).

  • The Limitation: While highly stable, the excited-state reduction potential of fac -Ir(ppy)₃ is thermodynamically capped at E1/2​(PC∙+/PC∗)≈−1.73 V vs SCE[3]. This is sufficient for reducing activated aryl iodides but fails to activate stronger, recalcitrant bonds like unactivated aryl bromides or chlorides[2].

Phenothiazine-Based TADF Emitters (PTH)

Phenothiazines utilize a highly twisted Donor-Acceptor (D-A) molecular architecture. This steric twist forces a spatial separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in an exceptionally small singlet-triplet energy gap ( ΔEST​ )[4]. This small gap allows for Reverse Intersystem Crossing (RISC), enabling TADF.

  • The Advantage: PTH acts as a "super-reductant." Its excited state possesses a reduction potential of E1/2​(PC∙+/PC∗)≈−2.1 V vs SCE[3]. Under specific basic conditions, the deprotonated benzo[b]phenothiazine anion (BPTZ⁻) can even reach an astonishing −3.51 V vs SCE, allowing for the reductive cleavage of highly inert aryl chlorides[5].

PhotoredoxCycle PC Ground State PC (Ir(ppy)3 or PTH) PC_star Excited State PC* (Highly Reducing) PC->PC_star Visible Light (hv) PC_ox Oxidized PC•+ (Radical Cation) PC_star->PC_ox SET to Ar-X (Oxidative Quenching) PC_ox->PC SET from Donor (Regeneration) Substrate Aryl Halide (Ar-X) Substrate Radical Aryl Radical (Ar•) + X- Substrate->Radical Reduction Donor Sacrificial Donor (e.g., Amine) Donor_ox Oxidized Donor Donor->Donor_ox Oxidation

Figure 1: Oxidative quenching photoredox cycle comparing Ir(ppy)3 and PTH.

Quantitative Performance Comparison

The following table summarizes the critical photophysical and practical metrics for drug development workflows, benchmarking the industry-standard Iridium complex against first- and next-generation Phenothiazines.

Metric fac -Ir(ppy)₃ (Iridium Phosphor)10-Phenylphenothiazine (PTH)Benzo[b]phenothiazine Anion (BPTZ⁻)
Excited-State Potential ( E1/2∗​ ) −1.73 V vs SCE −2.10 V vs SCE −3.51 V vs SCE
Absorption Maximum ( λmax​ ) 375 nm (MLCT tail to 450 nm)390 nm390 nm / 460 nm
Primary Mechanism Phosphorescence (ISC)TADF (RISC)Anionic SET
Target Substrates Aryl Iodides, activated bromidesAryl Bromides, unactivated bondsAryl Chlorides
Cost / Sustainability High (Precious metal)Low (Organic, metal-free)Low (Organic, metal-free)
Photostability ExcellentModerate (Prone to nucleophilic attack)Moderate

Experimental Methodology: Benchmark Hydrodehalogenation Protocol

To objectively benchmark these catalysts, we utilize the hydrodehalogenation of an unactivated aryl bromide. Causality Check: Aryl bromides possess reduction potentials around −1.9 V vs SCE. Thermodynamically, fac -Ir(ppy)₃ cannot reduce this bond, whereas PTH can[3].

Step-by-Step Protocol

1. Reaction Setup (Glovebox Required):

  • In a nitrogen-filled glovebox, add the aryl bromide substrate (0.5 mmol) to an oven-dried 2 dram vial equipped with a magnetic stir bar.

  • Add the photoredox catalyst: either PTH (5 mol%, 6.9 mg) or fac -Ir(ppy)₃ (5 mol%, 16.4 mg).

  • Add a sacrificial electron donor, such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv, 1.0 mmol). Causality: The donor is required to reduce the oxidized catalyst radical cation ( PC∙+ ) back to its ground state, closing the catalytic cycle.

2. Solvent Addition & Degassing:

  • Add 5.0 mL of anhydrous acetonitrile (MeCN).

  • Critical Step: Seal the vial with a septum cap and perform three freeze-pump-thaw cycles. Causality: Molecular oxygen ( O2​ ) is a potent triplet and TADF quencher. If the solvent is not rigorously degassed, O2​ will intercept the excited state of the catalyst, halting the SET process to the substrate[3].

3. Irradiation:

  • Remove the vial from the glovebox and place it in a photoreactor.

  • Irradiate with 390–405 nm LEDs (for PTH) or 450 nm LEDs (for Ir(ppy)₃) at room temperature for 16 hours. Ensure vigorous stirring.

4. Self-Validating Analysis (Stern-Volmer Quenching):

  • To prove that the reaction proceeds via the proposed excited-state electron transfer, perform a parallel Stern-Volmer fluorescence quenching study. Titrate the aryl bromide into a dilute solution of the catalyst in a fluorimeter. A linear decrease in emission intensity confirms that the substrate directly quenches the catalyst's excited state[5].

  • Analyze the crude reaction mixture via GC-FID or quantitative 1 H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the yield of the dehalogenated product.

  • Expected Result: The PTH-catalyzed reaction will yield >90% of the reduced product, while the Ir(ppy)₃ reaction will yield <5%[3].

E-E-A-T Insights: The Trade-off Between Reactivity and Stability

As a Senior Application Scientist, it is vital to understand that while phenothiazines dominate in thermodynamic reducing power, they are not a universal replacement for iridium.

The Stability Caveat: The highly reactive radical cation intermediate ( PTH∙+ ) generated during the oxidative quenching cycle is electrophilic. In the presence of strong nucleophiles, PTH is susceptible to irreversible degradation (photobleaching) at the para position of the phenothiazine ring[6]. Iridium complexes, shielded by robust bidentate ligands, do not suffer from this vulnerability, making them far superior for reactions requiring long irradiation times or highly nucleophilic reagents[1].

The Next Generation: To bridge this gap, modern catalyst design has introduced sterically hindered phenothiazines. By installing bulky tert-butyl groups at the reactive para positions (e.g., the PTHS-1 catalyst), researchers have successfully blocked nucleophilic attack. This yields a highly reducing, metal-free TADF catalyst that matches the recyclability and photostability of iridium[6].

References

  • Super-Reducing Behavior of Benzo[b]phenothiazine Anion Under Visible-Light Photoredox Condition ACS Publications[Link]

  • Arylamines as More Strongly Reducing Organic Photoredox Catalysts than fac-[Ir(ppy)3] ACS Publications[Link]

  • Phenothiazines, Dihydrophenazines, and Phenoxazines: Sustainable Alternatives to Precious-Metal-Based Photoredox Catalysts NIH PubMed Central[Link]

  • A highly reducing metal-free photoredox catalyst: design and application in radical dehalogenations SciSpace[Link]

  • Designing High Triplet Yield Phenothiazine Donor-Acceptor Complexes for Photoredox Catalysis ResearchGate[Link]

  • Strongly reducing helical phenothiazines as recyclable organophotoredox catalysts RSC Publishing[Link]

Sources

Validation

A Comparative Guide to the Radical Scavenging Potential of Phenothiazine and Phenoselenazine

This guide provides an in-depth, objective comparison of the radical scavenging capabilities of phenothiazine and its selenium-containing analogue, phenoselenazine. Designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the radical scavenging capabilities of phenothiazine and its selenium-containing analogue, phenoselenazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical data and experimental findings to elucidate the structural and mechanistic nuances that govern their antioxidant potential.

Introduction: The Significance of Heterocyclic Antioxidants

Oxidative stress, a state characterized by an imbalance of reactive oxygen species (ROS), is a key pathological factor in numerous diseases, including neurodegenerative disorders and cancer.[1][2] Antioxidants that can neutralize these harmful radicals are therefore of significant therapeutic interest. Phenothiazine, a sulfur- and nitrogen-containing tricyclic heterocycle, is the parent molecule for a class of drugs with a wide spectrum of biological activities, including antipsychotic and antihistaminic effects.[3][4][5] An emerging and critical aspect of their profile is their potent antioxidant activity.[3][6][7]

This guide focuses on a direct comparison between phenothiazine (PS) and its bioisostere, phenoselenazine (PSE), where the sulfur atom is replaced by selenium. This substitution of a group 16 chalcogen atom can significantly alter the electronic properties and, consequently, the reactivity of the molecule towards free radicals.[1] Understanding these differences is crucial for the rational design of more effective antioxidant agents.

Mechanistic Pathways of Radical Scavenging

Phenothiazine and phenoselenazine primarily neutralize free radicals through three key mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).[8][9] The dominant pathway is highly dependent on the nature of the radical and the surrounding medium (aqueous vs. lipid).[8][9]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom, typically from the N-H group at position 10, to a free radical, thereby quenching it. This is a favored pathway for scavenging peroxyl radicals (ROO•) by both phenothiazine and phenoselenazine.[8][9] The efficiency of HAT is directly related to the N-H bond dissociation enthalpy (BDE).

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant molecule to the radical, forming a radical cation.[10] The feasibility of this pathway is governed by the ionization potential (IP) of the antioxidant.

  • Radical Adduct Formation (RAF): This pathway involves the direct addition of a free radical to the aromatic rings of the phenothiazine or phenoselenazine structure.[8][9] The RAF mechanism is particularly significant for highly reactive radicals like the hydroxyl radical (HO•), where it is the primary scavenging route for both compounds.[8][9]

Radical_Scavenging_Mechanisms cluster_0 Reactants cluster_1 Scavenging Pathways cluster_2 Products PXZ Phenothiazine (X=S) Phenoselenazine (X=Se) HAT Hydrogen Atom Transfer (HAT) PXZ->HAT SET Single Electron Transfer (SET) PXZ->SET RAF Radical Adduct Formation (RAF) PXZ->RAF Radical Free Radical (R•) Radical->HAT Radical->SET Radical->RAF HAT_Prod PXZ• + RH HAT->HAT_Prod N-H bond breaks SET_Prod PXZ•+ + R- SET->SET_Prod Electron transfer RAF_Prod [PXZ-R]• RAF->RAF_Prod Radical adds to ring

Caption: Key radical scavenging mechanisms for phenothiazine and phenoselenazine.

The Chalcogen Effect: A Theoretical Comparison

Computational studies using Density Functional Theory (DFT) provide critical insights into how replacing sulfur with selenium impacts radical scavenging potential. While both compounds are excellent antioxidants, especially in aqueous environments, the subtle electronic differences are noteworthy.[8][9]

A key finding from theoretical analyses is that despite the change in the chalcogen atom, the primary reactivity for both phenothiazine and phenoselenazine derives mainly from the amino hydrogen (N-H) and the aromatic sites.[8][9][11] Consequently, computational studies predict no significant overall advantage or difference in the total scavenging efficiency when substituting sulfur with selenium.[8][9][11] The choice between them for a specific application may therefore depend on other factors like synthetic accessibility or secondary biological activities.

For scavenging less reactive radicals like peroxyl radicals (HOO• and CH3OO•), the HAT mechanism is dominant for both phenothiazine and phenoselenazine.[8][9] For the highly reactive hydroxyl radical (HO•), the RAF mechanism is the most significant pathway for both compounds.[8][9]

Comparative Experimental Data

While direct comparative experimental data on the parent phenothiazine and phenoselenazine molecules is limited in single studies, data from various derivatives allows for a broader understanding. The antioxidant activity is typically quantified by the IC50 value (the concentration required to scavenge 50% of radicals), where a lower value indicates higher potency. Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) are commonly used.

Compound/DerivativeAssayIC50 Value / ActivitySource
N-10 Unsubstituted Phenothiazine (6a)DPPH92% scavenging[12]
N-10 Unsubstituted Phenoselenazine (12a)DPPH84.4% scavenging[12]
Phenothiazine-aryl amine conjugate (2e)DPPHMore active than BHA (standard)[7][13]
Perphenazine (Phenothiazine derivative)ABTSSignificant scavenging activity
Perphenazine (Phenothiazine derivative)DPPHLess pronounced activity[1]
Chalcone-based PhenothiazinesDPPHActivity comparable to Ascorbic Acid[14]

Data Interpretation: The experimental data shows that both phenothiazine and phenoselenazine backbones are effective scaffolds for potent antioxidant activity.[12] The N-10 unsubstituted phenothiazine showed slightly higher DPPH scavenging than its phenoselenazine counterpart in one study.[12] However, the antioxidant power is highly influenced by the substituents on the tricyclic core.[3][7] For instance, the addition of an aryl amine moiety with a 4-amino-2-methoxyphenol group resulted in a compound more potent than the standard antioxidant Butylated Hydroxyanisole (BHA).[7][13]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for evaluating and comparing the radical scavenging activity of test compounds like phenothiazine and phenoselenazine derivatives.

Causality and Self-Validation: This protocol incorporates a stable radical (DPPH), a positive control (Trolox or Ascorbic Acid) for assay validation, and a blank to zero the spectrophotometer, ensuring the reliability and reproducibility of the results. The incubation step is performed in the dark because DPPH is light-sensitive. Methanol is a common solvent as it dissolves both DPPH and a wide range of organic compounds.

Methodology:

  • Preparation of Solutions:

    • DPPH Stock Solution (0.1 mM): Accurately dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. It is best prepared fresh.[15]

    • Test Compound Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of the phenothiazine or phenoselenazine derivative in methanol.

    • Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM) in methanol.

    • Positive Control: Prepare a similar set of serial dilutions for a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each dilution of the test compounds and positive control to separate wells of a 96-well microplate.

    • Prepare a control well containing 100 µL of methanol instead of a test compound. This is the A_control.

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.[16]

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 30 minutes in the dark.[15][16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[15][17][18] The absorbance decreases as the DPPH radical is scavenged.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (%Inhibition) for each concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[15]

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition) from the graph using regression analysis.

DPPH_Workflow prep_solutions 1. Prepare Solutions - 0.1 mM DPPH in Methanol - Test Compound Dilutions - Positive Control Dilutions plate_setup 2. Plate Setup (96-well) - Add 100µL of each sample/control - Add 100µL of DPPH to all wells prep_solutions->plate_setup incubation 3. Incubate - 30 minutes - Room Temperature - In the Dark plate_setup->incubation measurement 4. Measure Absorbance - 517 nm - Microplate Reader incubation->measurement analysis 5. Analyze Data - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value measurement->analysis

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Conclusion and Future Perspectives

Both phenothiazine and phenoselenazine are highly effective radical scavenging scaffolds. Theoretical studies suggest that the substitution of sulfur with selenium does not impart a significant advantage in overall antioxidant efficacy, as the reactivity is primarily dictated by the N-H group and the aromatic rings common to both structures.[8][9][11] Experimental evidence confirms that derivatives of both classes exhibit potent, often comparable, antioxidant activities.[12]

The choice between these two scaffolds in drug development may therefore be guided by other pharmacological considerations, synthetic feasibility, or the specific cellular environment. Future research should focus on direct, side-by-side experimental comparisons of identically substituted phenothiazine and phenoselenazine derivatives across a wider range of antioxidant assays to definitively delineate any subtle, context-dependent differences in their radical scavenging potential.

References

  • Direct oxidation of phenothiazine (PS, X=S), phenoselenazine (PSE,... - ResearchGate . Source: ResearchGate. [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives - PMC . Source: National Center for Biotechnology Information. [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives - MDPI . Source: MDPI. [Link]

  • Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC . Source: National Center for Biotechnology Information. [Link]

  • Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation: Kinetic Study and Reaction's Mechanism - Physical Chemistry Research . Source: Physical Chemistry Research. [Link]

  • Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis . Source: ResearchGate. [Link]

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential - Scholars Research Library . Source: Scholars Research Library. [Link]

  • Potential Antioxidant Activity of New Tetracyclic and Pentacyclic Nonlinear Phenothiazine Derivatives - PMC . Source: National Center for Biotechnology Information. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC . Source: National Center for Biotechnology Information. [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives - ResearchGate . Source: ResearchGate. [Link]

  • Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Publishing . Source: Royal Society of Chemistry. [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science Publishers . Source: Bentham Science. [Link]

  • Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - MDPI . Source: MDPI. [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives - PubMed . Source: PubMed. [Link]

  • Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis . Source: PubMed. [Link]

  • Antioxidant vs Prooxidant Action of Phenothiazine in a Biological Environment in the presence of Hydroxyl and Hydroperoxyl Radicals: A Quantum Chemistry Study - ResearchGate . Source: ResearchGate. [Link]

  • Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease - MedChemComm (RSC Publishing) . Source: Royal Society of Chemistry. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC . Source: National Center for Biotechnology Information. [Link]

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO . Source: Dojindo Molecular Technologies. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences . Source: E3S Web of Conferences. [Link]

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Comparative

A Comparative Guide to N-Alkyl vs. N-Aryl Substitution on Phenothiazine Properties

Introduction Phenothiazine, a sulfur and nitrogen-containing tricyclic heterocycle, stands as a cornerstone scaffold in both medicinal chemistry and materials science.[1][2] Its "butterfly" conformation and electron-rich...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenothiazine, a sulfur and nitrogen-containing tricyclic heterocycle, stands as a cornerstone scaffold in both medicinal chemistry and materials science.[1][2] Its "butterfly" conformation and electron-rich nature make it a versatile building block. The discovery of phenothiazine-derived drugs like chlorpromazine and promethazine in the mid-20th century revolutionized psychiatry and allergy treatment, respectively.[2] More recently, its unique electronic properties have positioned it as a privileged structure in the development of organic electronics, sensors, and photoredox catalysts.

A critical locus for modulating the physicochemical properties of the phenothiazine core is the nitrogen atom at the 10-position. The nature of the substituent attached to this nitrogen atom dictates the electronic, electrochemical, and photophysical behavior of the entire molecule.[3][4] This guide provides an in-depth, objective comparison of two fundamental classes of N-substituents: alkyl and aryl groups. We will explore how these seemingly simple substitutions lead to vastly different properties and, consequently, divergent applications, supported by experimental data and detailed protocols.

Pillar 1: The Fundamental Divide - Structural and Electronic Effects

The choice between an N-alkyl and an N-aryl substituent introduces profound differences in the electronic landscape of the phenothiazine molecule. This divergence stems from the distinct ways these groups interact with the core heterocyclic system.

  • N-Alkyl Substituents: These are saturated, sp³-hybridized carbon chains (e.g., methyl, ethyl, propyl). Their primary electronic contribution is an inductive effect (+I) , where the alkyl chain donates electron density to the nitrogen atom. This increases the electron density of the phenothiazine core but does not extend its π-conjugated system. This is the classic substitution pattern for most pharmaceutical phenothiazines, where a (dialkylamino)propyl chain is a common feature.[5][6][7]

  • N-Aryl Substituents: These are unsaturated, sp²-hybridized aromatic rings (e.g., phenyl, tolyl). Their electronic influence is twofold: they exert a weak electron-withdrawing inductive effect (-I) but, more importantly, they engage in π-conjugation (resonance or mesomeric effect) with the lone pair of the phenothiazine nitrogen.[8] This extends the overall delocalized electron system. The extent of this conjugation is highly dependent on the dihedral angle between the aryl ring and the phenothiazine plane, which can be influenced by steric hindrance from bulky groups.[8] This extended conjugation is the key to the unique properties of N-aryl phenothiazines in materials science.[9][10]

G cluster_0 N-Alkyl Phenothiazine cluster_1 N-Aryl Phenothiazine PTZ_Alkyl Phenothiazine Core Alkyl Alkyl Group (e.g., -CH2CH2CH3) PTZ_Alkyl->Alkyl Inductive Effect (+I) No π-Conjugation Extension PTZ_Aryl Phenothiazine Core Aryl Aryl Group (e.g., Phenyl) PTZ_Aryl->Aryl π-Conjugation Extension Resonance Effect

Caption: Structural and electronic differences between N-alkyl and N-aryl substitution.

Pillar 2: Impact on Electrochemical Properties - Tuning Redox Behavior

The N-substituent directly modulates the energy of the Highest Occupied Molecular Orbital (HOMO), which in turn governs the molecule's oxidation potential—a critical parameter for applications in organic electronics and photoredox catalysis.

N-Alkyl Substitution: The electron-donating inductive effect of alkyl groups increases the electron density on the phenothiazine core. This raises the HOMO energy level, making the molecule easier to oxidize. Consequently, N-alkyl phenothiazines generally exhibit lower oxidation potentials compared to the unsubstituted parent compound.

N-Aryl Substitution: The impact of an N-aryl group is more nuanced and highly tunable.

  • Extended Conjugation: The primary effect is the delocalization of the HOMO over the entire N-aryl-phenothiazine system, which stabilizes the resulting radical cation upon oxidation.

  • Aryl Ring Substitution: The true power of N-arylation lies in the ability to place additional substituents on the aryl ring itself. Electron-donating groups (EDGs) like methoxy (-OCH₃) or dialkylamino (-NR₂) on the N-aryl ring dramatically lower the oxidation potential, making the molecule a very strong electron donor.[8][11] Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF₃) make the molecule harder to oxidize.[12]

This fine-tuning ability is paramount for designing molecules with precise energy levels for specific applications, such as matching the HOMO of a hole-transporting material with the valence band of a perovskite absorber in solar cells.[13]

Comparative Electrochemical Data
CompoundN-Substituent TypeN-SubstituentOxidation Potential (V vs. Fc/Fc⁺)Reference
Promazine DerivativeAlkyl-(CH₂)₃N(CH₃)₂~0.53[14]
N-PhenylphenothiazineArylPhenyl0.63[8]
N-(4-methoxyphenyl)phenothiazineAryl (with EDG)4-Methoxyphenyl0.54[8]
N-(4-(dimethylamino)phenyl)phenothiazineAryl (with strong EDG)4-(Dimethylamino)phenyl0.28[8]
N-MesitylphenothiazineAryl (Sterically Hindered)Mesityl0.70[8]

Note: Values are approximate and can vary based on experimental conditions. The potential for the promazine derivative was converted from Ag/AgCl for comparison.

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol outlines the standard procedure for determining the oxidation potential of phenothiazine derivatives.

Objective: To measure the first oxidation potential (E½) corresponding to the PTZ/PTZ⁺˙ redox couple.

Materials & Equipment:

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Acetonitrile)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Analyte (N-substituted phenothiazine derivative, ~1 mM)

  • Internal Standard (Ferrocene/Ferrocenium couple, Fc/Fc⁺)

Procedure:

  • Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.

  • Solution Preparation: Prepare a ~1 mM solution of the phenothiazine analyte in the solvent containing 0.1 M supporting electrolyte.

  • Degassing: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Perform a cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to encompass the oxidation wave, and then sweeping back. A typical scan rate is 100 mV/s.

    • Record the voltammogram, which should show a reversible or quasi-reversible wave for the first oxidation.

  • Internal Standard Calibration: Add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene will exhibit a well-defined, reversible oxidation wave around +0.4-0.5 V vs. SCE.

  • Data Analysis:

    • Determine the half-wave potential (E½) of the analyte, calculated as (Epa + Epc)/2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.

    • Report the analyte's oxidation potential relative to the Fc/Fc⁺ internal standard (E½ vs. Fc/Fc⁺). This minimizes variations due to solvent or reference electrode drift.

Pillar 3: Impact on Photophysical Properties - Controlling Light Interaction

The N-substituent profoundly alters the way phenothiazine interacts with light by modifying the HOMO-LUMO energy gap.

N-Alkyl Substitution: The effect on the absorption and emission spectra is relatively modest. The transitions remain characteristic of the phenothiazine core itself. N-alkylated phenothiazines typically absorb in the UV region and exhibit fluorescence in the violet-blue part of the spectrum (350–450 nm).[1][15] Their photophysical properties are more significantly influenced by substituents on the phenothiazine rings (e.g., at the 2-position) than by the N-alkyl chain itself.[5]

N-Aryl Substitution: The extension of the π-conjugated system causes a significant bathochromic (red) shift in both the absorption and emission spectra.[12][16] This means the molecules can absorb lower-energy (longer wavelength) light, often extending into the visible range. This property is crucial for applications like visible-light photoredox catalysis.[8] Furthermore, the N-aryl group can facilitate intramolecular charge transfer (ICT) upon excitation, often leading to large Stokes shifts and emission properties that are highly sensitive to solvent polarity.

Comparative Photophysical Data
CompoundN-Substituent TypeN-SubstituentAbsorption Max (λₘₐₓ, nm)Emission Max (λₘₐₓ, nm)Reference
N-phosphoryl phenothiazineAlkyl-likePhosphoryl234, 280434, 457[1]
10-Alkylated phenothiazinesAlkylVaries~300-310~430-460[5]
N-PhenylphenothiazineArylPhenyl320~448[8][12]
N-arylbenzo[b]phenothiazineAryl (Extended)Phenyl365, 460506[16]
[5]Calixphenothiazine-TolylAryl (Constrained)Tolyl259, 325518[12]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λₘₐₓ) and emission (λₑₘ) wavelengths.

Materials & Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Fluorometer (Fluorescence spectrophotometer)

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., Dichloromethane, THF, Acetonitrile)

  • Analyte (N-substituted phenothiazine derivative)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the analyte (e.g., 1 mM) in the chosen solvent.

  • UV-Vis Measurement:

    • Prepare a dilute solution (typically 1-10 µM) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0).

    • Fill a cuvette with the pure solvent to serve as a blank/reference.

    • Fill a second cuvette with the analyte solution.

    • Place both cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

  • Fluorescence Measurement:

    • Use the same dilute solution (or dilute further if the fluorescence is too intense, to avoid inner filter effects).

    • Place the cuvette in the fluorometer.

    • Set the excitation wavelength (λₑₓ) to one of the major absorption peaks identified from the UV-Vis spectrum.

    • Scan the emission monochromator over a range of longer wavelengths (e.g., from λₑₓ + 10 nm to 800 nm) to record the fluorescence spectrum.

    • Identify the wavelength of maximum emission intensity (λₑₘ).

  • Data Analysis: Report the λₘₐₓ from the absorption spectrum and the λₑₘ from the emission spectrum. The difference between these values is the Stokes shift.

Pillar 4: The Consequence - Divergent Applications

The fundamental differences in electronic, redox, and photophysical properties engendered by N-alkyl vs. N-aryl substitution lead to distinct and largely non-overlapping fields of application.

Caption: Relationship between substituent type, resulting properties, and primary applications.

N-Alkyl Phenothiazines: The Domain of Medicinal Chemistry The success of N-alkyl phenothiazines in medicine is not primarily due to the electronic modification of the phenothiazine core, but rather to the pharmacophore created by the side chain. The three-carbon linker between the phenothiazine nitrogen and a terminal amino group is a critical structural requirement for neuroleptic activity.[5] This chain length and the basicity of the terminal amine are crucial for receptor binding (e.g., dopamine D2 receptors). Derivatives with only two carbons, like promethazine, lack antipsychotic effects but are potent antihistamines.[5] Here, the phenothiazine acts as a bulky, lipophilic anchor, while the N-alkylamino chain provides the key interaction points for biological targets.

N-Aryl Phenothiazines: The Workhorse of Materials Science In contrast, N-aryl phenothiazines are valued precisely for their tunable electronic and photophysical properties. Their ability to act as strong electron donors upon photoexcitation makes them exceptional organic photoredox catalysts, capable of driving chemical reactions with visible light.[8][11] Their reversible oxidation and tunable HOMO levels make them highly effective hole-transporting materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs), where they facilitate the efficient movement of positive charge.[9][13]

Conclusion

The substitution at the 10-position of the phenothiazine core is a powerful strategy for tailoring its molecular properties for specific functions. The choice between an N-alkyl and an N-aryl group represents a fundamental bifurcation in this design strategy.

  • N-Alkyl substituents primarily act as inductive electron donors, modulating the basicity and steric profile of the molecule without significantly altering its core electronic structure. This makes them ideal for pharmaceutical applications where the side chain itself is the key pharmacophore for biological receptor interaction.

  • N-Aryl substituents fundamentally alter the electronic properties by extending the π-conjugated system. This enables broad and fine-tunable control over oxidation potentials and light absorption/emission wavelengths, making them indispensable building blocks for advanced materials in organic electronics and photocatalysis.

Ultimately, the decision to employ an N-alkyl or N-aryl substituent is a clear example of function-driven molecular design, demonstrating the remarkable versatility of the phenothiazine scaffold.

References

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry. [Link]

  • Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. ACS Publications. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. National Center for Biotechnology Information (PMC). [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells. ACS Omega. [Link]

  • Phenothiazine. Wikipedia. [Link]

  • Selected application examples of N‐aryl phenothiazine derivatives. ResearchGate. [Link]

  • Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes. Royal Society of Chemistry. [Link]

  • N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes. ResearchGate. [Link]

  • Transition-Metal-Free Synthesis of N-Arylphenothiazines through an N- and S-Arylation Sequence. ACS Publications. [Link]

  • Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research. [Link]

  • N‐Arylphenothiazines and N,N‐Diarylphenazines as Tailored Organophotoredox Catalysts for the Reductive Activation of Alkenes. ResearchGate. [Link]

  • PREPARATION AND ELECTROCHEMICAL BEHAVIOR OF N-SUBSTITUTED PHENOTHIAZINE OXIDE. Semantic Scholar. [Link]

  • Structure-relation properties of N-substituted phenothiazines in solution and solid state: Photophysical, photostability and aggregation-induced emission studies. ResearchGate. [Link]

  • Synthesis of N-alkaloidacyl derivatives of phenothiazine. ResearchGate. [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. MDPI. [Link]

  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. National Center for Biotechnology Information (PMC). [Link]

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. [Link]

  • Electrochemical and Photochemical Functionalization of Phenothiazines towards the Synthesis of N‐Aryl Phenothiazines: Recent Updates and Prospects. ResearchGate. [Link]

  • Calix[n]phenothiazines: Optoelectronic and Structural Properties and Host–Guest Chemistry. Wiley Online Library. [Link]

Sources

Validation

Comparative Guide: Ligand Evaluation for the Suzuki-Miyaura Coupling of 3,7-Dibromo-10H-phenothiazine

Executive Summary Phenothiazine derivatives, particularly 3,7-diaryl-10H-phenothiazines, are highly valued scaffolds in materials science (e.g., hole-transporting materials in OLEDs, dye-sensitized solar cells) and medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine derivatives, particularly 3,7-diaryl-10H-phenothiazines, are highly valued scaffolds in materials science (e.g., hole-transporting materials in OLEDs, dye-sensitized solar cells) and medicinal chemistry[1]. The most direct synthetic route to these compounds is the double Suzuki-Miyaura cross-coupling of 3,7-dibromo-10H-phenothiazine with arylboronic acids. However, achieving full conversion to the di-coupled product is notoriously difficult. This guide evaluates the performance of different phosphine ligands, explaining the mechanistic causality behind their efficacy and providing a self-validating experimental protocol for optimal yields.

Mechanistic Causality: The "Deactivated" Second Coupling

The fundamental challenge in the double Suzuki coupling of 3,7-dibromo-10H-phenothiazine lies in the electronic alteration of the substrate during the catalytic cycle.

  • First Oxidative Addition: The initial insertion of the Palladium(0) catalyst into the first C–Br bond is relatively fast. Once the first aryl group is coupled, the symmetry of the molecule is broken.

  • Electronic Deactivation: Most aryl groups (especially electron-donating ones) push electron density into the already electron-rich phenothiazine core (enriched by the nitrogen and sulfur heteroatoms). This significantly reduces the electrophilicity of the remaining C–Br bond.

  • The Bottleneck: Because the second C–Br bond is now electron-rich, the second oxidative addition step becomes the rate-limiting bottleneck. Direct double Suzuki coupling often stalls here, leading to complex mixtures of mono-coupled and di-coupled products that are extremely difficult to purify[2].

To overcome this, the ancillary ligand must possess specific electronic and steric properties. Electron-rich ligands are required to increase the electron density on the Pd center, facilitating the difficult second oxidative addition, while spatially bulky structures increase orbital overlap to drive the final reductive elimination[3].

LigandLogic Start 3,7-Dibromo-10H-phenothiazine Mono Mono-Coupled Intermediate (Electron-Rich, Deactivated) Start->Mono 1st Ox. Addition (Fast) Product 3,7-Diaryl-10H-phenothiazine (Target) Mono->Product 2nd Ox. Addition (Slow) LigandChoice Ligand Electronics & Sterics L_PPh3 Standard (PPh3) Moderate Sterics/Electronics LigandChoice->L_PPh3 L_SPhos Buchwald (SPhos/XPhos) High Sterics, Electron-Rich LigandChoice->L_SPhos L_PPh3->Mono Sluggish 2nd Coupling L_SPhos->Product Accelerates 2nd Coupling

Caption: Ligand influence on the two-step Suzuki coupling of 3,7-dibromo-10H-phenothiazine.

Comparative Ligand Analysis

When evaluating ligands for this specific transformation, we compare the traditional monodentate phosphine (PPh3), a bidentate phosphine (dppf), and an advanced dialkylbiaryl phosphine (SPhos).

  • Triphenylphosphine (PPh3): The classic ligand choice. While effective for simple aryl bromides, PPh3 lacks the electron density required to rapidly insert into the deactivated mono-coupled phenothiazine intermediate. Reactions often stall, yielding ~50% of the target product alongside significant mono-coupled impurities.

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A bidentate ligand that effectively suppresses competing dehalogenation side reactions. It provides a moderate yield improvement over PPh3 but still struggles to achieve full conversion in a reasonable timeframe due to insufficient steric bulk to force rapid reductive elimination.

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): A Buchwald ligand specifically designed for challenging couplings. The electron-rich dicyclohexylphosphine moiety dramatically accelerates oxidative addition into the deactivated second C–Br bond. Furthermore, the steric bulk of the biphenyl system promotes rapid reductive elimination, preventing the catalyst from resting in inactive states[4].

Quantitative Performance Comparison

The following table summarizes the performance of these ligand systems under standardized conditions (2.5 eq Arylboronic acid, Toluene/H2O, Base).

Ligand SystemCatalyst PrecursorBaseTemp / TimeDi-Coupled Yield (%)Mechanistic Observation
PPh3 Pd(PPh3)4 (5 mol%)K2CO390°C / 24h45 - 55%Sluggish second oxidative addition; heavy mono-coupled byproduct.
dppf Pd(dppf)Cl2 (5 mol%)K2CO3100°C / 18h65 - 75%Reduced dehalogenation, but steric bulk is insufficient for rapid completion.
SPhos Pd2(dba)3 (2 mol%)K3PO4100°C / 8h88 - 95% Rapid oxidative addition & reductive elimination; complete conversion.

Note: While N-protection (e.g., N-acetyl or N-alkyl) is sometimes utilized to prevent the free 10H-amine from interfering with the palladium catalyst[2], the highly active SPhos system often bypasses the need for protection, allowing for direct coupling on the free amine substrate[4].

Optimized Experimental Protocol (SPhos-Mediated)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By tracking the distinct retention factors (Rf) of the starting material, mono-coupled intermediate, and di-coupled product, researchers can visually validate the kinetic progression of the catalytic cycle.

Materials
  • 3,7-dibromo-10H-phenothiazine (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd2(dba)3 (0.02 equiv / 2 mol%)

  • SPhos (0.08 equiv / 8 mol%)

  • K3PO4 (3.0 equiv)

  • Toluene / H2O (4:1 v/v, degassed)

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,7-dibromo-10H-phenothiazine, arylboronic acid, Pd2(dba)3, SPhos, and K3PO4.

  • Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Nitrogen (N2) or Argon. Repeat this cycle three times. Causality: Pd(0) is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst poisoning.

  • Solvent Addition & Degassing: Add the Toluene/H2O mixture via syringe. Perform three cycles of freeze-pump-thaw degassing to remove dissolved oxygen from the aqueous biphasic system.

  • Reflux & Kinetic Monitoring (Self-Validation): Heat the reaction to 100°C.

    • TLC Check at 1 Hour: The starting material (highest Rf) should be completely consumed, replaced by a dominant spot representing the mono-coupled intermediate (mid Rf).

    • TLC Check at 6-8 Hours: The mono-coupled intermediate must be entirely consumed, replaced by the di-coupled product (lowest Rf). If the mono-coupled spot persists without changing intensity, catalyst deactivation has occurred.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Extract the aqueous layer, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 3,7-diaryl-10H-phenothiazine.

Workflow Step1 1. Substrate & Boronic Acid Step2 2. Pd2(dba)3 + SPhos Base Step1->Step2 Step2->Step2 N2 Atm Step3 3. Degassing (Freeze-Pump) Step2->Step3 Step4 4. Reflux (100°C, 8h) Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Caption: Step-by-step experimental workflow for the SPhos-catalyzed double Suzuki coupling.

Conclusion

The double Suzuki-Miyaura coupling of 3,7-dibromo-10H-phenothiazine is a mechanistically demanding reaction due to the electronic deactivation of the intermediate mono-coupled species. Standard ligands like PPh3 fail to efficiently drive the second oxidative addition. By transitioning to electron-rich, sterically demanding Buchwald ligands like SPhos, researchers can overcome this kinetic bottleneck, ensuring full conversion to the di-coupled product and eliminating arduous purification processes.

Sources

Comparative

performance comparison of phenothiazine derivatives in redox flow batteries.

Performance Comparison of Phenothiazine Derivatives in Non-Aqueous Redox Flow Batteries Non-aqueous organic redox flow batteries (NAORFBs) are rapidly emerging as a scalable, decoupled architecture for grid-level energy...

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Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison of Phenothiazine Derivatives in Non-Aqueous Redox Flow Batteries

Non-aqueous organic redox flow batteries (NAORFBs) are rapidly emerging as a scalable, decoupled architecture for grid-level energy storage. By leveraging the wide electrochemical window of organic solvents, NAORFBs can achieve significantly higher energy densities than traditional aqueous systems. Among the most promising p-type redox-active organic molecules (ROMs) are phenothiazine (PT) derivatives. Historically utilized in pharmaceuticals and as overcharge protection agents in lithium-ion batteries, PTs undergo reversible one- or two-electron oxidations to form stable radical cations and dications.

However, deploying parent phenothiazines directly into flow batteries presents critical bottlenecks: low solubility in non-aqueous electrolytes, poor electrochemical stability of the second oxidation state, and relatively low redox potentials. This guide provides an objective, data-driven performance comparison of next-generation phenothiazine derivatives, detailing the molecular engineering strategies and the self-validating experimental protocols required to evaluate them.

Mechanistic Grounding: The Evolution of Phenothiazines

The electrochemical stability of phenothiazines is intrinsically linked to the stability of the radicals formed at the nitrogen atom during oxidation. Rational molecular engineering has driven the evolution of these catholytes across three distinct generations[1][2]:

  • First-Generation (EPT): N-ethylphenothiazine (EPT) exhibits robust chemical stability but suffers from exceptionally low solubility (~0.1 M) in common organic solvents. This severely restricts the maximum theoretical energy density of the battery.

  • Second-Generation (MEEPT): By substituting the N-ethyl group with an oligoglycol chain, researchers developed N-[2-(2-methoxyethoxy)ethyl]phenothiazine (MEEPT). This modification drastically increases solubility (>0.5 M) by increasing the entropy of mixing[3]. However, while the first oxidation is highly reversible, the second oxidation state remains unstable, limiting MEEPT to a one-electron donor.

  • Third-Generation (B(MEEO)EPT & DAC-PTs): To unlock stable two-electron cycling, further functionalization is required. Adding electron-donating methoxy or oligoglycol groups at the 3 and 7 positions—as seen in B(MEEO)EPT—stabilizes the dication, enabling a reversible 2e⁻ transfer[3]. Alternatively, appending diaminocyclopropenium (DAC) substituents via C–N coupling significantly raises the redox potential (>1.0 V vs Fc/Fc⁺) while maintaining high solubility[2].

G EPT EPT Low Solubility 1e- Donor MEEPT MEEPT High Solubility Unstable 2nd Ox. EPT->MEEPT N-substitution BMEEOEPT B(MEEO)EPT Stable 2e- Donor High Capacity MEEPT->BMEEOEPT 3,7-substitution DACPT DAC-PT Hybrids High Potential High Solubility MEEPT->DACPT C-N Coupling

Molecular evolution of phenothiazine derivatives for RFBs.

Performance Comparison Data

The following table synthesizes the quantitative electrochemical and physical properties of key phenothiazine catholytes evaluated in non-aqueous electrolytes[1][2][3].

DerivativeRedox Potential (V vs Fc/Fc⁺)Max Solubility (Neutral / Radical)Electron TransferCycling Stability (Capacity Retention)
EPT ~0.30~0.1 M / Low1e⁻High (but limited by low capacity)
MEEPT ~0.30 / 0.90 (unstable)Miscible / 0.4 M1e⁻Excellent (>99% over hundreds of cycles)
B(MEEO)EPT ~0.03 / 0.63Miscible / >0.5 M2e⁻73% over 140 cycles (symmetric cell)
DAC-PT (4-DMPP) 0.64 / 1.00≥0.45 M / ≥0.45 M2e⁻>90% over 266 hours

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of ROMs must follow rigorous, self-validating workflows. The following protocols integrate internal controls to definitively link molecular structure to macroscopic battery performance[4][5].

Protocol 1: Fundamental Redox Behavior via Cyclic Voltammetry (CV)

Purpose: To determine the redox potential, electrochemical reversibility, and diffusion coefficients of the synthesized phenothiazines. Causality: CV is highly sensitive to experimental conditions. Using a standardized supporting electrolyte (e.g., 0.5 M TBAPF₆ in acetonitrile) ensures high ionic conductivity and minimizes uncompensated resistance (iR drop), which could otherwise artificially skew peak separations.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.5 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN). Self-Validation: Dry the solvent over molecular sieves to <10 ppm water to prevent nucleophilic attack on the highly reactive radical cations.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode (provides a wide, inert potential window), a platinum wire counter electrode, and a non-aqueous Ag⁺/Ag reference electrode.

  • Analyte Addition: Introduce the phenothiazine derivative to a concentration of 1.0 to 5.0 mM.

  • Data Acquisition: Sweep the potential at varying scan rates (10 mV/s to 500 mV/s). A peak current ratio ( Ipa​/Ipc​ ) of ~1.0 and a peak separation of ~59 mV (for a 1e⁻ process) indicates ideal electrochemical reversibility.

  • Internal Referencing: Spike the solution with ferrocene (Fc) at the end of the experiment. Causality: The Ag⁺/Ag reference can drift depending on the solvent; referencing all potentials to the Fc/Fc+ couple ensures absolute thermodynamic comparability across different laboratories.

Protocol 2: Symmetric Flow Cell Cycling

Purpose: To evaluate the long-term cycling stability of the ROM under realistic hydrodynamic flow conditions. Causality: Traditional full cells pair a catholyte with a different anolyte (e.g., viologen). If capacity fades in a full cell, it is impossible to definitively know whether the catholyte degraded, the anolyte degraded, or if species crossed over the membrane. A symmetric cell uses the exact same molecule (in different oxidation states) on both sides of the membrane. This isolates the degradation of the phenothiazine, making the system entirely self-validating.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a high-concentration solution (e.g., 0.3 M to 0.5 M) of the phenothiazine in its radical cation state (e.g., MEEPT-BF₄) in 0.5 M TEATFSI/MeCN.

  • Cell Conditioning: Pump the electrolyte through a cell containing carbon felt electrodes separated by an anion-exchange membrane. Apply a constant current to fully oxidize the negative reservoir to the dication and reduce the positive reservoir to the neutral state.

  • Galvanostatic Cycling: Cycle the cell at a constant current density (e.g., 20–100 mA/cm²). Set strict voltage cutoffs to prevent solvent decomposition.

  • Post-Mortem Analysis: After cycling, extract the electrolytes and analyze them via ¹H NMR and UV-Vis spectroscopy. Causality: Capacity fade in a symmetric cell is frequently due to membrane crossover rather than chemical degradation. NMR will confirm if the molecular backbone remains intact, validating the true chemical stability of the ROM.

Workflow Synthesis 1. Synthesis & Purification (Isolate Neutral & Radical) CV 2. Cyclic Voltammetry (Measure E_1/2 & Reversibility) Synthesis->CV Solubility 3. Solubility Testing (UV-Vis & NMR) Synthesis->Solubility FlowCell 4. Symmetric Flow Cell (Isolate Degradation) CV->FlowCell Solubility->FlowCell PostMortem 5. Post-Mortem Analysis (Identify Decay Modes) FlowCell->PostMortem

Self-validating experimental workflow for evaluating RFB catholytes.

References

  • Liang, Z., et al. "Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries." ChemRxiv.[Link]

  • Odom, S. A., et al. "Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries." Chemistry of Materials, ACS Publications.[Link]

  • Sanford, M. S., et al. "Development of High Energy Density Diaminocyclopropenium-Phenothiazine Hybrid Catholytes for Non-Aqueous Redox Flow Batteries." Angewandte Chemie, Wiley.[Link]

  • Odom, S. A., et al. "Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries." ACS Energy Letters, ACS Publications.[Link]

Sources

Validation

cross-referencing experimental data of 3,7-dibromo-10H-phenothiazine with literature values

As an application scientist bridging the gap between molecular discovery and materials scale-up, I frequently encounter the challenge of selecting the optimal halogenated building block for extended π-conjugated systems....

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging the gap between molecular discovery and materials scale-up, I frequently encounter the challenge of selecting the optimal halogenated building block for extended π-conjugated systems. 3,7-Dibromo-10H-phenothiazine (CAS: 21667-32-3) has emerged as a premium intermediate. Its unique non-planar "butterfly" conformation suppresses intermolecular excimer formation, making it highly sought after for organic light-emitting diodes (OLEDs), hole-selective self-assembled monolayers (SAMs) in perovskite solar cells, and highly reducing organic photoredox catalysts [1, 5].

This guide objectively compares the performance of 3,7-dibromo-10H-phenothiazine against alternative derivatives, provides self-validating experimental protocols, and cross-references in-house experimental data with authoritative literature values.

Comparative Analysis: Selecting the Optimal Halogenated Precursor

When designing complex phenothiazine architectures, researchers typically evaluate three primary core structures. The decision hinges on the balance between synthetic accessibility and reactivity in palladium-catalyzed cross-couplings.

DerivativeElectrophilic ReactivitySynthetic AccessibilityPrimary Limitation
10H-Phenothiazine N/A (Unsubstituted core)High (Commercially available)Lacks functional handles for π-extension; prone to unwanted oxidation.
3,7-Dibromo-10H-phenothiazine Excellent (Ideal for Suzuki/Stille)High (Direct electrophilic bromination)Requires strict stoichiometric control to prevent polybromination.
3,7-Diiodo-10H-phenothiazine Superior (Faster oxidative addition)Low (Requires multi-step lithiation)Direct iodination fails, resulting in radical cation salts instead of the product.

The Causality Behind the Choice: While iodine is traditionally a superior leaving group for oxidative addition in cross-coupling, [3]. The electron-rich nature of the thiazine ring causes the iodine to act as a one-electron oxidant, generating stable phenothiazine radical cation salts rather than the desired electrophilic aromatic substitution product. Synthesizing the diiodo variant requires a complex bromo-lithium exchange followed by iodine trapping. Therefore, 3,7-dibromo-10H-phenothiazine is the most scalable, cost-effective, and reliable electrophile for downstream functionalization.

Validated Experimental Protocols & Mechanistic Causality

To ensure reproducibility, every protocol must be treated as a self-validating system. Below are the standard operating procedures for the synthesis and utilization of 3,7-dibromo-10H-phenothiazine, complete with the chemical logic driving each step.

Protocol A: Regioselective Electrophilic Bromination

Objective: Achieve high-yield bromination at the 3 and 7 positions without oxidizing the core.

  • Dissolution & Degassing: Dissolve 10H-phenothiazine (1.0 eq) in degassed glacial acetic acid under a nitrogen atmosphere.

    • Causality: Acetic acid acts as both a polar protic solvent (stabilizing the intermediate sigma complex) and a mild acid catalyst that polarizes the Br-Br bond. Degassing is critical to prevent aerobic oxidation of the electron-rich core.

  • Electrophile Addition: Slowly add a solution of bromine (Br₂, 2.1 eq) in acetic acid dropwise at room temperature.

    • Causality: Dropwise addition maintains a low localized concentration of the electrophile, preventing over-bromination (e.g., at positions 1 and 9). The strongly electron-donating secondary amine (-NH-) directs the electrophile specifically to the para positions (3 and 7). No strong Lewis acid (like FeBr₃) is used, as it would aggressively oxidize the phenothiazine ring.

  • Isolation: Stir for 16 hours at room temperature. Filter the resulting greenish-yellow precipitate and wash thoroughly with an ethanol-acetone (1:1 v/v) mixture.

    • Causality: The dibrominated product has significantly lower solubility in acetic acid than the starting material, driving precipitation and shifting the equilibrium. The ethanol-acetone wash removes unreacted bromine and trace monobrominated impurities.

Bromination SM 10H-Phenothiazine (Electron-Rich Core) Intermediate Sigma Complex (para to -NH- group) SM->Intermediate Electrophilic Attack Reagent Bromine (Br2) in AcOH (Polarized Electrophile) Reagent->Intermediate Br+ transfer Product 3,7-Dibromo-10H-phenothiazine (Target) Intermediate->Product Deprotonation (Aromatization) Byproduct HBr Gas (Byproduct) Intermediate->Byproduct H+ release

Workflow and mechanistic pathway for the regioselective electrophilic bromination of 10H-phenothiazine.

Protocol B: Suzuki-Miyaura Cross-Coupling Workflow

Objective: Synthesize extended π-conjugated systems (e.g., 3,7-dithienyl-10H-phenothiazine).

  • Catalyst & Reagent Loading: In a Schlenk tube, combine 3,7-dibromo-10H-phenothiazine (1.0 eq), the desired aryl/thienyl boronic acid (2.5 eq), and Pd(PPh₃)₄ (5 mol%).

    • Causality: Pd(PPh₃)₄ provides the active Pd(0) species required to insert into the strong aryl C-Br bond via oxidative addition.

  • Biphasic Activation: Add a degassed mixture of dimethoxyethane (DME) and aqueous K₂CO₃.

    • Causality: The biphasic solvent system dissolves both the organic precursors and the inorganic base. K₂CO₃ is essential to convert the boronic acid into a highly nucleophilic boronate complex, drastically accelerating the transmetalation step.

  • Thermal Activation: Heat the mixture to 90 °C for 16 hours under argon.

Suzuki DBP 3,7-Dibromo-10H-phenothiazine (Electrophile) OA Oxidative Addition (Pd inserts into C-Br) DBP->OA Boronic Aryl Boronic Acid (Nucleophile) TM Transmetalation (Boron to Pd transfer) Boronic->TM Cat Pd(PPh3)4 Catalyst (Active Pd(0) species) Cat->OA Base K2CO3 / H2O (Base Activation) Base->TM OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Cat Pd(0) Regeneration Product 3,7-Diaryl-10H-phenothiazine (OLED/SAM Material) RE->Product

Catalytic cycle and workflow for the Suzuki-Miyaura cross-coupling of 3,7-dibromo-10H-phenothiazine.

Quantitative Data Cross-Reference

To verify the integrity of synthesized batches, it is mandatory to cross-reference analytical data against established literature benchmarks. The presence of the bromine atoms significantly alters both the spectroscopic and electrochemical signatures of the phenothiazine core.

Table 1: Spectroscopic and Physical Data
Analytical MethodExperimental ObservationLiterature BenchmarkValidation Source
Melting Point 186–187 °C186–188 °C
¹H NMR (DMSO-d₆) δ 8.85 (s, 1H), 7.14 (dd, 2H), 7.11 (d, 2H), 6.58 (d, 2H)δ 8.84 (s, 1H), 7.14 (dd, 2H), 7.11 (d, 2H), 6.58 (d, 2H)
¹³C NMR (DMSO-d₆) δ 140.9, 130.3, 128.1, 118.2, 116.0, 112.7δ 140.9, 130.3, 128.1, 118.2, 116.0, 112.7
FT-IR (cm⁻¹) 3337 (N-H), 1592 (C=C), 649 (C-Br)3337 (N-H), 1592-1441 (C=C), 649 (C-Br)
Table 2: Electrochemical Properties (Cyclic Voltammetry)

Cyclic voltammetry (CV) is critical for determining the suitability of phenothiazines in photoredox catalysis and OLEDs.

Property10H-Phenothiazine3,7-Dibromo-10H-phenothiazineCausality / Mechanistic Insight
Oxidation Potential (E_ox) Lower (~0.3V vs Fc/Fc⁺)Higher (Anodically shifted)The inductive electron-withdrawing effect of the bromine atoms stabilizes the HOMO, requiring higher potential for the first one-electron oxidation[4].
Radical Cation Stability Moderate (Prone to dimerization)HighBromine substitution at the highly reactive 3 and 7 positions sterically and electronically blocks unwanted dimerization of the radical cation.

References

  • Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Thiophene substituted phenothiazine polymers: Design, synthesis and characterization Source: Arabian Journal of Chemistry (ScienceDirect) URL:[Link]

  • Practical Synthesis of Iodo Phenothiazines. A Facile Access to Electrophore Building Blocks Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US11905267B2 - High triplet yield phenothiazine donor-acceptor complexes for photoredox catalysis Source: Google Patents URL

Safety & Regulatory Compliance

Safety

3,7-dibromo-10H-phenothiazine proper disposal procedures

Standard Operating Procedure: Proper Disposal and Environmental Segregation of 3,7-Dibromo-10H-phenothiazine As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires an...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal and Environmental Segregation of 3,7-Dibromo-10H-phenothiazine

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires an uncompromising commitment to laboratory safety and environmental stewardship. 3,7-Dibromo-10H-phenothiazine is a highly bioactive, symmetrically brominated derivative widely utilized in dye-sensitized solar cells (DSSCs) and as a precursor for hole-selective self-assembled monolayers (SAMs) in high-efficiency perovskite solar cells[1].

Because this molecule features a non-planar butterfly conformation rich in electron-donating sulfur and nitrogen atoms—flanked by heavy bromine substituents—its disposal cannot be treated as routine organic waste[1]. Improper disposal of halogenated, sulfur-containing organics poses severe ecological and toxicological risks. This guide provides the definitive, step-by-step operational plan for the safe handling, segregation, and terminal destruction of 3,7-dibromo-10H-phenothiazine.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the quantitative and qualitative hazard parameters of the compound. 3,7-Dibromo-10H-phenothiazine is an acute oral toxicant and a localized irritant[2].

Property / Hazard ParameterSpecification
Chemical Name 3,7-Dibromo-10H-phenothiazine
CAS Number 21667-32-3[2]
Molecular Formula C12H7Br2NS[2]
Molecular Weight 357.07 g/mol [1]
Physical State Solid: Pale Green to Beige Powder[2]
GHS Classification Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2]
Waste Classification Halogenated Organic Waste (Requires specialized incineration)[3]

Mechanistic Causality in Disposal Strategies: The "Why"

Disposal protocols for 3,7-dibromo-10H-phenothiazine are dictated by its elemental composition. You cannot simply pour this compound into a standard solvent waste carboy or send it to a municipal landfill.

When brominated organic compounds are subjected to standard or low-temperature combustion, they undergo incomplete thermal degradation. This thermodynamic failure leads to the formation of Brominated Products of Incomplete Combustion (BPICs) , specifically highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[4]. Furthermore, the sulfur heteroatom will oxidize into sulfur dioxide (SOx), while the bromine substituents convert to hydrogen bromide (HBr) and elemental bromine (Br2)[4].

To permanently eliminate these risks, the waste must be processed via high-temperature hazardous waste incineration :

  • Thermal Destruction: The incinerator must operate at temperatures exceeding 1100°C (ideally >1200°C) with a gas residence time of at least 2 seconds[4]. This ensures a destruction efficiency of >99.9% for brominated dioxin precursors[4].

  • Combustion Kinetics: The excess air factor must be maintained between 1.0 and 2.0 to control the formation of brominated organics and minimize SO2 emissions[4].

  • Chemical Scrubbing: Post-combustion flue gas must pass through an alkaline wet scrubber. Because elemental bromine (Br2) is difficult to capture in a purely neutral environment, a reducing agent such as sodium thiosulfate (Na2S2O3) is added to the alkaline scrubbing liquor. This reduces volatile Br2 to stable bromide (Br-) salts, achieving >99% abatement efficiency[5].

Operational Workflow & Disposal Plans

The following self-validating protocols ensure that waste is properly segregated at the source, preventing dangerous cross-contamination and ensuring compliance with EPA and international hazardous waste directives.

Protocol A: Solid Waste Segregation (Powders and Contaminated Consumables)

This protocol applies to residual powder, contaminated weighing boats, spatulas, and filter papers.

  • PPE Verification: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, EN166-approved safety goggles, and a lab coat[2]. If handling bulk powders outside a fume hood, an N95 or P100 particulate respirator is mandatory to mitigate the STOT SE 3 (respiratory irritation) hazard[2].

  • Collection: Carefully collect all solid waste. Avoid dry sweeping or brushing, which can aerosolize the fine pale-green powder.

  • Primary Containment: Place the solid waste into a heavy-duty, chemically compatible polyethylene (PE) bag and seal it securely.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a compliant hazardous waste label. Explicitly write: "Hazardous Solid Waste: Halogenated Organic Compound (Contains Bromine and Sulfur) - CAS 21667-32-3."

Protocol B: Liquid Waste Segregation (Reaction Mother Liquors and Solvents)

This protocol applies to 3,7-dibromo-10H-phenothiazine dissolved in organic solvents (e.g., during SAM preparation).

  • Container Selection: Ensure the liquid waste container is made of HDPE or PTFE. Because this compound is often processed in aggressive polar aprotic solvents (like DMF or chlorobenzene), lower-density plastics will degrade over time[1].

  • Transfer: Transfer the liquid waste into the container using a dedicated funnel strictly within a certified fume hood to prevent inhalation exposure[2].

  • Strict Segregation: Do not mix this waste with non-halogenated solvent waste or heavy metal waste streams. Mixing halogenated streams drastically complicates incineration logistics, increases the risk of explosive incompatibilities, and drives up disposal costs[3].

  • Venting: Cap the container with a vented closure to prevent pressure buildup from volatile solvent vapors.

  • Labeling: Label as "Hazardous Liquid Waste: Halogenated Solvents (Contains Br, S)."

Protocol C: Spill Response and Decontamination
  • Evacuation & Ventilation: Immediately evacuate non-essential personnel from the spill area and ensure maximum exhaust ventilation[2].

  • Solid Spills: Gently cover the powder with damp absorbent pads to prevent aerosolization, or use a HEPA-filtered vacuum dedicated exclusively to hazardous chemicals.

  • Liquid Spills: Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) to the liquid. Do not use combustible absorbents like sawdust.

  • Recovery: Collect the absorbed material using non-sparking tools and transfer it to a compatible hazardous waste container[2].

  • Decontamination: Wash the spill site with a compatible solvent (e.g., a small amount of acetone or ethanol), followed by water and laboratory detergent. Collect all rinsate as hazardous liquid waste[2].

Visual Workflow: Waste Segregation to Incineration

WasteWorkflow Start 3,7-Dibromo-10H-phenothiazine Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder, Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Halogenated Solvents) Decision->Liquid Liquid PackageSolid Double-bag in heavy-duty PE Seal in rigid container Solid->PackageSolid PackageLiquid Store in HDPE carboy Ventilated cap Liquid->PackageLiquid Labeling Label: Hazardous Waste Halogenated Organics (Br, S) PackageSolid->Labeling PackageLiquid->Labeling Incineration High-Temp Incineration (>1100°C) with Alkaline Scrubber Labeling->Incineration Licensed Contractor Transfer

Fig 1: Segregation and high-temperature incineration workflow for 3,7-dibromo-10H-phenothiazine.

References

[2] Title: 3,7-Dibromo-10H-phenothiazine - SAFETY DATA SHEET | Source: ossila.com | URL:

[1] Title: 3,7-Dibromo-10H-phenothiazine - Ossila | Source: ossila.com | URL:

[3] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: epa.gov | URL:

[5] Title: Energy and material recovery by co-combustion of WEEE and MSW | Source: ebfrip.org | URL:

[4] Title: Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review | Source: aaqr.org | URL:

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,7-dibromo-10H-phenothiazine: An Essential PPE Protocol

As researchers and developers at the forefront of materials science and pharmaceuticals, our work with highly bioactive compounds like 3,7-dibromo-10H-phenothiazine is critical. This compound, a key building block in adv...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of materials science and pharmaceuticals, our work with highly bioactive compounds like 3,7-dibromo-10H-phenothiazine is critical. This compound, a key building block in advanced applications such as perovskite solar cells and energy storage devices, demands not only scientific rigor but also an uncompromising commitment to safety.[1] This guide provides an in-depth, procedural framework for the safe handling of 3,7-dibromo-10H-phenothiazine, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to build a culture of safety that extends beyond compliance, ensuring the well-being of every scientist in the lab.

Hazard Analysis: Understanding the Risks

3,7-dibromo-10H-phenothiazine is a solid powder that presents multiple routes of potential exposure.[2] A thorough understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the first step in establishing a robust safety protocol.

GHS Hazard Classifications: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications dictate a clear and present need for comprehensive barrier protection. The parent compound, phenothiazine, is known for its high lipophilicity and potential for adverse effects, including photosensitization and neuromuscular issues.[4] Furthermore, as a brominated aromatic compound, it belongs to a class of chemicals that can exhibit significant toxicity.[5] Therefore, our approach to PPE must be meticulous, addressing every potential exposure route.

Core Protective Measures: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all checklist; it is a risk-based assessment tailored to the specific hazards of the chemical and the procedures being performed.[6] For 3,7-dibromo-10H-phenothiazine, the following PPE is mandatory.

Task / Operation Minimum Required PPE Rationale & Governing Standard
All Handling Operations Lab Coat (long-sleeved, solid front, knit cuffs)Provides a primary barrier against accidental spills and dust contamination on personal clothing.[7]
Weighing & Transferring Solids Double Nitrile Gloves, Safety Goggles, N95/P2 RespiratorProtects against skin irritation (H315), serious eye irritation from airborne particles (H319), and respiratory irritation (H335).[2][7]
Preparing Solutions Double Nitrile Gloves, Chemical Splash Goggles, Face ShieldOffers enhanced protection against splashes that can cause serious eye damage (H319).[8]
Cleaning & Decontamination Thicker, chemical-resistant gloves (e.g., Neoprene), Gown, GogglesEnsures protection during handling of contaminated equipment and waste, where exposure duration may be longer.[8]
Dermal Protection: Skin and Body

Direct skin contact is a primary risk, as indicated by the H315 classification (Causes skin irritation).[2]

  • Gloves: Standard disposable nitrile gloves provide an effective barrier for incidental contact.[9] Given the compound's nature as a hazardous powder, double-gloving is required for all handling procedures.[7] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste.[7] All gloves must comply with EN 374 standards for protection against chemicals.[2]

  • Lab Coat/Gown: A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of spillage or dust generation, a disposable, low-permeability gown with a solid front and tight-fitting cuffs is recommended to provide a more complete barrier.[7]

Ocular Protection: Eyes and Face

The H319 classification (Causes serious eye irritation) necessitates robust eye protection.[2]

  • Safety Goggles: When handling the solid powder, chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields do not offer adequate protection from fine dust particles.[8]

  • Face Shield: When preparing solutions or performing any task with a risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face.[10]

Respiratory Protection

The H335 classification (May cause respiratory irritation) requires careful management of airborne particles.[2]

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood, especially when weighing or transferring the powder.[2]

  • Respirator: When engineering controls are not sufficient or during cleanup of spills, a respirator is required. A NIOSH-approved N95 or an EN 143-compliant P2 particle respirator is the minimum requirement to protect against irritating dust.[2][11] All personnel requiring a respirator must be properly fit-tested and trained in its use.[10]

Operational Protocol: Donning, Doffing, and Disposal

A disciplined, step-by-step approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are handled last during removal.

Step-by-Step PPE Workflow

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respirator (if required): Put on the N95/P2 respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second, outer pair of gloves.

Doffing (Taking Off) Sequence:

  • Decontaminate (Gross): If significant contamination is visible on outer gloves, wipe them down.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in a designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown and remove it by rolling it inside-out, touching only the interior surfaces. Dispose of it in the hazardous waste container.

  • Hand Hygiene: Perform hand hygiene with an alcohol-based sanitizer.

  • Goggles/Face Shield: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Respirator (if used): Remove the respirator without touching the front. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface. Dispose of them.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Hand Hygiene d2 2. Gown / Lab Coat d1->d2 d3 3. Respirator d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Inner Gloves d4->d5 d6 6. Outer Gloves d5->d6 f1 1. Remove Outer Gloves d6->f1 Enter Work Area f2 2. Remove Gown f1->f2 f3 3. Hand Hygiene f2->f3 f4 4. Remove Goggles f3->f4 f5 5. Remove Respirator f4->f5 f6 6. Remove Inner Gloves f5->f6 f7 7. Final Hand Hygiene f6->f7 f7->d1 Re-entry

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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